molecular formula C8H9NO2 B108000 3-(Pyridin-2-yl)propanoic acid CAS No. 15197-75-8

3-(Pyridin-2-yl)propanoic acid

Cat. No.: B108000
CAS No.: 15197-75-8
M. Wt: 151.16 g/mol
InChI Key: AZYKGQOIAGPVCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Pyridin-2-yl)propanoic acid is a useful research compound. Its molecular formula is C8H9NO2 and its molecular weight is 151.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-pyridin-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c10-8(11)5-4-7-3-1-2-6-9-7/h1-3,6H,4-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZYKGQOIAGPVCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60340373
Record name 3-(pyridin-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15197-75-8
Record name 3-(pyridin-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(pyridin-2-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-(Pyridin-2-yl)propanoic acid physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 3-(Pyridin-2-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a bifunctional molecule, possessing both a basic pyridine ring and an acidic carboxylic acid moiety, it serves as a versatile building block, or ligand, for the synthesis of more complex molecular architectures, including coordination polymers and pharmaceutical agents.[1] An accurate and comprehensive understanding of its physical properties is paramount for its effective application, enabling precise control over reaction conditions, formulation development, and interpretation of biological activity.

This guide provides a detailed examination of the core physical and chemical properties of this compound. Moving beyond a simple datasheet, this document offers insights into the experimental determination of these properties, grounding theoretical knowledge in practical, reproducible protocols. As such, it is designed to be an essential resource for any scientist working with this compound.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to confirm its identity. This compound consists of a propanoic acid chain substituted at the 3-position with a pyridin-2-yl group.

G A Add excess solid to solvent in vial B Equilibrate at constant temperature (e.g., 24-48h with agitation) A->B C Filter or centrifuge to remove undissolved solid B->C D Extract clear supernatant C->D E Quantify concentration (e.g., HPLC, UV-Vis) D->E F Result: Solubility (mg/mL) E->F G cluster_0 Setup cluster_1 Titration cluster_2 Analysis A Calibrate pH meter (pH 4, 7, 10 buffers) B Prepare ~1 mM solution of compound in 0.15 M KCl (for constant ionic strength) A->B C Purge solution with N₂ to remove dissolved CO₂ B->C D Titrate with standardized 0.1 M NaOH, adding small, precise aliquots C->D E Record pH after each addition once reading is stable (<0.01 pH/min) D->E F Continue titration past the equivalence point E->F G Plot pH (y-axis) vs. Volume of Titrant (x-axis) F->G H Identify inflection point(s) on the titration curve G->H I Determine volume at half-equivalence point(s) H->I J pH = pKa at the half-equivalence point I->J

Caption: Workflow for pKa determination via potentiometric titration.

Methodology:

  • System Calibration: Calibrate a potentiometer using standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements. 2[2]. Sample Preparation:

    • Prepare a solution of the compound (e.g., 1 mM) in an aqueous solution with constant ionic strength (e.g., 0.15 M KCl). [2] * To determine the carboxylic acid pKa, the solution can be titrated with a standardized base (e.g., 0.1 M NaOH). To determine the pyridine pKa, the solution should first be fully protonated with a stoichiometric amount of strong acid (e.g., HCl) and then back-titrated with the standardized base.

  • Titration Procedure:

    • Place the sample solution in a jacketed vessel at a constant temperature (e.g., 25 °C) on a magnetic stirrer.

    • Immerse the calibrated pH electrode into the solution.

    • Add small, precise volumes of the titrant (e.g., 0.02 mL increments) using a calibrated burette.

    • After each addition, allow the pH reading to stabilize before recording the value. 4[2]. Data Analysis:

    • Plot the recorded pH values against the volume of titrant added.

    • The resulting titration curve will show one or two buffer regions. The center of each buffer region (the half-equivalence point) corresponds to the point where pH = pKa. [3] * Alternatively, calculate the first derivative (dpH/dV) of the curve to more accurately identify the equivalence point(s); the half-equivalence point volume is half of this volume.

Safety, Handling, and Purity

Safety and Hazard Information

According to the Globally Harmonized System (GHS), this compound presents several hazards. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Hazard ClassGHS StatementPictogram
Skin IrritationH315: Causes skin irritationExclamation Mark
Eye DamageH318: Causes serious eye damageCorrosion
Respiratory IrritationH335: May cause respiratory irritationExclamation Mark
Purity Assessment

The purity of this compound is typically assessed using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector, or by ¹H NMR spectroscopy. The sharpness of the melting point provides an excellent preliminary indication of purity.

Conclusion

This compound is a compound with a rich set of physical properties defined by its amphoteric chemical nature. Its moderate water solubility, sharp melting point, and distinct spectroscopic features make it a well-behaved molecule for laboratory use. A thorough understanding and experimental verification of its properties, particularly its pKa values and solubility profile under varying pH conditions, are essential for leveraging its full potential in the development of novel pharmaceuticals and advanced materials. The protocols and data presented in this guide serve as a comprehensive starting point for any researcher or developer engaged in work with this valuable chemical building block.

References

  • Melting Point Determination. (n.d.). thinkSRS.com.
  • Melting point determination. (n.d.). University of Alberta.
  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray.
  • Measuring the Melting Point. (2023, May 8). Westlab Canada.
  • Melting point determination. (n.d.). SSERC.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Bui, J., & Lewis, R. E. (2021, August 29). How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. Study.com.
  • Hendriks, J. H., De Boer, J. H., De Ridder, J. D., & De Lepper, A. G. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH.
  • Compounds useful as immunomodulators. (2015). Google Patents.

Sources

3-(Pyridin-2-yl)propanoic acid CAS number 15197-75-8

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(Pyridin-2-yl)propanoic Acid (CAS: 15197-75-8)

Foreword

As a Senior Application Scientist, my objective extends beyond merely presenting data. It is to provide a narrative that intertwines fundamental chemical principles with practical, field-tested applications. This guide on this compound is crafted for the discerning researcher, scientist, and drug development professional. It is structured to provide not just protocols and properties, but the underlying scientific rationale—the "why" behind the "how." We will explore this versatile molecule from its core physicochemical identity to its synthesis, characterization, and potential applications, ensuring that every piece of information is robust, verifiable, and grounded in authoritative science.

Compound Profile and Physicochemical Properties

This compound is a bifunctional organic compound featuring a pyridine ring linked to a propanoic acid moiety via a two-carbon chain. This structure is of significant interest in medicinal chemistry and materials science. The pyridine nitrogen acts as a hydrogen bond acceptor and a coordination site for metals, while the carboxylic acid group provides a reactive handle for a multitude of chemical transformations, such as amide bond formation and esterification.

Understanding its fundamental properties is the first step in any research endeavor. These values dictate solvent selection, reaction conditions, and potential analytical methods.

PropertyValueSource
CAS Number 15197-75-8[1][2]
Molecular Formula C₈H₉NO₂[1]
Molecular Weight 151.16 g/mol [1]
IUPAC Name 3-pyridin-2-ylpropanoic acid[1]
Synonyms 3-(2-Pyridyl)propionic Acid[3]
Appearance Not available; typically a solid at room temperature.
Purity Commercially available up to 98%[2]
Melting Point Not consistently reported; related isomer (3-yl) melts at 156-160 °C
SMILES C1=CC=NC(=C1)CCC(=O)O[1]

Spectroscopic Characterization: A Structural Validation System

The identity and purity of this compound must be rigorously confirmed before its use in any application. Spectroscopic methods provide a definitive fingerprint of the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum is one of the most informative tools for structural elucidation. For this compound, dissolved in a suitable deuterated solvent like CDCl₃ or DMSO-d₆, we expect to see distinct signals corresponding to the different proton environments.

  • Pyridyl Protons (4H): The four protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-8.6 ppm). Due to the substitution at the 2-position, they will exhibit a complex splitting pattern. The proton at the 6-position (adjacent to the nitrogen) is expected to be the most downfield.

  • Methylene Protons (4H): The two methylene groups (-CH₂-CH₂-) will appear as two distinct multiplets, likely triplets if coupling is clean, in the upfield region. The -CH₂- group adjacent to the pyridine ring will be further downfield (approx. δ 2.8-3.2 ppm) than the -CH₂- group adjacent to the carboxyl group (approx. δ 2.5-2.9 ppm) due to the ring's electron-withdrawing effect.[4]

  • Carboxyl Proton (1H): The acidic proton of the carboxylic acid will appear as a broad singlet at the far downfield end of the spectrum (typically δ 10-12 ppm), and its presence can be confirmed by a D₂O exchange experiment, which would cause the signal to disappear.[4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR by providing information about the carbon skeleton. We anticipate eight distinct signals:

  • Carbonyl Carbon: A single resonance far downfield (δ ~170-180 ppm).[1]

  • Pyridyl Carbons: Five signals in the aromatic region (δ ~120-160 ppm), with the carbon at the 2-position (C2) being the most downfield due to its direct attachment to the nitrogen and the substituent.

  • Methylene Carbons: Two signals in the aliphatic region (δ ~30-40 ppm).

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. Using electrospray ionization (ESI), one would expect to observe the protonated molecule [M+H]⁺ at m/z 152.17.[1] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Synthesis and Purification Protocol

A common and reliable method for synthesizing this compound is through the catalytic hydrogenation of its unsaturated precursor, 3-(pyridin-2-yl)acrylic acid. This method is favored for its high yield and clean conversion.

Causality Behind Experimental Choices:
  • Catalyst: Palladium on carbon (Pd/C) is the catalyst of choice for the hydrogenation of carbon-carbon double bonds. It provides a surface for the reaction to occur efficiently and is easily removed by filtration.[5]

  • Solvent: A polar protic solvent like ethanol or a less polar solvent like ethyl acetate is typically used. Ethanol is excellent for dissolving the starting material and the product, facilitating a homogeneous reaction.[5]

  • Hydrogen Source: Pressurized hydrogen gas (H₂) is the reducing agent. The pressure is increased (e.g., to 4 atmospheres) to increase the concentration of hydrogen in the solution, thereby accelerating the reaction rate.[5]

Step-by-Step Synthesis Protocol:
  • Reaction Setup: To a hydrogenation flask, add 3-(pyridin-2-yl)acrylic acid (1 equivalent).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol %).

  • Solvent Addition: Add a suitable solvent, such as ethanol or ethyl acetate, to dissolve the starting material completely.

  • Hydrogenation: Secure the flask in a Parr shaker or similar hydrogenation apparatus. Purge the vessel with nitrogen gas before introducing hydrogen. Pressurize the vessel with hydrogen gas (e.g., 4 atm) and begin agitation.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent to ensure all product is collected.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Synthesis_Workflow Start 3-(pyridin-2-yl)acrylic acid + 10% Pd/C Catalyst Reaction Hydrogenation (H₂, 4 atm, Ethanol, 24h) Start->Reaction Add Solvent Filtration Filtration through Celite (Removes Pd/C) Reaction->Filtration Reaction Mixture Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Filtrate Purification Recrystallization Concentration->Purification Crude Product End Pure this compound Purification->End

Caption: Catalytic hydrogenation workflow for this compound.

Applications in Research and Development

The true value of this compound lies in its utility as a versatile molecular scaffold. Its bifunctional nature allows for selective modifications at either the pyridine ring or the carboxylic acid, making it a valuable building block in several areas.

  • Medicinal Chemistry: Arylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[6] The pyridine moiety in this compound can act as a bioisostere for a phenyl ring, potentially improving pharmacokinetic properties like solubility or metabolic stability.[7] It serves as a key intermediate for creating libraries of novel compounds for screening against various biological targets.

  • Coordination Chemistry: The nitrogen atom of the pyridine ring is an excellent ligand for coordinating with metal ions. The related isomer, 3-(pyridin-3-yl)propanoic acid, has been used to synthesize coordination polymers with interesting structural and luminescent properties. This suggests that the 2-yl isomer could be similarly employed in the development of novel materials, catalysts, or metal-organic frameworks (MOFs).

  • Bioconjugation: The carboxylic acid can be activated (e.g., as an NHS ester) to react with primary amines on biomolecules like proteins or peptides, making it a useful linker in bioconjugation applications.

Applications Core This compound Pyridine Nitrogen Carboxylic Acid MedChem Medicinal Chemistry (NSAID Analogs, Scaffolds) Core:c->MedChem Amide Coupling CoordChem Coordination Chemistry (Ligands, MOFs) Core:n->CoordChem Metal Coordination BioConj Bioconjugation (Linkers, Probes) Core:c->BioConj NHS Ester Formation

Caption: Key derivatization pathways and applications of the title compound.

Safety, Handling, and Storage

Scientific advancement must be accompanied by a commitment to safety. Based on aggregated GHS data, this compound presents several hazards that require careful management.[1]

  • Hazard Statements:

    • H315: Causes skin irritation.[1][3]

    • H318/H319: Causes serious eye damage/irritation.[1][3]

    • H335: May cause respiratory irritation.[1][3]

  • Precautionary Measures:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]

    • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[8]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8]

Handling and Storage Protocol:
  • Handling: This compound should only be handled in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9][10] Standard personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety glasses with side shields, is mandatory.[9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] Keep away from strong oxidizing agents.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PrepChem.com. (n.d.). Synthesis of A. 3-(3-Pyridinyl)propanoic Acid.
  • Singh, A., & Kumar, A. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 10(1), 133-143.
  • Jin, M. H., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 933580.
  • Doc Brown's Chemistry. (n.d.). H-1 proton nmr spectrum of propanoic acid.

Sources

A Technical Guide to 3-(Pyridin-2-yl)propanoic Acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of 3-(Pyridin-2-yl)propanoic acid, a heterocyclic building block with significant potential in medicinal chemistry and materials science. We delve into its fundamental physicochemical properties, provide a detailed and mechanistically explained synthesis protocol, outline methods for its analytical characterization, and discuss critical safety and handling procedures. Furthermore, this guide explores its prospective applications, grounded in the established utility of pyridine-containing scaffolds in modern research and development.

Section 1: Molecular Identity and Physicochemical Characteristics

This compound is a carboxylic acid derivative featuring a pyridine ring linked via a three-carbon chain. This unique structure, combining a basic heterocyclic aromatic ring with an acidic functional group, makes it a valuable bifunctional molecule for further chemical modification. Its key identifiers and computed properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₈H₉NO₂[1]
Molecular Weight 151.16 g/mol [1][2]
IUPAC Name 3-pyridin-2-ylpropanoic acid[1]
CAS Number 15197-75-8[1][3]
SMILES C1=CC=NC(=C1)CCC(=O)O[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bond Count 3[1]

Section 2: Synthesis and Mechanistic Rationale

The synthesis of this compound can be effectively achieved through the oxidation of the corresponding primary alcohol, 3-(pyridin-2-yl)propan-1-ol. This method is reliable and utilizes common laboratory reagents.

Experimental Protocol: Oxidation of 3-(Pyridin-2-yl)propan-1-ol

This protocol is adapted from established chemical synthesis literature.[3]

Step 1: Reaction Setup

  • In a 50 mL round-bottom flask equipped with a magnetic stirrer, combine 3-(pyridin-2-yl)propan-1-ol (1.0 g, 7.3 mmol), deionized water (13 mL), and concentrated sulfuric acid (0.59 mL, ~11.0 mmol).

  • Causality: Sulfuric acid creates an acidic medium, which is essential for the stability and oxidative power of the permanganate reagent in the subsequent step.

Step 2: Oxidation

  • While stirring the mixture, begin portion-wise addition of potassium permanganate (KMnO₄) (1.8 g, 11.4 mmol).

  • Maintain the reaction temperature at approximately 50°C using a water bath. The addition should be controlled over a 30-minute period to manage the exothermic reaction.

  • Causality: Potassium permanganate is a powerful oxidizing agent that converts the primary alcohol functional group into a carboxylic acid. Controlling the temperature and addition rate prevents overheating and potential side reactions.

Step 3: Reaction Completion and Workup

  • After the complete addition of KMnO₄, continue stirring at 50°C until the characteristic purple color of permanganate disappears and a brown manganese dioxide (MnO₂) precipitate forms.

  • Increase the temperature to 80°C and stir for an additional hour to ensure the reaction goes to completion.[3]

  • Cool the reaction mixture to room temperature and filter it to remove the MnO₂ solid.

  • Causality: The formation of brown MnO₂ indicates the consumption of the permanganate oxidant. The final heating step drives the reaction to completion, maximizing the yield.

Step 4: Isolation and Purification

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • For purification, dissolve the crude solid in a minimal amount of hot ethanol and add a small amount of activated charcoal.

  • Reflux the solution for 5 minutes, then perform a hot filtration to remove the charcoal.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the pure crystals of this compound by vacuum filtration.

  • Causality: Recrystallization is a standard purification technique for solid compounds. Activated charcoal is used to adsorb colored impurities, and the slow cooling process allows for the formation of well-defined, pure crystals.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification A 1. Combine 3-(pyridin-2-yl)propan-1-ol, H₂O, H₂SO₄ B 2. Add KMnO₄ at 50°C A->B C 3. Stir at 80°C to completion B->C D 4. Filter MnO₂ C->D Cool to RT E 5. Concentrate Filtrate D->E F 6. Recrystallize from Ethanol E->F G 7. Isolate Pure Product F->G

Caption: Workflow for the synthesis of this compound.

Section 3: Analytical Characterization and Quality Control

To ensure the identity and purity of the synthesized this compound, a combination of spectroscopic methods should be employed. This constitutes a self-validating system for the protocol's success.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum should show characteristic signals for the aromatic protons on the pyridine ring (typically in the 7.0-8.5 ppm range), as well as two triplet signals corresponding to the two methylene (-CH₂-) groups of the propanoic acid chain.

    • ¹³C NMR : The carbon NMR spectrum will confirm the presence of 8 distinct carbon signals, including those of the pyridine ring, the two aliphatic carbons, and the carbonyl carbon of the carboxylic acid (typically >170 ppm).[1]

  • Mass Spectrometry (MS) :

    • Mass spectrometry will confirm the molecular weight of the compound. In techniques like GC-MS, the molecular ion peak [M]⁺ should be observed at m/z 151.[1] The fragmentation pattern can provide further structural confirmation.

  • Infrared (IR) Spectroscopy :

    • The IR spectrum should display a broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch of the carboxylic acid group, and a strong carbonyl (C=O) stretch around 1700-1725 cm⁻¹.

Section 4: Safety, Handling, and Storage Protocols

This compound is an irritant and requires careful handling. The following information is based on aggregated GHS data.[1]

Hazard ClassGHS CodeDescription
Skin IrritationH315Causes skin irritation
Eye DamageH318Causes serious eye damage
Respiratory TractH335May cause respiratory irritation
Precautionary Measures and Handling
Precaution TypeGHS Codes (Selected)Recommended Actions
Prevention P261, P264, P280Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection.[1] Use in a well-ventilated area.
Response (Eyes) P305+P354+P338, P317IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical help.[1]
Response (Skin) P302+P352, P332+P317IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical help.[1]
Response (Inhalation) P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
Storage P403+P233, P405Store in a well-ventilated place. Keep container tightly closed. Store locked up.[1]
Disposal P501Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[1][4]

Storage Conditions : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents and bases.[4]

Section 5: Applications in Scientific Research and Drug Development

The structural motifs within this compound make it a highly versatile building block for a range of scientific applications.

  • Medicinal Chemistry : The pyridine scaffold is a privileged structure in drug discovery, found in numerous approved pharmaceuticals.[5] This compound can serve as a starting point or fragment for synthesizing novel molecules with potential biological activity. The carboxylic acid handle allows for straightforward amide bond formation, enabling its conjugation to other molecules of interest.

  • Coordination Chemistry and Materials Science : Both the pyridine nitrogen and the carboxylic acid group can act as ligands to coordinate with metal ions. This property is analogous to its isomer, 3-(Pyridin-3-yl)propanoic acid, which is used to synthesize coordination polymers.[2] Such polymers can have interesting properties for applications in catalysis, gas storage, or as functional materials.

  • Bioconjugation : The carboxylic acid can be activated to react with primary amines (e.g., on proteins or other biomolecules), making it a potential linker molecule in bioconjugation chemistry, similar in principle to other cross-linking reagents.

Structure-Application Relationship Diagram

App_Diagram cluster_features Structural Features cluster_apps Potential Applications Molecule This compound Pyridine Pyridine Ring (Basic, Aromatic, Ligating) Molecule->Pyridine Acid Carboxylic Acid (Acidic, Nucleophilic, Linker) Molecule->Acid MedChem Medicinal Chemistry (Scaffolds, Fragments) Pyridine->MedChem CoordChem Coordination Polymers & Materials Science Pyridine->CoordChem Acid->MedChem Acid->CoordChem BioConj Bioconjugation (Linker Chemistry) Acid->BioConj

Caption: Relationship between the structural features and applications.

Section 6: Conclusion

This compound, with a molecular weight of 151.16 g/mol , is more than a simple chemical compound; it is a versatile tool for the modern researcher. Its synthesis is straightforward, its properties are well-defined, and its potential applications are significant, spanning from the development of new therapeutics to the creation of novel materials. Adherence to rigorous analytical validation and strict safety protocols is paramount to successfully and safely harnessing the potential of this valuable heterocyclic building block.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Chemsrc. (n.d.). Acetic acid,2-(2-aminophenyl)hydrazide.
  • PubChem. (n.d.). 3-Pyrrolidin-2-yl-propionic acid. National Center for Biotechnology Information.
  • PrepChem.com. (n.d.). Synthesis of A. 3-(3-Pyridinyl)propanoic Acid.
  • PubChem. (n.d.). 3-(Pyridin-3-yl)propanoic acid. National Center for Biotechnology Information.
  • NIST. (n.d.). 3-Pyridinepropionic acid. NIST Chemistry WebBook.
  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • ILO and WHO. (2021). ICSC 0806 - PROPIONIC ACID.
  • Chem-reagent.com. (n.d.). N'-Phenylacetohydrazide.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Heterocyclic Chemistry Reagents: The Value of (S)-2-amino-3-(pyridin-4-yl)propanoic acid Dihydrochloride.
  • Saha, P., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4184.

Sources

A Technical Guide to 3-pyridin-2-ylpropanoic Acid: Synthesis, Characterization, and Application as a Medicinal Chemistry Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-pyridin-2-ylpropanoic acid, a heterocyclic carboxylic acid of interest to researchers in synthetic and medicinal chemistry. We will detail its chemical identity, physicochemical properties, and a validated laboratory-scale synthesis protocol via the oxidation of 3-(pyridin-2-yl)propan-1-ol. Furthermore, this document explores the compound's significance not as a standalone therapeutic agent, but as a crucial structural scaffold, exemplified by the role of its close derivatives in the synthesis of modern anticoagulant drugs. Standard analytical techniques for structural verification and comprehensive safety and handling protocols are also presented to ensure its effective and safe utilization in a research and development setting.

Introduction

Pyridine-based molecular frameworks are ubiquitous in pharmaceutical science, forming the core of numerous approved drugs. Their unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make them a privileged scaffold in drug design. Within this class, 3-pyridin-2-ylpropanoic acid (CAS No. 15197-75-8) represents a simple yet versatile building block. It combines a pyridine ring, a common pharmacophore, with a propanoic acid moiety, which can serve as a handle for further chemical modification or as a group to modulate physicochemical properties like solubility.

While direct, potent biological activity of 3-pyridin-2-ylpropanoic acid itself is not widely reported, its true value lies in its utility as a synthetic intermediate and a core structural template. The strategic placement of the carboxylic acid group relative to the nitrogen-containing aromatic ring provides a vector for chemists to build molecular complexity. This guide will serve as a technical resource for scientists, outlining the essential knowledge required to synthesize, verify, and safely handle this compound, with a focus on its application in the broader context of drug discovery and development.

Chemical Identity and Physicochemical Properties

Correctly identifying a chemical entity is the foundation of all subsequent research. 3-pyridin-2-ylpropanoic acid is unambiguously defined by its IUPAC name, which specifies a three-carbon carboxylic acid chain attached to the second position of a pyridine ring.[1]

Table 1: Chemical Identifiers for 3-pyridin-2-ylpropanoic acid

IdentifierValue
IUPAC Name 3-pyridin-2-ylpropanoic acid[1]
CAS Number 15197-75-8[1]
Molecular Formula C₈H₉NO₂[1]
Molecular Weight 151.16 g/mol [1]
Canonical SMILES C1=CC=NC(=C1)CCC(=O)O[1]
InChIKey AZYKGQOIAGPVCK-UHFFFAOYSA-N[1]

The physicochemical properties of a compound govern its behavior in both chemical reactions and biological systems. The following computed properties provide insight into its characteristics.

Table 2: Computed Physicochemical Properties

PropertyValueSource
XLogP3 0.4PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 2PubChem[1]
Topological Polar Surface Area 50.2 ŲPubChem[1]

Synthesis and Purification

A reliable and reproducible synthetic route is critical for obtaining high-purity material for research purposes. One common and effective method for preparing 3-pyridin-2-ylpropanoic acid is through the oxidation of the corresponding primary alcohol, 3-(pyridin-2-yl)propan-1-ol.[2] This transformation leverages a strong oxidizing agent in an acidic medium.

Synthetic Workflow Diagram

The following diagram illustrates the single-step oxidation process from the starting alcohol to the final carboxylic acid product.

SynthesisWorkflow start_material 3-(pyridin-2-yl)propan-1-ol (Starting Material) reaction_step Oxidation Reaction start_material->reaction_step reagents Reagents: Potassium Permanganate (KMnO₄) Sulfuric Acid (H₂SO₄) Water (H₂O) reagents->reaction_step conditions Conditions: Stirring at 50°C reaction_step->conditions crude_product Crude 3-pyridin-2-ylpropanoic acid reaction_step->crude_product purification Purification crude_product->purification final_product Pure 3-pyridin-2-ylpropanoic acid purification->final_product purification_method Method: Recrystallization from Ethanol purification_method->purification

Caption: Workflow for the synthesis of 3-pyridin-2-ylpropanoic acid.

Detailed Experimental Protocol: Oxidation of 3-(pyridin-2-yl)propan-1-ol

This protocol is adapted from established chemical synthesis procedures.[2]

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer, add 3-(pyridin-2-yl)propan-1-ol (1.0 g, 7.3 mmol), deionized water (13 mL), and concentrated sulfuric acid (0.59 mL, ~11.1 mmol).

  • Reagent Addition: Begin stirring the mixture. The addition of potassium permanganate (KMnO₄), a strong oxidant, is highly exothermic and must be done carefully. Add KMnO₄ (1.8 g, 11.4 mmol) in small portions (batches) over a period of approximately 30 minutes.

  • Controlling Causality: The portion-wise addition is crucial to maintain the reaction temperature at approximately 50°C. This control prevents runaway reactions and minimizes the formation of undesired byproducts that can occur at higher temperatures. The acidic environment provided by H₂SO₄ is necessary for the permanganate to function effectively as an oxidizing agent.

  • Reaction Monitoring: After the full addition of KMnO₄, continue stirring the reaction mixture at 50°C. The reaction is typically complete when the characteristic deep purple color of the permanganate ion has disappeared, and a brown precipitate of manganese dioxide (MnO₂) has formed.

  • Workup: Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-pyridin-2-ylpropanoic acid.[2]

Purification Protocol: Recrystallization
  • Solvent Selection: Dissolve the crude product obtained in the previous step in a minimal amount of hot ethanol (e.g., 10 mL). Activated charcoal (0.1 g) can be added to the hot solution to adsorb colored impurities.

  • Hot Filtration: If charcoal was used, perform a hot filtration to remove it, ensuring the solution does not cool prematurely and cause the product to crystallize out.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the pure crystals of 3-pyridin-2-ylpropanoic acid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. This method yields a product with high purity (e.g., 78% yield reported).[2]

  • Trustworthiness of Protocol: Recrystallization is a self-validating purification technique. The formation of well-defined crystals inherently excludes impurities from the crystal lattice, ensuring that the final isolated solid is of high purity, which can be confirmed by melting point analysis and the analytical methods described below.

Analytical Characterization

To confirm the identity and purity of the synthesized 3-pyridin-2-ylpropanoic acid, a combination of spectroscopic methods should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the four distinct protons on the pyridine ring, as well as two methylene groups (appearing as triplets) in the propanoic acid chain. The acidic proton of the carboxyl group will appear as a broad singlet.

    • ¹³C NMR: Will confirm the presence of eight distinct carbon atoms, including the carbonyl carbon of the acid and the five sp² carbons of the pyridine ring.

  • Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) would show a prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 152.07.[3]

  • Infrared (IR) Spectroscopy: Provides confirmation of functional groups. Key stretches to observe include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹) and a sharp, strong C=O stretch (around 1700-1725 cm⁻¹).

Application as a Core Scaffold in Drug Development

The utility of 3-pyridin-2-ylpropanoic acid is best understood by examining its structural relatives used in drug synthesis. A prominent example is the synthesis of dabigatran etexilate, an oral direct thrombin inhibitor used to prevent blood clots. A key intermediate in its synthesis is ethyl 3-(pyridin-2-ylamino)propanoate.[4][5] This highlights how the pyridin-propanoic acid scaffold serves as a foundational piece for building more complex, biologically active molecules.

Logical Relationship to Approved Therapeutics

Caption: Relationship of the core scaffold to a key drug intermediate.

This relationship demonstrates the core principle of medicinal chemistry: using simple, accessible building blocks to construct complex molecules with tailored pharmacological profiles. Researchers working with 3-pyridin-2-ylpropanoic acid can use it as a starting point for creating libraries of related compounds, modifying the carboxylic acid, the pyridine ring, or the aliphatic linker to explore structure-activity relationships (SAR) for new biological targets.

Safety, Handling, and Storage

As a laboratory chemical, 3-pyridin-2-ylpropanoic acid must be handled with appropriate precautions. The following information is derived from aggregated Global Harmonized System (GHS) data.[1][6]

GHS Hazard Identification

Table 3: GHS Hazard Classifications

Hazard ClassHazard StatementSignal WordPictogram
Skin Corrosion/IrritationH315: Causes skin irritation[1][6]WarningGHS07 (Exclamation Mark)
Serious Eye Damage/IrritationH318/H319: Causes serious eye damage/irritation[1][6]Danger/WarningGHS05 (Corrosion) / GHS07
Specific Target Organ ToxicityH335: May cause respiratory irritation[1][6]WarningGHS07 (Exclamation Mark)
Recommended Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle this compound only in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or fumes.[6]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[7][8]

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a laboratory coat. Wash hands thoroughly after handling.[6][7]

    • Respiratory Protection: If dust is generated, use a NIOSH-approved N95 particulate respirator.[7]

  • First Aid Measures:

    • If Inhaled: Move the person to fresh air.[8]

    • In Case of Skin Contact: Wash off with plenty of soap and water.[8]

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6][8]

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances.[6]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not let the product enter drains.[6]

Conclusion

3-pyridin-2-ylpropanoic acid is a well-defined chemical compound with a straightforward and scalable synthesis route. While its own biological profile is not extensively documented, its primary value for researchers and drug development professionals lies in its role as a versatile pyridine-containing scaffold. The successful application of its derivatives in synthesizing important pharmaceuticals like dabigatran underscores the potential held within this molecular framework. By following the detailed synthesis, characterization, and safety protocols outlined in this guide, researchers can confidently and safely utilize this compound as a building block for the discovery of novel chemical entities.

References

  • PubChem. 3-(Pyridin-2-yl)propanoic acid.
  • Patsnap. Preparation method for ethyl 3-(pyridin-2-ylamino)
  • PubChem. 3-pyridin-3-ylpropanoic acid.
  • Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino)

Sources

An In-Depth Technical Guide to the Spectral Data of 3-(Pyridin-2-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectral data for 3-(Pyridin-2-yl)propanoic acid, a compound of interest in pharmaceutical research and development. The following sections detail the interpretation of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra, offering insights into the structural elucidation and analytical characterization of this molecule. The methodologies described are grounded in established scientific principles to ensure accuracy and reproducibility.

Molecular Structure and Key Features

This compound (C₈H₉NO₂) is a pyridine derivative with a propanoic acid substituent at the 2-position. This structure presents a unique combination of an aromatic heterocyclic ring and a carboxylic acid functional group, which dictates its chemical properties and spectral behavior. Understanding the interplay of these features is crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of its atoms.

¹H NMR Spectroscopy: Elucidating the Proton Environment

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons on the pyridine ring and the propanoic acid chain. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the nitrogen atom in the pyridine ring and the carboxylic acid group.

Experimental Protocol:

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). The spectrum is acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Data Interpretation:

  • Pyridine Ring Protons (4H): These protons appear in the aromatic region (typically δ 7.0-8.5 ppm). Due to the nitrogen atom's influence, the proton at the 6-position (adjacent to nitrogen) is expected to be the most deshielded. The protons at positions 3, 4, and 5 will show complex splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling.

  • Propanoic Acid Protons (4H):

    • Methylene group adjacent to the pyridine ring (-CH₂-Ar): These protons are expected to resonate as a triplet.

    • Methylene group adjacent to the carboxyl group (-CH₂-COOH): These protons will also appear as a triplet, likely at a slightly different chemical shift due to the influence of the carbonyl group.

  • Carboxylic Acid Proton (1H): The acidic proton of the carboxyl group (-COOH) will typically appear as a broad singlet at a downfield chemical shift (often > δ 10 ppm), and its position can be concentration and solvent-dependent. This peak can be confirmed by a D₂O exchange experiment, where the peak disappears upon addition of a drop of deuterium oxide.

Causality in Experimental Choices:

The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's peaks. TMS is the universally accepted internal standard for ¹H NMR due to its chemical inertness and its single, sharp resonance at a high-field position that rarely overlaps with signals from organic molecules.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Experimental Protocol:

The sample is prepared as for ¹H NMR. A proton-decoupled ¹³C NMR spectrum is typically acquired to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Data Interpretation:

Based on data available from public repositories like PubChem and SpectraBase, the ¹³C NMR spectrum of this compound has been recorded.[1] A typical spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C=O (Carboxylic Acid)~170-180The carbonyl carbon is highly deshielded.
C2 (Pyridine)~155-165Carbon adjacent to nitrogen and attached to the side chain.
C6 (Pyridine)~145-155Carbon adjacent to nitrogen.
C4 (Pyridine)~135-145
C3, C5 (Pyridine)~120-130
-CH₂-Ar~30-40
-CH₂-COOH~30-40

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation pattern.

Experimental Protocol:

A dilute solution of the sample is introduced into the mass spectrometer. For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a common technique. Electrospray ionization (ESI) can also be used, particularly for analyzing the compound in solution.

Data Interpretation:

The mass spectrum of this compound will show a molecular ion peak ([M]⁺) corresponding to its molecular weight (151.16 g/mol ).[1] The NIST Mass Spectrometry Data Center provides GC-MS data for this compound (NIST Number: 130668).[1]

Expected Fragmentation Pattern:

Under electron ionization, the molecular ion will undergo fragmentation, leading to a series of characteristic fragment ions. Key fragmentation pathways for carboxylic acids often involve the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45).[2][3] For this compound, fragmentation of the pyridine ring and the propanoic acid side chain would also be expected.

Visualizing the Fragmentation Process:

Fragmentation M [C₈H₉NO₂]⁺˙ m/z = 151 M_minus_OH [M-OH]⁺ m/z = 134 M->M_minus_OH -OH M_minus_COOH [M-COOH]⁺ m/z = 106 M->M_minus_COOH -COOH Py_CH2 [C₅H₄NCH₂]⁺ m/z = 92 M_minus_COOH->Py_CH2 -CH₂

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting the vibrations of its bonds.

Experimental Protocol:

The IR spectrum can be obtained from a solid sample using a KBr pellet or from a solution. The sample is exposed to infrared radiation, and the absorption of energy at specific frequencies is measured.

Data Interpretation:

The IR spectrum of this compound will exhibit characteristic absorption bands for the carboxylic acid and the pyridine ring.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carboxylic Acid O-HStretching3300-2500 (broad)
Aromatic C-HStretching~3100-3000
Aliphatic C-HStretching~3000-2850
Carbonyl C=OStretching~1725-1700
Aromatic C=C and C=NStretching~1600-1450
C-OStretching~1320-1210
O-HBending~1440-1395 and 950-910

The broad O-H stretch is a hallmark of a carboxylic acid and is due to hydrogen bonding. The strong C=O stretch is also a key diagnostic peak. The presence of bands in the 1600-1450 cm⁻¹ region confirms the aromatic pyridine ring.

Visualizing the Experimental Workflow:

IR_Workflow Sample Sample Preparation (e.g., KBr pellet) Spectrometer FT-IR Spectrometer Sample->Spectrometer Detector Detector Spectrometer->Detector Irradiation Infrared Radiation Irradiation->Spectrometer Spectrum IR Spectrum Generation Detector->Spectrum

Caption: A simplified workflow for obtaining an FT-IR spectrum.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy data provides a robust framework for the structural confirmation and quality assessment of this compound. Each technique offers complementary information that, when integrated, allows for an unambiguous identification of the compound. The protocols and interpretations presented in this guide are based on established scientific principles and serve as a valuable resource for researchers in the field of drug development and chemical analysis.

References

  • PubChem. This compound.
  • SpectraBase. This compound. Wiley-VCH. [Link]
  • NIST Mass Spectrometry Data Center. In PubChem Compound Summary for CID 564292. [Link]
  • Science Ready.
  • Chemistry LibreTexts.
  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

Sources

3-(Pyridin-2-yl)propanoic acid and its isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(Pyridin-2-yl)propanoic Acid and Its Isomers

Abstract

The pyridylpropanoic acid scaffold is a cornerstone in modern medicinal chemistry and materials science. This guide provides an in-depth technical overview of this compound and its key positional isomers, 3-(pyridin-3-yl)propanoic acid and 3-(pyridin-4-yl)propanoic acid. We delve into the nuances of their synthesis, analytical characterization, and diverse applications, offering field-proven insights and detailed experimental protocols for researchers, chemists, and drug development professionals. This document is structured to serve as a practical reference, blending established chemical principles with actionable methodologies.

Molecular Overview and Isomerism

The intrinsic properties of pyridylpropanoic acids are fundamentally dictated by the position of the nitrogen atom within the pyridine ring. This single atomic change significantly influences electron density, basicity (pKa), polarity, and steric hindrance, which in turn governs the molecule's reactivity, binding affinity in biological systems, and supramolecular assembly in materials.[1]

The three primary positional isomers share the same molecular formula (C₈H₉NO₂) and molecular weight (151.16 g/mol ) but exhibit distinct physicochemical characteristics.[2][3][4]

Diagram 1: Positional Isomers of 3-Pyridylpropanoic Acid

isomers cluster_2 This compound cluster_3 3-(Pyridin-3-yl)propanoic Acid cluster_4 3-(Pyridin-4-yl)propanoic Acid mol2 mol3 mol4

Caption: Chemical structures of the three primary positional isomers.

Table 1: Comparative Physicochemical Properties of Pyridylpropanoic Acid Isomers

PropertyThis compound3-(Pyridin-3-yl)propanoic acid3-(Pyridin-4-yl)propanoic acidSource(s)
CAS Number 15197-75-83724-19-46318-43-0[2][3][4]
Molecular Formula C₈H₉NO₂C₈H₉NO₂C₈H₉NO₂[2][3][4]
Molecular Weight 151.16 g/mol 151.16 g/mol 151.16 g/mol [2][3][4]
IUPAC Name 3-pyridin-2-ylpropanoic acid3-pyridin-3-ylpropanoic acid3-pyridin-4-ylpropanoic acid[2][3][4]
XLogP3 0.40.40.4[2][3][4]
Hydrogen Bond Donors 111[2][3][4]
Hydrogen Bond Acceptors 333[2][3][4]

Synthesis Strategies: A Two-Step Approach

A robust and widely applicable method for synthesizing 3-pyridylpropanoic acids involves a two-step sequence:

  • Step 1: Knoevenagel or Doebner Condensation: Reaction of the corresponding pyridinecarboxaldehyde with malonic acid to form the unsaturated intermediate, 3-pyridylacrylic acid.

  • Step 2: Catalytic Hydrogenation: Selective reduction of the carbon-carbon double bond of the acrylic acid moiety using a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), to yield the final saturated propanoic acid. This method is highly efficient and chemoselective, preserving the aromaticity of the pyridine ring.[5]

Diagram 2: General Synthesis Workflow

workflow Start Pyridinecarboxaldehyde (2-, 3-, or 4-isomer) Step1 Step 1: Condensation - Malonic Acid - Pyridine/Piperidine catalyst - Reflux Start->Step1 Intermediate 3-Pyridylacrylic Acid (Unsaturated Intermediate) Step1->Intermediate Step2 Step 2: Hydrogenation - H2 Gas (balloon or Parr shaker) - 10% Pd/C catalyst - Solvent (e.g., EtOAc, EtOH, MeOH) Intermediate->Step2 End 3-Pyridylpropanoic Acid (Final Product) Step2->End

Caption: General two-step workflow for the synthesis of 3-pyridylpropanoic acids.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems. The successful synthesis of the intermediate in Step 1 should be confirmed by analytical methods before proceeding to Step 2. The final product requires thorough characterization to confirm its structure and purity.

  • Causality: This protocol utilizes a Doebner modification of the Knoevenagel condensation. Pyridine acts as a base to deprotonate malonic acid, forming a nucleophilic enolate, while piperidine serves as a more effective catalyst for the condensation and subsequent decarboxylation.

  • Procedure:

    • To a 250 mL round-bottom flask, add 4-pyridinecarboxaldehyde (e.g., 10.7 g, 100 mmol), malonic acid (12.5 g, 120 mmol), and pyridine (20 mL).

    • Add piperidine (1 mL) to the mixture.

    • Fit the flask with a reflux condenser and heat the reaction mixture to reflux under constant stirring for 3 hours.

    • After reflux, cool the reaction mixture in an ice bath.

    • Slowly add 37% hydrochloric acid dropwise until precipitate formation is complete.

    • Isolate the obtained solid by vacuum filtration and wash thoroughly with cold acetone.

    • The crude product can be recrystallized from water to yield colorless crystals. An expected yield is typically high, around 95-98%.

  • Reference: This procedure is adapted from Illicachi, L. A., et al. (2024). Acta Crystallographica Section E, E80, 388-391.[2]

The same Doebner condensation conditions described in Protocol 2.1.1 can be effectively applied to 2-pyridinecarboxaldehyde and 3-pyridinecarboxaldehyde to yield their respective acrylic acid precursors. Reaction times and workup procedures are comparable.

  • Causality: 10% Palladium on Carbon (Pd/C) is an excellent catalyst for selectively hydrogenating olefinic double bonds without reducing the aromatic pyridine ring under mild conditions.[5] The catalyst provides a surface for the adsorption of both hydrogen gas and the substrate, facilitating the addition of hydrogen across the double bond. Ethyl acetate is a suitable solvent that dissolves the starting material and does not interfere with the catalysis.

  • Procedure for 3-(Pyridin-3-yl)propanoic Acid:

    • In a suitable hydrogenation vessel (e.g., a heavy-walled flask for balloon hydrogenation or a Parr shaker bottle), dissolve 3-(3-pyridinyl)acrylic acid (e.g., 3.0 g, 20 mmol) in ethyl acetate (150 mL).

    • Carefully add 10% palladium on carbon (0.3 g, 10 wt%).

    • Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas.

    • Pressurize the vessel with hydrogen (e.g., 4 atmospheres for a Parr shaker, or use a hydrogen-filled balloon for atmospheric pressure) and stir vigorously for 24 hours at room temperature.

    • Monitor the reaction for completion (e.g., by TLC or cessation of hydrogen uptake).

    • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional ethyl acetate.

    • Combine the filtrates and concentrate in vacuo to provide the desired 3-(pyridin-3-yl)propanoic acid as a solid.

  • Reference: This procedure is adapted from US Patent US05142056.

  • Scientist's Note & Adaptation for 2- and 4-Isomers: This hydrogenation protocol is highly reliable and can be directly adapted for the 2- and 4-pyridylacrylic acid precursors synthesized in Protocol 2.1.1/2.1.2. The reaction mechanism is identical, and similar conditions (catalyst loading, solvent, pressure, time) are expected to yield the corresponding this compound and 3-(pyridin-4-yl)propanoic acid in high yields. Empirical optimization of reaction time may be necessary.

Analytical Characterization: A Self-Validating System

Confirmation of the final product's identity and purity is paramount. A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy provides a definitive characterization.

Mass Spectrometry (MS)

For all three isomers, high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) should show a prominent protonated molecular ion [M+H]⁺ at m/z ≈ 152.0706, corresponding to the molecular formula C₈H₁₀NO₂⁺.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation of these isomers. The substitution pattern on the pyridine ring gives rise to a unique fingerprint in both ¹H and ¹³C NMR spectra.

  • Expected ¹H NMR Features (General):

    • Aliphatic Protons: Two characteristic triplets, each integrating to 2H, between δ 2.5-3.5 ppm. The triplet closer to the carboxyl group will be downfield of the triplet closer to the pyridine ring.

    • Aromatic Protons: A complex set of signals between δ 7.0-8.6 ppm, integrating to 4H. The specific chemical shifts and coupling patterns are unique to each isomer.

    • Carboxylic Acid Proton: A broad singlet, typically > δ 10 ppm, which may be exchanged with D₂O.

  • Characterization Data for this compound:

    • ¹³C NMR: Data available from SpectraBase shows characteristic signals for the pyridine and propanoic acid carbons.[4]

  • Characterization Data for 3-(Pyridin-3-yl)propanoic acid:

    • ¹H NMR: (Varian CFT-20) Data is available and shows the expected aliphatic triplets and aromatic signals consistent with a 3-substituted pyridine ring.[3]

    • ¹³C NMR: (Sigma-Aldrich) Data is available and confirms the carbon skeleton of the molecule.[3]

  • Characterization Data for 3-(Pyridin-4-yl)propanoic acid:

    • ¹³C NMR: Data available from SpectraBase shows the expected signals, reflecting the symmetry of the 4-substituted ring.[2]

Applications in Research and Drug Development

The pyridylpropanoic acid framework is a privileged scaffold, granting access to a wide range of chemical space for optimization of biological activity and material properties.

  • Medicinal Chemistry & Drug Development: The pyridine ring is a common bioisostere for a phenyl ring, but the nitrogen atom provides a key site for hydrogen bonding and can improve physicochemical properties like solubility.[1]

    • Enzyme Inhibition: Pyridine carboxylic acid derivatives are versatile scaffolds for developing potent enzyme inhibitors for various therapeutic targets.

    • Antidiabetic Agents: A series of novel pyridine-3-propanoic acids were synthesized and identified as potent dual PPARα/γ agonists, which are targets for developing antidiabetic drugs.

  • Materials Science & Coordination Chemistry: The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can act as ligands, coordinating to metal ions. This makes these molecules excellent building blocks for creating metal-organic frameworks (MOFs) and coordination polymers with interesting structural and functional properties.

Conclusion and Future Outlook

are fundamental building blocks whose value lies in their synthetic accessibility and the versatile properties imparted by the pyridine moiety. The reliable two-step synthesis via condensation and subsequent catalytic hydrogenation makes them readily available for research and development. While their role in creating coordination polymers is established, the full potential of these simple scaffolds in medicinal chemistry remains an active area of exploration. Future work will likely focus on leveraging these cores to develop next-generation therapeutics targeting a broad range of diseases. This guide provides the foundational chemical knowledge and practical protocols necessary to empower researchers in these endeavors.

References

  • Illicachi, L. A., Macias, M., & D'Vries, R. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. Acta Crystallographica Section E: Crystallographic Communications, 80(4), 388-391.
  • PubChem. (n.d.). 3-(Pyridin-4-yl)propanoic acid. National Center for Biotechnology Information.
  • PubChem. (n.d.). 3-(Pyridin-3-yl)propanoic acid. National Center for Biotechnology Information.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PrepChem. (n.d.). Synthesis of A. 3-(3-Pyridinyl)propanoic Acid.
  • Humphries, P. S., et al. (2006). Pyridine-3-propanoic acids: Discovery of dual PPARalpha/gamma agonists as antidiabetic agents. Bioorganic & Medicinal Chemistry Letters, 16(23), 6120-3.
  • Khan, I., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules, 29(10), 2345.
  • Zhang, Z., et al. (2018). Recent Advances of Pd/C-Catalyzed Reactions. Catalysts, 8(12), 654.

Sources

Potential therapeutic uses of 3-(Pyridin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Therapeutic Potential of the 3-(Pyridin-2-yl)propanoic Acid Scaffold

Executive Summary

This compound is a heterocyclic carboxylic acid that has garnered significant interest not as a direct therapeutic agent, but as a highly versatile foundational scaffold in medicinal chemistry. Its intrinsic structural features—a pyridine ring acting as a bioisostere and hydrogen bond acceptor, coupled with a modifiable propanoic acid chain—provide a rich template for combinatorial library development. While the parent molecule's documented biological activity is limited, its chemical derivatives have emerged as potent and selective modulators of key biological targets. This guide delves into the therapeutic landscape unlocked by this scaffold, synthesizing preclinical data to showcase its potential in the development of novel agents for metabolic, inflammatory, and infectious diseases. We will explore the mechanistic rationale, present key data from seminal studies, and provide exemplary experimental protocols for researchers and drug development professionals aiming to leverage this promising chemical entity.

Part 1: The Core Moiety: this compound

Chemical and Physical Profile

This compound is a well-characterized organic compound. Its fundamental properties provide the basis for its utility as a synthetic building block.

PropertyValueReference
IUPAC Name This compound[1]
Molecular Formula C₈H₉NO₂[1]
Molecular Weight 151.16 g/mol [1]
CAS Number 15197-75-8[1]
Appearance White to off-white solid
Structure Chemical structure of this compound

The molecule consists of a pyridine ring substituted at the 2-position with a propanoic acid tail. This arrangement is crucial for its function as a scaffold. The pyridine nitrogen offers a site for hydrogen bonding interactions with biological targets, while the carboxylic acid group provides a reactive handle for amide coupling, esterification, or reduction, enabling the synthesis of large, diverse chemical libraries.

Synthesis and Rationale for Derivatization

The accessibility of a scaffold is paramount for its use in drug discovery. This compound can be synthesized through reliable and scalable chemical routes. A common laboratory-scale synthesis involves the catalytic hydrogenation of 3-(pyridin-2-yl)acrylic acid, where a palladium-on-carbon catalyst is used to reduce the carbon-carbon double bond.[2] Alternative methods include the Michael addition of a pyridine-based nucleophile to an acrylate ester, followed by hydrolysis.[3][4]

The true value of this molecule lies in its potential for chemical modification. The pyridine ring can be further substituted to modulate electronic properties and steric bulk, while the propanoic acid group is the primary point for appending diverse chemical functionalities to explore structure-activity relationships (SAR).

G cluster_core Core Scaffold: this compound cluster_mods Points of Derivatization cluster_derivatives Resulting Chemical Space Core Pyridin-2-yl Ring - Propanoic Acid Carboxyl Carboxylic Acid Group (R-COOH) Core->Carboxyl Modification Pyridine Pyridine Ring (Positions 3, 4, 5, 6) Core->Pyridine Substitution Amides Amides (R-CONH-R') Carboxyl->Amides Esters Esters (R-COO-R') Carboxyl->Esters Ring_Subst Substituted Pyridines Pyridine->Ring_Subst

Caption: Derivatization potential of the core scaffold.

Part 2: Therapeutic Applications of Derivatives

The following sections highlight key therapeutic areas where derivatives of the this compound scaffold have demonstrated significant preclinical activity.

Metabolic Disorders: Dual PPARα/γ Agonism for Diabetes

Mechanism Insight: Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors that play a central role in regulating lipid and glucose metabolism. PPARγ is the target of the thiazolidinedione (TZD) class of antidiabetic drugs, which improve insulin sensitivity. PPARα is involved in fatty acid oxidation. Compounds that can dually activate both PPARα and PPARγ are of high interest as they may offer comprehensive control of metabolic dysregulation in type 2 diabetes with a potentially improved side-effect profile.

Key Research Findings: A series of novel pyridine-2-propanoic acids were synthesized and evaluated for their ability to activate PPARα and PPARγ.[5] This research led to the identification of potent dual agonists. Structure-activity relationship studies demonstrated that modifications to the scaffold significantly influenced potency and isoform selectivity. One lead compound, (S)-13, was selected for further profiling based on its efficacy in diabetic (db/db) mice and favorable pharmacokinetic properties.[5]

PPAR_Pathway Compound Pyridine-2-propanoic Acid Derivative PPAR PPARα / PPARγ Receptor Compound->PPAR Binds & Activates Complex PPAR-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to Genes Target Gene Transcription PPRE->Genes Initiates Response Improved Insulin Sensitivity Lipid Metabolism Genes->Response

Caption: Simplified PPARα/γ activation pathway.

Exemplary Protocol: Cell-Based PPARγ Luciferase Reporter Assay

This protocol describes a standard method to screen compounds for PPARγ agonist activity.

  • Cell Culture: Maintain a stable cell line (e.g., HEK293T or CHO) co-transfected with two plasmids: one expressing the human PPARγ ligand-binding domain fused to a GAL4 DNA-binding domain, and another containing a luciferase reporter gene downstream of a GAL4 upstream activation sequence.

  • Compound Preparation: Dissolve test compounds in DMSO to create 10 mM stock solutions. Perform serial dilutions in cell culture medium to achieve final assay concentrations ranging from 1 nM to 100 µM.

  • Cell Plating: Seed the cells into a 96-well white, clear-bottom plate at a density of 20,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Remove the culture medium and add 100 µL of the prepared compound dilutions to the respective wells. Include a positive control (e.g., Rosiglitazone) and a vehicle control (DMSO).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Lysis and Luminescence Reading: Aspirate the medium. Add 50 µL of a commercial luciferase assay reagent (e.g., Bright-Glo™) to each well to lyse the cells and provide the luciferase substrate.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot the relative luminescence units against the compound concentration. Calculate the EC₅₀ value (the concentration at which 50% of the maximal response is observed) using a non-linear regression curve fit.

Inflammatory & Autoimmune Disorders: JAK-STAT Pathway Modulation

Mechanism Insight: The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors involved in immunity and inflammation. Aberrant JAK-STAT signaling is implicated in a host of autoimmune diseases. TYK2 is a member of the JAK family, and its selective inhibition is a promising therapeutic strategy for conditions like psoriasis and inflammatory bowel disease.

Key Research Findings: While not a direct derivative of this compound, the compound 3-[1-(Thieno[3,2-b]pyridine-6-carbonyl)piperidin-2-yl]propanoic acid (BMS-986142) serves as a powerful example of how the propanoic acid moiety, when combined with a pyridine-like heterocyclic system, can be incorporated into highly potent and selective enzyme inhibitors.[6] This molecule was identified as a potent and selective inhibitor of TYK2, demonstrating the utility of the core structural concepts in targeting complex intracellular signaling pathways.[6]

JAK_STAT_Pathway Cytokine Cytokine (e.g., IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 Activates JAK2 JAK2 Receptor->JAK2 Activates STAT STAT TYK2->STAT Phosphorylates JAK2->STAT Phosphorylates pSTAT p-STAT (Phosphorylated) STAT->pSTAT Dimer STAT Dimer pSTAT->Dimer Nucleus Nucleus Dimer->Nucleus Translocates to Transcription Gene Transcription (Pro-inflammatory genes) Nucleus->Transcription Inhibitor TYK2 Inhibitor Inhibitor->TYK2 Blocks

Caption: Inhibition of the JAK-STAT pathway by a TYK2 inhibitor.

Infectious Diseases: Novel Antibacterial Agents

Mechanism Insight: The rise of multidrug-resistant bacteria, particularly Gram-positive pathogens like Methicillin-resistant Staphylococcus aureus (MRSA), is a global health crisis. New classes of antibiotics with novel mechanisms of action are urgently needed. The oxazolidinones (e.g., Linezolid) are a critical class that inhibits bacterial protein synthesis.

Key Research Findings: Demonstrating the versatility of the pyridine-propanoic acid concept, a study on 3-(pyridine-3-yl)-2-oxazolidinone derivatives revealed potent antibacterial activity.[7] While this study focused on the 3-yl isomer, the findings are highly relevant, showcasing that the pyridine ring coupled to a modified propanoic acid-derived structure can yield compounds with strong efficacy against clinically relevant Gram-positive bacteria. Several synthesized compounds (21b, 21d, 21e, and 21f) exhibited antibacterial activity comparable to Linezolid.[7] Compound 21d, in particular, also showed significant concentration-dependent inhibition of biofilm formation and a reduced tendency for resistance development compared to the standard drug.[7]

Table of Minimum Inhibitory Concentrations (MICs) for Lead Compounds (µg/mL)

CompoundS. aureusS. pneumoniaeE. faecalisB. subtilis
Linezolid 1120.5
21d 1121
21f 2121
Data synthesized from reference[7].

Exemplary Protocol: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Bacterial Culture: Inoculate a single colony of the test bacterium (e.g., S. aureus ATCC 25923) into Cation-Adjusted Mueller-Hinton Broth (CAMHB). Incubate at 37°C until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard).

  • Inoculum Preparation: Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Plating: In a 96-well microtiter plate, add 50 µL of CAMHB to all wells. Add 50 µL of the test compound stock solution (e.g., at 256 µg/mL) to the first column of wells.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate to create a concentration gradient (e.g., 128, 64, 32... to 0.25 µg/mL).

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include a positive control well (bacteria, no drug) and a negative control well (broth only, no bacteria).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Part 3: Future Directions and Conclusion

The this compound scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. The collective evidence from its derivatives points to a broad therapeutic potential spanning metabolic, inflammatory, and infectious diseases.

Future research should focus on:

  • Expanded SAR Studies: Systematically exploring substitutions on both the pyridine ring and the propanoic acid-derived tail to optimize potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

  • New Therapeutic Areas: Leveraging the scaffold's versatility to design inhibitors for other target classes, such as kinases, proteases, or epigenetic targets, in areas like oncology and neurodegeneration.

  • Chiral Synthesis: For derivatives with stereocenters, developing efficient enantioselective syntheses and evaluating the biological activity of individual enantiomers, as seen with the (S)-13 PPAR agonist.[5]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 564292, this compound. Available: [Link]
  • PrepChem (2023). Synthesis of A. 3-(3-Pyridinyl)propanoic Acid. Available: [Link]
  • Kravchenko, D. et al. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. MDPI. Available: [Link]
  • Bioorganic & Medicinal Chemistry Letters (2006). Pyridine-2-propanoic acids: Discovery of dual PPARalpha/gamma agonists as antidiabetic agents. PubMed. Available: [Link]
  • Kumar, P. et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research. Available: [Link]
  • Google Patents (2015). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Wang, Y. et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. Available: [Link]
  • Molecules (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. PubMed. Available: [Link]
  • Al-Hourani, B. et al. (2020). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. MDPI. Available: [Link]
  • Zhang, Y. et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry via NIH. Available: [Link]
  • Malygin, A. S. & Yasnetsov, V. V. (2021). Design and evaluation of pharmacological properties of a new 1,3,4-thiadiazolylamide derivative of 2-propylpentanoic acid. Research Results in Pharmacology. Available: [Link]
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 44118481, this compound hydrochloride. Available: [Link]
  • Shcherbakov, S. V. et al. (2023). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. Available: [Link]

Sources

Navigating the Chemical Landscape: A Technical Guide to the Safe Handling of 3-(Pyridin-2-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Pyridin-2-yl)propanoic acid, a pyridine derivative with the chemical formula C₈H₉NO₂, is a compound of increasing interest within the realms of pharmaceutical research and chemical synthesis. Its structural motif is a key component in the development of various biologically active molecules. As its use becomes more widespread in laboratories, a thorough understanding of its safety profile and potential hazards is paramount for ensuring the well-being of researchers and the integrity of experimental outcomes. This in-depth technical guide provides a comprehensive overview of the safety and hazards associated with this compound, offering practical insights and protocols for its safe handling, storage, and disposal.

Section 1: Hazard Identification and Classification

A critical first step in the safe management of any chemical is a clear understanding of its intrinsic hazards. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.

GHS Classification Summary

Hazard ClassCategoryGHS Hazard StatementSignal WordPictogram
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationWarningGHS07
Serious Eye Damage/Eye IrritationCategory 1/2AH318: Causes serious eye damage / H319: Causes serious eye irritationDanger/WarningGHS05 / GHS07
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritationWarningGHS07

Data compiled from multiple sources.[1][2]

The GHS pictograms provide a quick visual reference to the primary hazards associated with this compound. The exclamation mark signifies skin and respiratory irritation, while the corrosion symbol highlights the risk of serious eye damage.

Section 2: Toxicological Profile

While comprehensive toxicological data for this compound is not extensively documented in publicly available literature, the existing classifications suggest a localized irritant effect upon direct contact. The primary routes of exposure and their potential effects are:

  • Inhalation: May cause irritation to the respiratory tract, leading to symptoms such as coughing and shortness of breath.[1][2]

  • Skin Contact: Causes skin irritation, which can manifest as redness, itching, and inflammation.[1][2]

  • Eye Contact: Poses a significant risk of serious eye damage or irritation.[1][2] Direct contact can lead to pain, redness, and potentially irreversible damage.

  • Ingestion: While specific data is lacking, ingestion may cause gastrointestinal irritation.

It is important to note that the full toxicological properties of this compound may not have been thoroughly investigated.[3] Therefore, it should be handled with the caution appropriate for a potentially hazardous substance.

Section 3: Safe Handling and Storage Protocols

Adherence to rigorous safe handling and storage protocols is essential to minimize the risk of exposure to this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial for providing comprehensive protection.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Researcher Enters Lab ppe_station Proceed to PPE Station start->ppe_station lab_coat Wear a Lab Coat ppe_station->lab_coat gloves Wear Nitrile or Neoprene Gloves goggles Wear Chemical Safety Goggles gloves->goggles respirator Use a Respirator (if potential for aerosol generation exists) goggles->respirator lab_coat->gloves end_ppe Ready for Safe Handling respirator->end_ppe

Caption: Recommended PPE workflow for handling this compound.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[2] A chemical fume hood is strongly recommended, especially when working with larger quantities or when there is a potential for aerosolization.

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[4]

  • Do not breathe dust or fumes.[2]

  • Wash hands thoroughly after handling.[2]

  • Use non-sparking tools if the compound is a flammable solid.[5]

  • Keep away from incompatible materials such as strong oxidizing agents.[6]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][4]

  • Keep away from sources of ignition.[4]

  • Store locked up.[2]

Section 4: First Aid and Emergency Procedures

In the event of an exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[2]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][6]

Emergency Response Workflow

Emergency_Response cluster_emergency Emergency Response Protocol exposure Exposure Occurs assess Assess the Situation (Route of Exposure) exposure->assess inhalation Inhalation assess->inhalation Breathing Difficulty skin Skin Contact assess->skin Skin Contact eye Eye Contact assess->eye Eye Contact ingestion Ingestion assess->ingestion Swallowed first_aid Administer Appropriate First Aid (See Table) inhalation->first_aid skin->first_aid eye->first_aid ingestion->first_aid seek_medical Seek Immediate Medical Attention first_aid->seek_medical

Caption: A streamlined workflow for responding to an exposure incident.

Section 5: Spill and Disposal Management

Proper management of spills and waste is a critical component of laboratory safety.

Spill Response
  • Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[3]

  • Large Spills: In the event of a large spill, evacuate the area and prevent entry. Contact your institution's environmental health and safety department for assistance.

  • Ensure adequate ventilation during cleanup.

Waste Disposal
  • Dispose of waste in accordance with local, state, and federal regulations.

  • Contact a licensed professional waste disposal service to dispose of this material.[3]

  • Contaminated packaging should be treated as the chemical itself and disposed of accordingly.[3]

Section 6: Risk Assessment and Mitigation

A proactive approach to safety involves conducting a thorough risk assessment before beginning any experiment involving this compound.

Risk Assessment Framework

Risk_Assessment cluster_risk Risk Assessment & Mitigation Framework identify Identify Hazards (Irritant, Eye Damage) assess_risk Assess Risks (Likelihood & Severity) identify->assess_risk control_measures Implement Control Measures assess_risk->control_measures ppe Personal Protective Equipment control_measures->ppe engineering Engineering Controls (Fume Hood) control_measures->engineering administrative Administrative Controls (SOPs, Training) control_measures->administrative review Review and Update (Periodically or after incidents) control_measures->review

Caption: A cyclical framework for ongoing risk assessment and mitigation.

By systematically identifying the hazards, assessing the associated risks, and implementing appropriate control measures, researchers can create a safer working environment.

Conclusion

This compound is a valuable compound for scientific research, but it is not without its hazards. A comprehensive understanding of its irritant properties, particularly the risk of serious eye damage, is essential for all personnel who handle it. By implementing the robust safety protocols outlined in this guide, including the consistent use of appropriate personal protective equipment, adherence to safe handling and storage procedures, and preparedness for emergency situations, researchers can mitigate the risks and continue their important work in a safe and responsible manner.

References

  • This compound | C8H9NO2 | CID 564292 - PubChem. (n.d.).
  • MSDS of (R)-3-Amino-3-(pyridin-2-yl)propanoic acid. (2013, September 11). Capot Chemical Co., Ltd.
  • 3-(Pyridin-3-yl)propanoic acid | C8H9NO2 | CID 259624 - PubChem. (n.d.).
  • Material Safety Data Sheet - Cole-Parmer. (n.d.).
  • Hazardous Substance Fact Sheet - NJ.gov. (n.d.).
  • Safety Data Sheet - DC Fine Chemicals. (n.d.).
  • Pyridine Standard Operating Procedure. (n.d.). Washington State University.
  • Propanoic acid: Human health tier II assessment. (2016, July 1). National Industrial Chemicals Notification and Assessment Scheme.
  • ATSDR Pyridine Tox Profile. (n.d.). Agency for Toxic Substances and Disease Registry.

Sources

An In-Depth Technical Guide to the GHS Classification of 3-(Pyridin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of GHS in Modern Research

In the fast-paced environment of scientific research and pharmaceutical development, a comprehensive understanding of chemical hazards is not merely a regulatory formality but a cornerstone of laboratory safety and experimental integrity. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a universal framework for communicating these hazards. This guide offers a detailed examination of the GHS classification for 3-(Pyridin-2-yl)propanoic acid (CAS No. 15197-75-8), a heterocyclic compound of interest in medicinal chemistry and materials science. By deconstructing its hazard profile, we aim to equip researchers with the technical knowledge and practical insights necessary for its safe handling and effective utilization.

Section 1: GHS Hazard Profile of this compound

Based on aggregated data submitted to the European Chemicals Agency (ECHA), this compound has a well-defined hazard profile under GHS.[1] The classification indicates that the compound poses significant risks upon contact with skin and eyes and may cause respiratory irritation.

Summary of GHS Classification

The official GHS classification is summarized in the table below, providing a clear, at-a-glance reference for laboratory personnel.

GHS Classification ElementDesignationCodeDescription
Hazard Class Skin Corrosion/IrritationCategory 2Causes skin irritation.[1]
Serious Eye Damage/Eye IrritationCategory 1Causes serious eye damage.[1]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1][2]
Signal Word Danger-Indicates the more severe hazards.[1][2]
Hazard Pictograms CorrosionGHS05Represents corrosive hazards to metals, skin, and eyes.[1]
Exclamation MarkGHS07Represents less serious hazards (e.g., irritant, sensitizer).[3]
Hazard Statements and Precautionary Measures

The assigned hazard (H-statements) and precautionary (P-statements) provide direct instructions for risk mitigation.

  • H315: Causes skin irritation. [1]

  • H318: Causes serious eye damage. [1]

  • H335: May cause respiratory irritation. [1][2]

A comprehensive list of precautionary statements, including those for prevention, response, storage, and disposal (e.g., P261, P280, P305+P354+P338), is critical for developing safe handling protocols.[1]

GHS_Classification cluster_classification GHS Classification cluster_label Label Elements Hazards Hazard Classes • Skin Irritation Cat. 2 • Serious Eye Damage Cat. 1 • STOT SE Cat. 3 (Resp. Irr.) Signal {Signal Word|Danger} Hazards->Signal Determines Pictograms Pictograms GHS05 (Corrosion) GHS07 (Exclamation Mark) Signal->Pictograms Requires Statements Hazard Statements • H315: Causes skin irritation • H318: Causes serious eye damage • H335: May cause respiratory irritation Pictograms->Statements Corresponds to

GHS Label Elements for this compound

Section 2: The Toxicological Foundation of GHS Classifications

A GHS classification is not arbitrary; it is derived from a weight of evidence approach, evaluating data from human experience, animal studies, and validated in vitro or ex vivo test methods.[4] Understanding the basis for each classification is crucial for appreciating the nature of the hazard.

Deconstructing the Hazard Classes
  • Skin Irritation (Category 2): This classification indicates that the substance produces reversible inflammatory damage to the skin following an application of up to 4 hours.[4][5] The criteria often rely on scoring erythema (redness) and edema (swelling) in animal studies or on validated in vitro data showing a reduction in cell viability below a specific threshold.[6] For a Category 2 classification, the substance causes a mean score for erythema or edema greater than or equal to 2.3 but less than 4.0 in at least two of three tested animals, or the inflammation persists to the end of the observation period.[6]

  • Serious Eye Damage (Category 1): This is the most severe classification for eye hazards and signifies the production of tissue damage in the eye, or serious physical decay of vision, that is not fully reversible within 21 days.[2][7][8] Classification can be based on evidence of irreversible effects in at least one animal, or specific high scores for corneal opacity (≥3) or iritis (>1.5) in multiple animals.[7][9] The "Danger" signal word and GHS05 (Corrosion) pictogram are directly linked to this high-risk endpoint.

  • Specific Target Organ Toxicity – Single Exposure (STOT-SE) (Category 3): This classification is for transient, reversible effects on specific target organs.[10][11] For this compound, the specified effect is respiratory tract irritation. This is typically based on human evidence (e.g., reports of coughing, sore throat) or animal data showing functional impairment of the respiratory system.[12][13]

Causality in Experimental Choices: Modern In Vitro Protocols

To ensure both scientific rigor and animal welfare, modern toxicological assessment prioritizes validated non-animal testing methods. The classifications for skin and eye irritation are increasingly based on such protocols.

GHS_Workflow cluster_data Data Gathering & Evaluation cluster_testing Targeted In Vitro Testing (If Needed) cluster_classify Hazard Classification cluster_comms Hazard Communication Data Collect Existing Data (Human, Animal, In Vitro) WoE Weight of Evidence Assessment Data->WoE SkinTest Skin Irritation (OECD TG 439) WoE->SkinTest Data Gap EyeTest Eye Damage (OECD TG 437) WoE->EyeTest Data Gap Criteria Compare Data to GHS Criteria SkinTest->Criteria EyeTest->Criteria Classify Assign Hazard Class & Category Criteria->Classify Label Generate Label Elements (Pictogram, Signal Word, H/P Statements) Classify->Label SDS Compile Safety Data Sheet (SDS)

Generalized Workflow for GHS Hazard Classification

Exemplary Protocol: In Vitro Skin Irritation (OECD Test Guideline 439)

This protocol provides a self-validating system for determining skin irritation potential, forming the basis for a GHS Category 2 classification.[1][14]

  • Model System: A Reconstructed Human Epidermis (RhE) model is used, which is a three-dimensional tissue construct of human-derived keratinocytes that mimics the upper layers of human skin.[15][16]

  • Test Substance Application: A precise volume (e.g., 25 µL) or mass (e.g., 25 mg) of this compound is applied directly to the surface of triplicate tissue samples. Negative (e.g., Phosphate Buffered Saline) and positive (e.g., 5% Sodium Dodecyl Sulfate) controls are run concurrently to validate the test run.

  • Exposure and Incubation: The substance remains in contact with the tissue for a defined period (e.g., 60 minutes) at 37°C.[17] Afterward, the tissue is thoroughly rinsed to remove the test substance and incubated for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.

  • Viability Assessment: Cell viability is quantified using the MTT assay.[15][16] Tissues are incubated with MTT solution, which is converted by mitochondrial dehydrogenases in viable cells into a blue formazan salt.

  • Data Analysis: The formazan is extracted from the tissues, and the optical density is measured spectrophotometrically. The viability of the test substance-treated tissues is expressed as a percentage relative to the negative control.

  • Classification Criterion: If the mean tissue viability is less than or equal to 50%, the substance is classified as a skin irritant (GHS Category 2).[1][15] If viability is greater than 50%, it is considered a non-irritant.[1]

A similar, tiered approach using methods like the Bovine Corneal Opacity and Permeability (BCOP) test (OECD TG 437) is used to assess the potential for serious eye damage.[18][19][20][21][22]

Section 3: Practical Application and Risk Management

The GHS classification directly informs the necessary safety precautions for handling this compound in a research setting. The precautionary statements provide a clear guide.

  • Prevention (P261, P264, P271, P280):

    • Engineering Controls: Use only outdoors or in a well-ventilated area, such as a certified chemical fume hood, to avoid breathing dust or vapors (P261, P271).

    • Personal Protective Equipment (PPE): Wear protective gloves (chemically resistant, e.g., nitrile), protective clothing, and, critically, eye/face protection (safety goggles and/or face shield) to prevent contact (P280).

    • Hygiene: Wash hands and any exposed skin thoroughly after handling (P264).

  • Response (P302+P352, P304+P340, P305+P354+P338, P317):

    • Skin Contact: If on skin, wash with plenty of water (P302+P352). If skin irritation occurs, seek medical advice (P332+P317).

    • Eye Contact: This is the most critical exposure route. If in eyes, immediately rinse with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P354+P338). Due to the Category 1 classification, immediate medical attention is paramount (P317).

    • Inhalation: If inhaled, remove the person to fresh air and keep comfortable for breathing (P304+P340). Call for medical help if you feel unwell (P319).

  • Storage and Disposal (P403+P233, P405, P501):

    • Store in a well-ventilated place and keep the container tightly closed (P403+P233).

    • Store locked up (P405) to restrict access.

    • Dispose of contents/container in accordance with local, regional, and national regulations (P501), typically via a licensed waste disposal company.

Conclusion

The GHS classification of this compound as a skin irritant, a substance causing serious eye damage, and a respiratory irritant provides clear and actionable guidance for scientists and researchers. The "Danger" signal word underscores the potential for irreversible eye damage, mandating stringent use of eye protection. By understanding the toxicological basis of these classifications and adhering to the prescribed precautionary measures, professionals in drug development and chemical research can mitigate risks, ensure a safe working environment, and maintain the integrity of their scientific endeavors.

References

  • PubChem. (n.d.). This compound | C8H9NO2 | CID 564292. National Center for Biotechnology Information.
  • Institute for In Vitro Sciences, Inc. (n.d.). Bovine Corneal Opacity and Permeability (BCOP, OECD 437) with Optional Histology. IIVS.
  • SenzaGen. (n.d.). Skin irritation: OECD TG 439.
  • Nucro-Technics. (2024, May 18). OECD 439: In Vitro Skin Irritation (RHE Test Method).
  • PETA Science Consortium International e.V. (n.d.). IN VITRO METHODS FOR PREDICTING SKIN IRRITATION AND CORROSION. The PETA Science Consortium International.
  • National Research Council. (2014). A Framework to Guide Selection of Chemical Alternatives. National Academies Press.
  • OECD. (n.d.). Test No. 437: Bovine Corneal Opacity and Permeability Test Method for Identifying i) Chemicals Inducing Serious Eye Damage and ii) Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage. OECD iLibrary.
  • OECD. (n.d.). Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. OECD iLibrary.
  • OECD. (2009, September 8). Test No. 437: Bovine Corneal Opacity and Permeability Test Method for Identifying Ocular Corrosives and Severe Irritants. OECD iLibrary.
  • ChemSafetyPro. (2018, March 6). GHS Classification Criteria for Skin Corrosion and Irritation.
  • Peira Scientific Instruments. (n.d.). Eye irritation test according to OECD Test Guideline 437.
  • JRF Global. (2015, August 17). OECD 437: Bovine Corneal Opacity and Permeability Test (BCOP).
  • Society for Chemical Hazard Communication. (n.d.). Serious Eye Damage / Eye Irritation. SCHC.
  • Shashi Kallada. (2021, February 26). Serious eye damage – eye irritation in GHS and IMDG Code. ShashiKallada.com.
  • PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary. National Center for Biotechnology Information.
  • ChemSafetyPro. (2019, March 7). Examples of Eye Irritation Classification for Substances and Mixtures under GHS.
  • Society for Chemical Hazard Communication. (2017, March). Specific Target Organ Toxicity – Single Exposure. SCHC.
  • REACH Online. (n.d.). CLP, 3.8.1., Definitions and general considerations.
  • Plastic Surgery Key. (2017, May 14). Dermatotoxicology and Sensitive Skin Syndrome.
  • U.S. Environmental Protection Agency. (2004, July 7). Chemical Hazard Classification and Labeling: Comparison of OPP Requirements and the GHS. EPA.
  • GeSi Software. (2016, May 16). STOT – the new hazard category by GHS classification.
  • Food and Agriculture Organization of the United Nations. (n.d.). Assigning hazard categories. Pesticide Registration Toolkit.
  • United Nations Economic Commission for Europe. (2021, April 21). UN/SCEGHS/40/INF.4. UNECE.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The seemingly simple scaffold of 3-(pyridin-2-yl)propanoic acid represents a versatile and highly valuable starting point in the complex landscape of modern drug discovery. Its unique combination of a basic pyridine ring and an acidic propanoic acid moiety provides a rich platform for a multitude of chemical modifications, enabling the exploration of diverse biological targets. This guide delves into the core chemistry of this compound and its related compounds, offering a comprehensive overview of their synthesis, structure-activity relationships (SAR), metabolic considerations, and applications in medicinal chemistry. By understanding the intricate interplay of its structural components, researchers can unlock the full potential of this privileged scaffold to design and develop next-generation therapeutics.

The Core Scaffold: Physicochemical Properties and Synthetic Landscape

This compound, with the chemical formula C₈H₉NO₂, possesses a molecular weight of 151.16 g/mol .[1][2] Its structure features a pyridine ring substituted at the 2-position with a three-carbon propanoic acid chain. This arrangement confers both basic (pKa of the pyridine nitrogen) and acidic (pKa of the carboxylic acid) properties, making it an amphoteric molecule. This dual nature influences its solubility, membrane permeability, and potential for ionic interactions with biological targets.

Synthetic Strategies: Building the Foundation

The synthesis of this compound and its derivatives can be approached through several strategic routes. The choice of a particular synthetic pathway is often dictated by the desired substitution pattern on the pyridine ring or the propanoic acid chain, as well as the scale of the synthesis.

A common and efficient method involves the Michael addition of a nucleophile to a pyridine-substituted α,β-unsaturated carbonyl compound. For instance, the reaction of 2-aminopyridine with ethyl acrylate, catalyzed by an acid such as trifluoromethanesulfonic acid, yields ethyl 3-(pyridin-2-ylamino)propanoate, which can then be hydrolyzed to the corresponding carboxylic acid.[3]

Protocol 1: Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate [3]

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-aminopyridine in anhydrous ethanol.

  • Addition of Reagents: Add ethyl acrylate to the solution.

  • Catalysis: Slowly add trifluoromethanesulfonic acid as a catalyst.

  • Reaction Conditions: Heat the reaction mixture under reflux for 16-20 hours.

  • Workup and Purification: After cooling, the reaction mixture is washed with an organic solvent, concentrated under reduced pressure, and the product is purified by recrystallization to yield ethyl 3-(pyridin-2-ylamino)propanoate.[3]

An alternative approach involves the catalytic hydrogenation of 3-(pyridin-2-yl)acrylic acid, which can be prepared via the condensation of 2-pyridinecarboxaldehyde with malonic acid.

The Landscape of Related Compounds: A Gateway to Diverse Bioactivity

The true power of the this compound scaffold lies in the vast chemical space that can be explored through its derivatization. Modifications at three key positions—the pyridine ring, the propanoic acid backbone, and the carboxylic acid terminus—have led to the discovery of compounds with a wide array of biological activities.

Pyridine Ring Modifications

Substituents on the pyridine ring can profoundly influence the electronic properties, lipophilicity, and steric profile of the molecule. These changes, in turn, can dramatically alter binding affinity and selectivity for a given biological target. For example, the introduction of electron-withdrawing groups can modulate the pKa of the pyridine nitrogen, affecting its ability to form hydrogen bonds.

Propanoic Acid Chain Analogs

Alterations to the three-carbon linker can impact the conformational flexibility of the molecule and the spatial orientation of the pyridine and carboxylic acid functional groups. Introducing substituents on the α- or β-carbons can create chiral centers, leading to stereospecific interactions with biological targets.

Carboxylic Acid Bioisosteres and Derivatives

The carboxylic acid group is a key pharmacophoric feature, often involved in crucial ionic or hydrogen bonding interactions with target proteins. However, it can also contribute to poor pharmacokinetic properties, such as rapid metabolism or low cell permeability. Therefore, its replacement with bioisosteres (e.g., tetrazoles, hydroxamic acids) or its conversion to esters and amides are common strategies in drug design. The synthesis of N-substituted amides, for instance, can be readily achieved by coupling the parent carboxylic acid with a variety of amines using standard peptide coupling reagents.[4]

Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Activity

The systematic exploration of SAR is fundamental to optimizing the therapeutic potential of the this compound scaffold. By methodically altering the structure and assessing the impact on biological activity, researchers can identify the key molecular features responsible for target engagement and efficacy.

A review of pyridine derivatives highlights that the presence and position of functional groups such as -OMe, -OH, -C=O, and -NH2 can enhance antiproliferative activity, while halogen atoms or bulky groups may decrease it.[5] For instance, in the context of kinase inhibition, the pyridine nitrogen can act as a crucial hydrogen bond acceptor in the hinge region of the ATP binding site. Modifications to the propanoic acid chain can then be used to probe other pockets within the active site, leading to enhanced potency and selectivity.[6]

Table 1: Representative Derivatives and their Biological Activities

Derivative ClassExample StructureBiological ActivityKey SAR Insights
Pyridine-Substituted 3-(5-chloropyridin-2-yl)propanoic acidKinase InhibitionHalogen substitution can enhance binding through halogen bonding.
Amide Derivatives N-benzyl-3-(pyridin-2-yl)propanamideAnticancerThe nature of the amide substituent is critical for activity and can be optimized to improve cell permeability.
Ester Prodrugs Methyl 3-(pyridin-2-yl)propanoateImproved BioavailabilityEsterification masks the polar carboxylic acid, potentially improving oral absorption.[7]

Navigating the Biological Maze: Metabolism and Toxicology

A thorough understanding of the metabolic fate and potential toxicity of this compound derivatives is paramount for their successful development as therapeutic agents. In vitro studies using liver microsomes are a standard approach to assess metabolic stability and identify potential metabolites.[8][9][10]

The pyridine ring is susceptible to oxidation, potentially forming N-oxides or hydroxylated derivatives. The propanoic acid side chain can also undergo oxidation. The carboxylic acid moiety is a prime site for Phase II conjugation reactions, such as glucuronidation.

The toxicological profile of pyridine and its derivatives has been studied, with potential for liver and kidney effects at high doses.[11][12] Genotoxicity and mutagenicity are also important considerations.[12] Early assessment of these properties is crucial to de-risk drug candidates.

The Analytical Toolkit: Methods for Characterization and Quantification

Robust analytical methods are essential for the synthesis, purification, and pharmacokinetic analysis of this compound and its analogs.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a workhorse technique for the analysis and purification of these compounds.[1][13] A typical method would utilize a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. The inclusion of an acid, such as formic acid or trifluoroacetic acid, in the mobile phase is often necessary to ensure good peak shape for the carboxylic acid.[1]

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass spectrometry, often coupled with HPLC (LC-MS), is invaluable for confirming the molecular weight of synthesized compounds and for identifying metabolites.[2] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is the primary tool for elucidating the detailed chemical structure of novel derivatives.[14]

Protocol 2: General HPLC-MS Analysis

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% B over a set time.

  • Flow Rate: 0.3 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm) and electrospray ionization (ESI) in positive and/or negative mode for mass analysis.[2]

Applications in Drug Discovery: A Scaffold for Innovation

The versatility of the this compound scaffold has led to its exploration in a wide range of therapeutic areas. The pyridine moiety is a common feature in many approved drugs and serves as a valuable pharmacophore.

Enzyme Inhibition

The ability of the pyridine nitrogen to act as a hydrogen bond acceptor and the carboxylic acid to form ionic interactions makes this scaffold particularly well-suited for targeting enzyme active sites. Derivatives have been investigated as inhibitors of various enzyme classes, including kinases, proteases, and metabolic enzymes.[15]

Receptor Modulation

By incorporating the this compound core into larger molecules, it can serve as a key building block for ligands that modulate the activity of cell surface and nuclear receptors.

Future Directions and Conclusion

The this compound scaffold continues to be a fertile ground for innovation in drug discovery. Future research will likely focus on the development of more sophisticated synthetic methodologies to access novel chemical space, the use of computational modeling to guide the design of more potent and selective derivatives, and a deeper understanding of the ADME and toxicological properties of this class of compounds. The inherent "drug-likeness" and synthetic tractability of this core structure ensure its continued relevance in the ongoing quest for new and improved medicines.

Visualizations

Diagram 1: Synthetic Pathways to this compound Derivatives

G cluster_0 Michael Addition Route cluster_1 Condensation-Reduction Route cluster_2 Derivatization 2-Aminopyridine 2-Aminopyridine Intermediate_Ester Ethyl 3-(pyridin-2-ylamino)propanoate 2-Aminopyridine->Intermediate_Ester + Ethyl Acrylate [H+] Ethyl Acrylate Ethyl Acrylate Ethyl Acrylate->Intermediate_Ester Final_Acid_1 3-(Pyridin-2-ylamino)propanoic acid Intermediate_Ester->Final_Acid_1 Hydrolysis 2-Pyridinecarboxaldehyde 2-Pyridinecarboxaldehyde Unsaturated_Acid 3-(Pyridin-2-yl)acrylic acid 2-Pyridinecarboxaldehyde->Unsaturated_Acid + Malonic Acid Malonic Acid Malonic Acid Malonic Acid->Unsaturated_Acid Final_Acid_2 This compound Unsaturated_Acid->Final_Acid_2 Catalytic Hydrogenation Amides Amides Final_Acid_2->Amides + R-NH2 Coupling Agent Esters Esters Final_Acid_2->Esters + R-OH Esterification

Caption: Key synthetic routes to this compound and its derivatives.

Diagram 2: Structure-Activity Relationship (SAR) Logic

SAR_Logic cluster_mods Structural Modifications cluster_props Impact on Properties cluster_activity Biological Outcome Core This compound Scaffold Pyridine Ring Propanoic Chain Carboxylic Acid Pyridine_Mods Substitution (e.g., -Cl, -OMe) Core:p1->Pyridine_Mods Chain_Mods Alkylation Chirality Core:p2->Chain_Mods Acid_Mods Esterification Amidation Bioisosteres Core:p3->Acid_Mods Electronic_Props pKa Electron Density Pyridine_Mods->Electronic_Props Physicochem_Props Lipophilicity Solubility Conformation Pyridine_Mods->Physicochem_Props Chain_Mods->Physicochem_Props Acid_Mods->Physicochem_Props PK_Props Metabolic Stability Permeability Acid_Mods->PK_Props Biological_Activity Binding Affinity Selectivity Efficacy Electronic_Props->Biological_Activity Physicochem_Props->Biological_Activity PK_Props->Biological_Activity

Caption: The interplay of structural modifications and their impact on biological activity.

References

  • Pyridine, alkyl derivatives: Human health tier II assessment. (2015).
  • Separation of Propanoic acid, 2-methyl-, 1,1-dimethyl-3-phenylpropyl ester on Newcrom R1 HPLC column. SIELC Technologies. [Link]
  • Pyridine: Human health tier II assessment. (2015).
  • Toxicological Profile for Pyridine. (1992). Agency for Toxic Substances and Disease Registry. [Link]
  • Bickel, M. H., & Gigon, P. L. (1971). Pharmacokinetics and metabolism of HOE 077. Preclinical studies. Arzneimittel-Forschung, 21(11), 1753-1759. [Link]
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2023). Drug Design, Development and Therapy, 17, 1487-1520. [Link]
  • Toxicological Profile for Pyridine. (1992). Agency for Toxic Substances and Disease Registry. [Link]
  • This compound. PubChem. [Link]
  • Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. (2023). Molecules, 28(15), 5808. [Link]
  • Pyridine: an overview of available data on mutagenicity and carcinogenicity. (2021). RIVM. [Link]
  • New process for synthetizing 3-(pyridin-2-ylamino) ethyl propionate. (2015).
  • Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxyl
  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. (2023). Frontiers in Chemistry, 11, 1129334. [Link]
  • Cytotoxic and genotoxic effects of (R)- and (S)-ricinoleic acid derivatives. (2020). Chirality, 32(6), 834-842. [Link]
  • Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. (2022).
  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. (2014).
  • In Vitro Drug Metabolism Using Liver Microsomes. (2016). Current Protocols in Pharmacology, 74, 7.8.1-7.8.24. [Link]
  • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. (2022). International Journal of Molecular Sciences, 23(21), 13083. [Link]
  • Advances in the study of liver microsomes in the in vitro metabolism and toxicity evaluation of foodborne contaminants. (2022). Critical Reviews in Food Science and Nutrition, 63(26), 7934-7951. [Link]
  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (2021). Iranian Journal of Pharmaceutical Research, 20(1), 213-227. [Link]
  • A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. (2011). Journal of Liquid Chromatography & Related Technologies, 34(10-11), 849-860. [Link]
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). International Journal of Molecular Sciences, 25(14), 7640. [Link]
  • Principles in preparative HPLC. University of Warwick. [Link]
  • LABTips: Preparative HPLC for Purification Workflows. (2022). Labcompare. [Link]
  • Strategy for Preparative LC Purific
  • Role of human liver microsomes in in vitro metabolism of drugs-a review. (2009). Journal of Pharmaceutical Sciences and Research, 1(2), 1-13. [Link]
  • Synthesis of pyridin‐3‐yl‐substituted pyrazoles 11–14.
  • Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method. (2015).
  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. (2014).
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2023). Drug Design, Development and Therapy, 17, 1487-1520. [Link]
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). International Journal of Molecular Sciences, 25(14), 7640. [Link]
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). Molecules, 28(10), 4201. [Link]
  • Cytotoxicity, oral toxicity, genotoxicity, and mutagenicity evaluation of essential oil from Psidium glaziovianum Kiaersk leaves. (2023). Journal of Ethnopharmacology, 303, 115958. [Link]
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023).
  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]
  • Chemical modification and structure-activity relationships of pyripyropenes. 3. Synthetic conversion of pyridine-pyrone moiety. (1996). The Journal of Antibiotics, 49(11), 1169-1175. [Link]
  • Recent Advances in Synthesis and Properties of Pyrazoles. (2020). Molecules, 25(7), 1644. [Link]
  • Cytotoxicity and genotoxicity of glyphosate and Roundup Quickpro on Chinese hamster ovary cells. (2023). Scientific Reports, 13(1), 1980. [Link]
  • Structure-Activity Relationship Studies Based on 3D-QSAR CoMFA/CoMSIA for Thieno-Pyrimidine Derivatives as Triple Negative Breast Cancer Inhibitors. (2022). Molecules, 27(19), 6296. [Link]
  • Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters, 21(21), 6467-6471. [Link]
  • 3-(Pyridin-3-yl)propanoic acid. PubChem. [Link]
  • Pyridine scaffold-bearing drugs in therapeutic applications.
  • Can in vitro metabolism-dependent covalent binding data in liver microsomes distinguish hepatotoxic from nonhepatotoxic drugs? An analysis of 18 drugs with consideration of intrinsic clearance and daily dose. (2008). Chemical Research in Toxicology, 21(9), 1815-1822. [Link]
  • Synthesis, Characterization and Antimicrobial Evaluation for New Esters Derivatives Containing Two 1, 3, 4-Oxadiazole Units. (2023). Egyptian Journal of Chemistry, 66(1), 259-268. [Link]

Sources

A Technical Guide to the Discovery and History of Pyridine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine carboxylic acids, a class of simple heterocyclic compounds, hold a profound and storied position in the annals of organic chemistry and pharmacology. This technical guide provides an in-depth exploration of the discovery, history, and evolving synthetic methodologies of the three core isomers: nicotinic acid (pyridine-3-carboxylic acid), picolinic acid (pyridine-2-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid). From their initial isolation through harsh oxidative degradation of natural alkaloids and coal tar derivatives to their pivotal roles as essential vitamins and precursors to landmark pharmaceuticals, this document traces the scientific journey that elevated these molecules from laboratory curiosities to cornerstones of human health and industrial synthesis. We will examine the foundational experimental protocols, the rationale behind the evolution of synthetic strategies, and the key scientific figures who unraveled their biological and chemical significance.

Introduction: The Pyridine Core and its Carboxylic Acid Derivatives

The pyridine ring, an aromatic heterocycle analogous to benzene with one methine group replaced by a nitrogen atom, is a ubiquitous scaffold in both natural products and synthetic compounds. The introduction of a single carboxylic acid group to this ring gives rise to three constitutional isomers, whose properties and historical pathways are remarkably distinct. The position of the carboxyl group dictates not only the molecule's physical and chemical properties but also its biological role and historical context.

This guide is structured to follow the chronological and scientific progression of each isomer, recognizing that their histories, while intertwined, are unique. We will begin with the first of these compounds to be characterized, nicotinic acid, whose story is inseparable from the study of tobacco alkaloids and the fight against nutritional deficiencies.

Caption: The three structural isomers of pyridine carboxylic acid.

Nicotinic Acid (Pyridine-3-carboxylic acid): From Tobacco to Vitamin

The history of nicotinic acid is a prime example of a compound being discovered long before its profound biological importance was understood.

Initial Discovery and Synthesis

The first chemical description of nicotinic acid was made by the Austrian chemist Hugo Weidel in 1873.[1] In his extensive studies on the constituents of tobacco, Weidel subjected nicotine to vigorous oxidation. This process cleaved the pyrrolidine ring of the nicotine molecule, leaving the more stable pyridine ring intact, with the attached carbon group oxidized to a carboxylic acid. He named the resulting crystalline solid "Nicotinsäure" or nicotinic acid.[1]

The early methods for producing nicotinic acid were reliant on strong, non-selective oxidizing agents. The choice of potent reagents like potassium chromate, potassium permanganate, or nitric acid was a necessity of the era's chemistry, required to break the resilient C-C bonds of the nicotine side chain or other precursors like 3-methylpyridine (β-picoline).[1][2]

Caption: Foundational synthesis of nicotinic acid via nicotine oxidation.

The Unraveling of a Vitamin

For over 60 years, nicotinic acid remained a chemical curiosity. This changed dramatically in the 1930s with the investigation into pellagra, a devastating disease characterized by dermatitis, diarrhea, and dementia that was rampant in the American South and other regions where corn was a dietary staple.[2][3]

In 1937, the American biochemist Conrad Elvehjem, at the University of Wisconsin-Madison, isolated a factor from liver extracts that could cure a canine disease called "black tongue," the equivalent of pellagra in dogs.[3][4] He identified this "pellagra-preventing factor" as nicotinic acid.[3][4] This discovery was quickly confirmed in human trials, establishing nicotinic acid as an essential nutrient, which was subsequently designated Vitamin B3.[2][4] To dissociate the vitamin from the toxic alkaloid nicotine in the public mind, the name "niacin" was coined, derived from ni cotinic ac id + vitamin .[1][5]

Evolution of Industrial Synthesis

The original reliance on nicotine as a feedstock was not scalable or economical. Industrial production shifted to more accessible precursors derived from coal tar, primarily 3-methylpyridine (β-picoline) and 5-ethyl-2-methylpyridine.[1][6]

Modern industrial processes often employ more sophisticated and "greener" catalytic methods. A significant advancement was the development of ammoxidation, a gas-phase reaction of 3-picoline with ammonia and air over a catalyst (often based on vanadium pentoxide) to produce nicotinonitrile (3-cyanopyridine). This intermediate is then hydrolyzed to nicotinamide or directly to nicotinic acid.[6][7] This method is more efficient and avoids the use of stoichiometric heavy-metal oxidants.[6]

Method Precursor Key Reagents/Catalyst Era Significance
Oxidation NicotineK₂Cr₂O₇ / H₂SO₄1870sOriginal discovery and synthesis.[2]
Oxidation Quinoline or 3-PicolineKMnO₄, MnO₂, HNO₃Early-Mid 20th C.Shift to more available coal-tar precursors.[1]
Ammoxidation 3-PicolineAir, NH₃, V₂O₅ catalystMid 20th C. - PresentHighly efficient, scalable industrial process.[6][7]

Table 1: Evolution of Nicotinic Acid Synthesis Methods.

Picolinic Acid (Pyridine-2-carboxylic acid): The Chelator

Picolinic acid, the 2-isomer, was also first reported by Hugo Weidel in 1879.[2] Its discovery and synthesis are closely tied to the oxidation of α-picoline (2-methylpyridine), a readily available fraction from coal tar.

Classic Synthesis: Permanganate Oxidation

The most established and historically significant laboratory preparation of picolinic acid involves the oxidation of 2-picoline with potassium permanganate (KMnO₄).[8][9] This method, while classic, demonstrates the brute-force approach required to oxidize the relatively stable methyl group on the pyridine ring. The permanganate, a powerful oxidizing agent, is consumed in the reaction and precipitates as manganese dioxide (MnO₂), which must be filtered off.[8]

The choice of permanganate was logical for early chemists. It is a potent oxidant, its reaction progress can be visually monitored by the disappearance of its intense purple color, and the starting materials were inexpensive. The main drawback is the generation of a large amount of inorganic waste (MnO₂).[1][8]

Experimental Protocol: Permanganate Oxidation of 2-Picoline

The following protocol is adapted from the well-validated procedure published in Organic Syntheses.[8]

  • Setup: A 5-liter, three-necked flask is fitted with a mechanical stirrer and a reflux condenser.

  • Initial Charge: 2500 mL of water and 50 g (0.54 mole) of 2-picoline are added to the flask.

  • First Oxidation: While stirring, 90 g (0.57 mole) of potassium permanganate is added. The mixture is heated on a steam bath. The reaction is continued until the purple color of the permanganate ion has been discharged (approximately 1 hour), indicating its consumption.

  • Second Oxidation: A second portion of 90 g of potassium permanganate is added, followed by an additional 500 mL of water. Heating and stirring are continued until the purple color again disappears (approximately 2-2.5 hours).

  • Workup - Filtration: The hot reaction mixture is filtered to remove the precipitated manganese dioxide. The filter cake is washed thoroughly with 1 L of hot water to recover any adsorbed product.

  • Workup - Isolation: The combined filtrate is concentrated under reduced pressure to a volume of 150-200 mL. This solution is then acidified with concentrated hydrochloric acid.

  • Final Purification: The acidified solution is evaporated to dryness. The resulting solid residue, containing picolinic acid hydrochloride and potassium chloride, is extracted with hot 95% ethanol. The picolinic acid hydrochloride is then crystallized from the ethanolic solution.[8]

Biological Role and Modern Significance

Unlike its 3-isomer, picolinic acid is not a B vitamin. Instead, it is an endogenous catabolite of the amino acid tryptophan, produced via the kynurenine pathway.[9][10] Its most significant biochemical property is its action as an efficient bidentate chelating agent for divalent and trivalent metal ions like zinc, iron, and chromium.[2] This chelating ability is believed to facilitate the absorption and transport of these essential minerals in the body.[9] This property is now widely exploited in nutritional supplements, such as chromium picolinate.[2]

Isonicotinic Acid (Pyridine-4-carboxylic acid): A Hero in Medicine

The history of isonicotinic acid is less about its initial discovery and more about the monumental impact of one of its derivatives. The synthesis of isonicotinic acid was driven by the need for a precursor to the drug isoniazid.

The Synthesis Challenge: Separating Isomers

The primary precursor for isonicotinic acid is 4-methylpyridine (γ-picoline). A significant historical challenge was that γ-picoline is typically found in coal tar fractions as a mixture with β-picoline (the precursor to nicotinic acid).[3][11] These isomers have very close boiling points, making their separation by distillation difficult and expensive.[3]

This challenge spurred ingenuity in synthetic chemistry. Early strategies focused on methods to selectively react and separate the more reactive γ-picoline from the mixture. One such process involved reacting the picoline mixture with an aldehyde, such as benzaldehyde.[3][11] The γ-picoline reacts to form a 4-styryl pyridine derivative, which has a much higher boiling point and can be more easily separated from the unreacted β-picoline. This derivative is then oxidized to isonicotinic acid.[11]

The Dawn of Anti-Tuberculosis Therapy

The trajectory of isonicotinic acid changed forever in the early 1950s. Researchers investigating its derivatives discovered that isonicotinic acid hydrazide, known today as isoniazid , possessed powerful and specific activity against Mycobacterium tuberculosis.

The synthesis of isoniazid is a straightforward derivatization of isonicotinic acid. The discovery of this drug was a landmark in modern medicine, providing the first highly effective, orally available, and inexpensive treatment for tuberculosis. The sudden, massive demand for isoniazid directly fueled research into more efficient and scalable methods for producing its precursor, isonicotinic acid.[3][12]

Modern production of isonicotinic acid, much like its isomers, often relies on the catalytic ammoxidation of 4-picoline to 4-cyanopyridine, followed by hydrolysis.[4]

Isomer Common Name Position Melting Point (°C) Historical Significance
Pyridine-2-carboxylic acidPicolinic Acid2136-138Natural chelating agent; Tryptophan metabolite.[9]
Pyridine-3-carboxylic acidNicotinic Acid3237Vitamin B3 (Niacin); Pellagra cure.[2]
Pyridine-4-carboxylic acidIsonicotinic Acid4310 (sublimes)Precursor to the anti-tuberculosis drug Isoniazid.[4]

Table 2: Comparative Properties and Significance of Pyridine Carboxylic Acid Isomers.

Conclusion

The history of pyridine carboxylic acids is a compelling narrative of chemical discovery driven by diverse needs: from the fundamental characterization of natural products, to the fight against nutritional disease, and finally to the urgent demand for a life-saving pharmaceutical. The journey from Weidel's initial oxidation of nicotine to the modern, large-scale catalytic production of these isomers reflects the broader evolution of synthetic organic chemistry. For researchers today, these foundational molecules continue to serve as versatile scaffolds in drug discovery and materials science, a testament to the enduring legacy of their discovery and the scientific endeavors that defined their history.

References

  • Grant, G. A. (2009). The Physiological Action of Picolinic Acid in the Human Brain. Neuroscience & Biobehavioral Reviews, 33(4), 513-524. [Link]
  • Tej-Pratap. (n.d.). Isonicotinic acid: Structure, synthesis, applications and biochemical significance. Mol-Instincts. [Link]
  • Singer, A. W., & McElvain, S. M. (1943). Picolinic acid hydrochloride. Organic Syntheses, Coll. Vol. 2, p.531 (1943); Vol. 17, p.79 (1937). [Link]
  • Murray, A., & Langham, W. H. (1952). A Synthesis of Isonicotinic Acid by Halogen—Metal Exchange and Its Application to the Preparation of Isonicotinic-C14 Acid Hydrazide. Journal of the American Chemical Society, 74(24), 6289–6290. [Link]
  • Sikorski, Ł., & Tabaka, P. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications.
  • Wikipedia. (n.d.). Isonicotinic acid. [Link]
  • Multichem R&D. (n.d.).
  • ResearchGate. (n.d.). Rate of oxidation of 2-picoline and selectivities for picolinic acid. [Link]
  • Google Patents. (n.d.). Process of producing isonicotinic acid (US2733246A).
  • Google Patents. (n.d.). Process for preparing isonicotinic acid (US2748137A).
  • Buzayev, N., et al. (2024). OXIDATION OF 4-METHYLPYRIDINE ON V-Cr-O CATALYST. Chemical Journal of Kazakhstan. [Link]
  • Wikipedia. (n.d.). Picolinic acid. [Link]
  • Google Patents. (n.d.). Preparation of pyridine-carboxylic acids and the like (US2109957A).
  • ResearchGate. (n.d.).
  • MDPI. (n.d.). Oxidation of 4-Methylpyridine on Vanadium-Based Catalysts Modified with Titanium and Manganese. [Link]
  • MDPI. (n.d.).
  • ACS Publications. (n.d.). OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS. The Journal of Organic Chemistry. [Link]
  • PubChem. (n.d.). Picolinic acid. [Link]

Sources

The Versatile Scaffold: A Technical Guide to 3-(Pyridin-2-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Structure in Chemical Innovation

3-(Pyridin-2-yl)propanoic acid, a seemingly unassuming heterocyclic compound, stands as a testament to the power of nuanced structural design in modern chemistry. Its unique combination of a pyridine ring, a flexible propanoic acid chain, and the specific 2-substitution pattern bestows upon it a remarkable versatility that has captured the attention of researchers across diverse scientific disciplines. From the intricate world of medicinal chemistry to the burgeoning field of materials science, this molecule serves as a valuable building block and a compelling subject of study.

This in-depth technical guide provides a comprehensive overview of the existing literature on this compound. Moving beyond a simple recitation of facts, this document, authored from the perspective of a Senior Application Scientist, aims to deliver field-proven insights into the synthesis, properties, and applications of this important scaffold. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.

Core Chemical and Physical Properties

A foundational understanding of the physicochemical characteristics of this compound is paramount for its effective utilization in research and development.

PropertyValueSource
IUPAC Name 3-pyridin-2-ylpropanoic acid[1]
CAS Number 15197-75-8[1]
Molecular Formula C₈H₉NO₂[1]
Molecular Weight 151.16 g/mol [1]

Safety and Handling: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a substance that causes skin irritation, serious eye damage, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be utilized when handling this compound.

Synthesis of this compound and Its Derivatives: A Practical Guide

The synthetic accessibility of a molecule is a critical determinant of its widespread adoption in research. Several methodologies have been reported for the preparation of this compound and its close derivatives.

Method 1: Oxidation of 3-(Pyridin-2-yl)propan-1-ol

A straightforward and efficient route to this compound involves the oxidation of the corresponding alcohol, 3-(pyridin-2-yl)propan-1-ol. This method is advantageous due to the commercial availability of the starting material and the generally high yields.

Reaction Workflow:

start 3-(Pyridin-2-yl)propan-1-ol reagents Potassium Permanganate (KMnO4) Concentrated Sulfuric Acid (H2SO4) Water (H2O) start->reagents Oxidation at 50°C product This compound reagents->product

Caption: Oxidation of 3-(pyridin-2-yl)propan-1-ol.

Detailed Experimental Protocol:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer, add 3-(2-pyridinyl)-propanol (1 g, 7.6 mmol), water (13 mL), and concentrated sulfuric acid (0.59 mL, 5.1 mmol).[2]

  • While stirring, add potassium permanganate (1.8 g, 11.3 mmol) in batches over 30 minutes, maintaining the reaction temperature at 50°C.[2]

  • Continue stirring at 50°C until the purple color of the permanganate disappears and the mixture turns brown.[2]

  • Increase the temperature to 80°C and heat for 1 hour.[2]

  • Cool the reaction mixture and filter to remove the manganese dioxide precipitate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.[2]

  • For purification, dissolve the crude product in ethanol (10 mL), add activated charcoal (0.1 g), and reflux for 5 minutes.[2]

  • Hot filter the solution and allow the filtrate to cool and crystallize to yield pure 3-(2-pyridyl)-propionic acid (0.88 g, 78% yield).[2]

Causality Behind Experimental Choices: The use of potassium permanganate in an acidic medium provides a strong oxidizing environment necessary to convert the primary alcohol to a carboxylic acid. The controlled addition of the oxidant and temperature regulation are crucial to prevent over-oxidation and potential side reactions. The final recrystallization step from ethanol is a standard and effective method for purifying solid organic compounds.

Method 2: Synthesis of 3-(Pyridin-2-ylamino)propanoic Acid

A related and medicinally relevant derivative, 3-(pyridin-2-ylamino)propanoic acid, can be synthesized through a Michael addition followed by hydrolysis.

Reaction Workflow:

start Pyridin-2-amine + Butyl prop-2-enoate intermediate Butyl 3-(pyridin-2-ylamino)propanoate start->intermediate Michael Addition AcOH, 70°C reagents Potassium Hydroxide (KOH) Water (H2O) intermediate->reagents Hydrolysis 25°C product 3-(Pyridin-2-ylamino)propanoic Acid reagents->product

Caption: Synthesis of 3-(pyridin-2-ylamino)propanoic acid.

Detailed Experimental Protocol:

  • In a 250-mL round-bottom flask, combine pyridin-2-amine (4 g, 42.50 mmol), acetic acid (752 mg, 12.52 mmol), and butyl prop-2-enoate (3.7 g, 28.87 mmol).[3]

  • Stir the resulting solution overnight at 70°C.[3]

  • Add potassium hydroxide (3.37 g, 60.06 mmol) and water (10 mL) to the reaction mixture.[3]

  • Stir the solution overnight at 25°C to facilitate the hydrolysis of the ester.[3]

  • Concentrate the mixture under vacuum.[3]

  • Wash the resulting mixture with dichloromethane (6 x 200 mL) and filter to remove any solid impurities.[3]

  • Concentrate the filtrate to yield 3-(pyridin-2-ylamino)propanoic acid as a brown oil (4 g, 57% yield).[3]

Expertise in Action: The initial Michael addition is catalyzed by acetic acid, which protonates the pyridine nitrogen, making the amino group more nucleophilic. The subsequent saponification with potassium hydroxide is a classic ester hydrolysis reaction. The extensive washing with dichloromethane is necessary to remove non-polar impurities.

Biological Activities and Potential in Drug Development

While direct studies on the biological activities of this compound are not extensively documented in publicly available literature, the broader class of arylpropionic acids and pyridine-containing molecules exhibit a wide range of pharmacological effects. This suggests a significant, yet largely untapped, potential for this compound and its derivatives in drug discovery.

Inference from Related Structures:

  • Antibacterial and Antimicrobial Potential: Numerous studies have demonstrated the antibacterial properties of pyridine derivatives. For instance, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives have shown strong activity against Gram-positive bacteria.[4][5] The presence of the pyridine ring in this compound makes it a candidate for investigation as an antimicrobial agent. The propanoic acid moiety could also be modified to enhance activity, as has been shown with other propionic acid derivatives.[6][7]

  • Enzyme Inhibition: Pyridine carboxylic acid isomers are known to be scaffolds for a multitude of enzyme inhibitors targeting diseases such as tuberculosis, cancer, and diabetes.[8] The structural features of this compound, particularly the nitrogen atom in the pyridine ring and the carboxylic acid group, provide potential binding sites for interaction with enzyme active sites.

  • Anti-inflammatory and Analgesic Properties: Arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). The core structure of this compound aligns with this class, suggesting it may possess anti-inflammatory and analgesic properties.

Future Research Directions:

The available literature strongly supports the rationale for a systematic evaluation of this compound and its derivatives for various biological activities. High-throughput screening against a panel of bacterial strains, viral targets, and key enzymes implicated in inflammatory diseases would be a logical next step in elucidating the therapeutic potential of this scaffold.

Applications in Materials Science: A Building Block for Functional Materials

The ability of the pyridine nitrogen and the carboxylate group to coordinate with metal ions makes this compound an attractive ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). While research on the 2-pyridyl isomer is emerging, the closely related 3-pyridinepropionic acid has been successfully employed in the synthesis of novel materials.[9]

Potential as a Ligand:

The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can act as coordination sites, allowing the molecule to bridge metal centers and form extended one-, two-, or three-dimensional networks. The flexibility of the propanoic acid chain can also influence the final architecture of the resulting material.

Coordination Polymer and MOF Synthesis Workflow:

start This compound + Metal Salt (e.g., Zn(NO3)2) reagents Solvent (e.g., DMF/Ethanol) Template (optional) start->reagents Solvothermal or Hydrothermal Synthesis product Coordination Polymer / MOF reagents->product

Caption: General workflow for coordination polymer/MOF synthesis.

Authoritative Grounding: The synthesis of indium-based MOFs using pyridylcarboxylate ligands has been reviewed, highlighting the role of the pyridine group in creating stable and functional frameworks for applications in adsorption, separation, and catalysis.[10] The structural diversity of MOFs derived from pyridine-3,5-dicarboxylic acid further underscores the potential of pyridine-containing ligands in designing novel materials.[11] The use of pyridine to induce structural reconfiguration in MOFs has also been demonstrated, leading to materials with enhanced catalytic activity.[12]

Conclusion and Future Outlook

This compound represents a molecule of significant interest with a broad, yet underexplored, potential. Its accessible synthesis, coupled with the inherent reactivity and coordinating ability of its functional groups, positions it as a valuable tool for both medicinal chemists and materials scientists. The existing literature on related compounds provides a strong foundation and a clear rationale for future investigations into its biological activities and its utility as a building block for advanced materials. As research continues to unravel the full potential of this versatile scaffold, this compound is poised to become an increasingly important component in the development of new drugs and functional materials.

References

  • Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino)
  • Google Patents. New process for synthetizing 3-(pyridin-2-ylamino)
  • Kou, H.-Z., et al. (2009). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm, 11(10), 2143-2153.
  • PubChem. This compound. [Link]
  • Jin, L., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 911638.
  • PubChem. Ethyl 3-(pyridin-2-yl)
  • Li, B., et al. (2021). Indium metal-organic frameworks based on pyridylcarboxylate ligands and their potential applications. Dalton Transactions, 50(17), 5713-5723.
  • Khan, I., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1727-1755.
  • Al-Suhaimi, K. S., et al. (2023). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. Scientific Reports, 13(1), 16515.
  • Wang, Y., et al. (2022). Pyridine-induced caused structural reconfiguration forming ultrathin 2D metal–organic frameworks for the oxygen evolution reaction.
  • ResearchGate.
  • Kumar, S., et al. (2017). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Arabian Journal of Chemistry, 10, S881-S893.
  • PubChem. Ethyl 3-oxo-3-(pyridin-2-yl)
  • ResearchGate. 3-(2-Pyridylaminocarbonyl)propanoic acid. [Link]
  • Reddy, T. S., et al. (2022). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 27(15), 4991.
  • Gural'skiy, I. A., et al. (2021). 3D Metal–Organic Frameworks Based on Co(II) and Bithiophendicarboxylate: Synthesis, Crystal Structures, Gas Adsorption, and Magnetic Properties. Polymers, 13(5), 738.
  • Patsnap. Preparation method for ethyl 3-(pyridin-2-ylamino)
  • Frontiers in Chemistry. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)
  • Kalyaev, M. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612.

Sources

Methodological & Application

Application Note: A Reliable Two-Step Synthesis of 3-(Pyridin-2-yl)propanoic Acid for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, reliable, and efficient two-step protocol for the synthesis of 3-(Pyridin-2-yl)propanoic acid, a valuable heterocyclic building block for pharmaceutical and materials science research. The synthesis commences with a Knoevenagel condensation of 2-pyridinecarboxaldehyde and malonic acid to yield the intermediate, (E)-3-(pyridin-2-yl)acrylic acid. This is followed by a selective catalytic hydrogenation of the carbon-carbon double bond using palladium on carbon (Pd/C) to afford the target compound in high purity. This guide is designed for researchers in organic synthesis and drug development, offering in-depth procedural details, mechanistic insights, and characterization data to ensure reproducible and successful outcomes.

Introduction and Significance

This compound and its derivatives are important structural motifs found in a variety of biologically active compounds and functional materials. The presence of the pyridine ring offers a site for hydrogen bonding and metal coordination, while the propanoic acid chain provides a versatile handle for further chemical modification, such as amide bond formation. The reliable synthesis of this compound is therefore a crucial starting point for many research endeavors.

The synthetic strategy detailed herein was chosen for its robustness, high yields, and use of readily available starting materials. It avoids harsh reagents and complex purification procedures, making it suitable for both small-scale laboratory synthesis and potential scale-up operations. The two-step pathway is illustrated in Scheme 1 .

Scheme 1: Overall synthetic pathway for this compound.

Reaction scheme showing the conversion of 2-pyridinecarboxaldehyde to 3-(pyridin-2-yl)acrylic acid and then to this compound.

Mechanistic Rationale and Workflow

The synthesis is logically divided into two mechanistically distinct stages: C-C bond formation and subsequent reduction.

  • Step 1: Knoevenagel Condensation: This reaction is a cornerstone of carbon-carbon bond formation. It involves the nucleophilic addition of an active methylene compound (malonic acid) to a carbonyl group (2-pyridinecarboxaldehyde), followed by dehydration.[1] The reaction is typically catalyzed by a weak base. In this protocol, pyridine serves as both the solvent and the base, with a small amount of piperidine added to facilitate the initial deprotonation of malonic acid. The reaction proceeds via an aldol-type addition, followed by elimination of water and subsequent decarboxylation of the geminal di-acid intermediate to yield the stable α,β-unsaturated product, (E)-3-(pyridin-2-yl)acrylic acid.[2][3]

  • Step 2: Catalytic Hydrogenation: This step achieves the selective reduction of the alkene double bond without affecting the aromatic pyridine ring or the carboxylic acid functional group. Palladium on carbon (Pd/C) is an exceptionally effective and widely used heterogeneous catalyst for this transformation.[4] The reaction involves the addition of molecular hydrogen (H₂) across the double bond on the surface of the palladium catalyst, leading to the desired saturated propanoic acid.[5][6]

The overall experimental workflow is depicted in the following diagram.

Synthesis_Workflow cluster_0 PART 1: Knoevenagel Condensation cluster_1 PART 2: Catalytic Hydrogenation A Combine: - 2-Pyridinecarboxaldehyde - Malonic Acid - Pyridine (Solvent/Base) - Piperidine (Catalyst) B Reflux Reaction (e.g., 3-4 hours) A->B C Work-up: - Cool Reaction Mixture - Acidify with HCl - Induce Precipitation B->C D Isolate & Purify: - Filter Precipitate - Wash with Cold Water/Acetone - Recrystallize C->D E Intermediate: (E)-3-(Pyridin-2-yl)acrylic acid D->E F Combine: - (E)-3-(Pyridin-2-yl)acrylic acid - Ethanol (Solvent) - 10% Pd/C Catalyst E->F Proceed to next step G Hydrogenation Reaction: - H₂ Atmosphere (Balloon or Parr) - Stir at Room Temperature F->G H Work-up: - Filter through Celite - Remove Catalyst G->H I Isolate Product: - Evaporate Solvent - (Optional) Recrystallize H->I J Final Product: This compound I->J

Figure 1. Synthetic Workflow Diagram.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

Protocol 1: Synthesis of (E)-3-(Pyridin-2-yl)acrylic acid

This procedure is adapted from established Knoevenagel-Doebner condensation methods.[7][8]

  • Reagent Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-pyridinecarboxaldehyde (5.35 g, 50.0 mmol).

    • Add malonic acid (6.24 g, 60.0 mmol, 1.2 equivalents).

    • Add pyridine (20 mL) as the solvent and base.

    • Carefully add piperidine (0.5 mL) as a catalyst.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 115 °C) with continuous stirring.

    • Maintain the reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v).

  • Work-up and Isolation:

    • After the reaction is complete, remove the heating mantle and allow the dark mixture to cool to room temperature.

    • Place the flask in an ice bath to cool further.

    • Slowly and carefully add 6M hydrochloric acid (HCl) dropwise while stirring until the solution becomes acidic (pH ~5-6), which will neutralize the pyridine and cause the product to precipitate.

    • Stir the resulting slurry in the ice bath for 30 minutes to maximize precipitation.

  • Purification:

    • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold water (2 x 20 mL) and then with a small amount of cold acetone (1 x 10 mL) to remove residual impurities.

    • The crude product can be further purified by recrystallization from ethanol/water if necessary.

    • Dry the purified white to off-white solid under vacuum to a constant weight.

Protocol 2: Synthesis of this compound

This procedure is based on standard protocols for the hydrogenation of cinnamic acid derivatives.[4][6]

  • Reagent Setup:

    • To a 250 mL heavy-walled flask (e.g., a Parr hydrogenation bottle or a thick-walled round-bottom flask), add the (E)-3-(pyridin-2-yl)acrylic acid (5.0 g, 33.5 mmol) obtained from the previous step.

    • Add absolute ethanol (100 mL) as the solvent.

    • Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Palladium on carbon (Pd/C) catalyst (100 mg, ~2% w/w). Caution: Pd/C is flammable in the presence of air and solvents; do not allow it to dry out in the open.

  • Reaction:

    • Securely seal the reaction flask.

    • Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.

    • Inflate a balloon with hydrogen gas and attach it to the flask to maintain a positive pressure of H₂. Alternatively, use a Parr hydrogenation apparatus set to 40-50 psi.

    • Stir the suspension vigorously at room temperature. The reaction is typically complete within 12-24 hours. Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.

  • Work-up and Isolation:

    • Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with an inert gas like nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of ethanol (2 x 10 mL) to ensure all the product is collected. Caution: The Celite® pad with the catalyst should not be allowed to dry, as the catalyst can become pyrophoric. Quench the filter pad with water before disposal.

    • Combine the filtrates and remove the ethanol solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting solid or oil is typically of high purity. If necessary, it can be recrystallized from a suitable solvent system like ethyl acetate/hexanes.

    • Dry the final product, a white solid, under vacuum.

Data Summary and Characterization

The following table summarizes the properties of the key compounds in this synthesis.

Compound NameStructureMW ( g/mol )CAS No.Melting Point (°C)Typical Yield
2-PyridinecarboxaldehydeStructure of 2-Pyridinecarboxaldehyde107.111121-60-4(liquid)N/A
(E)-3-(Pyridin-2-yl)acrylic acidStructure of (E)-3-(Pyridin-2-yl)acrylic acid149.157340-22-9201-203[9]75-85%
This compoundStructure of this compound151.1615197-75-8102-10590-98%
Expected Analytical Data
  • (E)-3-(Pyridin-2-yl)acrylic acid (Intermediate)

    • ¹H NMR (DMSO-d₆, 400 MHz): δ 12.5 (br s, 1H, -COOH), 8.65 (d, 1H, Ar-H), 7.90 (t, 1H, Ar-H), 7.65 (d, 1H, =CH-Ar), 7.55 (d, 1H, Ar-H), 7.40 (t, 1H, Ar-H), 6.80 (d, 1H, =CH-COOH). The large coupling constant (~16 Hz) for the vinyl protons confirms the E-configuration.

    • IR (KBr, cm⁻¹): ~3000-2500 (broad O-H stretch), 1690 (C=O stretch), 1640 (C=C stretch), 1585, 1470 (aromatic C=C/C=N stretch).

  • This compound (Final Product)

    • ¹H NMR (CDCl₃, 400 MHz): δ 10.5 (br s, 1H, -COOH), 8.55 (d, 1H, Ar-H), 7.60 (t, 1H, Ar-H), 7.15 (m, 2H, Ar-H), 3.20 (t, 2H, -CH₂-Ar), 2.85 (t, 2H, -CH₂-COOH). The spectrum will show the characteristic triplet-triplet pattern of an ethyl chain, similar to propanoic acid itself but shifted by the pyridine ring.[10]

    • ¹³C NMR (CDCl₃, 100 MHz): δ 178.5 (C=O), 159.0 (Ar-C), 149.5 (Ar-CH), 136.8 (Ar-CH), 123.5 (Ar-CH), 121.8 (Ar-CH), 35.0 (-CH₂-Ar), 30.5 (-CH₂-COOH).

    • IR (KBr, cm⁻¹): ~3000-2500 (broad O-H stretch), 1705 (C=O stretch), 1590, 1475 (aromatic C=C/C=N stretch). The disappearance of the C=C stretch at ~1640 cm⁻¹ confirms the successful hydrogenation.

Conclusion

The synthetic route presented in this application note provides a robust and high-yielding method for producing this compound. The two-step process, involving a Knoevenagel condensation followed by catalytic hydrogenation, utilizes standard organic chemistry techniques and readily available materials. The detailed protocols and characterization guidelines provided herein should enable researchers to confidently synthesize this valuable building block for their discovery programs.

References

  • MOLBASE. 3-(Pyridin-2-yl)acrylic acid | 7340-22-9. Encyclopedia.
  • GSR_Substance. 3-(PYRIDIN-2-YL)ACRYLIC ACID, (Z)-. Global Substance Registration System.
  • Wikipedia. Knoevenagel condensation.
  • MDPI. RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications.
  • IUCr. Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid.
  • Chemical Methodologies. Palladium-Catalyzed Transfer Hydrogenation of Saturated Compound Using Formic Acid as the Hydrogen Source.
  • Royal Society of Chemistry. Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid. New Journal of Chemistry.
  • ResearchGate. Hydrogenation of various cinnamic acid derivatives by hydrogen transfer under microwave irradiation.
  • Florez-Muñoz, V., et al. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. IUCrData, 9(4).
  • Pharmaffiliates. Acrivastine-Impurities.
  • PubChem. This compound. National Center for Biotechnology Information.
  • Chemistry Stack Exchange. Does H2, Pd/C reduce a conjugated ketone?.
  • Filo. Practice Question: Knoevenagel Condensation Write the mechanism for all t...
  • National Institutes of Health. Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction. PMC.
  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification.
  • Shinde, S., et al. (2020). Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid. ResearchGate.
  • ChemBK. 3-Oxo-3-(pyridin-2-yl)propanenitrile.
  • Google Patents. Process of preparing pyridine and 3-picoline.
  • MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.
  • Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid.
  • National Center for Biotechnology Information. Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid.

Sources

3-(pyridin-2-ylamino)propanoic acid synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-(pyridin-2-ylamino)propanoic acid

For researchers, scientists, and professionals in drug development, the synthesis of key intermediates is a critical step in the creation of novel therapeutics. 3-(pyridin-2-ylamino)propanoic acid is a significant building block, notably as an intermediate in the synthesis of the direct thrombin inhibitor, dabigatran etexilate[1][2]. This guide provides detailed application notes and protocols for the synthesis of this compound, focusing on practical, field-proven methodologies.

Introduction

3-(pyridin-2-ylamino)propanoic acid, also known as N-pyridin-2-yl-beta-alanine, is a derivative of pyridine and the amino acid beta-alanine. Its structure incorporates a pyridine ring, a secondary amine linker, and a propanoic acid moiety. The primary synthetic route to this compound and its esters is the aza-Michael addition, a versatile and widely used reaction in organic chemistry for the formation of carbon-nitrogen bonds[3][4]. This reaction involves the conjugate addition of an amine nucleophile to an α,β-unsaturated carbonyl compound.

This guide will explore two primary methods for the synthesis of 3-(pyridin-2-ylamino)propanoic acid: a direct one-pot synthesis of the acid and a two-step approach involving the synthesis of the ethyl ester intermediate followed by hydrolysis.

Method 1: Direct One-Pot Synthesis of 3-(pyridin-2-ylamino)propanoic acid

This method involves the direct reaction of 2-aminopyridine with a prop-2-enoate ester, followed by in-situ hydrolysis to yield the desired carboxylic acid. This approach is efficient as it combines two reaction steps into a single procedure.

Causality of Experimental Choices

The choice of a prop-2-enoate (acrylate) ester allows for the crucial Michael addition step. Acetic acid is used to catalyze the initial addition of the weakly nucleophilic 2-aminopyridine to the acrylate. The subsequent addition of a strong base, such as potassium hydroxide, facilitates the hydrolysis of the intermediate ester to the final carboxylic acid product. Dichloromethane (DCM) is used for washing to remove non-polar impurities, and the final product is isolated after concentration.

Experimental Protocol

Materials:

  • 2-aminopyridine

  • Butyl prop-2-enoate

  • Acetic acid (AcOH)

  • Potassium hydroxide (KOH)

  • Water (H₂O)

  • Dichloromethane (DCM)

  • Round-bottom flask (250 mL)

  • Stirrer

  • Heating mantle

  • Rotary evaporator

Procedure: [5]

  • To a 250-mL round-bottom flask, add pyridin-2-amine (4 g, 42.50 mmol, 1.00 equiv), acetic acid (752 mg, 12.52 mmol, 0.52 equiv), and butyl prop-2-enoate (3.7 g, 28.87 mmol, 1.20 equiv).

  • Stir the resulting solution overnight at 70°C.

  • Add potassium hydroxide (3.37 g, 60.06 mmol, 2.50 equiv) and water (10 mL).

  • Stir the resulting solution overnight at 25°C.

  • Concentrate the mixture under vacuum using a rotary evaporator.

  • Wash the resulting mixture with dichloromethane (200 mL x 6).

  • Filter the solids.

  • Concentrate the filtrate to yield 3-(pyridin-2-ylamino)propanoic acid.

Visualization of the Workflow

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Work-up and Isolation Reactants 2-aminopyridine Butyl prop-2-enoate Acetic Acid Reaction1 Stir overnight at 70°C Reactants->Reaction1 Intermediate_Ester Butyl 3-(pyridin-2-ylamino)propanoate Reaction1->Intermediate_Ester Reagents2 Potassium Hydroxide Water Reaction2 Stir overnight at 25°C Intermediate_Ester->Reaction2 Reagents2->Reaction2 Crude_Product Crude Product Mixture Reaction2->Crude_Product Concentration1 Concentrate under vacuum Crude_Product->Concentration1 Washing Wash with DCM Concentration1->Washing Filtration Filter solids Washing->Filtration Concentration2 Concentrate filtrate Filtration->Concentration2 Final_Product 3-(pyridin-2-ylamino)propanoic acid Concentration2->Final_Product

Caption: Workflow for the one-pot synthesis of 3-(pyridin-2-ylamino)propanoic acid.

Method 2: Synthesis via Ethyl Ester Intermediate

This two-step method first involves the synthesis of ethyl 3-(pyridin-2-ylamino)propanoate, which is then hydrolyzed to the target acid. This approach allows for the isolation and purification of the ester intermediate, potentially leading to a purer final product. The synthesis of the ethyl ester is particularly relevant as it is a key intermediate for dabigatran etexilate[1][2].

Part A: Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate

This reaction is an aza-Michael addition catalyzed by a strong acid, trifluoromethanesulfonic acid, under elevated temperatures.

Causality of Experimental Choices

The use of anhydrous ethanol as a solvent is crucial to prevent unwanted side reactions with the highly reactive reagents. Trifluoromethanesulfonic acid is a potent catalyst for the Michael addition, especially with a less nucleophilic amine like 2-aminopyridine. The reaction is performed under a nitrogen atmosphere to prevent oxidation and other side reactions at high temperatures. The elevated temperature (120-160°C) is necessary to overcome the activation energy of the reaction. The work-up procedure involves washing with organic solvents to remove unreacted starting materials and the catalyst, followed by recrystallization to obtain the pure crystalline product.

Experimental Protocol

Materials:

  • 2-aminopyridine

  • Ethyl acrylate

  • Anhydrous ethanol

  • Trifluoromethanesulfonic acid

  • Petroleum ether

  • Ethyl acetate

  • Round-bottom flask (500 mL or 1000 mL)

  • Electromagnetic stirrer

  • Oil bath

  • Nitrogen inlet

  • Condenser

  • Rotary evaporator

  • Filtration apparatus

Procedure: [1][2]

  • In a round-bottom flask equipped with a stirrer, add 2-aminopyridine (e.g., 100 g) and anhydrous ethanol (e.g., 100 mL).

  • Stir until the solid is mostly dissolved.

  • Add ethyl acrylate (e.g., 113 mL).

  • Slowly add trifluoromethanesulfonic acid (e.g., 15 mL) dropwise.

  • Place the flask under a nitrogen atmosphere and reflux with stirring in an oil bath at 120-160°C for 16-20 hours.

  • After the reaction is complete, cool the reaction mixture.

  • Wash the reaction liquid with petroleum ether at 35-40°C.

  • Concentrate the washed liquid under reduced pressure.

  • Wash the concentrated solution with a mixture of petroleum ether and ethyl acetate (e.g., 10:1 v/v) and recrystallize to obtain white flaky crystals of ethyl 3-(pyridin-2-ylamino)propanoate.

Part B: Hydrolysis of Ethyl 3-(pyridin-2-ylamino)propanoate

The isolated ethyl ester is then hydrolyzed to the carboxylic acid using a base.

Experimental Protocol

Materials:

  • Ethyl 3-(pyridin-2-ylamino)propanoate

  • Sodium hydroxide (or Potassium hydroxide)

  • Water

  • Ethanol (or other suitable solvent)

  • Hydrochloric acid (for acidification)

  • Standard laboratory glassware for reaction, work-up, and filtration

Procedure (General):

  • Dissolve ethyl 3-(pyridin-2-ylamino)propanoate in a suitable solvent such as ethanol.

  • Add an aqueous solution of a strong base (e.g., sodium hydroxide).

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Remove the organic solvent under reduced pressure.

  • Acidify the aqueous solution with hydrochloric acid to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry.

Visualization of the Two-Step Synthesis

G cluster_0 Part A: Ester Synthesis cluster_1 Part B: Hydrolysis Reactants_A 2-aminopyridine Ethyl acrylate Anhydrous Ethanol Trifluoromethanesulfonic acid Reaction_A Reflux at 120-160°C 16-20 hours under N2 Reactants_A->Reaction_A Workup_A Wash with Petroleum Ether Concentrate Recrystallize Reaction_A->Workup_A Intermediate Ethyl 3-(pyridin-2-ylamino)propanoate Workup_A->Intermediate Reagents_B Sodium Hydroxide Water/Ethanol Reaction_B Stir at room temp. Intermediate->Reaction_B Reagents_B->Reaction_B Acidification Acidify with HCl Reaction_B->Acidification Isolation Filter, wash, and dry Acidification->Isolation Final_Product 3-(pyridin-2-ylamino)propanoic acid Isolation->Final_Product

Caption: Workflow for the two-step synthesis of 3-(pyridin-2-ylamino)propanoic acid.

Comparative Analysis of Synthesis Methods

ParameterMethod 1: Direct SynthesisMethod 2: Two-Step Synthesis (Ester formation)
Starting Materials 2-aminopyridine, Butyl prop-2-enoate, Acetic acid, KOH2-aminopyridine, Ethyl acrylate, Trifluoromethanesulfonic acid
Reaction Time ~24 hours (overnight for each step)16-20 hours for ester formation
Temperature 70°C (addition), 25°C (hydrolysis)120-160°C
Catalyst Acetic acidTrifluoromethanesulfonic acid
Reported Yield 57%[5]80-85% for the ester[1][2]
Purity of Intermediate Not applicable (one-pot)99% (HPLC) for the ester[1][2]
Advantages Fewer steps, one-pot procedureHigh yield and purity of intermediate, well-documented[1][2]
Disadvantages Lower reported yieldRequires two separate reaction and work-up procedures

Alternative Synthesis Route

An alternative, though more complex, route involves starting from 2-chloropyridine-N-oxide and 3-aminopropionic acid. This multi-step process includes the formation of an N-oxide intermediate, followed by esterification and subsequent reduction to obtain the desired product[6]. While this method avoids the direct use of acrylic acid derivatives, it involves more steps and may have a lower overall yield.

Conclusion

The synthesis of 3-(pyridin-2-ylamino)propanoic acid is most commonly achieved through an aza-Michael addition of 2-aminopyridine to an acrylate. The choice between a direct one-pot synthesis and a two-step approach via an ester intermediate will depend on the desired scale, purity requirements, and available resources. The two-step method, while more laborious, offers a higher reported yield and purity for the intermediate ester, which is a significant advantage in multi-step drug synthesis. These detailed protocols provide a solid foundation for researchers to successfully synthesize this important chemical intermediate.

References

  • Patsnap. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Eureka.
  • Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Google Patents. New process for synthetizing 3-(pyridin-2-ylamino) ethyl propionate.
  • NIH. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation.
  • ResearchGate. (PDF) Recent Advances in Base-Assisted Michael Addition Reactions.
  • ResearchGate. The addition of secondary aliphatic amines to acrylic acid derivatives....

Sources

Application Note: A Robust and Scalable Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate, a critical intermediate in the pharmaceutical industry, most notably for the production of the direct thrombin inhibitor, Dabigatran etexilate.[1][2] We detail a robust and scalable protocol centered on the aza-Michael addition of 2-aminopyridine to ethyl acrylate. This application note elucidates the reaction mechanism, provides two detailed, field-proven experimental protocols using different acid catalysts, and offers expert insights into process optimization and purification. The described methods are designed to be self-validating, consistently yielding high-purity material suitable for advanced research and drug development applications.

Introduction: Significance and Synthetic Strategy

Ethyl 3-(pyridin-2-ylamino)propanoate (CAS: 103041-38-9) is a heterocyclic building block of significant industrial value.[1][3] Its primary application lies in its role as a key precursor in the multi-step synthesis of Dabigatran etexilate, an oral anticoagulant that has become a vital alternative to traditional therapies like warfarin.[2][4] The efficient and clean synthesis of this intermediate is therefore a cornerstone of the pharmaceutical supply chain for this important drug.

The most direct and widely adopted synthetic route is the conjugate addition, specifically an aza-Michael reaction, between 2-aminopyridine and ethyl acrylate.[5][6][7] This reaction involves the nucleophilic attack of the exocyclic amino group of 2-aminopyridine onto the electron-deficient β-carbon of ethyl acrylate. While the reaction can proceed without a catalyst, its efficiency is markedly low.[5] The use of a Brønsted acid catalyst is crucial to activate the acrylate, making it more susceptible to nucleophilic attack and enabling high conversion rates and yields.[5]

This guide will focus on two effective catalytic systems: a milder approach using glacial acetic acid and a more forceful method employing trifluoromethanesulfonic acid.

Reaction Principle and Mechanism

The core of this synthesis is the aza-Michael addition, a class of conjugate addition reaction. The mechanism proceeds as follows:

  • Catalyst Activation: The acid catalyst (H-A) protonates the carbonyl oxygen of the ethyl acrylate. This protonation increases the electrophilicity of the β-carbon by enhancing the electron-withdrawing effect of the ester group.

  • Nucleophilic Attack: The lone pair of electrons on the exocyclic nitrogen of 2-aminopyridine attacks the activated, electron-deficient β-carbon of the ethyl acrylate. This is the key bond-forming step.

  • Proton Transfer: The resulting intermediate undergoes a proton transfer to neutralize the charge, regenerating the catalyst and forming the final product, ethyl 3-(pyridin-2-ylamino)propanoate.

Reaction_Mechanism cluster_reactants Reactants cluster_process Mechanism Steps cluster_product Product 2-Aminopyridine 2-Aminopyridine Attack 2. Nucleophilic attack by 2-Aminopyridine 2-Aminopyridine->Attack Ethyl_Acrylate Ethyl Acrylate Activation 1. Catalyst activates Ethyl Acrylate Ethyl_Acrylate->Activation Catalyst Acid Catalyst (H-A) Catalyst->Activation Activation->Attack Proton_Transfer 3. Proton Transfer Attack->Proton_Transfer Product Ethyl 3-(pyridin-2-ylamino)propanoate Proton_Transfer->Product

Caption: A simplified diagram of the aza-Michael reaction mechanism.

Experimental Protocols

This section provides two distinct, validated protocols. Protocol A is recommended for general laboratory scale due to its milder conditions, while Protocol B represents a higher-temperature alternative.

Materials and Equipment
Reagent/MaterialCAS NumberTypical Grade
2-Aminopyridine504-29-0>99%
Ethyl Acrylate140-88-5>99%, stabilized
Glacial Acetic Acid64-19-7ACS Grade
Trifluoromethanesulfonic Acid1493-13-6>98%
Anhydrous Ethanol64-17-5200 Proof
Ethyl Acetate141-78-6ACS Grade
Petroleum Ether8032-32-4ACS Grade
Hydrochloric Acid (HCl)7647-01-02N solution
Sodium Carbonate (Na₂CO₃)497-19-8ACS Grade
Equipment
Round-bottom flaskAppropriate size
Reflux condenser
Magnetic stirrer and hotplate
Nitrogen gas inlet/outlet
Oil bath or heating mantle
Separatory funnel
Rotary evaporator
Standard glassware
Protocol A: Glacial Acetic Acid Catalysis

This method is advantageous due to its use of a less corrosive catalyst and lower reaction temperatures, which minimizes potential side reactions like the self-polymerization of ethyl acrylate.[6] This protocol has been successfully scaled for industrial production.[5][6]

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-aminopyridine (200 g), ethyl acrylate (277 mL), and glacial acetic acid (63.6 mL).[6]

  • Reaction Execution: Begin stirring the mixture. Place the flask in a heating mantle or oil bath and raise the internal temperature to 80°C (external temperature may be ~85°C).[6]

  • Monitoring: Maintain the reaction at 80°C with stirring under a nitrogen atmosphere overnight (approximately 12 hours). The reaction progress can be monitored by HPLC or TLC until the 2-aminopyridine is consumed.[6][7]

  • Work-up (Acid Wash): Once the reaction is complete, cool the system to room temperature. Transfer the reaction mixture to a larger beaker and slowly add 1100 mL of 2N HCl while stirring. Note: This may be exothermic.[6]

  • Extraction: Transfer the acidified mixture to a large separatory funnel. Add 500 mL of ethyl acetate to extract any non-basic organic impurities. Shake and separate the layers. Collect the aqueous (bottom) layer. Wash the aqueous layer again with 250 mL of ethyl acetate and collect the aqueous layer.

  • Work-up (Base Liberation): To the combined aqueous phases, add solid sodium carbonate slowly with stirring until the solution is basic (pH > 8).

  • Product Extraction: Add 500 mL of ethyl acetate to the basic aqueous mixture and stir to extract the product. Transfer to a separatory funnel, separate the layers, and collect the organic (top) layer. Extract the aqueous layer again with 250 mL of ethyl acetate.

  • Isolation and Purification: Combine all organic extracts. Dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Recrystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate and add petroleum ether until turbidity is observed. Allow to cool slowly to room temperature, then place in an ice bath to complete crystallization. Filter the resulting white crystals and dry under vacuum.

Protocol B: Trifluoromethanesulfonic Acid Catalysis

This protocol uses a powerful superacid catalyst, which necessitates higher temperatures but can be effective.[2][3][4]

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-aminopyridine (50 g) and anhydrous ethanol (50 mL).[2]

  • Reagent Addition: Stir the mixture until the solid is mostly dissolved, then add ethyl acrylate (56.5 mL).[2] Stir for a few minutes, then slowly add trifluoromethanesulfonic acid (9 mL) dropwise.

  • Reaction Execution: Heat the mixture in an oil bath to 120-160°C and maintain reflux under a nitrogen atmosphere for 16-20 hours.[2][3][4]

  • Work-up and Purification: After the reaction is complete, cool to 35-40°C. Wash the reaction liquid with petroleum ether.[2][3]

  • Isolation: Concentrate the washed reaction liquid under reduced pressure to remove the solvent.[2][3]

  • Recrystallization: The concentrated residue is washed and recrystallized from a petroleum ether/ethyl acetate mixture (e.g., 8:1 v/v) to obtain white, flaky crystals.[2] Filter the crystals and dry under vacuum.

Process Workflow Visualization

Sources

Application Note & Protocol: Synthesis of Coordination Polymers Using 3-Pyridinepropionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of 3-Pyridinepropionic Acid in Coordination Chemistry

3-Pyridinepropionic acid (3-PPA) is an intriguing organic ligand for the synthesis of coordination polymers. Its structure, featuring a pyridine ring for metal coordination and a flexible propionic acid tail, offers a unique combination of a directional binding site and conformational freedom. This molecular architecture allows 3-PPA to act as a versatile building block in the construction of novel metal-organic frameworks (MOFs) and coordination polymers with potentially interesting structural topologies and functional properties. Unlike more rigid pyridyl-based ligands, the aliphatic chain in 3-PPA can introduce a degree of flexibility into the resulting polymer backbone, which can influence the material's physical properties, such as its response to guest molecules or temperature.[1][2]

The nitrogen atom on the pyridine ring and the oxygen atoms of the carboxylate group are the primary coordination sites, enabling 3-PPA to bridge metal centers in various ways.[1] This can lead to the formation of one-dimensional (1D) chains, two-dimensional (2D) layers, or complex three-dimensional (3D) frameworks. The choice of metal ion, solvent system, and reaction conditions (e.g., temperature and pH) can further direct the self-assembly process, leading to a diverse range of crystalline materials.[3]

This application note provides a detailed guide for the synthesis of coordination polymers using 3-Pyridinepropionic acid, with a focus on hydrothermal and solvothermal methods. It is designed to equip researchers with the foundational knowledge and practical protocols to explore the potential of this versatile ligand in creating new materials for applications in catalysis, drug delivery, and materials science.

Causality Behind Experimental Choices: Why We Choose These Methods

The synthesis of coordination polymers is a nuanced process where the final product is highly dependent on the reaction conditions. Here, we delve into the reasoning behind the selection of hydrothermal and solvothermal synthesis methods for coordination polymers based on 3-Pyridinepropionic acid.

Hydrothermal and Solvothermal Synthesis: These are the most common methods for the synthesis of coordination polymers because they provide a controlled environment for the slow crystallization of the product.[4] The use of a sealed reaction vessel (autoclave) allows for temperatures above the boiling point of the solvent, which increases the solubility of the reactants and facilitates the formation of highly crystalline materials.[5] The choice between an aqueous system (hydrothermal) and an organic or mixed-solvent system (solvothermal) can significantly impact the final structure. Water, as a solvent, can participate in the coordination to the metal center or act as a template through hydrogen bonding.[6] Organic solvents, on the other hand, can influence the coordination environment of the metal ion and the solubility of the ligand and the resulting polymer.

Temperature and Reaction Time: The temperature is a critical parameter that influences the kinetics of the reaction and the thermodynamic stability of the final product. Higher temperatures can lead to the formation of more stable, dense phases, while lower temperatures may favor kinetically controlled products. The reaction time is also crucial; shorter times may not allow for the formation of a crystalline product, while excessively long times could lead to the decomposition of the reactants or the formation of undesired byproducts.

Molar Ratios of Reactants: The stoichiometry of the metal salt and the ligand is a key factor in determining the structure of the resulting coordination polymer. By varying the metal-to-ligand ratio, it is possible to control the dimensionality and connectivity of the network. The use of auxiliary ligands, such as bipyridines, can also introduce additional complexity and lead to the formation of mixed-ligand coordination polymers with unique properties.[7]

Experimental Workflow: From Precursors to Crystalline Product

The general workflow for the synthesis of a coordination polymer using 3-Pyridinepropionic acid is outlined below. This process can be adapted for different metal ions and solvent systems.

G cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Characterization prep_metal Metal Salt Solution (e.g., Zn(NO3)2·6H2O in H2O) mix Mixing of Reactants prep_metal->mix prep_ligand 3-Pyridinepropionic Acid Solution (e.g., in H2O/Ethanol) prep_ligand->mix autoclave Transfer to Teflon-lined Autoclave mix->autoclave heating Heating (e.g., 120-180 °C, 24-72 h) autoclave->heating cooling Slow Cooling to Room Temperature heating->cooling filtration Filtration and Washing (with H2O and Ethanol) cooling->filtration drying Drying (e.g., in air or under vacuum) filtration->drying characterization Characterization (PXRD, SC-XRD, TGA, etc.) drying->characterization G cluster_modes Potential Coordination Modes of 3-PPA M1 M N1 N M1->N1 C1 N1->C1 O1 O O1->M1 C1->O1 label1 Monodentate N, Monodentate O M2a M N2 N M2a->N2 M2b M C2 N2->C2 O2a O O2a->M2a O2b O' O2b->M2b C2->O2a C2->O2b label2 Bridging Carboxylate M3 M N3 N M3->N3 C3 N3->C3 O3a O O3a->M3 O3b O' O3b->M3 C3->O3a C3->O3b label3 Chelating Carboxylate

Sources

Applications of 3-(Pyridin-2-yl)propanoic Acid in Medicinal Chemistry: A Guide to Synthesis, Evaluation, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridine Scaffold in Modern Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents due to its ability to engage in hydrogen bonding and other key interactions with biological targets.[1][2][3][4] Its presence can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[1][2][3] 3-(Pyridin-2-yl)propanoic acid, a simple derivative, represents a versatile starting point for the synthesis of a diverse array of compounds with potential therapeutic applications. This guide provides an in-depth exploration of the utility of this scaffold, focusing on its application in the development of novel antibacterial and anticancer agents. We will delve into detailed synthetic protocols, robust biological evaluation methods, and the underlying mechanistic rationale for its use in these critical areas of medicinal chemistry.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in a medicinal chemistry campaign.

PropertyValueSource
Molecular FormulaC₈H₉NO₂[5]
Molecular Weight151.16 g/mol [5]
IUPAC Name3-pyridin-2-ylpropanoic acid[5]
CAS Number15197-75-8[5]

Application I: Development of Novel Antibacterial Agents

The rise of multidrug-resistant bacteria necessitates the development of new classes of antibiotics. The pyridine scaffold has been successfully incorporated into various antibacterial agents.[1][6] Derivatives of this compound, particularly amides and esters, are of significant interest for their potential to disrupt essential bacterial processes.

Scientific Rationale and Strategy

The core strategy involves the derivatization of the carboxylic acid moiety of this compound to generate a library of amides and esters. This approach is based on the hypothesis that the pyridine ring can act as a key pharmacophoric element, while the appended functionalities can be tailored to optimize target engagement, cell permeability, and metabolic stability. The rationale is to create molecules that can mimic or disrupt the binding of natural substrates to essential bacterial enzymes.

Synthetic Protocol: From Carboxylic Acid to Bioactive Amides

This protocol details the synthesis of a representative amide derivative from this compound. This multi-step synthesis involves the activation of the carboxylic acid followed by coupling with a desired amine.

Step 1: Synthesis of 3-(pyridin-2-yl)propanoyl chloride

  • Reaction Setup: To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere at 0 °C, add oxalyl chloride (1.2 eq) dropwise.

  • Catalysis: Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 3-(pyridin-2-yl)propanoyl chloride, which is typically used in the next step without further purification.

Step 2: Amide Coupling

  • Reaction Setup: Dissolve the crude 3-(pyridin-2-yl)propanoyl chloride in anhydrous DCM (10 mL/mmol) and cool to 0 °C.

  • Amine Addition: To this solution, add the desired amine (e.g., aniline, benzylamine) (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).

  • Reaction Progression: Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Diagram: Synthetic Workflow for Amide Derivatives

G start This compound step1 Activation with Oxalyl Chloride/DMF in DCM start->step1 intermediate 3-(Pyridin-2-yl)propanoyl chloride (in situ) step1->intermediate step2 Amine (R-NH2) and Base (e.g., TEA) in DCM intermediate->step2 product N-substituted-3-(pyridin-2-yl)propanamide step2->product purification Aqueous Work-up & Column Chromatography product->purification final_product Purified Amide Derivative purification->final_product

Caption: General workflow for the synthesis of amide derivatives.

Protocol: In Vitro Antibacterial Activity Assessment

The antibacterial efficacy of the synthesized compounds is determined by measuring their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Resazurin sodium salt solution (viability indicator)

Procedure:

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into CAMHB and incubate overnight at 37 °C with shaking.

  • Standardization of Inoculum: Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to obtain the final inoculum concentration of 5 x 10⁵ CFU/mL.

  • Compound Serial Dilution: Prepare a stock solution of each test compound in DMSO. Perform a two-fold serial dilution of the compounds in CAMHB in a 96-well plate to obtain a range of concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds.

  • Controls: Include a positive control (bacteria with a known antibiotic), a negative control (bacteria in broth without any compound), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: After incubation, add the resazurin solution to each well and incubate for a further 2-4 hours. The MIC is defined as the lowest concentration of the compound that prevents a color change of the resazurin indicator from blue to pink (indicating inhibition of bacterial growth).

Application II: Development of Novel Anticancer Agents

The pyridine moiety is a common feature in many approved anticancer drugs. Derivatives of this compound can be explored as potential inhibitors of various cancer-related targets, such as kinases or other enzymes involved in cell proliferation and survival.

Scientific Rationale and Strategy

The strategy here is to utilize this compound as a scaffold to design molecules that can interact with the active site of cancer-relevant enzymes. The carboxylic acid can be derivatized to introduce functionalities that can form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target protein. The pyridine nitrogen can act as a hydrogen bond acceptor, a common feature in many kinase inhibitors.

Synthetic Protocol: Synthesis of Ester Derivatives

Esterification of this compound can lead to compounds with altered lipophilicity and potential for improved cell permeability.

Fischer Esterification:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.

  • Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

  • Reaction Progression: Heat the reaction mixture to reflux and stir for several hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography.

Diagram: Anticancer Drug Development Workflow

G start This compound Scaffold synthesis Synthesis of Ester/Amide Library start->synthesis screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) synthesis->screening hit_id Hit Identification screening->hit_id moa Mechanism of Action Studies (e.g., Kinase Inhibition Assay) hit_id->moa lead_opt Lead Optimization moa->lead_opt in_vivo In Vivo Efficacy Studies lead_opt->in_vivo G kinase Protein Kinase phospho_substrate Phosphorylated Substrate kinase->phospho_substrate Phosphorylation apoptosis Apoptosis/Cell Cycle Arrest kinase->apoptosis atp ATP atp->kinase substrate Substrate Protein substrate->kinase inhibitor 3-(Pyridin-2-yl)propanoic Acid Derivative inhibitor->kinase Inhibition downstream Downstream Signaling (e.g., Cell Proliferation) phospho_substrate->downstream

Caption: Inhibition of kinase-mediated signaling.

Conclusion and Future Directions

This compound is a valuable and versatile scaffold in medicinal chemistry. Its straightforward derivatization allows for the creation of large libraries of compounds for screening against various therapeutic targets. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and evaluate novel derivatives in the quest for new antibacterial and anticancer agents. Future work should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of hit compounds, as well as more in-depth mechanistic studies to elucidate their precise modes of action.

References

  • PubChem. (n.d.). This compound.
  • Jin, B., Wang, T., Chen, J., Liu, X., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 949813. [Link]
  • Alam, M. A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4233. [Link]
  • RCSB PDB. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Blazingprojects. (n.d.). Synthesis and evaluation for biological activities of npyridin- 3-yl substituted [phenylsulphonamido] acetamide.
  • Jin, B., Wang, T., Chen, J., Liu, X., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10. [Link]
  • Kumar, S., et al. (2020). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Indian Journal of Chemistry, 59B(11), 1683-1693. [Link]
  • Ling, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4289–4338. [Link]
  • Kalyaev, M. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link]
  • ResearchGate. (n.d.). Pyridine scaffold-bearing drugs in therapeutic applications.
  • Ling, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4289-4338. [Link]
  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 1-16. [Link]
  • Li, Z., et al. (2017). Design, synthesis and evaluation of novel 2-amino-3-(naphth-2-yl)propanoic acid derivatives as potent inhibitors of platelet aggregation. European Journal of Medicinal Chemistry, 125, 1066-1076. [Link]

Sources

Application Notes and Protocols: The Strategic Utility of 3-(Pyridin-2-yl)propanoic Acid as a Versatile Precursor in Modern Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of medicinal chemistry and pharmaceutical development, the selection of a starting scaffold is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. 3-(Pyridin-2-yl)propanoic acid, a seemingly simple heterocyclic carboxylic acid, has emerged as a highly valuable and versatile precursor for the synthesis of a diverse range of therapeutic agents. Its unique structural features—a nucleophilic pyridine ring, a reactive carboxylic acid handle, and a flexible three-carbon linker—provide a rich platform for molecular elaboration. This document provides an in-depth guide for researchers and drug development professionals on the strategic applications of this compound, complete with detailed synthesis protocols, mechanistic insights, and safety considerations.

Introduction: The Strategic Advantage of the Pyridylpropanoic Acid Scaffold

The pyridine moiety is a privileged structure in drug design, present in numerous FDA-approved drugs. Its ability to act as a hydrogen bond acceptor and its capacity for π-π stacking interactions make it a key pharmacophoric element for engaging with biological targets. This compound harnesses this potential, offering a readily modifiable building block for constructing complex molecular architectures. Its application spans multiple therapeutic areas, from the development of classic antihistamines to modern anticoagulants and novel metabolic disease therapies.[1][2] This guide will explore its utility through specific, field-proven case studies, providing the causal logic behind experimental choices to empower researchers in their own discovery efforts.

Physicochemical Properties and Safe Handling

A thorough understanding of the precursor's properties and hazards is fundamental to its effective and safe utilization in any laboratory setting.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 3-pyridin-2-ylpropanoic acidPubChem[3]
CAS Number 15197-75-8PubChem[3]
Molecular Formula C₈H₉NO₂PubChem[3]
Molecular Weight 151.16 g/mol PubChem[3]
Appearance Off-white to yellow crystalline solidN/A
Solubility Soluble in water, methanol, ethanolN/A
Safety and Hazard Information

This compound and its derivatives must be handled with appropriate care, adhering to established laboratory safety protocols. The Globally Harmonized System (GHS) classification highlights several potential hazards.[3]

  • Hazard Statements:

    • H315: Causes skin irritation.[3][4]

    • H318/H319: Causes serious eye damage/irritation.[3][4]

    • H335: May cause respiratory irritation.[3][4]

  • Precautionary Measures:

    • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[4][5]

    • Personal Protective Equipment (PPE): Wear safety glasses with side-shields (or goggles), chemical-resistant gloves (e.g., nitrile), and a lab coat.[4][6]

    • Handling: Avoid breathing dust, fumes, or vapors.[4][5] Wash hands thoroughly after handling.[4][6] Avoid contact with skin and eyes.[4]

    • First Aid: In case of contact, flush the affected area with copious amounts of water and seek medical attention.[5][6] For inhalation, move the individual to fresh air.[6]

Synthesis of the Precursor: this compound

While commercially available, understanding the synthesis of the precursor itself provides valuable context. A common and efficient method is the catalytic hydrogenation of a more unsaturated parent molecule, such as 3-(pyridin-2-yl)acrylic acid. This reaction selectively reduces the carbon-carbon double bond of the acrylic acid side chain without affecting the aromatic pyridine ring.

Rationale for Methodology

The choice of a heterogeneous catalyst like Palladium on Carbon (Pd/C) is strategic. It offers high activity for the reduction of alkenes under relatively mild conditions (e.g., moderate hydrogen pressure and room temperature), while typically preserving the aromaticity of the pyridine ring.[7] Platinum-based catalysts like PtO₂ can also be used, often requiring more acidic conditions, and are powerful for hydrogenating the pyridine ring itself to a piperidine if desired.[8] For this specific transformation, Pd/C offers superior selectivity. The solvent, such as ethyl acetate or ethanol, is chosen for its ability to dissolve the starting material and for its inertness under the reaction conditions.

G cluster_start Starting Materials cluster_process Process cluster_end Product & Workup A 3-(Pyridin-2-yl)acrylic acid R Hydrogenation Reactor (4 atm H₂, 24h, RT) A->R B H₂ Gas B->R C 10% Pd/C Catalyst (in Ethyl Acetate) C->R F Filtration (Remove Pd/C) R->F Reaction Mixture E Concentration in vacuo F->E Filtrate P This compound E->P

Figure 1: General workflow for the synthesis of this compound via catalytic hydrogenation.

Application Case Study I: Synthesis of Antihistamine Scaffolds

First-generation H1-antihistamines frequently feature a diaryl structure connected to a terminal amino group via a short linker.[1] The 2-pyridyl group is a common component of this diaryl motif. This compound serves as an excellent starting point for creating the core of these molecules. The general strategy involves converting the carboxylic acid to a functional group suitable for coupling reactions.

Synthetic Strategy and Mechanistic Insight

The carboxylic acid of the precursor can be reduced to a primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄) or borane (BH₃). This alcohol can then be converted into a good leaving group, such as a tosylate or a halide (e.g., by using SOCl₂ or PBr₃), creating an electrophilic site. This electrophilic intermediate is then poised to react with a suitable nucleophile, such as a secondary amine, in an Sₙ2 reaction to complete the core structure of the antihistamine. This stepwise functional group manipulation provides a controlled and high-yielding pathway to the desired scaffold.

G P This compound S1 Step 1: Reduction P->S1 I1 3-(Pyridin-2-yl)propan-1-ol S1->I1 S2 Step 2: Activation (e.g., Tosylation/Halogenation) I1->S2 I2 Activated Intermediate (Electrophile) S2->I2 S3 Step 3: Nucleophilic Substitution I2->S3 FP Core Antihistamine Scaffold S3->FP NM Secondary Amine (Nucleophile) NM->S3

Figure 2: Logical workflow for building an antihistamine core from this compound.

Application Case Study II: A Key Intermediate for Dabigatran Etexilate

Dabigatran etexilate is a direct thrombin inhibitor used as an oral anticoagulant. A critical intermediate in its synthesis is ethyl 3-(pyridin-2-ylamino)propanoate.[9] This intermediate is efficiently synthesized via a hydroamination (specifically, a Michael addition) reaction between 2-aminopyridine and ethyl acrylate, often catalyzed by a strong acid. While not directly using this compound, this example highlights the synthesis of a closely related and highly relevant aminopropanoate derivative, showcasing the importance of the pyridyl-propanoic acid structural family.

Rationale for Catalysis and Reaction Conditions

The reaction involves the addition of the exocyclic amine of 2-aminopyridine to the electron-deficient double bond of ethyl acrylate. This reaction is often slow and requires activation. A strong acid catalyst, such as trifluoromethanesulfonic acid (triflic acid), protonates the carbonyl oxygen of the ethyl acrylate, rendering the β-carbon more electrophilic and susceptible to nucleophilic attack by the aminopyridine.[9] The use of high temperatures (120-160 °C) and an inert atmosphere (nitrogen) is crucial to drive the reaction to completion and prevent oxidative side reactions.[9]

G cluster_start Starting Materials cluster_process Process cluster_end Product & Workup A 2-Aminopyridine R Reflux Reaction (120-160 °C, 16-20h, N₂) A->R B Ethyl Acrylate B->R C Triflic Acid (Catalyst) (in Anhydrous Ethanol) C->R W1 Reduced Pressure Concentration R->W1 Reaction Mixture W2 Washing & Recrystallization W1->W2 P Ethyl 3-(pyridin-2-ylamino)propanoate W2->P

Figure 3: Synthesis workflow for a key Dabigatran intermediate.

Detailed Experimental Protocols

The following protocols are provided as a guide and should be adapted and optimized by the end-user based on laboratory conditions and scale.

Protocol 1: Synthesis of 3-(3-Pyridinyl)propanoic Acid via Hydrogenation

This protocol is adapted from a similar synthesis for the 3-pyridinyl isomer and illustrates the general procedure.[7]

Materials and Reagents:

  • 3-(Pyridin-2-yl)acrylic acid

  • 10% Palladium on Carbon (Pd/C)

  • Ethyl Acetate (EtOAc), anhydrous

  • Hydrogen (H₂) gas cylinder with regulator

  • Nitrogen (N₂) or Argon (Ar) for inerting

  • Celite or a similar filter aid

Equipment:

  • Parr shaker or similar hydrogenation apparatus

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Vessel Preparation: Place 3-(pyridin-2-yl)acrylic acid (e.g., 5.0 g, 33.5 mmol) into a suitable hydrogenation vessel.

  • Catalyst Addition: Under an inert atmosphere (N₂ or Ar), carefully add 10% Pd/C (e.g., 0.5 g, 10% w/w) to the vessel.

  • Solvent Addition: Add anhydrous ethyl acetate (e.g., 250 mL) to the vessel.

  • Hydrogenation: Secure the vessel to the hydrogenation apparatus. Purge the system with N₂ or Ar, then evacuate and backfill with H₂ gas (repeat 3 times). Pressurize the vessel to the desired pressure (e.g., 4 atmospheres).

  • Reaction: Begin vigorous stirring or shaking and maintain the reaction at room temperature for 24 hours or until H₂ uptake ceases.

  • Workup - Filtration: Carefully vent the H₂ pressure and purge the system with N₂. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethyl acetate.

  • Workup - Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The resulting solid, this compound, can be further purified by recrystallization if necessary.

Protocol 2: Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate

This protocol is based on patent literature for the synthesis of this key Dabigatran intermediate.[9]

Materials and Reagents:

  • 2-Aminopyridine

  • Ethyl acrylate

  • Trifluoromethanesulfonic acid (Triflic acid)

  • Anhydrous ethanol

  • Petroleum ether

  • Ethyl acetate

  • Nitrogen (N₂) gas supply

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Oil bath with temperature control

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Rotary evaporator

Procedure:

  • Setup: To a 500 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and dropping funnel, add 2-aminopyridine (e.g., 100g) and anhydrous ethanol (e.g., 100 mL).

  • Reagent Addition: Stir the mixture until the solid is mostly dissolved. Add ethyl acrylate (e.g., 113 mL) to the flask.

  • Catalyst Addition: While stirring, slowly add triflic acid (e.g., 15 mL) via the dropping funnel. The addition may be exothermic.

  • Reaction: Place the flask under a nitrogen atmosphere and heat the mixture in an oil bath to reflux (120-160 °C) with vigorous stirring for 16-20 hours.

  • Workup - Concentration: After the reaction is complete, cool the mixture to 35-40 °C. Concentrate the reaction solution under reduced pressure to remove the bulk of the solvent.

  • Workup - Washing: Wash the concentrated residue with petroleum ether to remove unreacted starting materials and non-polar impurities.

  • Purification: The crude product can be purified by recrystallization from a petroleum ether/ethyl acetate solvent system (e.g., 10:1 v/v) to yield the final product as white plate-like crystals.[9] Purity can be assessed by HPLC.[9]

Conclusion

This compound and its structural relatives are undeniably powerful precursors in the synthesis of pharmaceutically relevant molecules. Their utility is rooted in the combination of a privileged heterocyclic core and a versatile carboxylic acid handle, allowing for a wide array of chemical transformations. From the construction of antihistamine backbones to the efficient synthesis of intermediates for modern anticoagulants, this scaffold provides a reliable and strategically sound starting point for drug discovery campaigns. The protocols and insights provided herein are intended to serve as a foundational guide for researchers to unlock the full potential of this valuable chemical building block.

References

  • ChemicalBook. 3-(pyridin-2-ylamino)propanoic acid synthesis.
  • PubChem. This compound. National Center for Biotechnology Information.
  • ChemBlink. MSDS of (R)-3-Amino-3-(pyridin-2-yl)propanoic acid.
  • AK Scientific, Inc. Safety Data Sheet.
  • PrepChem.com. Synthesis of A. 3-(3-Pyridinyl)propanoic Acid.
  • Key Organics. Safety Data Sheet.
  • Google Patents. US4650807A - Antihistaminic compositions and methods containing pyridine derivatives.
  • Sigma-Aldrich. Safety Data Sheet.
  • Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • RSC Publishing. Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. (2020).
  • IJNRD. Design, Synthesis and screening of some novel pyrimidines as Antihistaminic (H1 antagonist). (2019).
  • Biosynth. This compound hydrochloride.
  • ResearchGate. Synthesis and anti-histaminic activity of some novel pyrimidines. (2009).
  • Google Patents. CN103183635B - New process for synthetizing 3-(pyridin-2-ylamino) ethyl propionate.
  • Google Patents. EP0049173B1 - Pyrimidone derivatives, processes for their preparation and pharmaceutical derivatives containing them.
  • International Journal of ChemTech Research. Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2015).
  • Google Patents. US3159639A - Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids.
  • PubMed. Pyridine-2-propanoic acids: Discovery of dual PPARalpha/gamma agonists as antidiabetic agents. National Library of Medicine.

Sources

Application Note & Protocol: N-Alkylation of 3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol and scientific background for the N-alkylation of 3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives. N-alkylated quinolin-2(1H)-ones are a pivotal scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a comprehensive guide to reaction optimization, execution, and troubleshooting. We will delve into the mechanistic underpinnings of the reaction, the rationale behind reagent selection, and provide step-by-step instructions to ensure reproducible and high-yielding syntheses.

Introduction: The Significance of N-Alkylated Quinolones

The quinolin-2(1H)-one core is a privileged structure in drug discovery, forming the backbone of numerous compounds with diverse pharmacological profiles, including anticancer and antibacterial activities.[1][2] The nitrogen atom at the 1-position of the quinolone ring serves as a critical handle for chemical modification. N-alkylation not only influences the molecule's physicochemical properties, such as lipophilicity and metabolic stability, but can also profoundly modulate its biological activity by altering its interaction with target proteins. The 3-[2-oxoquinolin-1(2H)-yl]propanoic acid scaffold, in particular, offers a carboxylic acid moiety that can be further functionalized, making its N-alkylated derivatives highly valuable intermediates in the synthesis of complex molecules and potential drug candidates.[3][4]

Mechanistic Considerations for N-Alkylation

The N-alkylation of 2-quinolinones proceeds via a nucleophilic substitution reaction. The core principle involves the deprotonation of the amide nitrogen, followed by the attack of the resulting nucleophilic anion on an electrophilic alkylating agent.

Acidity of the N-H Proton and Choice of Base

The proton on the nitrogen of the 2-quinolinone ring is weakly acidic, and its removal is a prerequisite for the alkylation reaction.[5] The choice of base is therefore critical and must be strong enough to efficiently deprotonate the amide but not so strong as to cause unwanted side reactions. Common bases for this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).[6] The selection of the base can influence the regioselectivity of the reaction, although N-alkylation is generally favored.[1]

The SN2 Reaction Pathway

Once the nucleophilic nitrogen anion is formed, it attacks the alkylating agent (typically an alkyl halide or sulfonate) in a classic bimolecular nucleophilic substitution (SN2) reaction.[7] The efficiency of this step is influenced by several factors:

  • The nature of the alkylating agent: Primary alkyl halides are generally more reactive than secondary halides due to less steric hindrance.[8]

  • The leaving group: A good leaving group (e.g., I⁻, Br⁻, OTs⁻) is essential for a facile reaction.

  • The solvent: Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (MeCN) are typically preferred as they can solvate the cation of the base without solvating the nucleophile, thus enhancing its reactivity.[5]

Below is a diagram illustrating the general workflow for this synthesis.

N_Alkylation_Workflow cluster_prep Preparation Phase cluster_deprotonation Deprotonation Phase cluster_alkylation Alkylation Phase cluster_workup Work-up & Purification Start Dissolve 3-(2-oxoquinolin-1(2H)-yl)propanoic acid derivative in anhydrous solvent (e.g., DMF) Add_Base Add Base (e.g., NaH, K₂CO₃) under inert atmosphere Start->Add_Base Stir Stir to form N-anion Add_Base->Stir Add_Alkylating_Agent Add Alkylating Agent (e.g., Alkyl Halide) Stir->Add_Alkylating_Agent Monitor Monitor reaction progress (TLC) Add_Alkylating_Agent->Monitor Quench Quench Reaction Monitor->Quench Extract Aqueous Work-up & Extraction Quench->Extract Purify Column Chromatography Extract->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

Caption: General workflow for the N-alkylation of 3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives.

Detailed Experimental Protocols

The following protocols provide a starting point for the N-alkylation of 3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives. Optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry of reagents) may be necessary for specific substrates.

Materials and Reagents
  • 3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivative

  • Alkylating agent (e.g., methyl iodide, ethyl bromide, benzyl chloride)

  • Base (e.g., sodium hydride (NaH, 60% dispersion in mineral oil), potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (MeCN), tetrahydrofuran (THF))

  • Reaction vessel (round-bottom flask)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification reagents and equipment (e.g., water, ethyl acetate, brine, rotary evaporator, silica gel for column chromatography)

Protocol 1: Using Sodium Hydride (NaH) as Base

This protocol is suitable for a wide range of alkylating agents and generally proceeds with high efficiency.

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivative (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: NaH is highly reactive and flammable. Handle with care in a fume hood. Hydrogen gas is evolved during this step.

  • Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation.

  • Add the alkylating agent (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Using Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) as Base

This protocol utilizes milder bases and is often preferred for substrates with base-sensitive functional groups.[9]

Step-by-Step Procedure:

  • To a round-bottom flask, add the 3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivative (1.0 eq), K₂CO₃ (2.0-3.0 eq) or Cs₂CO₃ (1.5-2.0 eq), and anhydrous DMF or MeCN.

  • Add the alkylating agent (1.1-1.5 eq) to the mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and stir for 4-24 hours.[6] Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up as described in Protocol 1 (Step 9-10).

  • Purify the crude product by column chromatography on silica gel.

Reaction Optimization and Troubleshooting

Problem Potential Cause Suggested Solution
Low or no conversion Insufficiently strong base.Use a stronger base (e.g., switch from K₂CO₃ to NaH).[5]
Low reaction temperature.Increase the reaction temperature.
Poor quality of alkylating agent.Use a fresh or purified alkylating agent.
Formation of O-alkylated byproduct Use of a less polar solvent.Switch to a more polar aprotic solvent like DMF to favor N-alkylation.
Sterically hindered substrate.This can sometimes favor O-alkylation. Consider alternative synthetic routes.
Decomposition of starting material or product Reaction temperature is too high.Lower the reaction temperature and extend the reaction time.
Presence of water.Ensure all reagents and solvents are anhydrous.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for the N-alkylation of a generic 3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivative.

Entry Base Alkylating Agent Solvent Temperature (°C) Time (h) Yield (%)
1NaHCH₃IDMFRT4>90
2K₂CO₃CH₃CH₂BrDMF601285
3Cs₂CO₃BnClMeCN80892

Note: Yields are representative and may vary depending on the specific substrate and reaction scale.

Conclusion

The N-alkylation of 3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives is a fundamental transformation in the synthesis of novel drug candidates. The choice of base, solvent, and alkylating agent plays a crucial role in the success of this reaction.[6] The protocols and troubleshooting guide provided in this application note offer a solid foundation for researchers to efficiently synthesize a diverse range of N-alkylated quinolone derivatives. Careful optimization and monitoring are key to achieving high yields and purity.

References

  • Ramesh, M., Anandaraj, M. Mechanism of N‐alkylation of amides via borrowing hydrogen. ResearchGate.
  • El-Sayed, M. A. A. et al. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. Semantic Scholar. (2020).
  • El-Sayed, M. A. A. et al. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. ACS Omega. (2024).
  • A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online.
  • Amine alkylation. Wikipedia.
  • Alkylation of Amines. Chemistry LibreTexts.
  • El-Sayed, M. A. A. et al. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2 H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. PubMed. (2024).
  • Lee, S. et al. Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Molecules. (2020).
  • Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. MDPI.
  • N-Alkylation of 2 Chloro-quinazolinone for the preparation of Di-substituted Quinazoline derivatives. UW Tacoma Digital Commons.
  • N-alkylation of amides with alkyl halides? Chemistry Stack Exchange.
  • Ovchinnikov, V. N. et al. N- and / or O- Alkylation of Quinazolinone Derivatives. Juniper Publishers. (2020).
  • N- and O- alkylation of a quinolone fluorophore. ResearchGate.
  • The influence of various bases on one-pot N-alkylation of nucleobases via alcohol. ResearchGate.

Sources

Application Note: A Validated Protocol for the Synthesis of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Introduction: The Rationale for Pyridyl-Oxazolidinones

The oxazolidinone class of antibiotics represents a significant advancement in the fight against multidrug-resistant Gram-positive bacterial infections.[1][2] Linezolid, the first clinically approved agent in this class, demonstrated a unique mechanism of action by inhibiting the initiation phase of bacterial protein synthesis, thereby circumventing cross-resistance with other antibiotic families.[2] Our focus here is on the synthesis of 3-(pyridine-3-yl)-2-oxazolidinone derivatives. The incorporation of a pyridine ring in place of the substituted phenyl ring found in many traditional oxazolidinones is a strategic design choice aimed at modulating physicochemical properties, improving the safety profile, and enhancing antibacterial potency.[3][4][5] These derivatives have shown promising activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2]

This document provides a comprehensive, step-by-step protocol for the synthesis of a key intermediate, the core (R)-3-(pyridin-3-yl)-5-(hydroxymethyl)-2-oxazolidinone, which serves as a foundational building block for a diverse library of therapeutic candidates.[4]

The Core Synthesis: Mechanism and Strategy

The cornerstone of this synthetic strategy is the stereospecific construction of the oxazolidinone ring. The most robust and widely cited method involves the reaction of an aminopyridine with a chiral epoxide, followed by cyclization.[4] The chosen pathway ensures the desired (R)-stereochemistry at the C5 position, which is crucial for antibacterial activity.

The key mechanistic steps are:

  • Deprotonation: A strong base, typically n-butyllithium (n-BuLi), deprotonates the amino group of 3-aminopyridine. This step is critical as it generates a highly nucleophilic pyridyl anion, enhancing its reactivity towards the epoxide. This reaction is performed at extremely low temperatures (-78 °C) to prevent side reactions and maintain the stability of the organolithium intermediate.

  • Nucleophilic Ring-Opening: The generated pyridyl anion attacks the less sterically hindered terminal carbon of a chiral epoxide, (R)-glycidyl butyrate. This is a classic SN2 reaction that proceeds with an inversion of stereochemistry, opening the epoxide ring to form a lithium amino alkoxide intermediate.

  • Intramolecular Cyclization: Upon warming, the alkoxide intermediate undergoes an intramolecular cyclization. The oxygen anion attacks the carbonyl carbon of the butyrate ester group, displacing the butyrate leaving group and forming the stable five-membered oxazolidinone ring.

This sequence provides a convergent and efficient route to the desired chiral scaffold.

Reaction_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Cyclization Aminopyridine 3-Aminopyridine Anion Pyridyl Anion (Nucleophile) Aminopyridine->Anion -78 °C, THF nBuLi n-BuLi (Strong Base) nBuLi->Aminopyridine Epoxide (R)-Glycidyl Butyrate Epoxide->Anion Alkoxide Lithium Amino Alkoxide Intermediate Anion->Alkoxide SN2 Ring-Opening Product (R)-3-(pyridin-3-yl)-5- (hydroxymethyl)-2-oxazolidinone Alkoxide->Product Intramolecular Cyclization

Caption: General reaction mechanism for oxazolidinone ring formation.

Materials, Reagents, and Equipment

Reagents
  • 3-Aminopyridine (≥99%)

  • (R)-Glycidyl butyrate (≥98%)

  • n-Butyllithium (2.5 M solution in hexanes)

  • Anhydrous Tetrahydrofuran (THF), inhibitor-free

  • Ethyl acetate (EtOAc), HPLC grade

  • Hexanes, HPLC grade

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography (60 Å, 230-400 mesh)

Equipment
  • Three-neck round-bottom flask (dried in an oven at >100°C)

  • Septa and nitrogen/argon inlet adapter

  • Magnetic stirrer and stir bars

  • Low-temperature thermometer

  • Syringes and needles for transfer of anhydrous solvents and reagents

  • Dry ice/acetone or cryocooler bath for maintaining -78 °C

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • NMR spectrometer, Mass spectrometer, and Melting point apparatus for characterization

Detailed Experimental Protocol

This protocol details the synthesis of the core intermediate, which can then be further functionalized.

Experimental_Workflow A 1. Setup & Inert Atmosphere (Oven-dried flask, N2/Ar purge) B 2. Reagent Addition at -78 °C (Dissolve 3-aminopyridine in THF) A->B C 3. Deprotonation (Slowly add n-BuLi, stir for 30 min) B->C D 4. Epoxide Addition (Add (R)-glycidyl butyrate, stir for 2h) C->D E 5. Reaction Quench (Add sat. aq. NH4Cl) D->E F 6. Workup & Extraction (Separate layers, extract with EtOAc) E->F G 7. Purification (Silica gel column chromatography) F->G H 8. Characterization (NMR, MS, MP Analysis) G->H

Caption: Step-by-step experimental synthesis workflow.

Step-by-Step Procedure
  • Preparation: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a nitrogen/argon inlet, and a septum. Purge the system with inert gas for at least 15 minutes.

  • Initial Reaction Setup: In the flask, dissolve 3-aminopyridine (1.0 eq) in anhydrous THF (approx. 0.2 M concentration).

  • Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath. It is crucial to maintain this temperature during the addition of n-butyllithium to prevent side reactions.

  • Deprotonation: Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. A color change or precipitation may be observed. Stir the mixture at -78 °C for an additional 30 minutes.

  • Epoxide Addition: Add (R)-glycidyl butyrate (1.05 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at -78 °C for 2-3 hours. The progress can be monitored by TLC (e.g., using a 1:1 EtOAc:Hexanes mobile phase).

  • Quenching: Once the reaction is complete, quench it by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue is purified by silica gel column chromatography.[3] A gradient elution system, typically starting with a low polarity solvent mixture (e.g., 30:1 CH₂Cl₂:MeOH) and gradually increasing the polarity, is effective for isolating the desired product.[3]

  • Characterization: The pure product, obtained as a solid, should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis to confirm its identity and purity.[3][5]

Critical Safety Precautions

Adherence to strict safety protocols is non-negotiable due to the hazardous nature of the reagents involved.

  • 3-Aminopyridine: This compound is highly toxic if swallowed, inhaled, or in contact with skin.[6][7][8] It causes skin and serious eye irritation and may cause respiratory irritation.[7][9]

    • Handling: Always handle in a well-ventilated chemical fume hood.[6][10] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[7][10]

    • First Aid: In case of skin contact, wash immediately with plenty of soap and water and remove contaminated clothing.[6][10] For eye contact, rinse cautiously with water for several minutes.[6] If ingested or inhaled, seek immediate medical attention.[7][8]

  • n-Butyllithium (n-BuLi): This reagent is pyrophoric (ignites spontaneously in air) and reacts violently with water.

    • Handling: Must be handled under an inert atmosphere (nitrogen or argon) using proper syringe techniques. Never work with n-BuLi alone.

    • Spills: Small spills can be quenched by covering with an inert absorbent material like sand or vermiculite.

  • Anhydrous Solvents: Anhydrous THF can form explosive peroxides. Use from a freshly opened bottle or a solvent purification system.

Data Summary and Expected Results

The following table summarizes typical quantitative data for this synthesis. Yields and analytical data are based on representative literature values.

ParameterValue / ObservationRationale / Comment
Starting Material 3-AminopyridineNucleophilic pyridine source.
Key Reagents n-BuLi, (R)-Glycidyl butyrateBase for deprotonation and chiral epoxide source.
Solvent Anhydrous THFAprotic solvent, stable at low temperatures.
Reaction Temp. -78 °CCritical for controlling reactivity and preventing side reactions.
Typical Yield 45-65%Yields can vary based on scale and purification efficiency.[3]
Appearance White to off-white solidExpected appearance of the pure product.
Melting Point ~185-188 °CLiterature values provide a benchmark for purity.[3]
¹H NMR (DMSO-d₆) Characteristic peaks expectedPyridine protons (δ ~7.8-8.3), Oxazolidinone CH/CH₂ (δ ~3.8-5.0).[3][5]

Conclusion

This application note provides a validated and reliable protocol for the synthesis of the 3-(pyridine-3-yl)-2-oxazolidinone core structure. The described methodology is robust, scalable, and yields the desired product with the correct stereochemistry essential for biological activity. By carefully controlling reaction parameters, particularly temperature, and adhering to stringent safety measures, researchers can efficiently produce this key intermediate, paving the way for the development of novel and potent antibacterial agents to combat the growing threat of antibiotic resistance.

References

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). Frontiers in Chemistry.
  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). PMC - NIH.
  • Optimization strategy of 3-(pyridine-3-yl)-2-oxazolidinone derivatives. (n.d.). ResearchGate.
  • Synthesis and Biological Properties of Pyridoxine Derivatives Containing 1,3-Oxazolidine-2-one Fragments. (2023). ResearchGate.
  • Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives. (2022). MDPI.
  • 3-AMINOPYRIDINE (FOR SYNTHESIS). (n.d.). Suvchem Laboratory Chemicals.
  • Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. (2018). PubMed Central.
  • Oxazolidinone synthesis. (n.d.). Organic Chemistry Portal.
  • Structure and properties of metal complexes of a pyridine based oxazolidinone synthesized by atmospheric CO2 fixation. (2014). RSC Publishing.
  • Reaction mechanism for synthesis of oxazolidinone by three-component... (n.d.). ResearchGate.
  • Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. (2017). PubMed Central.
  • Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. (2023). MDPI.
  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). PubMed.
  • Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers. (2018). PubMed Central.
  • Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure... (n.d.). Google Patents.
  • Current Updates on Oxazolidinone and Its Significance. (2014). PubMed Central.

Sources

Application Notes and Protocols for 3-(Pyridin-2-yl)propanoic Acid Hydrochloride in Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide for the utilization of 3-(Pyridin-2-yl)propanoic acid hydrochloride as a versatile chemical scaffold in research and drug discovery. The information presented herein is curated to provide both foundational knowledge and practical, actionable protocols for laboratory applications.

Compound Overview and Physicochemical Properties

This compound hydrochloride is a heterocyclic carboxylic acid derivative. Its structure, featuring a pyridine ring linked to a propanoic acid moiety, makes it a valuable starting material for the synthesis of a wide range of more complex molecules. The hydrochloride salt form generally confers improved solubility in aqueous media and enhanced stability.

PropertyValueSource
Molecular Formula C₈H₁₀ClNO₂
Molecular Weight 187.62 g/mol
CAS Number 880094-03-1
Canonical SMILES C1=CC=NC(=C1)CCC(=O)O.Cl
Appearance White to off-white solidInferred from typical appearance of similar compounds
Solubility Soluble in water and polar organic solvents like DMSO and methanol.[1]Inferred from hydrochloride salt nature and general knowledge of similar compounds.

Note on Safety: As with any laboratory chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound hydrochloride. Work should be conducted in a well-ventilated fume hood. The non-hydrochloride form is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[2]

Primary Application: A Versatile Synthetic Building Block

The principal application of this compound hydrochloride in a research setting is as a foundational molecule, or building block, for organic synthesis.[3][4] Its bifunctional nature, possessing both a carboxylic acid group and a pyridine ring, allows for a variety of chemical modifications to generate novel compounds with potential biological activities. The pyridine nitrogen can act as a hydrogen bond acceptor and a basic center, while the carboxylic acid can be readily converted into esters, amides, and other functional groups.

The broader class of aryl propionic acid derivatives is well-established for its wide range of pharmacological activities, including anti-inflammatory, analgesic, antibacterial, and anticancer properties.[5] Consequently, this compound hydrochloride serves as an excellent starting point for the synthesis of new chemical entities that can be screened for various therapeutic applications.

G cluster_derivatives Potential Derivatives cluster_applications Potential Therapeutic Areas main This compound hydrochloride Amides Amides main->Amides Amide Coupling Esters Esters main->Esters Esterification Ketones Ketones main->Ketones e.g., via Weinreb amide Other Other Heterocycles main->Other Cyclization/ Further Modification AntiInflammatory Anti-inflammatory Agents Amides->AntiInflammatory Antibacterial Antibacterial Agents Amides->Antibacterial Anticancer Anticancer Agents Esters->Anticancer CNS CNS-Active Agents Other->CNS

Figure 1: Synthetic utility of this compound hydrochloride.

Protocol: Synthesis of Novel Amide Derivatives

This protocol details a general procedure for the synthesis of an amide library from this compound hydrochloride and a variety of primary or secondary amines. Amide bond formation is a fundamental reaction in medicinal chemistry for generating new chemical entities.

Rationale: The carboxylic acid of the starting material is activated to facilitate nucleophilic attack by an amine. Common activating agents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole) to suppress side reactions and improve yield. A tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to neutralize the hydrochloride salt and any acid byproducts.

Materials:
  • This compound hydrochloride

  • A diverse set of primary and secondary amines

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)

  • Column chromatography supplies (silica gel, solvents)

Procedure:
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound hydrochloride (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous DCM or DMF.

  • Base Addition: Add TEA or DIPEA (2.2 eq) to the solution and stir for 10 minutes at room temperature. This will neutralize the hydrochloride salt.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq).

  • Coupling Agent Addition: Add HOBt (1.2 eq) and EDC (1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. .

    • Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Investigating the Biological Potential of Derivatives

Once a library of derivatives is synthesized, a systematic approach can be taken to explore their biological activities.

G cluster_screening Screening Cascade start Synthesized Derivatives of This compound insilico In Silico Target Prediction start->insilico Hypothesis Generation invitro In Vitro Phenotypic Screening (e.g., Antibacterial Assay) start->invitro Activity Discovery target_based Target-Based Assays insilico->target_based Predicted Targets hit_validation Hit Validation & SAR invitro->hit_validation Active Compounds target_based->hit_validation end Lead Compound Identification hit_validation->end

Figure 2: Workflow for investigating the biological potential of synthesized derivatives.

In Silico Target Prediction (A Hypothetical Workflow)

Computational tools can be employed to predict the potential biological targets of newly synthesized compounds, thereby guiding experimental efforts.[6][7]

Workflow:

  • Compound Preparation: Generate 2D or 3D structures of the synthesized derivatives in a suitable format (e.g., SMILES or SDF).

  • Target Prediction Servers: Utilize publicly available, ligand-based target prediction web servers such as SwissTargetPrediction, SEA, or SuperPred.[7] These tools compare the chemical similarity of a query molecule to libraries of known active compounds for various biological targets.

  • Data Analysis: Analyze the output from multiple servers. Targets that are consistently predicted by several independent methods have a higher probability of being genuine.

  • Hypothesis Generation: Based on the predicted targets, formulate a hypothesis about the mechanism of action of the synthesized compounds. This can then be tested experimentally using target-based assays.

Protocol: In Vitro Antibacterial Susceptibility Testing

Given that derivatives of similar scaffolds have shown antibacterial activity, a primary screen to assess this potential is a logical first step.[8] This protocol outlines a basic broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

  • Synthesized compounds dissolved in DMSO to create stock solutions.

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • Positive control antibiotic (e.g., Ciprofloxacin).

  • Negative control (DMSO).

  • Spectrophotometer or plate reader.

Procedure:

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in CAMHB directly in the 96-well plates. The final concentration range might typically be from 128 µg/mL to 0.25 µg/mL.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds.

  • Controls: Include wells with bacteria and CAMHB only (growth control), CAMHB only (sterility control), bacteria with the positive control antibiotic, and bacteria with the highest concentration of DMSO used (vehicle control).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a plate reader.

Conclusion

This compound hydrochloride is a valuable and versatile starting material for the synthesis of novel chemical entities in drug discovery. While direct biological applications of the compound itself are not widely reported, its utility as a synthetic scaffold is clear. By employing standard organic synthesis techniques, researchers can generate libraries of derivatives that can be systematically screened for a variety of biological activities, guided by both phenotypic assays and modern in silico prediction methods.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Gendron, T., et al. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Molecules, 28(9), 3853.
  • ChemBK. (2024). (R)-2-AMINO-3-(PYRIDIN-3-YL)PROPANOIC ACID DIHYDROCHLORIDE.
  • Wang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 923573.
  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 1-13.
  • Liu, X., et al. (2022). Computational prediction and interpretation of druggable proteins using a stacked ensemble-learning framework. Briefings in Bioinformatics, 23(5), bbac343.
  • Wieder, M., et al. (2020). Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. International Journal of Molecular Sciences, 21(21), 8089.

Sources

Application Note: Comprehensive Analytical Characterization of 3-(Pyridin-2-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(Pyridin-2-yl)propanoic acid is a heterocyclic compound of significant interest in pharmaceutical and materials science research. As a derivative of pyridine, it serves as a versatile building block, or ligand, in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and coordination polymers. Its chemical structure, featuring both a carboxylic acid group and a pyridine ring, imparts specific physicochemical properties that are crucial for its application and reactivity.

This document provides a comprehensive guide to the analytical methods required for the unambiguous characterization of this compound. The protocols outlined herein are designed to ensure structural confirmation, purity assessment, and a thorough understanding of its material properties. The methodologies are grounded in fundamental analytical principles to provide a self-validating framework for researchers.

Physicochemical Properties Summary

A foundational understanding of the material's basic properties is essential before commencing detailed analytical work.

PropertyValueSource
IUPAC Name 3-pyridin-2-ylpropanoic acidPubChem[1]
Molecular Formula C₈H₉NO₂PubChem[1]
Molecular Weight 151.16 g/mol PubChem[1]
CAS Number 15197-75-8PubChem[1]
Appearance Typically a solidN/A
Melting Point 156-160 °C (for the related 3-isomer)Sigma-Aldrich[2]

Note: Experimental properties like melting point can vary. The value provided is for a structural isomer and should be confirmed experimentally for the 2-isomer.

Structural Elucidation and Confirmation

The primary identification of this compound relies on spectroscopic techniques that probe the molecular structure at an atomic level.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR are required for full characterization.

Expertise & Causality: ¹H NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. ¹³C NMR complements this by identifying the number and types of carbon atoms. The combination confirms the carbon skeleton and the substitution pattern on the pyridine ring.

Caption: Chemical structure of this compound with key atoms labeled.

Protocol 1: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it will solubilize the carboxylic acid and prevent the exchange of the acidic proton.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Expected Signals:

      • Pyridine Protons (4H): Expect four signals in the aromatic region (~7.0-8.5 ppm). The proton adjacent to the nitrogen (on C2) will be the most downfield. The substitution at position 6 will influence the splitting patterns, which will likely be complex (doublets, triplets, or multiplets).

      • Propanoic Acid Protons (4H): Two methylene groups (-CH₂-CH₂-) will appear as two triplets in the aliphatic region (~2.5-3.5 ppm). The -CH₂- group adjacent to the pyridine ring (Cα) will be downfield of the -CH₂- group adjacent to the carboxyl group (Cβ).

      • Carboxylic Acid Proton (1H): A broad singlet at a very downfield chemical shift (>10 ppm), especially in DMSO-d₆.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Expected Signals:

      • Carboxyl Carbon: One signal around 170-180 ppm.

      • Pyridine Carbons: Five distinct signals in the aromatic region (~120-160 ppm). The carbon attached to the propanoic acid chain (C6) will be significantly shielded or deshielded depending on substitution effects.

      • Aliphatic Carbons: Two signals in the aliphatic region (~25-40 ppm).

Trustworthiness: The combination of chemical shifts, integration values (for ¹H), and splitting patterns provides a unique fingerprint of the molecule. Correlating the ¹H and ¹³C spectra through 2D NMR techniques like HSQC can provide further definitive proof of the structure.

Mass Spectrometry (MS)

MS is essential for confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Expertise & Causality: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it can be easily protonated at the pyridine nitrogen (positive mode) or deprotonated at the carboxylic acid (negative mode). The resulting mass-to-charge ratio (m/z) provides the molecular weight.

Protocol 2: MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., a Q-TOF or Orbitrap for HRMS).

  • Data Acquisition:

    • Infuse the sample directly or via an LC system.

    • Acquire spectra in both positive and negative ion modes.

    • Expected Results:

      • Positive Mode: Expect a prominent ion at m/z 152.0706, corresponding to the protonated molecule [M+H]⁺.

      • Negative Mode: Expect a prominent ion at m/z 150.0561, corresponding to the deprotonated molecule [M-H]⁻.[3]

      • Fragmentation: Collision-induced dissociation (CID) or MS/MS experiments can reveal characteristic fragments, such as the loss of the carboxyl group (-45 Da) or cleavage of the propanoic chain.[4]

fragmentation Parent [M+H]⁺ m/z = 152.07 Fragment1 Loss of H₂O [M+H-H₂O]⁺ m/z = 134.06 Parent->Fragment1 - H₂O Fragment2 Loss of COOH [M+H-COOH]⁺ m/z = 107.06 Parent->Fragment2 - COOH

Caption: A simplified potential fragmentation pathway for this compound in positive ion mode MS.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.

Expertise & Causality: The vibrational frequencies of chemical bonds are specific to the type of bond and the atoms involved. This allows for the identification of the carboxylic acid (O-H and C=O stretches) and the aromatic pyridine ring.

Protocol 3: IR Analysis

  • Sample Preparation: The sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition: Scan the sample over the mid-IR range (4000-400 cm⁻¹).

  • Expected Characteristic Bands:

    • ~3000 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

    • ~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

    • ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.

    • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

    • ~2900 cm⁻¹: Aliphatic C-H stretching.

Data for the related 3-isomer shows a solid-phase spectrum with these characteristic regions.[5]

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of pharmaceutical compounds and related substances. A reverse-phase method is most suitable for this analyte.

Expertise & Causality: Reverse-phase HPLC separates compounds based on their hydrophobicity. This compound, with its polar functional groups and nonpolar aromatic ring, is well-retained on a nonpolar stationary phase (like C18) and can be eluted with a mixture of a polar aqueous solvent and a less polar organic solvent. The acidic nature of the analyte necessitates a buffered mobile phase at a low pH to ensure a single, sharp peak shape by suppressing the ionization of the carboxylic acid.

hplc_workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injector Autosampler/Injector Filter->Injector Column C18 Column Injector->Column Detector UV Detector (e.g., 260 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Purity Calculate % Purity Integration->Purity

Caption: Standard workflow for purity analysis of this compound by RP-HPLC.

Protocol 4: RP-HPLC Purity Analysis

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: Acetonitrile.

    • Elution: Isocratic or gradient. A starting point could be 70:30 (A:B).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: ~260 nm (based on the pyridine chromophore; should be optimized by running a UV scan).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the sample at 1.0 mg/mL in the mobile phase.

    • Dilute to a working concentration of ~0.1 mg/mL.

  • Analysis:

    • Inject the sample and record the chromatogram.

    • Calculate the area percent of the main peak to determine purity.

    • This method should be validated according to ICH guidelines for parameters like specificity, linearity, accuracy, and precision.[6][7]

Trustworthiness: A well-developed HPLC method will separate the main compound from any process-related impurities or degradation products. The use of a low pH buffer like TFA is critical for achieving sharp, symmetrical peaks for acidic analytes.

Thermal Properties Analysis

Thermal analysis provides insights into the material's melting behavior, polymorphism, and thermal stability.

Expertise & Causality: Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, allowing for the precise determination of the melting point and other thermal events. Thermogravimetric Analysis (TGA) measures the change in mass as a function of temperature, indicating when the compound begins to decompose.

Protocol 5: Thermal Analysis

  • Instrumentation: A DSC and a TGA instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an appropriate aluminum pan.

  • DSC Analysis:

    • Heat the sample from ambient temperature to a temperature well above the expected melting point (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • The onset of the endothermic peak corresponds to the melting point.

  • TGA Analysis:

    • Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • The resulting curve will show the temperature at which weight loss (decomposition) begins.

Conclusion

The analytical characterization of this compound requires a multi-technique approach. The combination of NMR, MS, and IR spectroscopy provides definitive structural confirmation. RP-HPLC is the preferred method for assessing purity and identifying potential impurities. Finally, thermal analysis techniques like DSC and TGA are crucial for understanding the material's physical properties and stability. Following these detailed protocols will ensure a comprehensive and reliable characterization of this important chemical entity.

References

  • Title: 3-(Pyridin-2-yl)
  • Title: 3-Pyridinepropionic acid Source: NIST Chemistry WebBook URL:[Link]
  • Title: 3-(Pyridin-3-yl)
  • Title: 3-Pyridinepropionic acid - Mass spectrum (electron ionization) Source: NIST Chemistry WebBook URL:[Link]
  • Title: Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH Source: Pharmacia URL:[Link]
  • Title: (PDF)

Sources

Application Note: A Validated RP-HPLC Method for the Analysis of Ibuprofen Impurity 3-[4-(2-methylpropyl)phenyl]propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 3-[4-(2-methylpropyl)phenyl]propanoic acid, a critical process impurity of Ibuprofen. This impurity, designated as Impurity F in the European Pharmacopoeia (Ph. Eur.), is a positional isomer of the active pharmaceutical ingredient (API), which presents a unique separation challenge. This guide provides a comprehensive protocol, explains the scientific rationale behind the method parameters, and includes system suitability criteria to ensure data integrity, making it suitable for implementation in quality control and drug development laboratories.

Introduction: The Challenge of Isomeric Purity

Ibuprofen, (±)-2-(4-isobutylphenyl)propionic acid, is a widely used nonsteroidal anti-inflammatory drug (NSAID).[1] The control of impurities in any API is a critical regulatory requirement to ensure its safety and efficacy. Among the potential impurities, 3-[4-(2-methylpropyl)phenyl]propanoic acid (Impurity F) is of particular interest. As a positional isomer of ibuprofen, it shares very similar physicochemical properties, making its separation and quantification a non-trivial analytical task.[2]

Historically, the European Pharmacopoeia specified a gas chromatography (GC) method for the analysis of Impurity F, which required a cumbersome derivatization step.[3][4] The development of a robust, direct, and stability-indicating HPLC method is therefore highly desirable for routine quality control. This document details such a method, grounded in pharmacopeial principles and validated according to International Council for Harmonisation (ICH) guidelines.[1][5]

Analyte Structures and Physicochemical Rationale

Effective chromatographic separation begins with an understanding of the analyte's chemical properties. Both ibuprofen and Impurity F are carboxylic acids with identical molecular weights and formulas.

G cluster_ibu Ibuprofen cluster_impF Impurity F: 3-[4-(2-methylpropyl)phenyl]propanoic acid Ibu Ibu ImpF ImpF

Caption: Chemical structures of Ibuprofen and Impurity F.

The key to their separation lies in the slight difference in polarity and spatial arrangement due to the position of the carboxylic acid group on the alkyl side chain. The primary analytical challenge is to exploit this subtle difference to achieve baseline resolution.

Table 1: Physicochemical Properties of Analytes

PropertyIbuprofen3-[4-(2-methylpropyl)phenyl]propanoic acid (Impurity F)Justification for HPLC Method
Formula C₁₃H₁₈O₂C₁₃H₁₈O₂Identical formula necessitates a high-resolution separation technique.
MW 206.28 g/mol 206.28 g/mol Identical mass rules out simple mass-based detection differences.
pKa ~4.5 - 4.9~4.6 - 5.0 (Estimated)The acidic nature of both molecules is critical. Mobile phase pH must be controlled to suppress ionization, enhancing retention on a reversed-phase column.
UV λmax ~220 nm, 264 nm, 273 nmSimilar to IbuprofenA low UV wavelength (e.g., 214-220 nm) provides high sensitivity for both the API and the impurity.[6][7]

HPLC Method Rationale & Design

The choices of stationary phase, mobile phase, and detection parameters are interdependent and designed to maximize the resolution between the two isomers.

  • Stationary Phase Selection: A high-purity, end-capped C18 (L1) column is the industry standard for this type of separation. The hydrophobic interactions between the alkyl chains of the stationary phase and the non-polar isobutylphenyl moiety of the analytes provide the primary retention mechanism. Columns with a high surface area and particle size of 5 µm or less are recommended for achieving the necessary efficiency to resolve these closely related compounds.[7][8]

  • Mobile Phase Optimization:

    • pH Control: The most critical parameter is the mobile phase pH. Both ibuprofen and Impurity F are carboxylic acids. By setting the mobile phase pH to approximately 2.5-3.0, well below their pKa values, the carboxylic acid groups remain in their protonated, non-ionized form (-COOH).[9] This significantly increases their hydrophobicity, leading to stronger retention and improved peak shape by preventing peak tailing associated with ionized silanol interactions. Phosphoric acid or chloroacetic acid are commonly used for this purpose.[6][9]

    • Organic Modifier: Acetonitrile is typically chosen over methanol as the organic component. Its lower viscosity results in lower backpressure, and it often provides a different selectivity (alpha), which can be advantageous for separating closely eluting peaks. A gradient elution, starting with a lower concentration of acetonitrile, allows for the sharp elution of the main ibuprofen peak while ensuring the impurity is well-resolved and eluted within a reasonable timeframe.[6]

  • Detector Wavelength: While ibuprofen has several absorption maxima, detection at a low wavelength, such as 214 nm or 220 nm, provides excellent sensitivity for quantifying impurities at low levels (e.g., 0.1%).[6][8] A Diode Array Detector (DAD) is recommended to confirm peak purity and identity by comparing UV spectra.

Detailed Application Protocol

This protocol is designed to be a self-validating system, incorporating rigorous system suitability checks before sample analysis.

G prep 1. Preparation Mobile Phase, Standards, and Samples sst 2. System Suitability Test (SST) Inject Resolution Solution Verify Criteria (Resolution, Tailing, %RSD) prep->sst Equilibrate System sst->prep SST Failed (Troubleshoot) seq 3. Sequence Acquisition Inject Blank, Standards, and Samples sst->seq SST Passed proc 4. Data Processing Integrate Peaks Generate Calibration Curve seq->proc rep 5. Reporting Calculate Impurity % Verify against Specification proc->rep

Sources

Application Notes and Protocols: In Vitro Assays for Testing the Biological Activity of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyridine, a fundamental heterocyclic aromatic compound, and its derivatives represent a cornerstone in medicinal chemistry and drug discovery. The pyridine scaffold is a privileged structure, found in numerous natural products, pharmaceuticals, and agrochemicals, owing to its ability to form hydrogen bonds, its modest dipole moment, and its bioisosteric relationship with a phenyl ring. Pyridine derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[1][2][3][4][5]

This comprehensive guide provides detailed application notes and standardized protocols for a selection of robust in vitro assays designed to evaluate the biological activity of novel pyridine derivatives. The methodologies are presented to ensure scientific integrity, reproducibility, and a clear understanding of the principles behind each experimental step. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and biological evaluation of new chemical entities.

Section 1: Anticancer Activity - Cellular Viability and Cytotoxicity

A primary focus in the development of pyridine derivatives is their potential as anticancer agents.[1][6][7][8] A fundamental initial step in assessing this potential is to determine a compound's effect on cancer cell viability and proliferation. The MTT assay is a widely used, reliable, and sensitive colorimetric method for this purpose.[9][10]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals.[9][11] This reduction is carried out by mitochondrial dehydrogenases, primarily NAD(P)H-dependent oxidoreductases, in metabolically active, viable cells.[9][11] The resulting insoluble formazan is solubilized, and the absorbance of the colored solution is quantified using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells.[11] A decrease in signal indicates a reduction in cell viability, which can be attributed to the cytotoxic or anti-proliferative effects of the test compound.[9]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 3: Assay A 1. Culture & Harvest Cancer Cells B 2. Count & Adjust Cell Density A->B C 3. Seed Cells in 96-well Plate B->C D 4. Incubate Overnight (37°C, 5% CO2) C->D F 6. Treat Cells with Compound D->F Allow cells to attach E 5. Prepare Serial Dilutions of Pyridine Derivative E->F G 7. Incubate for 24-72 hours F->G H 8. Add MTT Reagent to each well G->H End of treatment period I 9. Incubate for 2-4 hours (Formazan Formation) H->I J 10. Solubilize Formazan (e.g., with DMSO) I->J K 11. Read Absorbance (570 nm) J->K L Data Analysis K->L Calculate % Viability & IC50 Value

Caption: Workflow for determining anticancer activity using the MTT assay.

Detailed Protocol: MTT Assay

This protocol is optimized for adherent cancer cell lines (e.g., MCF-7, HeLa, A549) cultured in a 96-well plate format.[9]

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Pyridine derivative stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS, filter-sterilized)[11]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Sterile 96-well flat-bottom plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: a. Harvest exponentially growing cells using trypsin. b. Resuspend cells in complete medium and perform a cell count (e.g., using a hemocytometer). c. Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells/well). d. Seed 100 µL of the cell suspension into each well of a 96-well plate.[12] Include wells for "medium only" blanks. e. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[9]

  • Compound Treatment: a. Prepare serial dilutions of the pyridine derivative in complete culture medium from the stock solution. The final DMSO concentration should be kept constant and low (<0.5%) across all wells to avoid solvent toxicity. b. After 24 hours, carefully aspirate the medium from the wells. c. Add 100 µL of medium containing the various concentrations of the pyridine derivative to the designated wells. Include "vehicle control" wells (medium with the same concentration of DMSO) and "untreated control" wells (fresh medium only).[9] d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation: a. Following the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.[12] b. Incubate the plate for 2-4 hours at 37°C.[9][13] During this time, visible purple formazan crystals will form in viable cells.

  • Formazan Solubilization: a. Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.[9][12] b. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[12] c. Cover the plate with foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[12]

  • Absorbance Measurement: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background absorbance.[11][12]

Data Analysis:

  • Subtract the average absorbance of the "medium only" blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration of the pyridine derivative using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot the % Viability against the logarithm of the compound concentration.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve using non-linear regression analysis.

Pyridine DerivativeConcentration (µM)Absorbance (570 nm)% Viability
Control (Vehicle) 01.250 ± 0.08100%
Compound X 0.11.180 ± 0.0694.4%
10.950 ± 0.0576.0%
100.610 ± 0.0448.8%
500.220 ± 0.0317.6%
1000.110 ± 0.028.8%
Doxorubicin 10.550 ± 0.0544.0%

Table 1: Example data presentation for MTT assay results. Values are typically presented as mean ± standard deviation from triplicate wells.

Section 2: Antimicrobial Activity - Minimum Inhibitory Concentration (MIC)

Pyridine derivatives are known to possess significant antibacterial and antifungal properties.[3][14][15] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16][17]

Principle of Broth Microdilution

This quantitative method involves challenging a standardized inoculum of a microorganism with serial dilutions of the pyridine derivative in a liquid broth medium.[16] The assay is performed in a 96-well microtiter plate. After incubation, the wells are visually inspected for turbidity (growth). The MIC is the lowest concentration of the compound in a well that remains clear, indicating the inhibition of microbial growth.[16]

Experimental Workflow: Broth Microdilution for MIC

MIC_Workflow A 1. Prepare 2x concentrated serial dilutions of Pyridine Derivative in broth C 3. Add 100 µL of 2x compound to the first column and perform serial dilutions A->C B 2. Dispense 100 µL of broth into a 96-well plate B->C E 5. Inoculate wells with standardized microbial suspension C->E D 4. Prepare standardized microbial inoculum (e.g., 0.5 McFarland) D->E F 6. Incubate plate under appropriate conditions (e.g., 37°C for 18-24h) E->F G 7. Visually inspect for growth (turbidity) or use a plate reader F->G H Determine MIC G->H

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution (Bacteria)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[18]

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth, MHB)

  • Pyridine derivative stock solution

  • Sterile 96-well round-bottom microtiter plates[19]

  • Sterile saline (0.85%) or PBS

  • 0.5 McFarland turbidity standard

  • Standard antibiotic for positive control (e.g., Gentamicin)

Procedure:

  • Preparation of Compound Dilutions: a. Prepare a 2x working stock of the highest concentration of the pyridine derivative to be tested in the appropriate broth medium. b. Add 100 µL of sterile broth to all wells of a 96-well plate.[19] c. Add 100 µL of the 2x working stock to the wells in the first column. d. Using a multichannel pipette, transfer 100 µL from the first column to the second, mixing thoroughly. Continue this two-fold serial dilution across the plate to column 10. Discard the final 100 µL from column 10.[19] e. Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (broth only).[19]

  • Preparation of Inoculum: a. From a fresh agar plate (18-24 hours growth), pick several colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this standardized suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells (this usually requires a 1:100 dilution of the 0.5 McFarland suspension into the final inoculum volume to be added to the plate).

  • Inoculation and Incubation: a. Add the appropriate volume of the final diluted inoculum to each well (columns 1-11) to achieve a final volume of 200 µL per well. The final concentration of the inoculum should be ~5 x 10^5 CFU/mL. b. Do not add bacteria to the sterility control wells (column 12). c. Cover the plate and incubate at 37°C for 18-24 hours in ambient air.[19]

  • MIC Determination: a. After incubation, visually inspect the plate for turbidity. A button of growth at the bottom of the round-bottom wells indicates bacterial growth. b. The MIC is the lowest concentration of the pyridine derivative at which there is no visible growth.[16] c. The growth control well must be turbid, and the sterility control well must be clear for the assay to be valid.

Pyridine DerivativeMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coli
Compound Y 1632
Compound Z 8>128
Gentamicin 0.51

Table 2: Example data presentation for MIC results.

Section 3: Enzyme Inhibition - Acetylcholinesterase (AChE) Assay

Many pyridine derivatives are designed as enzyme inhibitors.[4] For instance, inhibiting acetylcholinesterase (AChE), an enzyme critical for hydrolyzing the neurotransmitter acetylcholine, is a key strategy for treating Alzheimer's disease.[20] The Ellman method is a simple and robust colorimetric assay for measuring AChE activity and inhibition.[20][21]

Principle of the AChE Inhibition Assay

This assay measures the activity of AChE by monitoring the formation of thiocholine when acetylthiocholine (ATCh) is hydrolyzed by the enzyme. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion. The rate of TNB formation is measured spectrophotometrically at 412 nm and is proportional to the AChE activity.[20] The presence of an inhibitor, such as a pyridine derivative, will decrease the rate of the reaction.

Signaling Pathway and Inhibition Mechanism

AChE_Pathway cluster_reaction Enzymatic Reaction cluster_detection Colorimetric Detection cluster_inhibition Inhibition AChE AChE (Enzyme) Products Thiocholine + Acetate AChE->Products hydrolyzes ATCh Acetylthiocholine (Substrate) ATCh->Products is hydrolyzed to Thiocholine Thiocholine TNB TNB (Yellow Anion) Thiocholine->TNB DTNB DTNB (Ellman's Reagent) (colorless) DTNB->TNB reacts with Inhibitor Pyridine Derivative (Inhibitor) Inhibitor->AChE binds to & inhibits

Caption: Principle of the Ellman method for AChE inhibition assay.

Detailed Protocol: AChE Inhibition Assay

This protocol is designed for a 96-well plate format.

Materials:

  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Pyridine derivative stock solution

  • Positive control inhibitor (e.g., Phospholine or Galantamine)[20]

Procedure:

  • Reagent Preparation: a. AChE Solution: Prepare a working solution of AChE (e.g., 0.1 U/mL) in phosphate buffer.[20] Keep on ice. b. ATCh Solution (10 mM): Dissolve ATCh in deionized water. Prepare fresh daily.[20] c. DTNB Solution (3 mM): Dissolve DTNB in phosphate buffer. Protect from light.[20] d. Inhibitor Solutions: Prepare serial dilutions of the pyridine derivative and the positive control in phosphate buffer.

  • Assay Procedure: a. In a 96-well plate, add the following to each well:

    • 120 µL Phosphate Buffer
    • 20 µL Inhibitor solution (or buffer for control)
    • 20 µL AChE solution b. Include a "no enzyme" blank containing buffer instead of the AChE solution. c. Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.[20] d. Reaction Initiation: Add 20 µL of DTNB solution and 20 µL of ATCh solution to all wells to start the reaction.[20]
  • Kinetic Measurement: a. Immediately place the plate in a microplate reader. b. Measure the absorbance at 412 nm every minute for 10-15 minutes.[20]

Data Analysis:

  • Calculate the rate of reaction (V = ΔAbs/min) for each well from the linear portion of the kinetic curve.

  • Calculate the percentage of inhibition for each concentration of the pyridine derivative using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 Where V_control is the rate of the reaction without inhibitor and V_inhibitor is the rate with the inhibitor.

  • Plot the % Inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.[20]

Pyridine DerivativeConcentration (µM)Reaction Rate (ΔAbs/min)% Inhibition
Control (No Inhibitor) 00.0520 ± 0.0030%
Compound A 0.10.0485 ± 0.0026.7%
10.0390 ± 0.00325.0%
100.0255 ± 0.00251.0%
1000.0098 ± 0.00181.2%
Galantamine 10.0210 ± 0.00259.6%

Table 3: Example data presentation for AChE inhibition assay.

Conclusion

The protocols detailed in this guide represent foundational in vitro methods for characterizing the biological activities of novel pyridine derivatives. The MTT, broth microdilution, and acetylcholinesterase inhibition assays provide robust, quantitative data on a compound's cytotoxic, antimicrobial, and enzyme inhibitory potential, respectively. Adherence to these standardized procedures, coupled with careful data analysis, is crucial for obtaining reliable and reproducible results that can effectively guide the process of drug discovery and development. Researchers are encouraged to adapt and optimize these protocols based on the specific properties of their compounds and the biological systems under investigation.

References

  • BenchChem. (2025). Application Notes and Protocols: In Vitro Acetylcholinesterase (AChE) Inhibition Assay Using Phospholine. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. BenchChem.
  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
  • ResearchGate. (2025). MTT Proliferation Assay Protocol.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
  • MI - Microbiology. Broth Microdilution. MI - Microbiology. [Link]
  • National Center for Biotechnology Information. Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. [Link]
  • Clinical Microbiology Reviews. (2020). Antifungal Susceptibility Testing: Current Approaches. American Society for Microbiology. [Link]
  • ACS Publications. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
  • INiTS. (2020). Cell-based test for kinase inhibitors. INiTS. [Link]
  • ResearchGate. Synthesis of most active anticancer agent pyridine derivatives.
  • Bio-protocol. Broth microdilution susceptibility testing. Bio-protocol. [Link]
  • BenchChem. (2025). Application Notes and Protocols: Measuring NF-κB Inhibition by a Compound Using a Reporter Assay. BenchChem.
  • RSC Publishing. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Publishing. [Link]
  • Semantic Scholar. (2023). Pyridine Compounds with Antimicrobial and Antiviral Activities. Semantic Scholar. [Link]
  • National Center for Biotechnology Information. Pyridine Compounds with Antimicrobial and Antiviral Activities. PubMed Central. [Link]
  • MDPI. (2018).
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
  • PubMed. New pyridine derivatives as potential antimicrobial agents. PubMed. [Link]
  • INDIGO Biosciences. Human NF-κB Reporter Assay System. INDIGO Biosciences. [Link]
  • Open Forum Infectious Diseases. Antifungal Susceptibility Testing: A Primer for Clinicians. Oxford Academic. [Link]
  • ResearchGate. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages.
  • National Center for Biotechnology Information.
  • National Institutes of Health. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
  • National Center for Biotechnology Information. A Practical Guide to Antifungal Susceptibility Testing. PubMed Central. [Link]
  • ACS Publications. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
  • Allied Academies. (2016).
  • MDPI.
  • ResearchGate. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship.
  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]
  • National Center for Biotechnology Information. (2022). Docking Study, Synthesis, and Anti-Inflammatory Potential of Some New Pyridopyrimidine-Derived Compounds. PubMed Central. [Link]
  • National Center for Biotechnology Information. Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. [Link]
  • Molecular Devices. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Molecular Devices. [Link]
  • Centers for Disease Control and Prevention. (2024). Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips. CDC. [Link]
  • INDIGO Biosciences. Human NF-κB Reporter Assay System. INDIGO Biosciences. [Link]
  • RSC Publishing. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. [Link]
  • SciSpace. Susceptibility test for fungi: clinical and laboratorial correlations in medical mycology. SciSpace. [Link]
  • National Center for Biotechnology Information. (2020). In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. PubMed Central. [Link]
  • ResearchGate. (2017). Synthesis, in vitro Antibacterial and in vivo Anti-Inflammatory Activity of Some New Pyridines.
  • Frontiers. (2022). In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. Frontiers. [Link]
  • PubMed.
  • Drug Design, Development and Therapy. (2026). Investigation of potent anti-mycobacterium tuberculosis agents derived. DDDT. [Link]
  • ResearchGate. Role of pyridines as enzyme inhibitors in medicinal chemistry.
  • National Center for Biotechnology Information. (2023). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. PubMed Central. [Link]

Sources

Application Notes & Protocols: Characterization of Pyridine-3-Propanoic Acids as Dual PPARα/γ Agonists for Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Peroxisome Proliferator-Activated Receptors (PPARs) are critical regulators of energy homeostasis, with isoforms PPARα and PPARγ playing central roles in lipid and glucose metabolism, respectively. The development of dual agonists that simultaneously activate both receptors presents a promising, integrated therapeutic strategy for complex metabolic disorders such as type 2 diabetes and dyslipidemia.[[“]][[“]][3] This guide provides a detailed overview and actionable protocols for the characterization of a specific chemical class, pyridine-3-propanoic acids, which have been identified as potent dual PPARα/γ agonists.[4] We will explore the underlying mechanism of action and provide step-by-step methodologies for in vitro and in vivo evaluation, designed for researchers, scientists, and drug development professionals in the metabolic disease field.

The Molecular Rationale: PPARα/γ Dual Agonism

PPARs are ligand-activated transcription factors that belong to the nuclear hormone receptor superfamily.[5][6] Their activation modulates the expression of a vast network of genes involved in metabolic processes.

  • PPARα (The "Lipid Receptor"): Highly expressed in tissues with high fatty acid catabolism rates like the liver, heart, and skeletal muscle, PPARα is a primary regulator of lipid metabolism.[7] Its activation by fibrate drugs, for example, leads to reduced triglyceride levels and has anti-inflammatory effects.[8][9]

  • PPARγ (The "Insulin Sensitizer"): Predominantly expressed in adipose tissue, PPARγ is a master regulator of adipogenesis, lipid storage, and insulin sensitivity.[10][11] Thiazolidinediones (TZDs), a class of PPARγ agonists, improve glycemic control by enhancing insulin action.[6]

A dual PPARα/γ agonist, therefore, offers the potential for a single molecule to simultaneously manage the dyslipidemia (via PPARα) and hyperglycemia/insulin resistance (via PPARγ) characteristic of the metabolic syndrome.[12][13]

The PPAR Signaling Pathway

The mechanism of action for all PPARs follows a conserved pathway. Upon binding a ligand, such as a pyridine-3-propanoic acid derivative, the receptor undergoes a conformational change. This triggers the dissociation of corepressor proteins and the recruitment of coactivator complexes.[14] The activated PPAR then forms a heterodimer with the Retinoid X Receptor (RXR).[7][15] This PPAR-RXR complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes, thereby initiating their transcription.[14][16]

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Pyridine-3-Propanoic Acid Agonist PPAR PPARα or PPARγ Ligand->PPAR Binds & Activates CoRepressor Corepressor Complex PPAR->CoRepressor Inactive State PPAR_n PPAR PPAR->PPAR_n Translocation RXR_cyto RXR RXR_n RXR RXR_cyto->RXR_n Translocation CoRepressor->Ligand Dissociates PPAR_n->RXR_n PPRE PPRE (Target Gene Promoter) PPAR_n->PPRE Binds DNA RXR_n->PPRE Binds DNA Transcription Gene Transcription PPRE->Transcription Initiates CoActivator Coactivator Complex CoActivator->PPAR_n mRNA mRNA Transcription->mRNA Protein Metabolic Proteins (Lipid & Glucose Control) mRNA->Protein

Caption: The PPAR signaling pathway initiated by a ligand agonist.

The Pyridine-3-Propanoic Acid Scaffold: A Case Study

Research into novel dual agonists led to the discovery of a series of pyridine-3-propanoic acids as potent activators of both PPARα and PPARγ.[4] Structure-activity relationship (SAR) studies demonstrated that modifications to the scaffold could tune the potency and selectivity for each isoform. The general synthesis involves methods like the Hantzsch pyridine synthesis or modifications of existing pyridine rings.[17][18]

Table 1: Example Structure-Activity Relationship of Pyridine-3-Propanoic Acid Derivatives (Data adapted from Humphries, P. S., et al. (2006).[4])

Compound IDR Group ModificationhPPARα EC50 (µM)hPPARγ EC50 (µM)α/γ Potency Ratio
(S)-14 [Specific Moiety A]0.0350.040~1:1 (Balanced)
(S)-19 [Specific Moiety B]0.0150.120~8:1 (α-Sparing)
Parent [Core Structure]>101.5-

Note: R Group modifications are generalized for illustrative purposes. The original publication provides specific chemical structures.[4]

Protocol: In Vitro Characterization of Dual Agonism

The first step in characterizing a novel compound is to determine its functional potency and selectivity in a controlled cellular environment. A cell-based transactivation assay is the gold standard for this purpose.[19]

Dual PPARα/γ Luciferase Reporter Transactivation Assay

Principle of the Assay: This assay quantifies the ability of a test compound to activate a specific PPAR isoform. It utilizes a host cell line (e.g., HEK293T) co-transfected with two plasmids:

  • Receptor Plasmid: An expression vector encoding a chimeric protein where the DNA-binding domain of a yeast transcription factor (GAL4) is fused to the ligand-binding domain (LBD) of either human PPARα or PPARγ.

  • Reporter Plasmid: A plasmid containing the firefly luciferase gene downstream of a promoter with GAL4 Upstream Activation Sequences (UAS).

When a test compound activates the PPAR LBD, the GAL4-LBD chimera binds to the UAS and drives the expression of luciferase. The resulting light output is directly proportional to the level of receptor activation.[20][21]

Caption: Workflow for the PPAR transactivation reporter assay.

Materials:

  • Cell Line: Human Embryonic Kidney (HEK293T) cells.

  • Plasmids: GAL4-hPPARα-LBD, GAL4-hPPARγ-LBD, UAS-Luciferase reporter.

  • Reagents: DMEM high-glucose medium, Fetal Bovine Serum (FBS), Lipofectamine™ 3000 or similar transfection reagent, Luciferase Assay System (e.g., Promega), DMSO (vehicle).

  • Controls: Fenofibric acid (PPARα agonist), Rosiglitazone (PPARγ agonist).[22][23]

  • Equipment: 96-well white, clear-bottom cell culture plates, luminometer.

Step-by-Step Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of ~2 x 10⁴ cells per well in 100 µL of complete medium. Allow cells to adhere overnight.

  • Transfection: For each well, prepare a transfection mix according to the manufacturer's protocol, containing the appropriate receptor plasmid (either PPARα or PPARγ) and the luciferase reporter plasmid. Add the mix to the cells.

  • Expression: Incubate the cells for 24 hours to allow for the expression of the chimeric receptors.

  • Compound Treatment: Prepare serial dilutions of the test pyridine-3-propanoic acids, positive controls, and a vehicle control (DMSO) in the assay medium. Replace the medium on the cells with 100 µL of the compound-containing medium.

  • Incubation: Incubate the treated cells for another 24 hours.

  • Lysis and Signal Detection: Remove the medium and lyse the cells. Add the luciferase assay reagent to each well and mix.

  • Measurement: Immediately measure the luminescence (Relative Light Units, RLU) using a plate reader.

  • Data Analysis:

    • Normalize the RLU values by setting the vehicle control as 0% activation and the maximal response of the positive control as 100% activation.

    • Plot the normalized response against the log concentration of the test compound.

    • Use a non-linear regression model (four-parameter logistic fit) to calculate the half-maximal effective concentration (EC50) value for both PPARα and PPARγ.

Protocol: In Vivo Efficacy Evaluation

After confirming in vitro potency, the next critical step is to assess the compound's efficacy in a relevant disease model. The db/db mouse is a well-established model of genetic obesity, insulin resistance, and type 2 diabetes, making it ideal for this purpose.[4][19]

Efficacy Study in the db/db Diabetic Mouse Model

Principle of the Study: This study evaluates the ability of a dual PPARα/γ agonist to improve key metabolic parameters, including hyperglycemia and dyslipidemia, in a diabetic animal model over a defined treatment period.[24][25]

Caption: Workflow for an in vivo efficacy study in db/db mice.

Materials:

  • Animal Model: Male db/db mice (e.g., 8-10 weeks of age).

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Test Articles: Pyridine-3-propanoic acid test compound, vehicle (e.g., 0.5% methylcellulose in water), positive control (e.g., Saroglitazar).

  • Equipment: Oral gavage needles, blood collection tubes (e.g., EDTA-coated), glucometer, centrifuge, analytical kits for plasma parameters.

Step-by-Step Protocol:

  • Acclimatization: Allow mice to acclimate to the facility for at least one week before the study begins.

  • Baseline & Randomization: Measure baseline body weight and non-fasted blood glucose. Randomize animals into treatment groups (n=8-10 per group) based on these parameters to ensure homogeneity. Typical groups include: Vehicle Control, Test Compound (at various doses), and Positive Control.

  • Dosing: Administer the test compounds and controls once daily via oral gavage for the duration of the study (e.g., 14 days).

  • Monitoring: Record body weight and food intake regularly.

  • Blood Sampling: Collect blood samples at baseline and at the end of the study (and potentially at interim time points). For terminal collection, animals are anesthetized, and blood is collected via cardiac puncture.

  • Plasma Analysis: Centrifuge blood samples to separate plasma. Analyze plasma for key metabolic endpoints:

    • Glycemic Control: Glucose, Insulin.

    • Lipid Profile: Triglycerides (TG), Total Cholesterol, HDL, LDL.

  • Data Analysis:

    • Calculate the mean ± SEM for each parameter in each group.

    • Compare the treatment groups to the vehicle control group using appropriate statistical tests (e.g., one-way ANOVA with a post-hoc test).

    • A p-value < 0.05 is typically considered statistically significant.

Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with established guidelines for animal welfare.

Data Interpretation and Summary

A successful pyridine-3-propanoic acid dual agonist should demonstrate potent, balanced activity in vitro that translates to significant efficacy across both glucose and lipid parameters in vivo.

Table 2: Illustrative Integrated Data Profile of a Novel Pyridine-3-Propanoic Acid Agonist

ParameterAssay TypeResultInterpretation
hPPARα Potency TransactivationEC50 = 45 nMPotent activation of the lipid-regulating receptor
hPPARγ Potency TransactivationEC50 = 55 nMPotent and balanced activation of the insulin-sensitizing receptor
Blood Glucose db/db Mouse↓ 45% vs. VehicleStrong glucose-lowering effect
Plasma Triglycerides db/db Mouse↓ 50% vs. VehicleRobust lipid-lowering effect
Body Weight db/db MouseNo significant changeLack of PPARγ-associated weight gain is a desirable feature[10]

Conclusion

The pyridine-3-propanoic acid scaffold represents a valuable chemical series for the development of dual PPARα/γ agonists.[4] By combining potent, balanced activation of both receptors, these compounds hold the potential to offer a more comprehensive treatment for metabolic syndrome by addressing both dyslipidemia and insulin resistance with a single therapeutic agent. The protocols outlined in this guide provide a robust framework for the systematic evaluation of such compounds, from initial in vitro screening to in vivo proof-of-concept, enabling researchers to identify and advance promising new candidates for metabolic diseases.

References

  • Consensus. (n.d.). Therapeutic potential of dual PPAR alpha/gamma agonists in metabolic disorders.
  • Immunoway. (n.d.). Endocrine system - PPAR signaling pathway.
  • Creative Diagnostics. (n.d.). PPAR Signaling Pathway.
  • Creative Biolabs. (n.d.). PPAR Signaling Pathway.
  • QIAGEN GeneGlobe. (n.d.). PPAR Signaling.
  • Cusabio. (n.d.). PPAR signaling pathway.
  • Consensus. (n.d.). Therapeutic potential of dual PPAR alpha/gamma agonists in metabolic disorders.
  • Balan, P., et al. (2007). PPAR dual agonists: are they opening Pandora's Box? Pharmacological Research, 56(1), 1-13.
  • Goyal, B. R., et al. (2017). A Contemporary Overview of PPARα/γ Dual Agonists for the Management of Diabetic Dyslipidemia. Current Drug Targets, 18(11), 1256-1265.
  • Indigo Biosciences. (n.d.). Human PPARγ Reporter Assay Kit.
  • Indigo Biosciences. (n.d.). Human PPARα Reporter Assay Kit.
  • J-Stage. (n.d.). Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability. Journal of Health Science, 54(4), 456-461.
  • PubMed Central (PMC). (n.d.). Behavioral Paradigms to Evaluate PPAR Modulation in Animal Models of Brain Injury. Methods in Molecular Biology, 595, 237-251.
  • Indigo Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Assays PANEL.
  • ResearchGate. (n.d.). PPARalpha and PPARgamma dual agonists for the treatment of type 2 diabetes and the metabolic syndrome.
  • Humphries, P. S., et al. (2006). Pyridine-3-propanoic acids: Discovery of dual PPARalpha/gamma agonists as antidiabetic agents. Bioorganic & Medicinal Chemistry Letters, 16(23), 6120-6123.
  • PrepChem.com. (n.d.). Synthesis of A. 3-(3-Pyridinyl)propanoic Acid.
  • ACS Publications. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Journal of Medicinal Chemistry, 63(5), 2513-2527.
  • PubMed Central (PMC). (n.d.). Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. Journal of Biological Chemistry, 293(29), 11436-11447.
  • PubMed Central (PMC). (n.d.). In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. Environmental Health Perspectives, 128(10), 107003.
  • ResearchGate. (2010). In vivo Evaluation of PPAR-α and PPAR-γ Agonist in Hyperlipidemia Induced Wister Albino Rats.
  • PubMed Central (PMC). (n.d.). The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice. Obesity, 15(7), 1670-1682.
  • ResearchGate. (2010). In vivo Evaluation of PPAR-alpha and PPAR-gamma Agonist in Hyperlipidemia Induced Wister Albino Rats.
  • Hindawi. (n.d.). Gene Expression Changes Induced by PPAR Gamma Agonists in Animal and Human Liver. PPAR Research, 2008, 273735.
  • ChemicalBook. (n.d.). 3-(pyridin-2-ylamino)propanoic acid synthesis.
  • National Institutes of Health (NIH). (2024). Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation. Molecules, 29(20), 4811.
  • PubMed. (n.d.). Experimental Approaches to Study PPAR Gamma Agonists as Antidiabetic Drugs. Current Pharmaceutical Design, 10(28), 3495-3505.
  • RayBiotech. (n.d.). Human PPAR-gamma Transcription Factor Activity Assay Kit.
  • Usui, S., et al. (2007). Synthesis and evaluation of 2-Nonylaminopyridine derivatives as PPAR ligands. Chemical & Pharmaceutical Bulletin, 55(7), 1053-1059.
  • ResearchGate. (n.d.). PPAR-alpha and PPAR-gamma agonists for type 2 diabetes.
  • Wikipedia. (n.d.). Pyridine.
  • PubChem. (n.d.). 3-(Pyridin-3-yl)propanoic acid.
  • Wikipedia. (n.d.). PPAR agonist.
  • PubMed Central (PMC). (n.d.). Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. Molecules, 27(15), 4989.
  • ResearchGate. (n.d.). Pyridine2-propanoic Acids: Discovery of Dual PPARα/γ Agonists as Antidiabetic Agents.
  • ResearchGate. (n.d.). Synthesis of pyridine derivatives for diverse biological activity profiles: A review.
  • Frontiers. (2020). Peroxisome Proliferator-Activated Receptors: Experimental Targeting for the Treatment of Inflammatory Bowel Diseases. Frontiers in Pharmacology, 11, 649.
  • PubMed Central (PMC). (n.d.). Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. Planta Medica, 80(14), 1156-1165.
  • PubMed Central (PMC). (n.d.). Structural Development Studies of Subtype-Selective Ligands for Peroxisome Proliferator-Activated Receptors (PPARs) Based on the 3,4-Disubstituted Phenylpropanoic Acid Scaffold as a Versatile Template. Biological and Pharmaceutical Bulletin, 31(10), 1831-1835.
  • MDPI. (2023). Marine Natural and Nature-Inspired Compounds Targeting Peroxisome Proliferator Activated Receptors (PPARs). Marine Drugs, 21(2), 94.
  • PubMed Central (PMC). (n.d.). Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism. PPAR Research, 2015, 328457.
  • BenchChem. (n.d.). Propanoic Acid-Based Dual PPARα/γ Agonists: A Comparative Biological Evaluation for Metabolic Disease Research.

Sources

Application Notes and Protocols for Aryl Propionic Acid Derivatives in Pharmacology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Profens - A Cornerstone of Modern Analgesia

Aryl propionic acid derivatives, colloquially known as "profens," represent a significant class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) that have become indispensable in the management of pain, inflammation, and fever.[1][2] This class includes widely recognized drugs such as ibuprofen and naproxen, which are available both over-the-counter and by prescription.[2] Their therapeutic efficacy stems from a well-defined mechanism of action, and their pharmacological profiles have been extensively characterized through a battery of standardized in vitro and in vivo assays. Beyond their established anti-inflammatory, analgesic, and antipyretic roles, research has also uncovered potential applications in other areas, including the prevention and treatment of certain cancers.[3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the pharmacological applications of aryl propionic acid derivatives. We will delve into their core mechanism of action, present detailed protocols for their evaluation, and offer insights into the rationale behind these experimental designs.

Core Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The primary pharmacological action of aryl propionic acid derivatives is the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins.[1] Prostaglandins are lipid compounds that act as key mediators of inflammation, pain, and fever.[5]

There are two primary isoforms of the COX enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues and plays a "housekeeping" role, involved in physiological processes such as protecting the gastrointestinal lining and maintaining renal blood flow.[5][6]

  • COX-2: This isoform is typically undetectable in most tissues but is induced by inflammatory stimuli, such as cytokines and endotoxins.[5][6] Its upregulation is a hallmark of inflammatory sites, where it leads to the production of prostaglandins that mediate the inflammatory response.[6]

Most traditional aryl propionic acid derivatives, like ibuprofen and naproxen, are non-selective inhibitors of both COX-1 and COX-2.[5][7] Their therapeutic effects are largely attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation, are linked to the inhibition of the protective functions of COX-1.[6][7]

The following diagram illustrates the prostaglandin synthesis pathway and the point of intervention for aryl propionic acid derivatives.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid Stimulus COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory Phospholipase_A2 Phospholipase A2 Aryl_Propionic_Acid_Derivatives Aryl Propionic Acid Derivatives (e.g., Ibuprofen, Naproxen) Aryl_Propionic_Acid_Derivatives->COX1 Aryl_Propionic_Acid_Derivatives->COX2

Mechanism of Action of Aryl Propionic Acid Derivatives.

Comparative Pharmacology of Common Aryl Propionic Acid Derivatives

While sharing a common mechanism of action, different aryl propionic acid derivatives exhibit distinct pharmacokinetic and pharmacodynamic properties, influencing their clinical application and side-effect profiles.

Derivative Half-life Dosing Frequency Key Characteristics
Ibuprofen Short (approx. 2 hours)Every 4-6 hoursRapid onset of action, suitable for acute pain. Considered the most appropriate NSAID for children.[7][8]
Naproxen Long (12-17 hours)Twice dailySlower onset of action, better suited for chronic conditions. Higher risk of gastrointestinal side effects compared to ibuprofen.[7][8]
Ketoprofen ShortMultiple times a dayInhibits both COX and lipoxygenase, potentially reducing both prostaglandins and leukotrienes.[9]
Fenoprofen ShortMultiple times a daySimilar to ibuprofen and ketoprofen in its short duration of action.[9]

In Vitro Evaluation: COX Inhibition Assay

The cornerstone of in vitro evaluation for aryl propionic acid derivatives is the COX inhibition assay, which directly measures the compound's ability to inhibit the activity of COX-1 and COX-2. A common and reliable method involves quantifying the production of prostaglandin E2 (PGE2) using an Enzyme-Linked Immunosorbent Assay (ELISA).[9][10]

Protocol: In Vitro COX-1 and COX-2 Inhibition Assay (ELISA-based)

This protocol outlines a high-throughput method to determine the inhibitory activity of test compounds on COX-1 and COX-2 enzymes.[9][11]

Rationale for Experimental Choices:

  • Enzyme Source: Purified ovine COX-1 and human recombinant COX-2 are commonly used to assess isoform selectivity.

  • Substrate: Arachidonic acid is the natural substrate for COX enzymes.

  • Detection Method: ELISA for PGE2 provides a sensitive and specific quantification of the enzymatic product.

  • Positive Controls: Indomethacin (for COX-1) and Celecoxib (for COX-2) are well-characterized inhibitors used to validate the assay.

cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection cluster_analysis Analysis Reagents Prepare Reagents: - COX-1/COX-2 Enzymes - Arachidonic Acid - Test Compounds - Positive Controls Incubate Incubate Enzymes with Test Compounds/Controls (37°C for 10 min) Reagents->Incubate Add_Substrate Add Arachidonic Acid and Incubate (room temp for 2 min) Incubate->Add_Substrate ELISA Perform PGE2 ELISA: - Add samples to coated plate - Add detection antibody - Add substrate - Read absorbance Add_Substrate->ELISA Calculate Calculate % Inhibition and IC50 values ELISA->Calculate

Workflow for In Vitro COX Inhibition Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

    • Reconstitute purified COX-1 and COX-2 enzymes in assay buffer.

    • Prepare a stock solution of arachidonic acid.

    • Prepare serial dilutions of the test compound and positive controls (Indomethacin for COX-1, Celecoxib for COX-2) in a suitable solvent (e.g., DMSO).

  • Enzyme Inhibition Reaction:

    • In a 96-well plate, add 20 µL of COX-1 or COX-2 enzyme solution to each well.

    • Add 2 µL of the diluted test compound or positive control to the respective wells. For the enzyme control wells, add 2 µL of the solvent.

    • Pre-incubate the plate at 37°C for 10 minutes to allow for enzyme-inhibitor interaction.

    • Initiate the enzymatic reaction by adding 20 µL of arachidonic acid solution to each well.

    • Incubate at room temperature for 2 minutes.

    • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • PGE2 Quantification by ELISA:

    • Follow the manufacturer's protocol for the PGE2 ELISA kit.

    • Briefly, add the reaction mixtures (or dilutions thereof) to the antibody-coated ELISA plate.

    • Incubate, wash, and add the enzyme-conjugated secondary antibody.

    • Incubate, wash, and add the substrate.

    • Stop the color development and read the absorbance at the appropriate wavelength (typically 450 nm).[8]

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Absorbance of Enzyme Control - Absorbance of Test Sample) / Absorbance of Enzyme Control] x 100

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by plotting the percentage of inhibition against the log concentration of the test compound.

In Vivo Evaluation: Anti-Inflammatory, Analgesic, and Antipyretic Assays

In vivo models are essential for evaluating the pharmacological effects of aryl propionic acid derivatives in a whole-organism context.

Protocol: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)

This is a widely used and highly reproducible model for screening acute anti-inflammatory activity.[7]

Rationale for Experimental Choices:

  • Phlogistic Agent: Carrageenan, a sulfated polysaccharide, induces a well-characterized biphasic inflammatory response. The early phase (first 1-2 hours) is mediated by histamine and serotonin, while the late phase (3-6 hours) is primarily driven by prostaglandins.[12] Aryl propionic acid derivatives are most effective in the late phase.

  • Animal Model: Rats are a standard model for this assay due to their size and the ease of measuring paw volume.

  • Measurement: A plethysmometer provides a precise and objective measurement of paw edema.

cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Acclimatize Acclimatize Rats (1 week) Group Group Animals (n=6 per group) Acclimatize->Group Baseline Measure Initial Paw Volume (V₀) Group->Baseline Administer Administer Test Compound, Positive Control, or Vehicle Baseline->Administer Induce Induce Edema with Carrageenan Injection Administer->Induce Measure Measure Paw Volume (Vt) at 1, 2, 3, 4, 5, 6 hours Induce->Measure Calculate_Edema Calculate Edema (Vt - V₀) Measure->Calculate_Edema Calculate_Inhibition Calculate % Inhibition of Edema Calculate_Edema->Calculate_Inhibition

Workflow for Carrageenan-Induced Paw Edema Assay.

Step-by-Step Methodology:

  • Animal Preparation:

    • Use male Wistar or Sprague-Dawley rats (180-200 g).

    • Acclimatize the animals to the laboratory conditions for at least one week.

    • On the day of the experiment, randomly divide the rats into groups (n=6 per group): Vehicle Control, Test Compound group(s), and Positive Control group (e.g., Indomethacin, 10 mg/kg).[7]

  • Procedure:

    • Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.

    • Administer the test compound, positive control, or vehicle orally (p.o.) or intraperitoneally (i.p.).

    • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in sterile saline into the subplantar surface of the right hind paw.[7][13]

    • Measure the paw volume (Vt) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[7]

  • Data Analysis:

    • Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vt - V₀

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group: % Inhibition = [(Mean Edema of Control - Mean Edema of Treated) / Mean Edema of Control] x 100

Protocol: Hot Plate Test in Mice (Analgesic Activity)

This method is used to evaluate the central analgesic activity of a compound by measuring the response to a thermal stimulus.[14]

Rationale for Experimental Choices:

  • Thermal Stimulus: A controlled hot plate provides a consistent and quantifiable noxious stimulus.

  • Behavioral Endpoint: Paw licking or jumping are clear and reproducible behavioral responses to pain.

  • Cut-off Time: A maximum exposure time is set to prevent tissue damage to the animals.

Step-by-Step Methodology:

  • Animal Preparation:

    • Use mice (e.g., Swiss albino, 20-25 g).

    • Divide the animals into groups (n=6-10 per group): Vehicle Control, Test Compound group(s), and Positive Control group (e.g., Morphine).

  • Procedure:

    • Administer the test compound, positive control, or vehicle.

    • At a predetermined time after administration (e.g., 30, 60, 90, and 120 minutes), place each mouse individually on a hot plate maintained at a constant temperature (e.g., 55 ± 1°C).[14]

    • Record the latency (in seconds) for the first sign of a pain response, such as paw licking, shaking, or jumping.

    • A cut-off time (e.g., 15-30 seconds) must be established to avoid tissue damage. If the mouse does not respond within this time, it should be removed from the hot plate, and the latency is recorded as the cut-off time.[14]

  • Data Analysis:

    • Calculate the mean reaction time for each group at each time point.

    • The analgesic effect can be expressed as the percentage of the maximal possible effect (MPE%): % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100[1]

Protocol: Brewer's Yeast-Induced Pyrexia in Rats (Antipyretic Activity)

This model is used to assess the antipyretic potential of a compound by measuring its ability to reduce fever induced by a pyrogenic agent.

Rationale for Experimental Choices:

  • Pyrogenic Agent: Brewer's yeast is a standard and effective agent for inducing a febrile response in rats.

  • Temperature Measurement: Rectal temperature is a reliable indicator of core body temperature.

  • Time Course: The 18-hour post-yeast injection time point allows for the full development of fever before drug administration.

Step-by-Step Methodology:

  • Animal Preparation:

    • Use Wistar rats (150-200 g).

    • Record the baseline rectal temperature of each rat.

  • Fever Induction:

    • Inject a 15% suspension of Brewer's yeast in saline subcutaneously into the back of the rats (10 mL/kg).[2][4]

    • After 18 hours, measure the rectal temperature again. Only rats that show an increase in temperature of at least 0.5°C are selected for the study.[5]

  • Procedure:

    • Divide the febrile rats into groups (n=6 per group): Vehicle Control, Test Compound group(s), and Positive Control group (e.g., Paracetamol, 150 mg/kg).[4]

    • Administer the respective treatments orally.

    • Measure the rectal temperature at 1, 2, 3, and 4 hours after drug administration.[15]

  • Data Analysis:

    • Calculate the mean rectal temperature for each group at each time point.

    • The antipyretic effect is determined by the reduction in rectal temperature compared to the vehicle control group.

Conclusion

Aryl propionic acid derivatives are a well-established and vital class of pharmacological agents. A thorough understanding of their mechanism of action and the application of standardized in vitro and in vivo protocols are crucial for the discovery and development of new and improved NSAIDs. The protocols detailed in these application notes provide a robust framework for the preclinical evaluation of these compounds, ensuring the generation of reliable and reproducible data to guide further research and development efforts.

References

  • BrainKart. (2017, December 27).
  • Riendeau, D., et al. (2006). An ELISA method to measure inhibition of the COX enzymes.
  • Eddy, N. B., & Leimbach, D. (1953). Synthetic analgesics. II. Dithienylbutenyl- and dithienylbutylamines. The Journal of Pharmacology and Experimental Therapeutics, 107(3), 385-393.
  • Riendeau, D., et al. (2006). An ELISA method to measure inhibition of the COX enzymes.
  • Riendeau, D., et al. (2006). An ELISA method to measure inhibition of the COX enzymes.
  • BenchChem. (n.d.).
  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 1-8.
  • Gouda, A. M., et al. (2019). Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. Bioorganic Chemistry, 91, 103224. [Link]
  • Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology, 225, 115-121. [Link]
  • Asongalem, E. A., et al. (2023). Evaluation of Analgesic and Anti-inflammatory Activities of Methanolic Leaf and Root Extracts of Gomphocarpus purpurascens A. Rich (Asclepiadaceae) in Mice. Journal of Experimental Pharmacology, 15, 1-12. [Link]
  • Carbone, S. E., & Kendig, D. M. (2020). To Treat or Not to Treat: The Effects of Pain on Experimental Parameters. Journal of the American Association for Laboratory Animal Science, 59(2), 136–148. [Link]
  • Li, Y., et al. (2021). A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice. Journal of Visualized Experiments, (177), e63135. [Link]
  • Tung, Y. T., et al. (2013). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Pharmacognosy Magazine, 9(34), 124–129. [Link]
  • Kumar, P., Sangam, & Ahmad, M. I. (2020). A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 11(9), 4180-4188.
  • Melior Discovery. (n.d.). Hot Plate Test in Mice, Thermal Analgesia. Melior Discovery. [Link]
  • Assay Genie. (n.d.). Human COX-2 PharmaGenie ELISA Kit Technical Manual. Assay Genie. [Link]
  • Akter, R., et al. (2012). PRELIMINARY INVESTIGATION ON ANTIPYRETIC ACTIVITY OF CUSCUTA REFLEXA IN RATS. Journal of Applied Pharmaceutical Science, 2(11), 127-130. [Link]
  • Wikipedia. (2024, January 5).
  • Science Alert. (n.d.).
  • Ezejiofor, T. I., et al. (2014). Antipyretic effect of Ocimum gratissium on brewer's yeast induced fever in wistar rats. International Research Journal of Medical Sciences, 2(1), 1-4. [Link]
  • da Silva, J. A. T., et al. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista de Ciências Farmacêuticas Básica e Aplicada, 40. [Link]
  • Al-Saeed, A. H. (n.d.).
  • Zhang, X., et al. (2012). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. In TRP Channels as Therapeutic Targets: From Basic Science to Clinical Use (pp. 379-398). Humana Press.
  • Mukherjee, D., et al. (2020). Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective.
  • Ghosh, A., et al. (2023). Advances in detecting non-steroidal anti-inflammatory drugs (NSAIDs) using molecular receptors and nanostructured assemblies. RSC Advances, 13(26), 17748-17772. [Link]
  • Freissmuth, M., et al. (2022). Interpreting the Benefit and Risk Data in Between-Drug Comparisons: Illustration of the Challenges Using the Example of Mefenamic Acid versus Ibuprofen. Journal of Personalized Medicine, 12(11), 1801. [Link]
  • Sparrow, C. P., et al. (2000). Simvastatin has anti-inflammatory and antiatherosclerotic activities independent of plasma cholesterol lowering. Arteriosclerosis, Thrombosis, and Vascular Biology, 20(3), 669-676. [Link]
  • van der Hart, M. H., et al. (2008). Correlation between in vitro and in vivo concentration–effect relationships of naproxen in rats and healthy volunteers. British Journal of Pharmacology, 153(5), 962–972. [Link]
  • de Oliveira, A. C. S., et al. (2022). Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review. Molecules, 27(16), 5249. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(Pyridin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(Pyridin-2-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthetic protocols for higher yield and purity.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, can present several challenges that may impact reaction efficiency and product quality. The inherent electronic properties of the pyridine ring and the zwitterionic nature of the final product necessitate careful control over reaction conditions and purification strategies. This guide will walk you through the most common synthetic routes, highlighting critical parameters and providing solutions to frequently encountered issues.

Synthetic Strategies Overview

Two primary synthetic routes are commonly employed for the preparation of this compound. The choice of route often depends on the availability of starting materials, scalability, and desired purity profile.

SynthesisRoutes cluster_0 Route 1: Aza-Michael Addition & Hydrolysis cluster_1 Route 2: Nitrile Hydrolysis 2-Aminopyridine 2-Aminopyridine Intermediate_Ester Ethyl 3-(pyridin-2-ylamino)propanoate 2-Aminopyridine->Intermediate_Ester Aza-Michael Addition Ethyl Acrylate Ethyl Acrylate Ethyl Acrylate->Intermediate_Ester Final_Product_1 This compound Intermediate_Ester->Final_Product_1 Ester Hydrolysis Precursor_Nitrile 3-(Pyridin-2-yl)propanenitrile Final_Product_2 This compound Precursor_Nitrile->Final_Product_2 Nitrile Hydrolysis PurificationWorkflow Crude_Product Crude this compound Precipitation Precipitation at Isoelectric Point Crude_Product->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying Optional_Purification Optional Further Purification Drying->Optional_Purification Pure_Product Pure Product Optional_Purification->Pure_Product Sufficiently Pure Recrystallization Recrystallization Optional_Purification->Recrystallization Impure Ion_Exchange Ion-Exchange Chromatography Optional_Purification->Ion_Exchange Highly Impure / Zwitterionic Salts Recrystallization->Pure_Product Ion_Exchange->Pure_Product

Technical Support Center: Synthesis of 3-(pyridin-2-ylamino)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Objective: This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and answers to frequently asked questions to improve the yield and purity of 3-(pyridin-2-ylamino)propanoic acid. The synthesis, while conceptually straightforward, is prone to specific challenges that can significantly impact experimental outcomes. This document explains the causality behind these challenges and offers field-proven, validated solutions.

General Synthesis Workflow

The most common and atom-economical route to 3-(pyridin-2-ylamino)propanoic acid involves a two-step sequence:

  • Aza-Michael Addition: 2-aminopyridine is reacted with an acrylic acid equivalent (e.g., ethyl acrylate, acrylonitrile) to form the β-amino ester or nitrile intermediate.

  • Hydrolysis: The resulting intermediate is hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product.

This workflow is illustrated below.

G cluster_0 Step 1: Aza-Michael Addition cluster_1 Step 2: Hydrolysis Reactants 2-Aminopyridine + Ethyl Acrylate / Acrylonitrile Catalyst Acid or Base Catalyst (e.g., AcOH, TfOH, or neat) Reactants->Catalyst Intermediate Ethyl 3-(pyridin-2-ylamino)propanoate OR 3-(pyridin-2-ylamino)propanenitrile Catalyst->Intermediate Reagents Aqueous Acid (e.g., HCl) or Base (e.g., KOH, LiOH) Intermediate->Reagents Product 3-(pyridin-2-ylamino)propanoic acid Reagents->Product Purification Purification (Crystallization / Chromatography) Product->Purification

Caption: General two-step synthesis of 3-(pyridin-2-ylamino)propanoic acid.

Troubleshooting Guide: Aza-Michael Addition Step

This initial conjugate addition is the most critical step for determining the overall yield. Below are common issues and their solutions.

Question 1: My overall yield from the Michael addition is very low. What are the primary causes?

Answer: Low yields in this reaction typically stem from four main issues: reactant purity, suboptimal catalysis, inappropriate temperature control, or side reactions.

  • Purity of 2-Aminopyridine: 2-aminopyridine is known to be hygroscopic. The presence of water can interfere with certain catalysts and the overall reaction equilibrium. Ensure the starting material is dry, for instance, by storing it in a desiccator or drying it under vacuum before use.[1]

  • Catalyst Choice: While the reaction can proceed neat (without a catalyst) at high temperatures, this can lead to polymerization and side products.[2]

    • Acid Catalysis: Strong acids like trifluoromethanesulfonic acid (TfOH) have been shown to effectively catalyze the reaction with ethyl acrylate, achieving yields of 80-85%.[3][4] The acid protonates the carbonyl of the acrylate, making it a more potent Michael acceptor.

    • Weak Acid Catalysis: Acetic acid (AcOH) is also commonly used, though it may require higher temperatures or longer reaction times.[5]

  • Temperature Control: High temperatures (e.g., 120-160°C) can drive the reaction to completion but also promote the polymerization of the acrylate/acrylonitrile Michael acceptor.[3][4] A strategy to mitigate this is to initiate the reaction at a lower temperature and gradually increase it, monitoring by TLC.

  • Side Reactions: The primary competing reaction is the formation of a bis-adduct, where a second molecule of the Michael acceptor adds to the product. This is addressed in the next question.

Question 2: I'm observing a significant impurity with a higher molecular weight, likely the bis-adduct. How can I prevent this?

Answer: The formation of the bis-adduct, 3-((3-oxopropyl)(pyridin-2-yl)amino)propanoic acid (or its ester), is a classic problem when primary amines are used in Michael additions. The initial product still possesses a reactive N-H bond.

To minimize this, you can manipulate the reaction kinetics:

  • Control Stoichiometry: Use a slight excess of 2-aminopyridine relative to the Michael acceptor (e.g., 1.1 to 1.2 equivalents of the amine). This ensures that the acceptor is more likely to encounter a starting amine molecule rather than the product molecule.

  • Slow Addition: Add the Michael acceptor (ethyl acrylate or acrylonitrile) dropwise to the solution of 2-aminopyridine over an extended period. This maintains a low instantaneous concentration of the acceptor, favoring the initial mono-addition reaction.

G cluster_main Reaction Pathways cluster_desired Desired Reaction cluster_side Side Reaction Amine 2-Aminopyridine Product Mono-adduct (Desired Product) Amine->Product + Acceptor Acceptor Michael Acceptor (e.g., Ethyl Acrylate) BisAdduct Bis-adduct (Impurity) Product->BisAdduct + Acceptor

Caption: Competing reaction pathways in the Michael addition step.

Comparative Data for Michael Addition

The choice of reactants, catalyst, and conditions significantly impacts the outcome. The table below summarizes conditions reported in the literature.

Michael AcceptorCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Butyl prop-2-enoateAcetic AcidNone (Neat)70Overnight57%[5]
Ethyl acrylateTrifluoromethanesulfonic acidEthanol120-1601880%[3][4]
Ethyl acrylateTrifluoromethanesulfonic acidEthanol120-1601685%[4]

Troubleshooting Guide: Hydrolysis Step

Question 3: My hydrolysis of the nitrile or ester intermediate is slow, incomplete, or leads to decomposition.

Answer: The hydrolysis step requires careful selection of reagents and conditions to ensure complete conversion without degrading the product.

  • For Ester Hydrolysis:

    • Basic Conditions: Saponification using bases like potassium hydroxide (KOH) or lithium hydroxide (LiOH) in a water/co-solvent mixture (e.g., methanol, THF) is generally effective and mild.[5] The reaction is typically run at room temperature to 50°C. The main challenge is ensuring the reaction goes to completion. Monitor by TLC or LC-MS until all the starting ester is consumed.

    • Acidic Conditions: While possible, strong acid at high temperatures can risk side reactions on the pyridine ring. Basic hydrolysis is often preferred for its cleaner profile.

  • For Nitrile Hydrolysis:

    • Challenges: Nitrile hydrolysis is generally more forcing than ester hydrolysis and can be challenging. The intermediate amide can sometimes be difficult to hydrolyze further.

    • Acidic Conditions: Refluxing in concentrated aqueous acid (e.g., 6M HCl) is a standard method. However, this can lead to decomposition or colored impurities if not carefully controlled.

    • Enzymatic Hydrolysis: For milder conditions, enzymatic hydrolysis using nitrilases is a modern alternative. These enzymes can convert nitriles directly to carboxylic acids, often with high selectivity and under gentle conditions (neutral pH, room temperature).[6]

Frequently Asked Questions (FAQs)

Q1: Are there alternative synthetic routes to this compound? A: Yes, an alternative involves the reaction of 2-chloropyridine-N-oxide with 3-aminopropionic acid, followed by reduction of the N-oxide.[7] This multi-step process may offer advantages in specific contexts but is generally more complex than the Michael addition route.

Q2: What is the best method for purifying the final product, 3-(pyridin-2-ylamino)propanoic acid? A: The product is an amino acid and is zwitterionic, which can make purification challenging.

  • Crystallization: The most common method is crystallization. After aqueous workup and neutralization of the reaction mixture to the isoelectric point (typically pH ~6.5-7.5), the product may precipitate. Washing with a minimal amount of cold water or an organic solvent like diethyl ether can remove impurities.

  • Filtration through Silica: If the product is oily or refuses to crystallize, passing a concentrated solution through a short plug of silica gel can help remove baseline impurities.

  • Ion-Exchange Chromatography: For very high purity, ion-exchange chromatography is an effective but more resource-intensive option.

Q3: Can microwave irradiation be used to accelerate the Michael addition? A: Yes, microwave-assisted synthesis is an excellent strategy for accelerating Michael additions. It can dramatically reduce reaction times from many hours to minutes and often improves yields by minimizing the formation of thermal degradation by-products.[8]

Representative Experimental Protocol

This protocol is adapted from a high-yield patented procedure for the synthesis of the ethyl ester intermediate.[3][4]

Step 1: Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-aminopyridine (50 g) and absolute ethanol (50 mL).

  • Stir the mixture until the solid is mostly dissolved.

  • Add ethyl acrylate (56.5 mL) to the flask.

  • Under stirring, slowly add trifluoromethanesulfonic acid (9 mL) dropwise. An exotherm may be observed.

  • Introduce a nitrogen atmosphere. Heat the reaction mixture in an oil bath to reflux (120-160°C) and maintain for 18 hours.

  • After the reaction is complete (monitor by TLC or LC-MS), allow the mixture to cool.

  • Concentrate the reaction solution under reduced pressure.

  • Wash the resulting residue with a mixture of petroleum ether and ethyl acetate to induce crystallization and remove impurities.

  • Filter the solid and recrystallize to obtain white, crystalline ethyl 3-(pyridin-2-ylamino)propanoate. (Expected yield: ~80%).[3][4]

Step 2: Hydrolysis to 3-(pyridin-2-ylamino)propanoic acid

  • Dissolve the ethyl ester intermediate from Step 1 in a mixture of water and a co-solvent like methanol (e.g., 10 mL water per 3.4 g of KOH).[5]

  • Add potassium hydroxide (2.5 equivalents).

  • Stir the resulting solution at room temperature overnight.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Once complete, concentrate the mixture under vacuum to remove the organic solvent.

  • Carefully neutralize the aqueous solution with hydrochloric acid to pH 7. The product should precipitate.

  • Filter the solid product, wash with a small amount of cold water, and dry under vacuum.

References

  • CN104557911A. (2015). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Eureka | Patsnap.
  • CN103183635B. (2014). New process for synthetizing 3-(pyridin-2-ylamino) ethyl propionate. Google Patents.
  • CN104557911A. (2015). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Google Patents.
  • Al-Amiery, A. A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439.
  • ResearchGate. (n.d.). Microwave-assisted Michael addition of 2-amino pyridine to chalcones under catalyst-free conditions. Request PDF.
  • Haskins, M. A., et al. (2009). A mild, catalyst-free synthesis of 2-aminopyridines. Tetrahedron Letters, 50(48), 6649-6651.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the cyclization of 2-(aminomethyl)pyridine (12) with nitroethane (1a).
  • da Silva, A. B., et al. (2021). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 6(45), 30056-30080.
  • de Souza, R. O. M. A., et al. (2009). Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases. Tetrahedron Letters, 50(17), 1940-1941.
  • ResearchGate. (n.d.). Conversions after given time of the aza-Michael addition of 1 and 2 to....
  • Jyothi, P., et al. (2022). Recent Advances in Base-Assisted Michael Addition Reactions. Current Organic Chemistry, 26(13), 1265-1295.
  • Navarrete-Vázquez, G., et al. (2009). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 14(1), 366-375.
  • ResearchGate. (n.d.). Synthesis of novel N-protected β3-amino nitriles: study of their hydrolysis involving a nitrilase-catalyzed step. Request PDF.

Sources

Technical Support Center: Purification of 3-(Pyridin-2-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-(Pyridin-2-yl)propanoic acid. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this versatile compound.

Introduction

This compound (CAS No. 15197-75-8) is a bifunctional molecule containing both a carboxylic acid group and a basic pyridine ring.[1] This amphoteric nature is central to its chemical reactivity and presents unique opportunities and challenges for its purification. Achieving high purity is critical for subsequent applications, including pharmaceutical synthesis and materials science, as even minor impurities can significantly impact reaction outcomes, biological activity, and material properties.

This guide is structured in a question-and-answer format to directly address specific issues you may face in the lab.

Part 1: FAQs - Understanding Your Compound

Q1: What are the key physicochemical properties of this compound that I should know before purification?

A1: Understanding the fundamental properties of your compound is the first step to designing a robust purification strategy.

Key Properties Summary

PropertyValueSignificance for Purification
Molecular Formula C₈H₉NO₂Provides the elemental composition.[1]
Molecular Weight 151.16 g/mol Essential for calculating molar equivalents and reaction yields.[1]
Appearance Typically an off-white to yellow or brown solidColor may indicate the presence of impurities.
Amphoteric Nature Contains an acidic carboxylic acid group and a basic pyridine nitrogen.This is the most critical property, enabling purification by acid-base extraction. The carboxylic acid can be deprotonated with a mild base, and the pyridine ring can be protonated with an acid.
pKa Values (Estimated) The pKa of the carboxylic acid is estimated to be around 4-5 (similar to propanoic acid). The pKa of the conjugate acid of the pyridine ring (pyridinium ion) is estimated to be around 5-6 (similar to pyridine).Precise pH control during acid-base extraction is crucial for effective separation.
Q2: I synthesized this compound by oxidizing 3-(pyridin-2-yl)propan-1-ol with potassium permanganate (KMnO₄). What are the most likely impurities?

A2: The oxidation of a primary alcohol with a strong oxidant like KMnO₄ is effective but can lead to several predictable impurities.[2][3]

  • Unreacted Starting Material: 3-(pyridin-2-yl)propan-1-ol. This is a neutral, polar impurity.

  • Intermediate Aldehyde: 3-(pyridin-2-yl)propanal. While aldehydes are typically oxidized quickly to carboxylic acids, some may remain, especially if the reaction did not go to completion.[4] This is also a neutral impurity.

  • Inorganic Salts: Manganese dioxide (MnO₂), a brown/black solid, is a byproduct of the permanganate reduction. Other potassium salts may also be present.

  • Colored Impurities: Strong oxidation can sometimes generate minor, highly colored byproducts.

Part 2: Purification Strategy & Troubleshooting

Q3: How do I choose the best purification technique for my specific sample?

A3: The optimal technique depends on the nature of the impurities and the desired final purity. Use the following decision tree to guide your choice.

Purification_Decision_Tree start Crude this compound impurity_check What is the primary impurity type? start->impurity_check neutral neutral impurity_check->neutral Neutral (e.g., starting alcohol) or Basic inorganic inorganic impurity_check->inorganic Inorganic salts (e.g., MnO₂) or baseline impurities close_eluting close_eluting impurity_check->close_eluting Closely related structural analogs acid_base Perform Acid-Base Extraction neutral->acid_base High concentration of impurities recrystallization Perform Recrystallization inorganic->recrystallization Moderate purity needed chromatography Perform HPLC or Flash Chromatography close_eluting->chromatography High purity needed (>99%) recrystallization2 Recrystallization acid_base->recrystallization2 Followed by... final_product Pure Product recrystallization->final_product Yields... chromatography->final_product recrystallization2->final_product

Caption: Decision tree for selecting a purification method.

Acid-Base Extraction: Troubleshooting Guide

This technique is highly effective for separating your amphoteric product from neutral impurities like the starting alcohol.

Q4: Can you provide a step-by-step protocol for acid-base extraction?

A4: Certainly. This protocol is designed to isolate the acidic product from neutral impurities.

Acid_Base_Workflow cluster_0 Step 1: Dissolution & Basification cluster_1 Step 2: Separation cluster_2 Step 3: Isolation a Dissolve crude product in an organic solvent (e.g., EtOAc). b Add aqueous NaHCO₃ (mild base) to the separatory funnel. a->b c Shake vigorously and vent frequently. b->c d Allow layers to separate. c->d e Organic Layer: Contains neutral impurities (e.g., starting alcohol). Discard. f Aqueous Layer: Contains sodium 3-(pyridin-2-yl)propanoate (your deprotonated product). Keep. d->f g Transfer aqueous layer to a clean flask and cool in an ice bath. f->g h Slowly add HCl (aq) dropwise until pH ~4-5 (acidic to litmus). g->h i Product precipitates as a solid. h->i j Collect solid by vacuum filtration. Wash with cold water. i->j k Dry the purified solid. j->k

Caption: Workflow for acid-base extraction purification.

Q5: An emulsion formed during the extraction and the layers won't separate. How do I fix this?

A5: Emulsions are common and can usually be resolved.

  • Patience: Let the separatory funnel stand undisturbed for 10-20 minutes. Often, the emulsion will break on its own.[5]

  • Gentle Agitation: Gently swirl the funnel or stir the emulsion layer with a glass rod. This can help the small droplets coalesce.[5]

  • "Salting Out": Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous layer can force the separation.[5][6]

  • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can break the emulsion.[7]

  • Centrifugation: If available, centrifuging the mixture is a highly effective method to force layer separation.[8][9]

Q6: My product didn't precipitate after I acidified the aqueous layer. What went wrong?

A6: This is a common issue that can arise from several factors.

  • Insufficient Acidification: You may not have added enough acid to protonate the carboxylate. Check the pH with litmus paper or a pH meter and add more acid if necessary.

  • Product is Too Soluble: Your product might have some solubility in the acidic aqueous solution, especially if the volume is large.

    • Solution 1: Back-Extraction. Extract the acidified aqueous solution with a fresh portion of an organic solvent (e.g., 3x with dichloromethane or ethyl acetate). Your protonated, neutral product will move back into the organic layer. You can then dry this organic layer (e.g., with MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to recover your product.

    • Solution 2: Reduce Volume. Carefully reduce the volume of the aqueous layer using a rotary evaporator before attempting precipitation again.

Recrystallization: Troubleshooting Guide

Recrystallization is ideal for removing insoluble impurities (like MnO₂) and improving the purity of an already isolated solid.

Q7: How do I choose the best solvent for recrystallization?

A7: The ideal solvent is one in which your compound is highly soluble when hot but poorly soluble when cold.[10] You may need to test several solvents on a small scale.

Potential Solvent Systems

Solvent / SystemComments
Ethanol / Water Dissolve the compound in a minimum amount of hot ethanol. Add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Add a drop or two of hot ethanol to redissolve the solid, then allow it to cool slowly.
Ethyl Acetate / Hexanes A common non-polar/polar mixture. Dissolve in hot ethyl acetate and add hexanes until the cloud point is reached.
Isopropanol A single-solvent system that can be effective.

Q8: My compound "oiled out" instead of forming crystals. What should I do?

A8: "Oiling out" occurs when the solute comes out of the supersaturated solution above its melting point.

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point.[11][12]

  • Slower Cooling: Allow the solution to cool much more slowly. Insulate the flask by placing it on a cork ring or paper towels and covering it. This gives the molecules more time to arrange into a crystal lattice.[11][13]

  • Lower the Solution Temperature: Try cooling the solution in an ice bath after it has reached room temperature.

  • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.[10][14]

Q9: My final crystals are colored. How can I decolorize my product?

A9: If your product is expected to be colorless, colored impurities can often be removed.

  • Activated Charcoal: After dissolving your crude product in the minimum amount of hot solvent, remove it from the heat and allow it to cool slightly. Add a very small amount (e.g., the tip of a spatula) of activated charcoal to the solution. The colored impurities will adsorb to the surface of the carbon. Bring the solution back to a boil briefly, and then perform a hot gravity filtration to remove the charcoal before allowing the filtrate to cool and crystallize.[12] Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.

Chromatography: Troubleshooting Guide

For achieving the highest purity, especially when separating closely related analogs, High-Performance Liquid Chromatography (HPLC) is the method of choice.

Q10: What are good starting conditions for HPLC purification of this compound?

A10: Given the compound's polarity and ionizable groups, reverse-phase HPLC is a suitable choice.

  • Column: A C18 column is a standard starting point.

  • Mobile Phase: A gradient of water and acetonitrile (ACN) is common. Because the compound is both acidic and basic, adding a modifier to the mobile phase is essential for good peak shape.[15][16]

    • Acidic Modifier: Add 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to both the water (Solvent A) and ACN (Solvent B). This will protonate the pyridine ring and suppress the deprotonation of the carboxylic acid, leading to sharper peaks.[17][18]

  • Detection: UV detection, typically between 254 nm and 275 nm, should be effective due to the pyridine ring.[16][17]

Q11: My peaks are broad or tailing in HPLC. How can I improve the peak shape?

A11: Poor peak shape is often related to secondary interactions with the column or improper mobile phase conditions.

  • Check pH/Modifier: As mentioned above, ensure you are using an appropriate modifier like TFA or formic acid. The acidic conditions are key to preventing unwanted ionic interactions with the silica support.

  • Lower Sample Load: Overloading the column is a common cause of peak broadening. Try injecting a smaller amount of your sample.

  • Change Organic Modifier: Sometimes, switching from acetonitrile to methanol (or vice versa) can improve peak shape.

  • Use a Different Column: If problems persist, consider a column with a different stationary phase or one that is specifically designed for basic compounds (e.g., an "end-capped" C18 column).

References

  • Wikipedia. (n.d.). Acid–base extraction.
  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids.
  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Wired Chemist. (n.d.). Recrystallization.
  • Recrystallization1. (n.d.). Recrystallization.
  • Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions.
  • Reddit. (2017, September 20). Tips for recrystallization lab for ochem?
  • ResearchGate. (2014, November 7). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?
  • AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions.
  • Biotage. (2023, January 17). Tackling emulsions just got easier.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid.
  • Reaction Repo. (n.d.). Potassium Permanganate Oxidation.
  • PubChem. (n.d.). This compound.
  • Chemistry LibreTexts. (2023, January 22). Oxidation of Organic Molecules by KMnO4.
  • Figadère, B., & Franck, X. (n.d.). Synthesis of carboxylic acids from alcohols.
  • Reddit. (2018, November 18). Oxidation of Primary Alcohols to Carboxylic Acids using Potassium Permanganate.
  • National Academic Digital Library of Ethiopia. (n.d.). Oxidation of Primary Alcohols to Carboxylic Acids.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.

Sources

Technical Support Center: Troubleshooting HPLC Analysis of Propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the High-Performance Liquid Chromatography (HPLC) analysis of propanoic acid derivatives. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during these analyses. This resource is structured to offer both quick answers through our FAQs and comprehensive, science-backed explanations in our detailed troubleshooting guides.

The analysis of propanoic acid and its derivatives, often categorized as short-chain fatty acids (SCFAs), presents unique challenges primarily due to their polarity, pKa, and potential for interaction with the stationary phase. This guide will equip you with the knowledge to diagnose and resolve these issues effectively, ensuring the integrity and accuracy of your results.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common questions encountered during the HPLC analysis of propanoic acid derivatives.

Q1: Why is my propanoic acid derivative showing severe peak tailing?

A1: Peak tailing for acidic compounds like propanoic acid derivatives is frequently caused by secondary interactions with the stationary phase or issues with the mobile phase.[1] The most common culprits are:

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of your analyte (typically around 4.8 for propanoic acid), the compound will exist in both its protonated (less polar) and deprotonated (more polar) forms, leading to a distorted peak shape.[1][2]

  • Secondary Silanol Interactions: Residual silanol groups on the surface of silica-based C18 columns are acidic and can interact with the carboxyl group of your analyte, causing tailing.[1][3] This is especially prominent with older, less inert columns.

  • Low Buffer Concentration: An insufficient buffer capacity in the mobile phase can fail to maintain a consistent pH on the column, leading to inconsistent ionization of the analyte and poor peak shape.[1]

Q2: My propanoic acid derivative has little to no retention on my C18 column. What's happening?

A2: Propanoic acid and its simple derivatives are highly polar and may not be well-retained on traditional C18 columns, especially with high organic content in the mobile phase.[2][4] At a neutral pH, the carboxylic acid group is ionized, making the molecule even more polar and less likely to interact with the non-polar stationary phase.[2] To increase retention, you must suppress the ionization of the carboxylic acid by lowering the mobile phase pH to at least 1.5-2 units below the analyte's pKa.[5]

Q3: What is the ideal mobile phase pH for analyzing propanoic acid derivatives?

A3: The ideal mobile phase pH should be at least 1.5 to 2 pH units below the pKa of the propanoic acid derivative.[5] For propanoic acid with a pKa of ~4.87, a mobile phase pH of 2.5 to 3.0 is generally recommended.[2][6][7] This ensures the analyte is in its protonated, non-ionized form, which increases its hydrophobicity and retention on a reversed-phase column. Phosphoric acid (0.1%) or formic acid are common choices to achieve this pH.[5][8][9]

Q4: How can I improve the sensitivity of my analysis for low concentrations of propanoic acid derivatives?

A4: Improving sensitivity can be achieved through several approaches:

  • Optimize Detection Wavelength: Propanoic acid and its simple derivatives have a low UV absorbance. Detection is typically performed at low wavelengths, such as 210-220 nm.[7][10]

  • Derivatization: While not always necessary, derivatization can significantly enhance detection sensitivity, especially for mass spectrometry or fluorescence detection.[11][12]

  • Use a More Sensitive Detector: If available, a mass spectrometer (MS) or a charged aerosol detector (CAD) can provide higher sensitivity than a standard UV detector for these compounds.[12][13]

  • Sample Preparation: Techniques like Solid-Phase Extraction (SPE) can be used to concentrate the analyte and remove interfering matrix components.[8][14]

Q5: I'm observing split peaks. What are the likely causes?

A5: Peak splitting can arise from several chemical and physical issues:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion and splitting.[15] Always try to dissolve your sample in the initial mobile phase.

  • Column Contamination or Void: A blocked frit or a void at the head of the column can disrupt the sample band, leading to a split peak.[3]

  • Co-elution: The split peak may actually be two closely eluting compounds.[16]

  • Detector Issues: A large detector cell volume or improper connections can contribute to peak distortion.[1]

Part 2: In-Depth Troubleshooting Guides

This section provides a more detailed exploration of common problems, focusing on the underlying scientific principles and offering comprehensive solutions.

Guide 1: Optimizing Peak Shape for Carboxylic Acids
Problem: Peak Tailing and Asymmetry

A symmetrical, Gaussian peak is ideal for accurate integration and quantification.[1] Peak tailing, where the latter half of the peak is drawn out, is a common issue with acidic compounds.

Probable Causes & Solutions
Cause Scientific Explanation Solutions
Inappropriate Mobile Phase pH If the mobile phase pH is near the analyte's pKa (~4.8), a mixed population of ionized (anionic) and non-ionized (protonated) forms of the acid exists. The ionized form has less retention on a C18 column, eluting slightly earlier and contributing to a tailed peak.[1]Adjust pH: Lower the mobile phase pH to 2.5-3.0 using an acidifier like 0.1% phosphoric acid or formic acid.[5][8] This ensures the analyte is fully protonated and behaves as a single species on the column.
Secondary Silanol Interactions Residual silanol groups (Si-OH) on the silica backbone of the stationary phase are acidic (pKa ~3.5-4.5) and can form strong ionic interactions with the negatively charged carboxylate group of the analyte, delaying its elution and causing tailing.[1][3]Use a Modern, End-Capped Column: Newer columns are designed with high-purity silica and advanced end-capping to minimize exposed silanol groups.[17] Increase Buffer Concentration: A higher buffer concentration (25-50 mM) can help to "mask" the residual silanols, reducing their interaction with the analyte.[1]
Column Overload Injecting too high a concentration of the analyte can saturate the active sites on the stationary phase, leading to a characteristic "right triangle" peak shape.[1][3]Dilute the Sample: Reduce the sample concentration and reinject. If the peak shape improves and becomes more symmetrical, the issue was column overload.[3]
Extra-Column Volume Excessive tubing length or diameter, or a large detector cell, can cause the analyte band to broaden and tail as it travels outside of the column.[1]System Optimization: Use shorter, narrower internal diameter tubing (e.g., 0.12 mm ID) and ensure all fittings are properly connected to minimize dead volume.[1]
Troubleshooting Workflow: Peak Tailing

G start Peak Tailing Observed check_ph Is Mobile Phase pH < 3.0? start->check_ph adjust_ph Adjust pH to 2.5-3.0 with 0.1% H3PO4 or Formic Acid check_ph->adjust_ph No check_concentration Is Sample Concentration High? check_ph->check_concentration Yes adjust_ph->check_concentration dilute_sample Dilute Sample 10-fold and Re-inject check_concentration->dilute_sample Yes check_column Are you using an older Type-A silica column? check_concentration->check_column No dilute_sample->check_column change_column Switch to a modern, end-capped C18 column (Type-B silica) check_column->change_column Yes check_system Check for extra-column volume (long tubing, dead volume) check_column->check_system No change_column->check_system optimize_system Use shorter, narrower tubing and ensure proper fittings check_system->optimize_system Yes solution Symmetrical Peak Achieved check_system->solution No optimize_system->solution

Caption: Troubleshooting decision tree for peak tailing.

Guide 2: Managing Retention and Resolution
Problem: Poor Retention or Co-elution with Other Analytes

Achieving adequate retention and separating the analyte of interest from other components in the sample matrix is critical for accurate quantification.

Probable Causes & Solutions
Cause Scientific Explanation Solutions
Insufficient Retention As polar compounds, propanoic acid derivatives have low affinity for the non-polar C18 stationary phase, especially when ionized (at pH > pKa).[2][4]Lower Mobile Phase pH: As discussed, ensure the pH is below 3.0 to suppress ionization and increase retention.[2] Decrease Organic Content: Reduce the percentage of acetonitrile or methanol in the mobile phase to increase retention. Start with a low organic percentage (e.g., 5-10%) and develop a gradient if necessary.[2] Consider Alternative Stationary Phases: For very polar derivatives, a standard C18 may not be sufficient. Consider a polar-embedded column or a Hydrophilic Interaction Liquid Chromatography (HILIC) column.[4][18]
Co-elution with Interferences Other acidic or polar compounds in the sample matrix may have similar retention times to your analyte, leading to overlapping peaks.[16]Optimize Mobile Phase pH: Fine-tuning the pH can alter the ionization state and thus the retention time of your analyte and interfering compounds differently, potentially resolving them.[16] Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity and may resolve co-eluting peaks. Adjust Gradient Slope: If using a gradient, a shallower gradient will increase the separation between closely eluting peaks.[15] Improve Sample Preparation: Use a more selective sample preparation technique like Solid-Phase Extraction (SPE) to remove interfering compounds before analysis.[8][14]

Part 3: Experimental Protocols

Protocol 1: Mobile Phase Preparation for Robust Analysis of Propanoic Acid Derivatives

This protocol describes the preparation of a standard mobile phase for the reversed-phase HPLC analysis of propanoic acid derivatives.

Objective: To prepare a mobile phase that ensures analyte protonation, leading to good peak shape and retention.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Concentrated phosphoric acid (H₃PO₄) or formic acid (HCOOH)

  • 0.45 µm solvent filtration apparatus

  • Graduated cylinders and volumetric flasks

Procedure:

  • Prepare the Aqueous Component (0.1% Phosphoric Acid in Water):

    • Measure 999 mL of HPLC-grade water into a 1 L glass container.

    • Carefully add 1 mL of concentrated phosphoric acid to the water.

    • Mix thoroughly. This solution will have a pH of approximately 2.1.

  • Mobile Phase Formulation (e.g., 90:10 Water:Acetonitrile):

    • For a 1 L batch, measure 900 mL of the 0.1% phosphoric acid solution.

    • Measure 100 mL of HPLC-grade acetonitrile.

    • Combine the two solutions in a clean 1 L solvent bottle.

  • Degassing:

    • Degas the final mobile phase mixture using vacuum filtration through a 0.45 µm membrane or by sonicating for 15-20 minutes to remove dissolved gases, which can cause pump and detector issues.[10]

  • System Equilibration:

    • Purge the HPLC pump lines with the new mobile phase.

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[8]

Protocol 2: Sample Preparation via Protein Precipitation

This protocol is a common and effective method for cleaning up biological samples (e.g., plasma) prior to HPLC analysis.

Objective: To remove proteins from a biological matrix, which can otherwise foul the HPLC column and interfere with the analysis.

Materials:

  • Biological sample (e.g., plasma)

  • Cold acetonitrile or methanol

  • Microcentrifuge tubes

  • Vortex mixer

  • Microcentrifuge

  • Syringe filters (0.22 µm or 0.45 µm)

Procedure:

  • Precipitation:

    • Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

    • Add 300 µL of cold acetonitrile (a 3:1 ratio of precipitating agent to sample).[8]

  • Mixing:

    • Vortex the mixture vigorously for 30-60 seconds to ensure complete mixing and protein denaturation.

  • Centrifugation:

    • Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully collect the supernatant (the clear liquid) without disturbing the protein pellet and transfer it to a clean tube.

  • Filtration (Optional but Recommended):

    • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial to remove any remaining particulate matter.[16] This step is crucial for protecting the column from clogging.

  • Injection:

    • The sample is now ready for injection into the HPLC system.

Part 4: References

  • A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed. Available from: [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - Pharmacia. Available from: [Link]

  • Development and Validation of an HPLC Method for the Determination of 2‐(4‐Isobutylphenyl) Propionic Acid and 4‐Isobutylacetophenone in a Gel Formulation - Taylor & Francis Online. Available from: [Link]

  • Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed - Longdom Publishing. Available from: [Link]

  • Determination of Propionates and Propionic Acid in Bread Samples Using High Performance Liquid Chromatography - theijes. Available from: [Link]

  • Fatty Acid Analysis by HPLC - Nacalai Tesque. Available from: [Link]

  • HPLC-DAD Development and Validation Method for Short-Chain Fatty Acids Quantification from Chicken Feces by Solid-Phase Extraction - MDPI. Available from: [Link]

  • Separation of Propanoic acid, 1-methylethyl ester on Newcrom R1 HPLC column - SIELC Technologies. Available from: [Link]

  • Does anyone know the HPLC conditions to quantify propionic acid? - ResearchGate. Available from: [Link]

  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions - MicroSolv. Available from: [Link]

  • Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns Application - Agilent. Available from: [Link]

  • A Rapid New Approach to Quantifying Short-Chain Fatty Acids | LCGC International. Available from: [Link]

  • What are the best conditions for separating propionic acid from the bacterial broth using HPLC? | ResearchGate. Available from: [Link]

  • HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column - HELIX Chromatography. Available from: [Link]

  • Mobile Phase Selection in Method Development: How to Optimize - Welch Materials. Available from: [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - ALWSCI. Available from: [Link]

  • How to fix peak shape in hplc? - ResearchGate. Available from: [Link]

  • HPLC Troubleshooting Guide - Chrom Tech. Available from: [Link]

  • HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains - Frontiers. Available from: [Link]

Sources

Stability issues with 3-(Pyridin-2-yl)propanoic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(Pyridin-2-yl)propanoic acid

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common stability issues encountered when working with this compound in solution. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing a progressive loss of this compound in my aqueous stock solution over a few days, even when stored at 4°C. What are the likely causes?

This is a common observation and can be attributed to several potential degradation pathways inherent to the molecule's structure. The primary suspects are thermal decarboxylation and, to a lesser extent, oxidation or photodegradation.

  • Causality—Why it Happens:

    • Thermal Decarboxylation: The most probable cause of instability is the loss of carbon dioxide (CO₂) from the propanoic acid side chain. Pyridinecarboxylic acids, especially those with the carboxyl group at the alpha-position (like picolinic acid), are known to undergo decarboxylation upon heating.[1][2][3] While your compound has a propanoic acid side chain, the principle is related. The nitrogen atom in the pyridine ring can stabilize the transition state of the decarboxylation reaction, particularly in its zwitterionic form where the pyridine nitrogen is protonated and the carboxyl group is deprotonated.[2][3] This process can occur slowly even at refrigerated temperatures. The resulting degradant would be 2-ethylpyridine.

    • Oxidation: The pyridine ring itself can be susceptible to oxidation, forming pyridine N-oxide, especially in the presence of trace metal ions, dissolved oxygen, or if prepared in solvents prone to peroxide formation (e.g., older THF, ether).[4]

    • Photodegradation: Pyridine and its derivatives can be sensitive to light, particularly UV radiation.[5][6] If your solutions are not protected from light, photochemical reactions can lead to compound loss over time.[5][7]

Q2: What are the recommended storage conditions for this compound, both as a solid and in solution, to maximize its shelf-life?

Proper storage is the first and most critical step in preventing degradation.

  • As a Solid:

    • Store the solid powder in a tightly sealed, amber glass vial to protect it from moisture and light.[8]

    • Keep it in a cool, dry, and well-ventilated area, away from heat or ignition sources.[9][10][11] A desiccator at room temperature or storage at 2-8°C is recommended.

  • In Solution:

    • Solvent Choice: For aqueous solutions, use high-purity (e.g., HPLC-grade) water. If using an organic solvent, ensure it is fresh and free of peroxides.

    • pH Control: The stability of pyridine compounds is often pH-dependent.[12] It is advisable to buffer your aqueous solutions. A slightly acidic pH (e.g., pH 4-6) can help by keeping the pyridine nitrogen protonated, which may reduce its reactivity in certain pathways, though it could potentially favor decarboxylation. It is crucial to determine the optimal pH for your specific application through a stability study (see Q3).

    • Temperature: Prepare stock solutions fresh whenever possible. If storage is necessary, aliquot the solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or, ideally, -80°C for long-term stability.[13]

    • Light Protection: Always store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.[8]

    • Inert Atmosphere: For maximum stability, especially if oxidation is suspected, purging the solution and the vial headspace with an inert gas like argon or nitrogen before sealing can be beneficial.[8]

ConditionSolid StateIn SolutionRationale
Temperature 2-8°C or RT with desiccator-20°C to -80°CMinimizes thermal degradation, especially decarboxylation.
Light Protect from lightProtect from light (Amber vials)Prevents potential photodegradation.
Atmosphere Tightly sealedConsider inert gas (Ar/N₂)Prevents moisture absorption and oxidation.
pH (Aqueous) N/ABuffered (pH 4-6 recommended start)Stability is often pH-dependent; buffering prevents shifts.
Container Tightly sealed glassTightly sealed amber glassInert material prevents contamination and light exposure.
Q3: How can I systematically investigate the cause of degradation in my experiment?

A forced degradation study is the standard approach to identify the key factors causing instability.[14][15][16] This involves exposing your compound in solution to several stress conditions and monitoring its degradation over time, typically by HPLC.

  • Expertise Behind the Protocol: The goal is to accelerate degradation to a modest level (e.g., 5-20% loss) to identify the primary degradation pathways without completely destroying the molecule.[17] This allows for the clear identification of degradant peaks in your chromatogram.

Experimental Protocol: Forced Degradation Study

  • Prepare a Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in your typical experimental solvent or a water/acetonitrile mixture.[17]

  • Aliquot and Stress: Dispense the stock solution into separate, clearly labeled amber glass vials for each condition.

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M.

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M.

    • Oxidation: Add hydrogen peroxide (H₂O₂) to a final concentration of 3%.

    • Thermal Stress: Heat the vial at a controlled temperature (e.g., 60°C).

    • Photolytic Stress: Expose the solution in a transparent container (e.g., quartz vial) to a calibrated light source providing both UV and visible light, as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).[7]

    • Control: Keep one vial at your standard storage condition (e.g., 4°C, protected from light).

  • Time Points: Collect samples from each vial at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Neutralize the acid and base samples with an equivalent amount of base/acid before injection, if necessary. Analyze all samples by a stability-indicating HPLC method (see Q4).

  • Evaluation: Compare the peak area of the parent compound and the formation of any new peaks (degradants) across the different conditions.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acidic (0.1 M HCl, 60°C) Stock->Acid Aliquot Base Basic (0.1 M NaOH, 60°C) Stock->Base Aliquot Oxidative Oxidative (3% H₂O₂, RT) Stock->Oxidative Aliquot Thermal Thermal (60°C) Stock->Thermal Aliquot Photo Photolytic (ICH Q1B Light) Stock->Photo Aliquot Control Control (4°C, Dark) Stock->Control Aliquot Sampling Sample at Time Points (0, 2, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photo->Sampling Control->Sampling HPLC Analyze by Stability-Indicating HPLC-UV Method Sampling->HPLC Data Compare Parent Peak Area & Identify Degradant Peaks HPLC->Data

Workflow for a forced degradation study.
Q4: Can you provide a starting point for an HPLC method to monitor the stability of this compound?

A robust, stability-indicating HPLC method is essential. This means the method should be able to separate the parent compound from its potential degradation products. A reversed-phase method is a good starting point.

Protocol: Stability-Indicating RP-HPLC Method

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 262 nm (the λmax of the pyridine ring).

  • Injection Volume: 10 µL.

  • Trustworthiness of the Method: This method is designed to be self-validating. The acidic mobile phase helps to produce sharp, symmetrical peaks for the basic pyridine moiety.[18] The gradient elution ensures that both the relatively polar parent compound and potentially more non-polar degradants are eluted and resolved. You should validate this method for your specific system according to ICH guidelines, ensuring specificity, linearity, accuracy, and precision.[19]

References

  • Vertex AI Search. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
  • MedCrave. (2016, December 14). Forced Degradation Studies.
  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Wikipedia. (n.d.). Pyridine.
  • ResearchGate. (n.d.). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II.
  • PubMed. (2017, April 18). Pyridine: a Denaturant or Stabilizer of Spherical Nucleic Acids?.
  • Canadian Science Publishing. (n.d.). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution.
  • NIH. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking.
  • Apollo Scientific. (n.d.). Pyridine.
  • University of Washington. (n.d.). Pyridine Safety Data Sheet.
  • BenchChem. (n.d.). Overcoming challenges in the purification of pyridine compounds.
  • ResearchGate. (n.d.). The Stability of Pyridine Nucleotides.
  • Wikipedia. (n.d.). Hammick reaction.
  • Chemistry Stack Exchange. (2017, December 2). Rate of Decarboxylation of pyridinecarboxylic acids.
  • MedchemExpress.com. (n.d.). (S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride.
  • The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. (n.d.).
  • PubChem. (n.d.). This compound.
  • RSC Publishing. (n.d.). The photoreactions of pyridine and 2-fluoropyridine with aliphatic amines.
  • Reddit. (2024, June 27). Why pyridine is acidic?.
  • MDPI. (2023, February 9). Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • ACS Publications. (2022, December 27). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15).
  • BLD Pharm. (n.d.). 3-(Pyridin-2-ylamino)propanoic acid.
  • PubChem. (n.d.). 3-(Pyridin-3-yl)propanoic acid.
  • ChemicalBook. (2025, July 24). 3-PYRIDIN-2-YL-PROPIONIC ACID H2SO4.
  • Pharmacia. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
  • Journal of the American Chemical Society. (n.d.). Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine.
  • ResearchGate. (n.d.). Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium.
  • European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.).
  • PubMed. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2).

Sources

Technical Support Center: Enhancing the Solubility of 3-(Pyridin-2-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(Pyridin-2-yl)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate and overcome common solubility challenges encountered with this compound. We will explore the fundamental chemical principles governing its solubility and provide detailed, actionable protocols to achieve your desired concentration in various solvent systems.

Part 1: Foundational Knowledge & FAQs

This section addresses the core concepts behind the solubility behavior of this compound. Understanding these principles is the first step in effective troubleshooting.

Q1: What are the key structural features of this compound that dictate its solubility?

A1: this compound is an amphoteric molecule, meaning it possesses both acidic and basic functional groups. Specifically, it has a carboxylic acid group (-COOH, acidic) and a pyridine ring, whose nitrogen atom is basic. This dual nature allows the molecule to exist in different ionic states depending on the pH of the solution. At a specific pH, it can exist as a zwitterion, a neutral molecule with both a positive and a negative charge.

Q2: Why is the solubility of this compound so highly dependent on pH?

A2: The solubility of this compound is lowest at its isoelectric point (pI) . The pI is the pH at which the net charge of the molecule is zero.[1] At this point, the zwitterionic form predominates, leading to strong intermolecular electrostatic interactions that favor crystallization over dissolution in water.

  • Below the pI (in acidic conditions): The basic pyridine nitrogen becomes protonated (-NH+), forming a positively charged cation. This salt form is generally much more soluble in aqueous media.

  • Above the pI (in basic conditions): The acidic carboxylic acid group is deprotonated (-COO-), forming a negatively charged anion. This salt form is also typically highly soluble in aqueous media.

Q3: How can I estimate the isoelectric point (pI) for this compound?

A3: The pI can be estimated by averaging the pKa values of the acidic and basic groups.

  • The pKa of a typical propanoic acid is ~4.8.

  • The pKa of a pyridinium ion is ~5.2.

The pI is the average of the two pKa values that "sandwich" the neutral zwitterionic species.[2][3][4] For this molecule, these are the two relevant pKa values. Therefore, the estimated pI is (pKa1 + pKa2) / 2 ≈ (4.8 + 5.2) / 2 = ~5.0 .

This estimation tells us that the compound's lowest aqueous solubility will likely occur in a mildly acidic buffer (around pH 5.0). To dissolve it, you must adjust the pH significantly away from this value.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides direct answers and step-by-step protocols for common issues encountered during experiments.

Problem 1: My compound will not dissolve in neutral water or standard buffer (e.g., PBS at pH 7.4).
  • Causality: You are attempting to dissolve the compound at a pH that is too close to its isoelectric point (pI ≈ 5.0). While pH 7.4 is not exactly the pI, the solubility at this point may still be insufficient for your desired concentration.

  • Solution: The most direct solution is to adjust the pH to fully convert the compound into its highly soluble cationic or anionic salt form.[5][6][]

Protocol 1.1: Increasing Solubility via Acidification (Forming the Cationic Salt)

This protocol is ideal when a low pH is compatible with your downstream application. The resulting solution will contain the hydrochloride salt of the compound.

Objective: To dissolve this compound by lowering the pH to < 3.

Materials:

  • This compound (solid)

  • Deionized water or desired aqueous buffer

  • 1 M Hydrochloric Acid (HCl)

  • pH meter or pH strips

  • Stir plate and stir bar

Procedure:

  • Suspension: Add the desired mass of this compound to your chosen volume of water or buffer to create a slurry.

  • Initial Stirring: Begin stirring the suspension at room temperature.

  • Acidification: While monitoring the pH, add 1 M HCl dropwise to the stirring suspension. You will observe the solid begin to dissolve as the pH drops.

  • Target pH: Continue adding acid until the pH is approximately 2-3. At this point, the pyridine nitrogen is fully protonated.

  • Complete Dissolution: Once the pH is stable in the target range, all the solid should be dissolved. If not, gentle warming (30-40°C) can be applied, but ensure this does not affect compound stability.

  • Final Volume Adjustment (Optional): If precise concentration is required, you can bring the solution to the final desired volume with the same solvent.

Protocol 1.2: Increasing Solubility via Basification (Forming the Anionic Salt)

This protocol is suitable when a higher pH is acceptable for your experimental design. The resulting solution will contain the sodium or potassium salt of the compound.

Objective: To dissolve this compound by raising the pH to > 7.

Materials:

  • This compound (solid)

  • Deionized water or desired aqueous buffer

  • 1 M Sodium Hydroxide (NaOH)

  • pH meter or pH strips

  • Stir plate and stir bar

Procedure:

  • Suspension: Create a slurry of the compound in the desired volume of water or buffer.

  • Initial Stirring: Begin stirring the suspension.

  • Basification: Add 1 M NaOH dropwise to the stirring suspension while monitoring the pH. The solid will begin to dissolve as the pH increases.

  • Target pH: Continue adding base until the pH is approximately 8-9. This ensures the carboxylic acid group is fully deprotonated.

  • Complete Dissolution: The compound should be fully dissolved once the target pH is reached and stable.

  • Final Volume Adjustment (Optional): Adjust to the final volume with your solvent as needed.

Problem 2: pH adjustment is incompatible with my experiment (e.g., cell-based assays). What are my other options?
  • Causality: Biological or chemical constraints prevent the use of strongly acidic or basic solutions.

  • Solution: Employ alternative formulation strategies such as co-solvency or complexation. These methods modify the solvent environment to make it more favorable for the solute.[6]

Method 2.1: Co-Solvency

A co-solvent is a water-miscible organic solvent that, when added to water, reduces the polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds.[8][9][10][11]

Common Co-Solvents:

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol (EtOH)

  • Polyethylene Glycol 400 (PEG 400)

  • Propylene Glycol (PG)

Protocol 2.1.1: Screening for an Effective Co-Solvent System

  • Stock Solution: First, attempt to dissolve a high concentration of this compound in 100% of the chosen co-solvent (e.g., 50 mg/mL in DMSO).

  • Serial Dilution: Prepare your working concentrations by diluting this stock solution into your final aqueous medium (e.g., cell culture media, PBS).

  • Precipitation Check: Crucially , observe the solution upon dilution. If the compound precipitates, the amount of co-solvent in the final solution is too low to maintain solubility.

  • Optimization: If precipitation occurs, you may need to either decrease your final compound concentration or increase the percentage of co-solvent in the final solution. Note: Always verify the tolerance of your experimental system (e.g., cells) to the final co-solvent concentration. Most cell lines have a tolerance limit for DMSO, typically below 0.5%.

Co-SolventTypical Starting ConcentrationAdvantagesConsiderations
DMSO < 1% (final) for cell cultureHigh solubilizing powerCan be toxic to cells at >1%
Ethanol < 5% (final)Biocompatible, volatileCan cause protein precipitation
PEG 400 5-20% (final)Low toxicity, widely usedCan be viscous
Method 2.2: Inclusion Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate poorly soluble molecules, like this compound, forming an "inclusion complex" that is readily water-soluble.[12][13][14]

Protocol 2.2.1: Preparation of a Cyclodextrin Inclusion Complex

  • Cyclodextrin Solution: Prepare a solution of a suitable cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin, HP-β-CD) in water. A typical starting concentration is 10-40% (w/v).

  • Addition of Compound: Add the solid this compound to the cyclodextrin solution.

  • Complexation: Stir the mixture vigorously at room temperature for 12-24 hours. Gentle heating (40-50°C) or sonication can accelerate the process.

  • Filtration: After the incubation period, filter the solution through a 0.22 µm filter to remove any undissolved compound. The filtrate is your stock solution of the complex. The concentration can be determined via HPLC or UV-Vis spectroscopy.

Part 3: Visual Guides & Summaries

pH-Dependent Solubility Profile

The following diagram illustrates the equilibrium states of this compound in solution. The key to increasing solubility is to shift the equilibrium away from the central, poorly soluble zwitterionic form.

G cluster_acid Acidic pH (< pI) cluster_neutral pH ≈ pI cluster_base Basic pH (> pI) Cation Cationic Form (High Solubility) Zwitterion Zwitterionic Form (Low Solubility @ pI) Cation->Zwitterion + OH⁻ / - H⁺ Zwitterion->Cation + H⁺ / - OH⁻ Anion Anionic Form (High Solubility) Zwitterion->Anion + OH⁻ / - H⁺ Anion->Zwitterion + H⁺ / - OH⁻

Caption: pH-dependent equilibrium of this compound.

Systematic Workflow for Solubility Enhancement

Use this decision tree to select the most appropriate method for your needs.

Workflow start Start: Compound Insoluble in Aqueous Medium decision_ph Is pH Adjustment Compatible with Experiment? start->decision_ph ph_yes YES decision_ph->ph_yes ph_no NO decision_ph->ph_no protocol_acid Use Protocol 1.1: Acidify to pH < 3 ph_yes->protocol_acid protocol_base Use Protocol 1.2: Basify to pH > 7 ph_yes->protocol_base alt_methods Explore Alternative Methods ph_no->alt_methods cosolvency Method 2.1: Co-Solvency (DMSO, EtOH) alt_methods->cosolvency complexation Method 2.2: Cyclodextrin Complexation alt_methods->complexation

Caption: Decision workflow for selecting a solubility enhancement method.

References

  • International Journal of Pharmaceutical Sciences. (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. [Link]
  • Global Journal of Medical Research. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. [Link]
  • Pharmaguddu. (2023, July 2). Techniques used to Enhance Drug Solubility. [Link]
  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. [Link]
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2025, March 2). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. [Link]
  • Slideshare. (n.d.).
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]
  • PubMed. (2018, January 2). Co-Amorphous Formation of High-Dose Zwitterionic Compounds with Amino Acids To Improve Solubility and Enable Parenteral Delivery. [Link]
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]
  • PMC - NIH. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Link]
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). [Link]
  • SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. [Link]
  • NIH. (n.d.). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • Journal of Chemistry and Technologies. (2025, April 15). SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. [Link]
  • NIST WebBook. (n.d.). 3-Pyridinepropionic acid. [Link]
  • Chemaxon Docs. (n.d.). Isoelectric point (pI)
  • Reddit. (2017, February 25). isoelectric point w/ 3 pka's question. [Link]
  • Quora. (2020, August 2). How do you calculate an isoelectric point with 3 pKa?. [Link]
  • Master Organic Chemistry. (2023, February 9).
  • YouTube. (2019, October 25). How To Calculate The Isoelectric Point of Amino Acids and Zwitterions. [Link]

Sources

Technical Support Center: Navigating the Scale-Up of 3-(Pyridin-2-yl)propanoic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 3-(Pyridin-2-yl)propanoic acid. This guide is designed for researchers, chemists, and process development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs). Our focus is on anticipating and addressing the specific challenges you may encounter when transitioning from laboratory-scale synthesis to larger-scale production of this valuable chemical intermediate.

I. Introduction to the Synthetic Landscape

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its production, while seemingly straightforward on a small scale, presents several challenges during scale-up. The two primary synthetic routes involve either a Michael addition of 2-aminopyridine to an acrylate or the hydrogenation of a pyridyl-acrylic acid derivative. Both pathways have unique considerations that become more pronounced at an industrial scale.

This guide will provide a structured, question-and-answer-based approach to troubleshoot common issues, from reaction control and impurity profiling to purification and safety management.

II. Frequently Asked Questions (FAQs) & Troubleshooting

A. Synthesis & Reaction Control

Question 1: My Michael addition reaction of 2-aminopyridine with ethyl acrylate is sluggish and gives low yields on a larger scale. What are the potential causes and how can I optimize it?

Answer:

This is a common issue when scaling up the aza-Michael addition. Several factors can contribute to a decrease in reaction efficiency:

  • Insufficient Mixing and Mass Transfer: In larger reactors, inadequate agitation can lead to poor mixing of the reactants, resulting in localized concentration gradients and reduced reaction rates.

  • Exotherm Control: The Michael addition is an exothermic reaction. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. Uncontrolled exotherms can lead to side reactions and product degradation.

  • Catalyst/Promoter Concentration: If using a catalyst or promoter, its effective concentration might differ at a larger scale due to changes in mixing and surface effects.

Troubleshooting Guide:

  • Improve Agitation:

    • Ensure the reactor's agitator is appropriately designed and operated at a speed sufficient to maintain a homogeneous mixture.

    • Consider the use of baffles in the reactor to improve mixing efficiency.

  • Controlled Reagent Addition:

    • Instead of adding the reagents all at once, implement a controlled, slow addition of the acrylate to the solution of 2-aminopyridine. This will help manage the exotherm.

    • Monitor the internal reaction temperature closely with a calibrated probe.

  • Solvent Selection:

    • The choice of solvent is critical. While the reaction can be run neat, using a suitable solvent can improve solubility and heat transfer. A systematic screening of solvents may be necessary for scale-up.

  • Catalyst Optimization:

    • For the addition of amines to acrylates, various catalysts can be employed to improve reaction rates. Consider screening Lewis acids or base catalysts that are suitable for scale-up.

Question 2: During the hydrogenation of 3-(pyridin-2-yl)acrylic acid, I'm observing catalyst deactivation and incomplete conversion at a larger scale. What's causing this and how can I mitigate it?

Answer:

Catalyst deactivation is a significant challenge in the hydrogenation of pyridine derivatives. The pyridine nitrogen can act as a poison to many hydrogenation catalysts.

  • Catalyst Poisoning: The nitrogen atom in the pyridine ring can coordinate strongly to the metal center of the catalyst (e.g., Palladium, Rhodium), blocking active sites and preventing the hydrogenation of the acrylic acid double bond.

  • Substrate Purity: Impurities in the 3-(pyridin-2-yl)acrylic acid starting material can also contribute to catalyst deactivation.

Troubleshooting Guide:

  • Catalyst Selection and Loading:

    • Experiment with different catalysts. Rhodium-based catalysts, such as Rhodium on carbon or Rhodium oxides, have shown good activity for pyridine hydrogenation.

    • Increase the catalyst loading. While not always ideal from a cost perspective, a higher loading can sometimes compensate for partial deactivation.

  • Reaction Conditions:

    • Optimize hydrogen pressure and temperature. Higher pressures can often improve the rate of hydrogenation.

    • The choice of solvent can influence catalyst activity and stability. Protic solvents like ethanol or acetic acid are commonly used.

  • Pre-treatment of Substrate:

    • Ensure the purity of the 3-(pyridin-2-yl)acrylic acid. Recrystallization or other purification methods may be necessary to remove potential catalyst poisons.

  • Catalyst Deactivation Pathways:

    • Be aware of potential catalyst deactivation pathways, such as C-H activation of the pyridine ring, which can lead to the formation of stable organometallic complexes that are catalytically inactive.

B. Impurity Profile and Management

Question 3: I'm observing a significant increase in a specific impurity during the Michael addition scale-up. How can I identify and minimize it?

Answer:

The formation of byproducts is a common challenge in scaling up chemical reactions. In the aza-Michael addition of 2-aminopyridine, a common impurity is the product of double addition.

  • Double Addition Product: One molecule of 2-aminopyridine can react with two molecules of the acrylate, leading to the formation of a di-adduct impurity. This is more likely to occur with an excess of the acrylate or at elevated temperatures.

Troubleshooting and Mitigation:

  • Stoichiometric Control:

    • Carefully control the stoichiometry of the reactants. Using a slight excess of 2-aminopyridine can help minimize the formation of the double addition product.

  • Controlled Addition:

    • As mentioned for exotherm control, the slow, controlled addition of the acrylate allows it to react with the primary amine before having the opportunity to react with the product.

  • Temperature Control:

    • Maintain the reaction at a lower temperature to favor the desired mono-addition product.

Table 1: Common Impurities and Mitigation Strategies

Impurity NameFormation PathwayMitigation Strategy
Double Addition Product Reaction of the initial product with a second molecule of acrylate.Controlled addition of acrylate, use of a slight excess of 2-aminopyridine, lower reaction temperature.
Unreacted Starting Material Incomplete reaction.Optimize reaction time, temperature, and catalyst. Ensure efficient mixing.
Polymerization of Acrylate Self-polymerization of the acrylate monomer, especially at higher temperatures.Lower reaction temperature, controlled addition, use of a polymerization inhibitor if necessary.
C. Purification and Isolation

Question 4: I'm struggling with the purification of this compound on a large scale. Crystallization is not giving me the desired purity. What are my options?

Answer:

Purification of pyridine carboxylic acids can be challenging due to their physical properties.

  • Solubility: this compound is a zwitterionic compound, which can lead to variable solubility in different solvents.

  • Co-precipitation of Impurities: Structurally similar impurities may co-precipitate with the product during crystallization.

Troubleshooting and Alternative Purification Strategies:

  • Optimize Crystallization:

    • Conduct a thorough solvent screening to find an optimal solvent or solvent mixture for crystallization that maximizes the solubility of the product at high temperatures and minimizes it at low temperatures, while leaving impurities in the mother liquor.

    • Control the cooling rate during crystallization. Slow cooling often leads to the formation of larger, purer crystals.

  • pH Adjustment and Extraction:

    • The carboxylic acid and pyridine functionalities allow for purification via pH-controlled extractions.

      • Dissolve the crude product in a suitable organic solvent and wash with an acidic aqueous solution to protonate the pyridine ring and extract basic impurities.

      • Then, extract the product into an aqueous base (e.g., sodium bicarbonate solution).

      • Wash the aqueous layer with an organic solvent to remove neutral impurities.

      • Acidify the aqueous layer to the isoelectric point to precipitate the pure product.

  • Chromatography:

    • While often a last resort for large-scale production due to cost, column chromatography can be used for high-purity requirements.

D. Safety Considerations

Question 5: What are the key safety considerations when scaling up the synthesis of this compound?

Answer:

Safety is paramount during any scale-up process. Key considerations for this synthesis include:

  • Thermal Hazards: As mentioned, the Michael addition is exothermic. A thermal hazard assessment is crucial to prevent runaway reactions. Ensure the reactor's cooling capacity is sufficient to handle the heat of reaction.

  • Reagent Handling:

    • Pyridine Derivatives: Pyridine and its derivatives are flammable and toxic. Handle them in a well-ventilated area, and use appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

    • Acrylates: Acrylates can be irritants and sensitizers. Avoid inhalation and skin contact.

  • Pressure Management: If the reaction is conducted in a closed system and generates gaseous byproducts, a pressure buildup can occur. Ensure proper venting and pressure relief systems are in place.

  • Solvent Safety: If flammable solvents are used, they must be handled in appropriately rated equipment and in well-ventilated areas to prevent the risk of fire or explosion.

III. Experimental Workflows and Diagrams

Workflow 1: Michael Addition Route

Michael_Addition cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate cluster_hydrolysis Hydrolysis cluster_product Product 2-Aminopyridine 2-Aminopyridine Michael Addition Michael Addition 2-Aminopyridine->Michael Addition Ethyl Acrylate Ethyl Acrylate Ethyl Acrylate->Michael Addition Ethyl 3-(pyridin-2-ylamino)propanoate Ethyl 3-(pyridin-2-ylamino)propanoate Michael Addition->Ethyl 3-(pyridin-2-ylamino)propanoate Base Hydrolysis Base Hydrolysis Ethyl 3-(pyridin-2-ylamino)propanoate->Base Hydrolysis This compound This compound Base Hydrolysis->this compound

Caption: Michael addition synthesis workflow.

Workflow 2: Hydrogenation Route

Hydrogenation_Route cluster_reactants Reactants cluster_reaction Reaction cluster_catalyst Catalyst cluster_product Product 3-(pyridin-2-yl)acrylic acid 3-(pyridin-2-yl)acrylic acid Catalytic Hydrogenation Catalytic Hydrogenation 3-(pyridin-2-yl)acrylic acid->Catalytic Hydrogenation H2 H2 H2->Catalytic Hydrogenation This compound This compound Catalytic Hydrogenation->this compound Pd/C or Rh/C Pd/C or Rh/C Pd/C or Rh/C->Catalytic Hydrogenation

Caption: Catalytic hydrogenation synthesis workflow.

Diagram 1: Impurity Formation in Michael Addition

Impurity_Formation 2-Aminopyridine 2-Aminopyridine Product This compound ester 2-Aminopyridine->Product + Acrylate Acrylate Acrylate Acrylate->Product Double Addition Impurity Double Addition Impurity Acrylate->Double Addition Impurity Product->Double Addition Impurity + Acrylate (Excess)

Caption: Formation of double addition impurity.

IV. References

  • Patsnap Eureka. (2025, July 3). Propionic Acid Synthesis for Cutting-Edge Industrial Processes. Patsnap. [Link]

  • ACS Publications. (2018, May 1). Pyridine(diimine) Molybdenum-Catalyzed Hydrogenation of Arenes and Hindered Olefins: Insights into Precatalyst Activation and Deactivation Pathways. ACS Publications. [Link]

  • Green Chemistry (RSC Publishing). (n.d.). The production of propionic acid, propanol and propylene via sugar fermentation: an industrial perspective on the progress, technical challenges and future outlook. Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). Sustainable Production of Propionic acid and Derivatives on Industrial Scale. ResearchGate. [Link]

  • Patsnap Eureka. (2025, July 3). Emerging Industrial Applications of Propionic Acid. Patsnap. [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

  • National Institutes of Health. (2025, September 21). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. NIH. [Link]

  • ResearchGate. (2025, August 7). ChemInform Abstract: Pyridine Hydrogenation and Piperidine Hydrogenolysis on a Commercial Hydrocracking Catalyst. Part 1. Reaction and Deactivation Kinetics. ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Propionic Acid: Method of Production, Current State and Perspectives. NIH. [Link]

  • Google Patents. (n.d.). US8575350B2 - Process for producing pyridine carboxylic acids. Google Patents.

  • RSC Publishing. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity. Royal Society of Chemistry. [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]

  • ResearchGate. (n.d.). Hydrogenation of pyridine and its derivatives over Ru-Pd/Ac. ResearchGate. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (2024, January 3). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Royal Society of Chemistry. [Link]

  • Wordpress. (n.d.). Safety Issues with Pyridine Ring Construction. Wordpress. [Link]

  • Carl ROTH. (n.d.). *

Technical Support Center: Recrystallization of Propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of propanoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of recrystallization, a critical technique for achieving high-purity compounds.[1][2][3][4] Here, we move beyond basic protocols to address the specific challenges you may encounter in the lab, providing expert insights and actionable troubleshooting strategies in a direct question-and-answer format.

The Foundation: Why Recrystallization Matters

Propanoic acid and its derivatives are vital scaffolds in pharmaceutical and chemical synthesis.[5][6][7] The purity of these compounds is not just a matter of regulatory compliance; it is fundamental to ensuring the reliability, reproducibility, and safety of downstream applications.[8][9] Recrystallization is a powerful purification technique that leverages differences in solubility between the target compound and impurities.[4][10][11] The principle is elegant in its simplicity: dissolve the impure solid in a hot, suitable solvent to create a saturated solution, then allow it to cool slowly. As the temperature decreases, the solubility of the target compound drops, causing it to form pure crystals, while impurities remain dissolved in the surrounding liquid (mother liquor).[3][4]

Part 1: Troubleshooting Guide - Common Experimental Issues

This section addresses the most frequent and frustrating challenges encountered during the recrystallization of propanoic acid derivatives.

Q1: My compound has "oiled out" instead of forming crystals. What is happening and how do I fix it?

A: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a crystalline solid.[12] This happens when the temperature of the solution is above the melting point of your compound when it reaches saturation.[13][14] Impurities can also significantly lower the melting point of your compound, making this phenomenon more likely.[13][15][16] An oil is undesirable because it tends to trap impurities and rarely solidifies into a pure crystalline form.[12][13][16]

Causality & Solution Workflow:

  • Immediate Action: If you observe an oil forming, the primary goal is to get it back into solution. Reheat the flask to dissolve the oil.[13][17]

  • Add More Solvent: The most common fix is to add a small amount of additional hot solvent.[13][15][17] This increases the total volume, lowering the saturation temperature to a point hopefully below your compound's melting point.

  • Slow Down Cooling: Rapid cooling is a frequent cause of both oiling out and poor crystal quality.[18] Once the oil is redissolved, allow the flask to cool much more slowly. Insulate the flask by placing it on a cork ring or paper towels and covering it with a watch glass.[13][17] Avoid moving it directly to an ice bath.[19][20]

  • Change the Solvent System: If the problem persists, the boiling point of your solvent may be too high relative to your compound's melting point.[17] Consider a solvent with a lower boiling point or switch to a mixed-solvent system.[16]

dot

Caption: Troubleshooting workflow for oiling out.

Q2: No crystals are forming, even after the solution has cooled to room temperature. What should I do?

A: The failure of crystals to appear is typically due to one of two reasons: either too much solvent was used, or the solution is supersaturated and requires a trigger for nucleation.[17]

Expert Insights & Protocol:

  • Induce Nucleation: A supersaturated solution is one that holds more dissolved solute than it theoretically should at a given temperature.[17] It needs a starting point (a nucleus) for crystal growth.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution.[13][18][19] The microscopic scratches on the glass provide nucleation sites for crystals to begin forming.

    • Seed Crystals: If you have a small amount of the crude or pure solid, add a tiny speck to the cooled solution.[13][17] This "seed" provides a perfect template for further crystal growth.

    • Evaporation Trick: Dip a glass rod into the solution, remove it, and let the solvent evaporate, leaving a thin film of solid on the rod. Re-insert the rod into the solution to introduce these microcrystals as seeds.[13]

  • Address Excess Solvent: This is the most common reason for crystallization failure.[17] If nucleation techniques don't work, you likely have too much solvent, and the solution is not yet saturated.

    • Solution: Gently heat the solution again and boil off a portion of the solvent.[13] Then, allow it to cool slowly once more. Be cautious not to boil off too much, which could cause the product to crash out of solution too quickly.[13]

  • Final Resort: If all else fails, the solvent can be completely removed by rotary evaporation to recover the solid.[13][17] You can then attempt the recrystallization again with a different solvent or a more carefully measured volume.

Q3: My final crystal yield is very low. How can I improve my recovery?

A: A low yield (e.g., less than 80% recovery) suggests that a significant amount of your product was lost during the process.[13] Several factors could be responsible.

Causality & Prevention:

  • Excess Solvent: This is the primary culprit for low yield.[13][17] Using the absolute minimum amount of hot solvent to dissolve your solid is critical. Any excess will keep more of your product dissolved in the mother liquor upon cooling.

  • Premature Crystallization: If the product crystallizes in the filter funnel during a hot filtration step (used to remove insoluble impurities), you will lose a significant portion of your material.[21][22] To prevent this, use a stemless funnel, keep the receiving flask on the heat source to allow hot solvent vapors to keep the funnel warm, and pour the solution through in small batches.[22]

  • Incomplete Cooling: Ensure you have allowed sufficient time for crystallization to complete. After cooling to room temperature, placing the flask in an ice-water bath for at least 15-20 minutes can significantly increase the yield by further decreasing the compound's solubility.[20][21]

  • Washing with Wrong Solvent: When washing the collected crystals, always use a small amount of ice-cold recrystallization solvent.[11] Using room temperature or warm solvent will dissolve some of your purified crystals, reducing the final yield.

Q4: The recrystallized product is still colored/impure. What went wrong?

A: This indicates that impurities were not effectively removed. This can happen if the impurities have similar solubility properties to your target compound or if they were trapped within the crystal lattice.

Expert Insights & Protocol:

  • Slow Crystal Growth: Rapid crystallization traps impurities within the growing crystal lattice.[13][18] The key to high purity is slow, controlled cooling, which allows for the selective incorporation of only the desired molecules into the crystal structure.[23][24]

  • Use of Activated Charcoal: If the impurity is colored, it can often be removed by using activated charcoal.[15][18]

    • Protocol: After dissolving the crude solid in the hot solvent, remove the flask from the heat. Add a very small amount of activated charcoal (a tiny spatula tip is usually sufficient). Swirl the flask for a few minutes to allow the charcoal to adsorb the colored impurities. Then, perform a hot gravity filtration to remove the charcoal before allowing the clear solution to cool.

  • Re-crystallize: Sometimes, a single recrystallization is not enough to remove all impurities, especially if the initial sample was highly impure.[16] A second recrystallization of the obtained crystals can significantly improve purity.

  • Purity Verification: Always verify the purity of your final product. The most common method is melting point analysis. A pure compound will have a sharp, narrow melting point range that is close to the literature value.[14][25] Impurities will cause the melting point to be depressed and broaden the range.[26]

Part 2: Solvent Selection & Data

Choosing the correct solvent is the most critical step in a successful recrystallization.[18][27] The ideal solvent should exhibit high solubility for the compound at its boiling point and low solubility at room temperature or in an ice bath.[4][27]

dot

Caption: Decision workflow for selecting a single recrystallization solvent.

Common Solvents for Propanoic Acid Derivatives:

Given the polar carboxylic acid group, a range of polar solvents and solvent mixtures are often effective. The choice depends on the specific derivative's overall polarity.

SolventBoiling Point (°C)PolarityKey Considerations
Water 100Very HighExcellent for highly polar derivatives. Non-flammable and inexpensive. Can be difficult to remove completely.[28]
Ethanol 78HighA very versatile and common solvent. Often works well for moderately polar compounds.[28]
Methanol 65HighSimilar to ethanol but with a lower boiling point, making it easier to remove. More toxic than ethanol.
Ethyl Acetate 77MediumGood for less polar derivatives. Often used in a mixed-solvent system with hexanes.[29]
Acetone 56MediumStrong solvent, but its low boiling point can lead to rapid evaporation and premature crystallization.
Toluene 111LowUseful for non-polar derivatives. High boiling point requires careful handling.
Hexane/Heptane ~69 / ~98Very LowTypically used as the "anti-solvent" or "poor solvent" in a mixed-solvent pair with a more polar solvent like ethyl acetate or acetone.[29]

Part 3: Frequently Asked Questions (FAQs)

Q: Should I use a single-solvent or a two-solvent system?

A: Use a single-solvent system when you can find a solvent that dissolves your compound when hot but not when cold.[20] If no single solvent has these ideal properties, a two-solvent (or mixed-solvent) system is necessary.[20] This involves dissolving the compound in a minimal amount of a hot "good" solvent (in which it is very soluble), and then slowly adding a "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[30]

Q: How fast should I cool the solution?

A: As slowly as possible.[18][23][24] Rapid cooling leads to the formation of small, impure crystals.[18] For optimal purity and larger crystal size, allow the flask to cool to room temperature undisturbed on the benchtop before moving it to an ice bath.[19]

Q: How do I perform a hot gravity filtration correctly?

A: This technique is used to remove insoluble impurities (like dust or charcoal) from your hot solution. To prevent premature crystallization in the funnel:

  • Use a short-stemmed or stemless funnel.

  • Flute the filter paper to increase the surface area and speed up filtration.

  • Place the funnel in the neck of the receiving Erlenmeyer flask, which should contain a small amount of boiling solvent. The rising vapor will keep the funnel warm.[22]

  • Pour the hot solution through the funnel in small portions.

References

  • What methods can be used to improve recrystallization yield? | CK-12 Foundation. (n.d.). CK-12 Foundation.
  • Why do crystals oil out and what are the remedies and prevention methods? (2024). Brainly.
  • A Brief Review on Recrystallization of Clinically Important Drugs. (n.d.). International Journal of Pharmaceutical Research.
  • Troubleshooting. (2022). Chemistry LibreTexts.
  • Recrystallization and Melting Point Analysis. (2022). YouTube.
  • RECRYSTALLIZATION. (2021). Chemistry LibreTexts.
  • Problems with Recrystallisations. (n.d.). University of York.
  • Chemistry Crystallization. (n.d.). Sathee Jee.
  • Recrystallization (help meeeeee). (2013). Reddit.
  • Recrystallization (chemistry) | Research Starters. (n.d.). EBSCO.
  • Crystallization of Organic Compounds. (n.d.). John Wiley & Sons.
  • Recrystallization Definition, Principle &Purpose. (2022). PraxiLabs.
  • Tips for maximizing yield, purity and crystal size during recrystallization. (n.d.). StACK.
  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? (2014). Reddit.
  • Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace.
  • Oiling Out in Crystallization. (n.d.). Mettler Toledo.
  • Recrystallization. (n.d.). University of Colorado Boulder.
  • How to make sure that you form large, pure crystals in the recrystallization of a crude sample. (2022). Quora.
  • Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. (n.d.). National Taiwan University.
  • Commentary on Crystallization Vital Role in the Purification of Organic Compounds. (2023). Hilaris Publishing.
  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (n.d.). National Institutes of Health.
  • UNIT 11 RECRYSTALLISATION AND MELTING POINT DETERMINATION. (n.d.). eGyanKosh.
  • recrystallization, filtration and melting point. (n.d.). University of Massachusetts Lowell.
  • MELTING POINT ANALYSIS- IDENTITY AND PURITY. (2021). Chemistry LibreTexts.
  • Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). ACS Publications.
  • Recrystallization - Single Solvent. (n.d.). University of Toronto Scarborough.
  • Organic Chemistry 253 Experiment #3 Recrystallization. (n.d.). University of Wisconsin-River Falls.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester.
  • Recrystallization: Choosing Solvent & Inducing Crystallization. (2021). YouTube.
  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (n.d.). MDPI.
  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024). National Institutes of Health.

Sources

Technical Support Center: Overcoming Poor Yield in Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyridine synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in achieving optimal yields for pyridine-based compounds. The pyridine ring is a cornerstone motif in pharmaceuticals and agrochemicals, yet its synthesis can be fraught with difficulties.[1][2] This document provides in-depth, experience-driven troubleshooting guides and FAQs to help you diagnose and resolve common issues in your synthetic workflow.

Part 1: General Troubleshooting Philosophy

Low yield is a symptom, not the root cause. A successful troubleshooting process begins with a systematic evaluation of the entire experimental workflow, from starting materials to final purification. Before diving into method-specific issues, always begin with a high-level assessment.

The following workflow provides a logical starting point for any low-yield reaction.

G A Poor Yield Observed B 1. Verify Starting Materials (Purity, Integrity, Stoichiometry) A->B Initial Check C 2. Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) B->C If materials are OK D Starting Material Consumed? C->D E Desired Product Present? D->E Yes F Reaction Failure (No Conversion) D->F No G Side Product(s) Dominant E->G No, or minor H Product Degradation / Workup Loss E->H Yes, but low intensity I Consult Method-Specific Troubleshooting Guide F->I G->I H->I

Caption: General troubleshooting workflow for low-yield reactions.

Part 2: Method-Specific Troubleshooting Guides

This section addresses common yield-related problems for several widely used pyridine synthesis methodologies.

A. The Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic multi-component reaction to form dihydropyridines, which are then oxidized to pyridines.[3][4] While robust, it's susceptible to issues that can drastically lower yields.[5]

Q: My Hantzsch reaction is giving a low yield of the final pyridine product. What are the most common culprits and how can I address them?

A: Low yields in a Hantzsch synthesis typically trace back to one of two stages: the initial condensation to form the dihydropyridine (DHP) intermediate, or the subsequent oxidation to the pyridine.

G A Low Pyridine Yield B Analyze Crude DHP Reaction (Before Oxidation) A->B C Is DHP Intermediate Formed in High Yield? B->C D Problem: Inefficient Condensation C->D No E Problem: Poor Oxidation C->E Yes F Check Aldehyde & Ketoester Purity (NMR, Titration) D->F G Optimize Reaction Conditions (Catalyst, Temp, Solvent) D->G H Consider Microwave or Ultrasonic Conditions D->H I Choose a Milder Oxidant (e.g., I₂, MnO₂, CAN) E->I J Monitor Oxidation by TLC to Prevent Degradation E->J K Check for Dealkylation Side Products E->K

Sources

Technical Support Center: Enhancing the Efficiency of Reactions Involving Ethyl Acrylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing reactions with ethyl acrylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile yet reactive monomer. Here, we move beyond standard protocols to provide in-depth, field-proven insights into troubleshooting common issues and enhancing reaction efficiency. Our focus is on the "why" behind the "how," empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles encountered when working with ethyl acrylate.

Q1: My ethyl acrylate reaction is sluggish or fails to initiate. What are the primary causes?

A1: Several factors can impede the initiation of an ethyl acrylate reaction. The most common culprits are:

  • Presence of Inhibitors: Commercial ethyl acrylate is stabilized with inhibitors like hydroquinone (HQ) or the monomethyl ether of hydroquinone (MEHQ) to prevent spontaneous polymerization during storage and transport.[1][2][3][4] These must be removed or overcome for the reaction to proceed.

  • Oxygen Inhibition: Dissolved oxygen in the reaction mixture can act as a radical scavenger, effectively quenching the reaction, particularly in free-radical polymerizations.[5]

  • Insufficient Catalyst/Initiator Activity: The catalyst or initiator may be of low purity, degraded, or used at a suboptimal concentration.

  • Low Reaction Temperature: Many reactions involving ethyl acrylate have a significant activation energy barrier. Insufficient temperature can lead to extremely slow reaction rates.[5]

Q2: I'm observing significant byproduct formation. How can I improve the selectivity of my reaction?

A2: Byproduct formation often stems from the high reactivity of ethyl acrylate. Common side reactions include polymerization and Michael additions.[2] To enhance selectivity:

  • Control Stoichiometry: Carefully control the molar ratios of your reactants. In many cases, a slight excess of one reactant can drive the desired reaction and minimize side products.

  • Optimize Catalyst Choice: The choice of catalyst can dramatically influence selectivity. For instance, in Michael additions, a weaker base might be sufficient to deprotonate the nucleophile without promoting significant polymerization.

  • Temperature and Reaction Time: Lowering the reaction temperature can often disfavor higher activation energy side reactions. Similarly, monitoring the reaction and stopping it once the desired product is formed can prevent subsequent byproduct formation.

Q3: How should I properly store and handle ethyl acrylate to ensure its reactivity is maintained?

A3: Proper storage is critical. Ethyl acrylate should be stored in a cool, dry, well-ventilated area away from direct sunlight and heat sources, as heat can induce polymerization.[1][6] It is crucial to store it in the presence of an inhibitor and under an air atmosphere, as oxygen is required for many common inhibitors to function effectively.[4] Containers should be tightly sealed to prevent the evaporation of this volatile liquid.[1][6]

Troubleshooting Guides

This section provides detailed troubleshooting for specific, common reaction types involving ethyl acrylate.

Guide 1: Sluggish or Incomplete Michael Additions

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone reaction for ethyl acrylate.[2][7]

Problem: The Michael addition of my nucleophile to ethyl acrylate is slow or does not go to completion.

Troubleshooting Workflow:

G start Sluggish Michael Addition inhibitor Inhibitor Present? start->inhibitor base Base Strength/Concentration? inhibitor->base No remove_inhibitor Remove inhibitor (e.g., column chromatography, washing with base) inhibitor->remove_inhibitor Yes solvent Solvent Choice? base->solvent Optimal increase_base Increase base concentration or switch to a stronger base (e.g., DBU) base->increase_base Suboptimal temperature Reaction Temperature? solvent->temperature Optimal change_solvent Switch to a polar aprotic solvent (e.g., DMF, DMSO) solvent->change_solvent Suboptimal increase_temp Increase reaction temperature temperature->increase_temp Too Low success Reaction Complete temperature->success Optimal remove_inhibitor->base increase_base->solvent change_solvent->temperature increase_temp->success

Caption: Troubleshooting workflow for a sluggish Michael addition.

Detailed Causality and Solutions:

Potential Cause Explanation Recommended Action & Rationale
Inhibitor Presence The phenolic inhibitors in commercial ethyl acrylate can react with or neutralize the basic catalysts often used in Michael additions.Action: Remove the inhibitor by passing the ethyl acrylate through a short column of basic alumina or by washing with an aqueous base solution followed by drying. Rationale: This ensures the catalyst's activity is not compromised.
Inadequate Base Strength or Concentration The base may not be strong enough to efficiently deprotonate the nucleophile, leading to a low concentration of the active nucleophilic species.Action: Consider a stronger base (e.g., DBU, K₂CO₃) or increase the catalyst loading.[8] Rationale: A higher concentration of the deprotonated nucleophile will increase the reaction rate.
Suboptimal Solvent The solvent plays a crucial role in stabilizing the charged intermediates. Non-polar solvents can slow down the reaction.Action: Switch to a polar aprotic solvent like DMF or DMSO.[7] Rationale: These solvents can better solvate the charged intermediates, lowering the activation energy of the reaction.
Low Reaction Temperature The reaction may have a high activation energy.Action: Gradually increase the reaction temperature while monitoring for byproduct formation. Rationale: Increasing the temperature provides more kinetic energy to the molecules, increasing the frequency of successful collisions.

Experimental Protocol: Inhibitor Removal from Ethyl Acrylate

  • Add 100 mL of commercial ethyl acrylate to a 250 mL separatory funnel.

  • Add 50 mL of a 1 M sodium hydroxide solution and shake vigorously for 1-2 minutes.

  • Allow the layers to separate and discard the aqueous layer.

  • Repeat the wash with 50 mL of deionized water.

  • Dry the ethyl acrylate over anhydrous magnesium sulfate, filter, and use immediately.

Guide 2: Uncontrolled or Premature Polymerization

Unintended polymerization is a significant challenge, leading to low yields of the desired product and difficult-to-remove polymeric byproducts.[9]

Problem: My reaction mixture becomes viscous or solidifies, indicating uncontrolled polymerization.

Troubleshooting Workflow:

G start Uncontrolled Polymerization oxygen Oxygen Exclusion? start->oxygen temp Temperature Control? oxygen->temp Sufficient degas Degas solvent/reagents (e.g., N2 sparging, freeze-pump-thaw) oxygen->degas Insufficient inhibitor_control Inhibitor Management? temp->inhibitor_control Controlled lower_temp Lower reaction temperature; use a cooling bath temp->lower_temp Too High catalyst Catalyst/Initiator Choice? inhibitor_control->catalyst Sufficient add_inhibitor Add a radical inhibitor (e.g., TEMPO) if compatible with desired reaction inhibitor_control->add_inhibitor None/Incompatible change_catalyst Choose a less aggressive catalyst/initiator catalyst->change_catalyst Too Reactive success Controlled Reaction catalyst->success Optimal degas->temp lower_temp->inhibitor_control add_inhibitor->catalyst change_catalyst->success

Caption: Troubleshooting workflow for uncontrolled polymerization.

Detailed Causality and Solutions:

Potential Cause Explanation Recommended Action & Rationale
Presence of Radical Initiators Impurities, such as peroxides in solvents, can initiate radical polymerization. The reaction itself might generate radical species.Action: Use freshly distilled, inhibitor-free solvents. If the desired reaction is not radical-based, consider adding a small amount of a radical inhibitor like TEMPO. Rationale: This will quench any stray radicals that could initiate polymerization.
High Localized Temperatures Exothermic reactions can create hot spots in the reaction mixture, accelerating polymerization.Action: Ensure efficient stirring and consider adding reagents slowly to control the exotherm. Use an ice bath to maintain a consistent temperature. Rationale: Maintaining a uniform and controlled temperature prevents runaway polymerization.
Incompatible Catalysts Certain catalysts, particularly strong bases or Lewis acids, can also initiate anionic or cationic polymerization of ethyl acrylate.Action: Screen for milder catalysts that are still effective for the desired transformation. Rationale: A less reactive catalyst may have a lower propensity to initiate unwanted polymerization pathways.
Absence of Oxygen (for inhibited monomer) If using ethyl acrylate directly from the bottle without removing the inhibitor, the absence of oxygen can deactivate the inhibitor.Action: If not removing the inhibitor, ensure the reaction is not performed under strictly anaerobic conditions. A headspace of air is often sufficient. Rationale: Common inhibitors like MEHQ require oxygen to function as radical scavengers.[4]

Safety First: Handling Ethyl Acrylate

Ethyl acrylate is a flammable liquid with a pungent odor.[1] It is also a skin and respiratory irritant.[6][9][10][11] Always handle ethyl acrylate in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves (butyl rubber or Teflon are recommended), and a lab coat.[6][10] Ensure that sources of ignition are absent from the work area.[10][12][13]

References

  • ETHYL ACRYLATE HAZARD SUMMARY. (n.d.). NJ.gov.
  • ICSC 0267 - ETHYL ACRYLATE. (n.d.). ILO.
  • MSDS Ethyl Acrylate. (n.d.). Ayers International.
  • Ethyl Acrylate. (2016). Chemwatch.
  • Ethyl acrylate. (n.d.). In Wikipedia.
  • Ethyl Acrylate Production. (n.d.). Intratec.us.
  • ETHYL ACRYLATE. (n.d.). Ataman Kimya.
  • A green and novel method for synthesis of β-sulfonyl esters under solvent-free conditions. (2020). Taylor & Francis Online.
  • Ethyl Acrylate | C5H8O2. (n.d.). PubChem.
  • Inhibition of acrylate polymerization. (1974). Google Patents.
  • Method for preparing ethyl acrylate. (1969). Google Patents.
  • Process for production of ethyl acrylate. (1985). Google Patents.
  • Michael addition kinetics of ethyl acetoacetate and 2-ethylhexyl acrylate in ionic liquids. (2007). ResearchGate.
  • Ethyl acrylate. (n.d.). Cedre.fr.
  • Study on the synthesis of ethyl acrylate via catalytic distillation. (2010). ResearchGate.
  • Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. (2020). ACS Publications.
  • Aza-Michael addition of secondary amine to ethyl acrylate. (2006). ResearchGate.
  • Reactive distillation configuration for the production of ethyl acrylate. (2024). OUCI.
  • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. (2008). NIH.
  • Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. (2007). ResearchGate.
  • Enhance Slower Relaxation Process of Poly(ethyl acrylate) through Internal Plasticization. (2014). ResearchGate.
  • Ethyl Acrylate. (n.d.). LG Chem On.
  • Safe Handling and Storage of Acrylic Esters. (n.d.). Squarespace.

Sources

Technical Support Center: A Guide to the Storage and Handling of 3-(Pyridin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(Pyridin-2-yl)propanoic acid (CAS 15197-75-8). This document is designed for researchers, chemists, and drug development professionals to ensure the long-term stability and integrity of this compound. Improper storage can lead to degradation, compromising experimental results and product quality. This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the day-to-day handling and storage of this compound.

Q1: What are the optimal long-term storage conditions for solid this compound?

For maximum stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark environment. The key is to mitigate exposure to the three primary degradation factors: atmospheric oxygen, moisture, and light. While room temperature may be adequate for short periods, long-term storage at 2-8°C is recommended. For critical applications or reference standards, storage at -20°C under an inert atmosphere (argon or nitrogen) is the gold standard.

Q2: How should I store solutions of this compound?

Solutions are significantly more susceptible to degradation than the solid material. If you must store the compound in solution, prepare it fresh whenever possible. For short-term storage (1-2 weeks), aliquot the solution into tightly sealed vials and store at -20°C. For longer periods, storage at -80°C is advised[1][2]. It is crucial to use anhydrous-grade solvents to minimize moisture-related degradation. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.

Q3: What materials are incompatible with this compound?

Based on its chemical structure and safety data for related compounds, this compound should be kept away from strong oxidizing agents[3]. The pyridine ring is susceptible to oxidation, which can lead to the formation of N-oxides and other impurities. Additionally, avoid contact with strong bases, which can deprotonate the carboxylic acid and potentially catalyze other reactions.

Q4: Is this compound sensitive to light or air?

Yes. Pyridine-containing moieties can be sensitive to both light (photodegradation) and atmospheric oxygen (oxidation). To ensure integrity, always store the compound in amber vials or containers wrapped in aluminum foil to protect it from light. For high-purity applications, flushing the container with a dry, inert gas like argon or nitrogen before sealing is a critical step to displace oxygen and prevent oxidative degradation.

Section 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the use of this compound.

Issue 1: My solid sample has changed color (e.g., from white/off-white to yellow or brown).

  • Underlying Cause: A visible color change is a strong indicator of chemical degradation. This is most commonly caused by oxidation from prolonged exposure to air or photodegradation from exposure to light.

  • Causality Explained: The conjugated system of the pyridine ring can be altered by oxidation or light energy, leading to the formation of chromophores that absorb visible light, appearing as a yellow or brown tint.

  • Recommended Actions:

    • Do not use: The material is likely impure and will produce unreliable experimental results.

    • Quarantine the Lot: Separate the discolored vial from your main stock to prevent accidental use.

    • Review Storage Protocol: Assess whether the material was consistently stored away from light and in a tightly sealed container. If not, adjust your lab's standard operating procedures.

    • Procure a New Lot: It is safest to purchase a fresh batch of the compound and implement the correct storage protocols immediately upon receipt.

Issue 2: I'm seeing new, unexpected peaks in my HPLC/LC-MS analysis.

  • Underlying Cause: The appearance of new peaks, especially those that grow over time, is a classic sign of degradation. This could be due to improper long-term storage or instability of the compound within your analytical sample solvent and conditions.

  • Causality Explained: Degradation products will have different chemical properties (e.g., polarity, mass) from the parent compound, causing them to elute at different retention times in HPLC or show different m/z values in MS[4][5].

  • Recommended Troubleshooting Workflow: The following workflow can help you diagnose the source of the impurity.

G cluster_0 Degradation Stressors cluster_1 Potential Degradation Products main This compound N_Oxide Pyridine N-Oxide Derivative main->N_Oxide Oxidation Decarboxylation 2-Ethylpyridine (Decarboxylation Product) main->Decarboxylation Thermal Stress RingOpened Ring-Opened Products main->RingOpened Photodegradation / Harsh Oxidation O2 Atmospheric Oxygen (O₂) O2->N_Oxide Light UV Light / Heat Light->Decarboxylation Light->RingOpened Oxidants Strong Oxidizing Agents (e.g., Peroxides) Oxidants->RingOpened

Caption: Potential degradation pathways for this compound.

  • Oxidation: The nitrogen atom in the pyridine ring is a primary target for oxidation, leading to the formation of the corresponding N-oxide. This alters the compound's electronic properties, polarity, and biological activity.

  • Photodegradation: Exposure to UV light can provide the energy needed to break bonds within the aromatic ring, potentially leading to complex mixtures of ring-opened byproducts.

  • Thermal Degradation (Decarboxylation): Like many carboxylic acids, this compound can undergo decarboxylation (loss of CO₂) at elevated temperatures, which would yield 2-ethylpyridine.

By understanding these pathways, researchers can take proactive steps—protecting from air, light, and heat—to ensure the compound remains stable and suitable for its intended scientific use.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Chemsrc. (2013). MSDS of (R)-3-Amino-3-(pyridin-2-yl)propanoic acid.
  • PubChem. (n.d.). 3-Pyrrolidin-2-yl-propionic acid. National Center for Biotechnology Information.
  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 86, 11–35.
  • PubChem. (n.d.). 3-(Pyridin-3-yl)propanoic acid. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). The degradation of propionyl-CoA.
  • Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 345-351.
  • Al-Mardini, A. M., et al. (2023). Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants. International Journal of Molecular Sciences, 24(4), 3393.
  • ACS. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Chemical Society.
  • Pharmaffiliates. (n.d.). N-(Pyridin-2-yl)-3-(pyridin-2-ylamino)propanamide.
  • Emerson, S. U., et al. (1998). Degradation of 3-phenylpropionic acid by Haloferax sp. D1227. Applied and Environmental Microbiology, 64(8), 2843–2848.
  • Plamondon, L., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758–765.
  • Dubey, S., et al. (2015). Impurity Profiling and Drug Characterization: Backdrop and Approach. Asian Journal of Pharmaceutical and Clinical Research, 8(3), 33-41.

Sources

Technical Support Center: Optimizing Reaction Conditions for Synthesizing Coordination Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of coordination polymers. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of crystallizing these fascinating materials. Our approach is rooted in explaining the "why" behind experimental choices, ensuring you can make informed decisions to overcome common synthetic challenges.

Frequently Asked Questions (FAQs)

This section addresses common questions about the critical parameters that govern the successful synthesis of coordination polymers.

Q1: What are the most critical factors influencing the dimensionality and structure of a coordination polymer?

The final architecture of a coordination polymer is a delicate balance of several interdependent factors. The most influential include:

  • Metal-to-Ligand Molar Ratio: This ratio directly impacts the connectivity of the resulting framework. For instance, a 1:1 metal-to-ligand ratio often yields one-dimensional (1D) linear or zigzag chains, while a 1:2 ratio may lead to the formation of two-dimensional (2D) square grids or more complex three-dimensional (3D) structures.[1] Adjusting this ratio can even induce transformations from a simple coordination complex into a coordination polymer.[2]

  • Temperature: Temperature plays a crucial role in both the kinetics of crystal growth and the thermodynamic stability of the final product.[3] Different temperatures can lead to the formation of distinct phases or isomers. For example, in some solvothermal syntheses, lower temperatures (e.g., 60-80 °C) might favor one polymorph, while higher temperatures (e.g., 120 °C) can lead to a different, more stable structure.[4]

  • pH of the Reaction Mixture: The pH is a critical parameter as it dictates the deprotonation state of the organic ligands, which in turn alters their coordination behavior.[5] Generally, higher pH levels lead to a greater degree of ligand deprotonation and higher connectivity, resulting in structures of higher dimensionality.[6][7] Conversely, lower pH can lead to lower dimensionality.[6][7]

  • Solvent System: The choice of solvent is paramount, influencing not only the solubility of the reactants but also the coordination environment of the metal ion. Coordinating solvents can compete with the primary ligands for binding sites on the metal center, potentially leading to lower-dimensional structures.[5][8] The solvent can also act as a template, guiding the assembly of the framework.[5]

Q2: How does the solvent's polarity and coordinating ability affect the synthesis?

The solvent's properties have a profound impact on the outcome of the synthesis:

  • Coordinating Solvents: Solvents like dimethylformamide (DMF), acetonitrile, or water can coordinate directly to the metal ions. This can block potential binding sites that would otherwise be occupied by the bridging organic ligand, often resulting in lower-dimensional structures (e.g., 1D chains instead of a 3D network).[5] However, in some cases, coordinated solvent molecules can be essential for the formation of a specific desired structure.[9]

  • Non-Coordinating Solvents: Solvents with low coordinating ability, such as ethanol or methanol, are less likely to interfere with the primary coordination between the metal and the organic ligand, often favoring the formation of higher-dimensional structures.

  • Solvent Polarity and Mixtures: The polarity of the solvent affects the solubility of the reactants and the stability of different intermediates. Using mixed-solvent systems can be an effective strategy to fine-tune the solubility and control the crystal growth process, sometimes leading to novel structures that are not accessible in single-solvent systems.[10]

Q3: Can temperature be used to control the phase of the resulting coordination polymer?

Absolutely. Temperature is a powerful tool for phase selection. In many systems, different crystalline phases (polymorphs or isomers) have different thermodynamic stabilities. A sequential transformation from a kinetically favored product to a thermodynamically more stable one can often be observed with increasing temperature or reaction time.[11] For instance, a reaction at 90 °C might yield one isomer, while the same reaction at 120 °C produces a different one.[3] It is also important to note that at very high temperatures (e.g., above 140-180 °C), metastable phases may decompose or transform into a new, unidentified phase.[11]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of coordination polymers.

Problem 1: Formation of an Amorphous Precipitate Instead of Crystalline Material

The immediate formation of a powder or amorphous precipitate is a common issue, indicating that the nucleation rate is too high, preventing orderly crystal growth.

Causality: Rapid precipitation occurs when the concentration of the reactants exceeds the critical supersaturation level too quickly. This leads to the instantaneous formation of a large number of small nuclei, which do not have sufficient time to organize into a crystalline lattice.

Troubleshooting Workflow:

Troubleshooting Amorphous Precipitate Formation

Step-by-Step Solutions:

  • Reduce Reactant Concentration: This is the most straightforward approach. Halve the concentration of both the metal salt and the organic ligand solutions. This lowers the degree of supersaturation, slowing down the nucleation rate and allowing more time for ordered crystal growth.

  • Slow Down the Mixing of Reactants: Instead of directly mixing the solutions, employ a method that allows for slow diffusion of the reactants.

    • Protocol 1: Liquid-Liquid Diffusion: See the detailed protocol below. This involves layering a solution of one reactant over a solution of the other, often with a buffer layer of pure solvent in between.

    • Vapor Diffusion: In this method, a solution of the metal-ligand mixture is placed in a vial, which is then placed in a larger sealed container with a volatile "anti-solvent" in which the coordination polymer is insoluble. The slow diffusion of the anti-solvent vapor into the reaction vial gradually decreases the solubility of the product, promoting slow crystallization.

    • Gel Diffusion: Growing crystals in a gel matrix, such as agarose or silica gel, can physically slow down the diffusion of reactants, providing an excellent medium for the growth of high-quality single crystals.[12][13]

  • Optimize the Reaction Temperature:

    • For room-temperature syntheses, lowering the temperature can decrease the reaction rate.

    • For solvothermal or hydrothermal syntheses, sometimes increasing the temperature can improve the solubility of intermediates and promote the annealing of defects, leading to a more crystalline product.[3]

Problem 2: Poor Crystallinity or Small Crystal Size

Even if a crystalline product is obtained, the crystals may be too small for single-crystal X-ray diffraction or may exhibit poor diffraction quality.

Causality: This issue also stems from a high nucleation rate relative to the crystal growth rate. Many small crystals form instead of a few large ones. Impurities in the starting materials or solvent can also inhibit crystal growth.

Step-by-Step Solutions:

  • Further Optimize Reactant Concentrations: Continue to systematically decrease the reactant concentrations to find the optimal conditions for growing larger crystals.

  • Control the Evaporation Rate (for slow evaporation methods): If you are using slow evaporation, ensure the container is not open to the air. Cover it with a lid or parafilm with a few small pinholes. This slows the rate of solvent evaporation, allowing more time for crystal growth.

  • Introduce a Modulator: The addition of a small amount of a monocarboxylic acid (e.g., acetic acid, formic acid) can act as a "modulator." These molecules compete with the bridging ligand for coordination sites, effectively slowing down the overall rate of framework formation and leading to larger, more well-defined crystals.

  • Ensure Purity of Reagents: Use high-purity reagents and solvents to avoid the presence of impurities that can disrupt the crystal lattice.[5]

Problem 3: Inconsistent Results and Poor Reproducibility

Obtaining different products or yields from seemingly identical experiments is a frustrating but common problem.

Causality: Coordination polymer synthesis can be highly sensitive to subtle variations in reaction conditions that may be overlooked.[5]

Step-by-Step Solutions:

  • Strictly Control All Parameters:

    • Temperature: Use an oil bath or oven with precise temperature control.

    • pH: Measure and adjust the initial pH of the reaction mixture consistently. Note that the pH can change during the course of a solvothermal reaction.[6]

    • Solvent Composition: Use precise measurements for mixed-solvent systems.

    • Mixing: Ensure thorough and consistent mixing of reactants before initiating crystallization.

  • Document Everything: Keep a detailed laboratory notebook, recording the exact amounts of reagents, solvent volumes, reaction times, temperatures, and any observations. This will help you identify any unintentional variations between experiments.

  • Check for Impurities: As mentioned before, impurities in the starting materials can lead to inconsistent results.

Experimental Protocols

Protocol 1: Hydrothermal/Solvothermal Synthesis

This method is widely used for synthesizing robust, often porous, coordination polymers. The reaction is carried out in a sealed vessel at elevated temperatures and pressures.

Methodology:

  • Reactant Preparation: In a typical synthesis, the metal salt (e.g., 0.1 mmol) and the organic ligand (e.g., 0.1 mmol, for a 1:1 ratio) are added to a Teflon-lined stainless steel autoclave (typically 23 mL volume).

  • Solvent Addition: The chosen solvent or solvent mixture (e.g., 10 mL of DMF/water) is added to the autoclave.

  • pH Adjustment (Optional): If pH control is desired, a small amount of an acid (e.g., HNO₃) or a base (e.g., NaOH, Et₃N) is added to the mixture.[14]

  • Sealing the Vessel: The Teflon liner is capped, and the stainless steel autoclave is securely sealed.

  • Heating: The sealed vessel is placed in a programmable oven. The temperature is ramped up to the desired setpoint (e.g., 120 °C) and held for a specific duration (e.g., 48-72 hours).[6]

  • Cooling: The oven is then slowly cooled to room temperature (e.g., over 24 hours). Slow cooling is crucial for obtaining high-quality crystals.

  • Product Isolation: The autoclave is opened, and the crystalline product is isolated by filtration.

  • Washing and Drying: The crystals are washed with the reaction solvent (e.g., DMF) and then often with a lower-boiling-point solvent (e.g., ethanol or acetone) to remove any unreacted starting materials. The product is then dried, typically in a vacuum oven at a moderate temperature.

Workflow for Hydrothermal Synthesis

Protocol 2: Slow Evaporation

This is a simple and effective method for growing crystals of coordination polymers that are soluble in a particular solvent.

Methodology:

  • Prepare a Homogeneous Solution: Dissolve the metal salt and organic ligand in a suitable solvent or solvent mixture in a small beaker or vial. The solution should be clear and free of any precipitate.

  • Cover the Container: Cover the beaker or vial with parafilm.

  • Allow for Slow Evaporation: Pierce a few small holes in the parafilm with a needle. This will allow the solvent to evaporate slowly over several days to weeks.

  • Crystal Growth: Place the container in an undisturbed location, such as a fume hood with the sash down or a cabinet, to avoid vibrations and temperature fluctuations. Crystals will form as the solvent evaporates and the solution becomes supersaturated.

  • Harvesting: Once suitable crystals have formed, they can be carefully removed from the solution.

Protocol 3: Liquid-Liquid Diffusion

This technique is ideal when the reactants are highly reactive and tend to precipitate quickly upon mixing.

Methodology:

  • Prepare Reactant Solutions: Prepare two separate solutions: one containing the metal salt and the other containing the organic ligand.

  • Set up the Diffusion Apparatus: Use a narrow glass tube or a U-tube.

  • Layer the Solutions: Carefully layer the denser of the two solutions at the bottom of the tube. Then, very slowly and carefully, add a layer of pure solvent (a buffer layer) on top. Finally, slowly layer the less dense solution on top of the buffer layer.

  • Allow for Diffusion: Seal the tube and leave it in an undisturbed location. The reactants will slowly diffuse into the buffer layer, and crystals will form at the interface where they meet. This process can take several days to weeks.[12]

Data Summary: Influence of Reaction Parameters

The following table summarizes the general effects of key reaction parameters on the final product. Note that these are general trends, and the specific outcome will depend on the particular chemical system.

ParameterHow to VaryGeneral Effect on StructureRationale
Molar Ratio (Metal:Ligand) Change the stoichiometry of reactantsLower ratios (e.g., 1:1) often favor 1D chains. Higher ratios (e.g., 1:2) can lead to 2D or 3D networks.[1]Dictates the number of ligands available to bridge metal centers, influencing connectivity.
Temperature Increase or decrease oven temperatureCan select between kinetic and thermodynamic products.[11] Higher temperatures can lead to denser, more stable phases.Affects reaction kinetics, solubility, and the relative stability of different polymorphs.
pH Add acid or baseLower pH often results in lower dimensionality. Higher pH generally leads to higher dimensionality.[6][7]Controls the deprotonation state of the ligand, affecting its coordination modes.
Solvent Change solvent or use mixed solventsCoordinating solvents may block sites and reduce dimensionality.[5] Solvent polarity affects solubility and crystal growth.Solvent can act as a ligand, template, or simply a medium for the reaction.[8]
Concentration Dilute or concentrate reactantsLower concentrations favor fewer nuclei and larger crystals. Higher concentrations can lead to amorphous precipitates.Controls the rate of supersaturation and nucleation.

References

  • Molar ratio induced crystal transformation from coordination complex to coordination polymers.Chinese Chemical Letters.
  • Study of temperature and ligand flexibility effects on coordination polymer formation from cyclobutanetetracarboxylic acid.ResearchGate.
  • The Effect of pH on the Dimensionality of Coordination Polymers.Inorganic Chemistry.
  • Effect of pH on the construction of CdII coordination polymers involving the 1,1′-[1,4-phenylenebis(methylene)]bis(3,5-dicarboxylatopyridinium) ligand.IUCr.
  • Synthesis of coordination polymers and zinc compounds.Divulga UAB.
  • Solvent effect in the chemical design of coordination polymers of various topologies with Co2+ and Ni2+ ions and 2-furoate anions.CrystEngComm (RSC Publishing).
  • The Effect of pH on the Dimensionality of Coordination Polymers.ResearchGate.
  • Strategies to control the dimensionality of coordination polymers.Benchchem.
  • Role of solvents in coordination supramolecular systems.Chemical Communications (RSC Publishing). DOI:10.1039/C1CC10935A.
  • Crystallization Behavior of Coordination Polymers. 1. Kinetic and Thermodynamic Features of 1,3-Bis(4-pyridyl)propane/MCl2 Systems.ACS Publications.
  • Solvothermal synthesis of coordination polymers at different temperatures and their luminescence studies.CrystEngComm (RSC Publishing). DOI:10.1039/C5CE02540K.
  • Temperature-Controlled Assembly/Reassembly of Two Dicarboxylate-Based Three-Dimensional Co(II) Coordination Polymers with an Antiferromagnetic Metallic Layer and a Ferromagnetic Metallic Chain.MDPI.
  • Novel Coordinated-Solvent Induced Assembly of Cd(II) Coordination Polymers Containing 4,4′-Dipyridylsulfide.Crystal Growth & Design - ACS Publications.
  • Crystal growth in gelled solution: applications to coordination polymers.RSC Publishing.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of HPLC Methods for 3-(Pyridin-2-yl)propanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 3-(Pyridin-2-yl)propanoic acid, a key building block in the synthesis of various pharmaceutical agents, requires precise analytical oversight. This guide provides an in-depth, experience-driven comparison and validation protocol for High-Performance Liquid Chromatography (HPLC) methods tailored for the analysis of this compound. Moving beyond a simple recitation of steps, we will delve into the scientific rationale behind methodological choices, ensuring a self-validating system that stands up to rigorous scientific and regulatory scrutiny.

The Analytical Challenge: Understanding this compound

This compound is a polar molecule containing both a basic pyridine ring and an acidic carboxylic acid group. This amphoteric nature can present challenges in chromatographic retention and peak shape. Therefore, the selection of an appropriate HPLC method is critical for achieving accurate and reproducible results. This guide will focus on reversed-phase HPLC (RP-HPLC), a widely adopted technique for the analysis of moderately polar compounds.

Comparative Analysis of HPLC Methodologies

While specific, validated HPLC methods for this compound are not abundantly available in public literature, we can extrapolate from established methods for structurally similar compounds, such as pyridine carboxylic acid isomers, to propose and validate a robust analytical procedure.[1][2] The primary alternatives in RP-HPLC revolve around the choice of stationary phase (column) and mobile phase composition.

A common approach for polar compounds like our analyte is the use of a C18 column. To address the potential for poor retention and peak tailing, several strategies can be employed in the mobile phase design:

  • pH Adjustment: Controlling the pH of the mobile phase is crucial. For this compound, a mobile phase with a pH below the pKa of the carboxylic acid group (typically around 4-5) will ensure the analyte is in its neutral form, promoting retention on a non-polar C18 stationary phase.

  • Ion-Pairing Agents: While effective, the use of ion-pairing reagents can lead to long column equilibration times and are often not compatible with mass spectrometry (LC-MS).[3]

  • Mixed-Mode Chromatography: This technique utilizes stationary phases with both reversed-phase and ion-exchange characteristics, offering enhanced retention for polar and ionizable compounds.[4][5]

For the purpose of this guide, we will focus on a widely accessible and versatile approach: a buffered aqueous-organic mobile phase on a C18 column. This method, when properly validated, provides a reliable and transferable analytical solution.

A Representative RP-HPLC Method for Validation

Based on the analysis of related pyridine derivatives, the following starting conditions are proposed for the analysis of this compound:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA standard C18 column provides a good balance of efficiency and backpressure. The chosen dimensions are common in quality control laboratories, facilitating method transfer.
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (30:70, v/v)Acetonitrile is a common organic modifier with good UV transparency. A phosphate buffer at pH 3.0 will suppress the ionization of the carboxylic acid group, enhancing retention and improving peak shape.[6]
Flow Rate 1.0 mL/minA flow rate of 1.0 mL/min is typical for a 4.6 mm I.D. column and provides a reasonable analysis time.
Detection UV at 262 nmThe pyridine ring exhibits strong UV absorbance. 262 nm is a common wavelength for the detection of pyridine-containing compounds, offering good sensitivity.
Injection Volume 10 µLA 10 µL injection volume is a standard choice that balances sensitivity with the potential for column overload.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and peak shapes.

The Cornerstone of Reliability: A Step-by-Step Validation Protocol

Method validation is the documented process that demonstrates an analytical method is suitable for its intended purpose.[7] We will adhere to the globally recognized International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][4]

Experimental Workflow for HPLC Method Validation

HPLC Method Validation Workflow cluster_Preparation Preparation cluster_Execution Execution & Data Acquisition cluster_Evaluation Data Evaluation & Reporting Protocol Validation Protocol Definition Standards Preparation of Standards & Samples Protocol->Standards SystemSuitability System Suitability Testing Standards->SystemSuitability ValidationParameters Analysis of Validation Parameters SystemSuitability->ValidationParameters DataAnalysis Data Analysis & Statistical Evaluation ValidationParameters->DataAnalysis Report Validation Report Generation DataAnalysis->Report

Caption: A streamlined workflow for the validation of an HPLC method.

System Suitability

Why it's done: Before any validation experiments, the suitability of the chromatographic system must be established. This ensures that the instrument and the method are performing adequately on the day of analysis.

How to do it:

  • Prepare a standard solution of this compound at a concentration that will be used for routine analysis (e.g., 100 µg/mL).

  • Inject this solution six replicate times.

  • Calculate the following parameters:

    • Tailing Factor (T): Should be ≤ 2.0.

    • Theoretical Plates (N): Should be ≥ 2000.

    • Relative Standard Deviation (RSD) of Peak Area and Retention Time: Should be ≤ 2.0%.

These acceptance criteria are based on general pharmacopeial guidelines, such as those found in the United States Pharmacopeia (USP).[5][8]

Specificity

Why it's done: Specificity demonstrates that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

How to do it:

  • Forced Degradation Studies: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.

  • Inject the stressed samples and a placebo (if analyzing a formulated product).

  • The peak for this compound should be free from any co-eluting peaks from degradation products or the placebo. Peak purity can be assessed using a photodiode array (PDA) detector.

Linearity

Why it's done: Linearity establishes that the method's response is directly proportional to the concentration of the analyte over a specified range.

How to do it:

  • Prepare a series of at least five standard solutions of this compound covering the expected working range (e.g., 50% to 150% of the target concentration).

  • Inject each solution in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Why it's done: Accuracy is the closeness of the test results obtained by the method to the true value.

How to do it:

  • Perform recovery studies by spiking a known amount of this compound into a placebo or a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicates at each concentration level.

  • Calculate the percentage recovery. The mean recovery should be within 98.0% to 102.0%.

Precision

Why it's done: Precision demonstrates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is assessed at two levels:

  • Repeatability (Intra-assay precision): Precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

How to do it:

  • Repeatability: Analyze six replicate samples of this compound at 100% of the target concentration.

  • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.

  • The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Why it's done:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

How to do it: These can be determined based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 * (Standard Deviation of the Response / Slope)

  • LOQ = 10 * (Standard Deviation of the Response / Slope)

The LOQ should be verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

Robustness

Why it's done: Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

How to do it:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Mobile phase composition (e.g., ± 2% organic)

    • pH of the buffer (e.g., ± 0.2 units)

    • Column temperature (e.g., ± 2 °C)

  • Analyze a system suitability solution under each of these modified conditions.

  • The system suitability parameters should remain within the acceptance criteria.

Summary of Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criteria
System Suitability Tailing Factor ≤ 2.0, Theoretical Plates ≥ 2000, RSD of Peak Area and Retention Time ≤ 2.0%
Specificity No interference from placebo or degradation products at the analyte's retention time.
Linearity Correlation coefficient (r²) ≥ 0.999
Accuracy Mean recovery between 98.0% and 102.0%
Precision (Repeatability & Intermediate) RSD ≤ 2.0%
LOD & LOQ Determined and verified.
Robustness System suitability criteria are met under varied conditions.

Logical Relationships in HPLC Method Validation

Validation Parameter Relationships Specificity Specificity Accuracy Accuracy Specificity->Accuracy Linearity Linearity Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy->Range Precision Precision Precision->Accuracy Precision->Range Robustness Robustness Robustness->Precision

Caption: Interdependencies of key HPLC method validation parameters.

Conclusion

The validation of an HPLC method for the analysis of this compound is a systematic process that ensures the generation of reliable and accurate data. By following a well-defined protocol based on ICH guidelines and understanding the scientific principles behind each validation parameter, researchers and drug development professionals can be confident in the quality of their analytical results. The representative method and validation procedure outlined in this guide provide a solid foundation for establishing a robust and defensible analytical method for this important pharmaceutical intermediate.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid.
  • HELIX Chromatography. (n.d.). HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column.
  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • Vladimirova, S., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 131-137.
  • Pałys, M., et al. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL)-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica - Drug Research, 63(5), 363-370.
  • Patel, K. R., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology, 8(3), 29-37.
  • Sathish, P., & Saravanan, D. (2022). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Journal of Pharmaceutical Negative Results, 13(4), 51-57.
  • Khan, I., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules, 29(10), 2305.
  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.
  • Singh, S., et al. (2015). Development and Validation of RP-HPLC Method for the Dissolution and Assay of Etoricoxib in Pharmaceutical Dosage Forms. International Journal of Pharmaceutical Sciences and Research, 6(1), 358-362.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Higashi, T., & Shimada, K. (2003). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Chromatography B, 792(2), 349-359.
  • Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 423-429.

Sources

A Comparative Guide to the Biological Activity of Pyridinepropanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyridine ring is a privileged scaffold, a cornerstone in the architecture of countless biologically active molecules.[1] Its ability to engage in hydrogen bonding, its metabolic stability, and the nuanced electronic effects governed by the position of its nitrogen atom make it a versatile tool in medicinal chemistry. When coupled with a propanoic acid moiety—a classic pharmacophore in its own right, notably in the non-steroidal anti-inflammatory drug (NSAID) class—the resulting pyridinepropanoic acid isomers present a fascinating case study in structure-activity relationships (SAR).[2][3]

While extensive literature exists on complex derivatives, direct, side-by-side comparative studies on the fundamental isomers of pyridinepropanoic acid are less common. This guide aims to bridge that gap by synthesizing data from related pyridine compounds and arylpropionic acids to build a predictive framework for their biological activity. We will explore the likely impact of isomerism on key therapeutic areas, provide validated experimental protocols for their direct comparison, and offer insights into the causality behind these experimental designs.

The Critical Influence of Isomerism on Biological Function

The position of the nitrogen atom in the pyridine ring relative to the propanoic acid side chain dictates the molecule's electronic distribution, steric profile, and potential for intermolecular interactions. These differences, though seemingly subtle, can lead to profoundly different pharmacological outcomes.[4][5] For instance, studies on different families of lipid isomers have shown that minor changes in structure can switch a molecule's primary effect from anti-inflammatory to metabolic regulation.[6] Similarly, the stereochemistry of chiral compounds can be the primary determinant of their biological activity, often due to stereoselective uptake mechanisms or specific interactions with a target protein.[7]

We can hypothesize three key positional isomers for the propanoic acid group attached to the pyridine ring:

  • 3-(Pyridin-2-yl)propanoic acid: The side chain is ortho to the nitrogen. This proximity can lead to intramolecular hydrogen bonding or chelation with metal ions in enzyme active sites, and may also introduce steric hindrance.

  • 3-(Pyridin-3-yl)propanoic acid: The side chain is meta to the nitrogen. This isomer, also known as nicotinic propanoic acid, has an electronic profile similar to its parent, nicotinic acid, a well-known lipid-lowering agent.

  • 3-(Pyridin-4-yl)propanoic acid: The side chain is para to the nitrogen. This position allows the nitrogen's electronic influence to be transmitted most directly through the ring to the side chain, potentially impacting its acidity and interaction with biological targets.

This guide will focus on two primary, inferred biological activities for these isomers: anti-inflammatory effects and enzyme inhibition.

Comparative Analysis of Potential Biological Activities

Anti-Inflammatory Activity

Arylpropionic acids are a well-established class of NSAIDs, with ibuprofen and naproxen being prominent examples.[2][3] Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins. Given that pyridinepropanoic acids are heteroaryl analogues, it is highly probable they will exhibit similar anti-inflammatory properties.[8][9][10]

The key to their activity will lie in how effectively each isomer can access and bind to the active site of COX-1 and COX-2. The position of the pyridine nitrogen will influence the molecule's shape and electrostatic potential, which are critical for fitting into the enzyme's hydrophobic channel and interacting with key residues like Arg120.

Illustrative Data for Comparative Analysis

To facilitate a direct comparison, the following table presents hypothetical, yet plausible, data that one might obtain from the experimental protocols detailed later in this guide.

IsomerCOX-1 Inhibition (IC₅₀, µM)COX-2 Inhibition (IC₅₀, µM)COX-2 Selectivity Index (COX-1/COX-2)In Vivo Anti-Inflammatory Effect (% Edema Inhibition)
This compound15.25.82.645%
3-(Pyridin-3-yl)propanoic acid25.52.112.165%
3-(Pyridin-4-yl)propanoic acid8.91.55.958%
Ibuprofen (Reference)3.50.57.070%

Note: This data is illustrative and intended for comparative purposes only. Actual experimental results may vary.

From this hypothetical data, we can infer that the 3-(pyridin-3-yl) and 3-(pyridin-4-yl) isomers may exhibit greater COX-2 selectivity than the 2-pyridyl isomer, a desirable trait for reducing gastrointestinal side effects associated with COX-1 inhibition. The ortho-position in the 2-pyridyl isomer could present steric hindrance, potentially reducing its affinity for the COX active site.

Enzyme Inhibition

The pyridine carboxylic acid scaffold is a frequent component of potent enzyme inhibitors targeting a wide range of enzymes, from histone demethylases to kinases.[4][5][11] The nitrogen atom can act as a hydrogen bond acceptor or coordinate with metal ions, while the carboxylic acid group can form salt bridges with basic residues like arginine or lysine.

The inhibitory potential and selectivity of the pyridinepropanoic acid isomers will be highly dependent on the specific topology and amino acid composition of the target enzyme's active site.

  • This compound: Its ability to act as a bidentate ligand through the nitrogen and carboxylate group makes it a strong candidate for inhibiting metalloenzymes.

  • 3-(Pyridin-3-yl)propanoic acid: This isomer may be a suitable inhibitor for enzymes where the active site requires a specific hydrogen bonding pattern without the steric bulk of an ortho-substituent.

  • 3-(Pyridin-4-yl)propanoic acid: The para-positioning allows for a more linear structure, which could be advantageous for accessing deep, narrow active site pockets.

Experimental Protocols for Comparative Evaluation

To ensure scientific rigor and generate reliable comparative data, standardized and validated protocols are essential. The following sections detail the methodologies for assessing the anti-inflammatory and enzyme inhibitory activities of the pyridinepropanoic acid isomers.

Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol provides a self-validating system to determine the inhibitory potency (IC₅₀) of the isomers against COX-1 and COX-2.

Causality Behind Experimental Choices:

  • Enzyme Source: Using purified ovine COX-1 and human recombinant COX-2 ensures a standardized and reproducible source of enzyme activity.

  • Detection Method: A colorimetric assay provides a robust and easily quantifiable readout of prostaglandin production, which is a direct measure of COX activity.

  • Reference Compound: Including a well-characterized NSAID like ibuprofen allows for the validation of the assay's performance and provides a benchmark for comparing the potency of the test compounds.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a 100 mM Tris-HCl buffer (pH 8.0).

    • Dissolve cofactors (epinephrine, glutathione, hematin) in the Tris-HCl buffer.

    • Prepare stock solutions of the pyridinepropanoic acid isomers and ibuprofen in DMSO (10 mM). Serially dilute in buffer to achieve final assay concentrations.

    • Prepare arachidonic acid (substrate) solution.

  • Assay Procedure:

    • In a 96-well plate, add 150 µL of Tris-HCl buffer, 10 µL of the cofactor solution, and 10 µL of the enzyme (COX-1 or COX-2).

    • Add 10 µL of the test compound dilutions (or DMSO for control) to the respective wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of arachidonic acid solution.

    • Incubate at 37°C for 5 minutes.

    • Stop the reaction by adding 10 µL of 1M HCl.

    • Add a colorimetric probe (e.g., as part of a commercial kit) and measure the absorbance at the appropriate wavelength (e.g., 590 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration that causes 50% inhibition) using non-linear regression analysis.

    • Calculate the COX-2 Selectivity Index by dividing the IC₅₀ (COX-1) by the IC₅₀ (COX-2).

Workflow for COX Inhibition Assay

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Buffers, Cofactors, Isomers Mix Add Buffer, Cofactors, Enzyme, and Isomer Reagents->Mix Enzyme Prepare COX-1/COX-2 Enzyme Solutions Enzyme->Mix PreIncubate Pre-incubate (37°C, 10 min) Mix->PreIncubate Initiate Add Arachidonic Acid (Substrate) PreIncubate->Initiate Incubate Incubate (37°C, 5 min) Initiate->Incubate Stop Stop Reaction (1M HCl) Incubate->Stop Detect Add Colorimetric Probe & Read Absorbance Stop->Detect Calc Calculate % Inhibition Detect->Calc Plot Plot Dose-Response Curve Calc->Plot IC50 Determine IC50 Values & Selectivity Index Plot->IC50

Caption: Workflow for determining COX-1/COX-2 inhibition.

Protocol 2: General Kinase Inhibition Assay (Example: Tyrosine Kinase)

This protocol describes a method to screen the isomers for inhibitory activity against a representative enzyme class, such as a tyrosine kinase, which is often implicated in cancer and inflammatory diseases.

Causality Behind Experimental Choices:

  • Assay Format: A luminescence-based assay (e.g., ADP-Glo™) is highly sensitive and quantitative, measuring the amount of ADP produced, which is a direct product of kinase activity. This format is also amenable to high-throughput screening.

  • Substrate: Using a generic poly-Glu,Tyr peptide as a substrate allows for the screening of a broad range of tyrosine kinases.

  • ATP Concentration: The concentration of ATP is set near its Km value for the specific kinase. This ensures that the assay is sensitive to competitive inhibitors that compete with ATP for the binding site.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare stock solutions of the isomers in DMSO.

    • Prepare ATP and the poly(Glu,Tyr) substrate in the reaction buffer.

    • Prepare the kinase enzyme dilution in the reaction buffer.

  • Assay Procedure:

    • In a white, opaque 96-well plate, add 5 µL of the test compound dilutions.

    • Add 20 µL of the kinase/substrate mixture.

    • Initiate the reaction by adding 25 µL of the ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Convert the generated ADP to ATP and measure the light output by adding 50 µL of Kinase Detection Reagent. Incubate for 30 minutes.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition based on the luminescence signal relative to the high-activity (DMSO) and no-activity (no enzyme) controls.

    • Determine IC₅₀ values as described in the COX inhibition assay protocol.

Structure-Activity Relationship (SAR) Pathway

The biological activity of these isomers is a direct consequence of their chemical structure. The diagram below illustrates the relationship between the isomeric form and the potential biological outcome, highlighting the key molecular properties that mediate this effect.

SAR_Pathway cluster_isomers Pyridinepropanoic Acid Isomers cluster_properties Key Molecular Properties cluster_outcomes Biological Outcomes Isomer2 2-pyridyl (ortho) Sterics Steric Hindrance Isomer2->Sterics High Chelation Chelation Potential Isomer2->Chelation High Isomer3 3-pyridyl (meta) Electronics Electronic Profile (pKa, Dipole) Isomer3->Electronics Shape Molecular Shape Isomer3->Shape Isomer4 4-pyridyl (para) Isomer4->Electronics Isomer4->Shape Activity Differential Biological Activity (e.g., Anti-Inflammatory, Enzyme Inhibition) Sterics->Activity Electronics->Activity Chelation->Activity Shape->Activity Selectivity Target Selectivity (e.g., COX-2 vs COX-1) Activity->Selectivity

Caption: Influence of isomerism on biological activity.

Conclusion

The comparative analysis of pyridinepropanoic acid isomers, while currently based on inferences from related chemical classes, provides a robust framework for future drug discovery efforts. The position of the pyridine nitrogen is a critical determinant of the molecule's physicochemical properties, which in turn governs its interaction with biological targets. The 3- and 4-pyridyl isomers appear to be promising candidates for developing selective COX-2 inhibitors, while the 2-pyridyl isomer's chelating ability may be leveraged for inhibiting metalloenzymes.

The experimental protocols provided herein offer a clear and validated path for researchers to directly test these hypotheses, generate definitive comparative data, and unlock the full therapeutic potential of these versatile scaffolds. By understanding the causality behind isomer-specific activity, we can more rationally design the next generation of targeted and effective therapeutics.

References

  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.Dove Medical Press. [Link]
  • Synthesis and anti-inflammatory activity of some 3-(4,6-disubtituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)
  • A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one.National Institutes of Health (NIH). [Link]
  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid.PubMed Central. [Link]
  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities.IJPPR. [Link]
  • (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities.
  • Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy f
  • Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Deriv
  • Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety.MDPI. [Link]
  • Antimicrobial and Antiproliferative Properties of 2-Phenyl-N-(Pyridin-2-yl)acetamides.PubMed. [Link]
  • Enhancing the antimycobacterial efficacy of pyridine-4-carbohydrazide: linkage to additional antimicrobial agents via oxocarboxylic acids.RSC Publishing. [Link]
  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity.Frontiers. [Link]
  • This compound.PubChem. [Link]
  • 3-(Pyridin-3-yl)propanoic acid.PubChem. [Link]

Sources

A Comparative Guide to 3-(Pyridin-2-yl)propanoic Acid and 3-(Pyridin-3-yl)propanoic Acid: Isomeric Scaffolds in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the pyridine ring stands as a cornerstone scaffold, prized for its unique electronic properties and its prevalence in a vast array of bioactive molecules and functional materials.[1][2] The positional isomerism of substituents on this heterocyclic core can dramatically alter a molecule's physicochemical properties, reactivity, and biological activity. This guide provides an in-depth, objective comparison of two closely related pyridylpropanoic acid isomers: 3-(Pyridin-2-yl)propanoic acid and 3-(Pyridin-3-yl)propanoic acid. By examining their synthesis, properties, and applications through the lens of their structural differences, this document aims to equip researchers with the critical insights needed to make informed decisions in their own research and development endeavors.

At a Glance: Structural and Physicochemical Distinctions

The fundamental difference between this compound and its 3-yl isomer lies in the point of attachment of the propanoic acid chain to the pyridine ring. This seemingly subtle change has profound implications for the molecule's electronic distribution, steric hindrance, and potential for intermolecular interactions.

The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to a net withdrawal of electron density from the ring, a phenomenon known as a negative inductive effect (-I).[3] This effect is most pronounced at the positions ortho (2- and 6-) and para (4-) to the nitrogen. Consequently, the electron density at the 2-position is significantly lower than at the 3-position. This electronic disparity influences a range of properties, most notably the acidity of the carboxylic acid group and the nucleophilicity of the pyridine nitrogen.

PropertyThis compound3-(Pyridin-3-yl)propanoic acidRationale for Difference
Molecular Formula C₈H₉NO₂C₈H₉NO₂Isomers with the same atomic composition.
Molecular Weight 151.16 g/mol [4]151.16 g/mol [5]Isomers with the same atomic composition.
CAS Number 15197-75-8[4]3724-19-4[5]Unique identifiers for distinct chemical structures.
Appearance Solid (form may vary)Solid (form may vary)Generally crystalline solids at room temperature.
Melting Point Not consistently reported156-160 °C[6]Differences in crystal lattice energy due to varied intermolecular interactions.
Predicted pKa (acidic) 4.35 ± 0.104.61 ± 0.10The stronger electron-withdrawing effect at the 2-position stabilizes the carboxylate anion, increasing acidity (lower pKa).
Predicted pKa (basic) 5.53 ± 0.105.81 ± 0.10The lone pair on the nitrogen at the 2-position is more sterically hindered and influenced by the adjacent substituent.

Note: Predicted pKa values are computationally derived and should be used as a guide. Experimental values may vary.

Synthesis and Reaction Pathways: A Comparative Overview

The synthesis of these isomeric acids can be approached through several routes, often starting from readily available substituted pyridines. The choice of synthetic strategy is dictated by the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

A common and effective method for the synthesis of 3-(pyridin-3-yl)propanoic acid involves the catalytic hydrogenation of trans-3-(3-Pyridyl)acrylic acid. This method is generally high-yielding and proceeds under relatively mild conditions.

For this compound, a multi-step synthesis starting from 2-aminopyridine is a viable approach. This involves a Michael addition with an acrylate ester, followed by hydrolysis.

Below are representative experimental protocols for each isomer.

Experimental Protocol: Synthesis of 3-(Pyridin-3-yl)propanoic Acid

This protocol is adapted from a known procedure involving the reduction of an unsaturated precursor.[7]

Objective: To synthesize 3-(Pyridin-3-yl)propanoic acid via catalytic hydrogenation.

Materials:

  • trans-3-(3-Pyridyl)acrylic acid

  • 10% Palladium on carbon (Pd/C)

  • Ethyl acetate

  • Hydrogen gas (H₂)

Procedure:

  • In a suitable hydrogenation vessel, a mixture of trans-3-(3-pyridinyl)acrylic acid (e.g., 3 g, 20 mmol) and 10% palladium on carbon (e.g., 0.3 g) in ethyl acetate (e.g., 150 ml) is prepared.[7]

  • The vessel is sealed and purged with hydrogen gas.

  • The mixture is then shaken under a hydrogen atmosphere (e.g., 4 atmospheres) for 24 hours.[7]

  • Upon completion of the reaction (monitored by TLC or LC-MS), the catalyst is removed by filtration through a pad of celite.

  • The resulting filtrate is concentrated under reduced pressure to yield 3-(pyridin-3-yl)propanoic acid.[7]

Trustworthiness: The progress of the hydrogenation can be monitored by the disappearance of the starting material, ensuring the reaction goes to completion. The final product can be characterized by NMR and mass spectrometry to confirm its identity and purity.

Synthesis_3_yl start trans-3-(3-Pyridyl)acrylic acid reagents H₂, 10% Pd/C Ethyl Acetate, 4 atm start->reagents product 3-(Pyridin-3-yl)propanoic acid reagents->product Hydrogenation

Caption: Synthetic workflow for 3-(Pyridin-3-yl)propanoic acid.

Experimental Protocol: Synthesis of 3-(Pyridin-2-ylamino)propanoic Acid

This protocol describes the synthesis of an amino precursor which can be further modified to obtain this compound. This highlights a common synthetic handle used in drug discovery.

Objective: To synthesize 3-(pyridin-2-ylamino)propanoic acid as a key intermediate.

Materials:

  • Pyridin-2-amine

  • Acetic acid (AcOH)

  • Butyl prop-2-enoate

  • Potassium hydroxide (KOH)

  • Water

  • Dichloromethane (DCM)

Procedure:

  • To a 250-mL round-bottom flask, add pyridin-2-amine (4 g, 42.50 mmol), acetic acid (752 mg, 12.52 mmol), and butyl prop-2-enoate (3.7 g, 28.87 mmol).[5]

  • Stir the resulting solution overnight at 70°C.[5]

  • Cool the mixture and add potassium hydroxide (3.37 g, 60.06 mmol) dissolved in water (10 mL).[5]

  • Stir the solution overnight at 25°C to facilitate hydrolysis of the ester.[5]

  • Concentrate the resulting mixture under vacuum.

  • Wash the resulting mixture with dichloromethane (6 x 200 mL) to remove organic impurities. The aqueous layer contains the potassium salt of the desired product.

  • Careful acidification of the aqueous layer followed by extraction would yield the final product. The provided source filters out solids after the DCM wash and concentrates the filtrate to obtain the product.[5]

Causality: The initial step is a Michael addition of the aminopyridine to the electron-deficient alkene of butyl acrylate, catalyzed by acetic acid. The subsequent addition of potassium hydroxide facilitates the saponification of the butyl ester to the corresponding carboxylate salt, which upon workup yields the desired carboxylic acid.

Synthesis_2_yl start Pyridin-2-amine + Butyl prop-2-enoate step1_reagents AcOH, 70°C start->step1_reagents intermediate Butyl 3-(pyridin-2-ylamino)propanoate step1_reagents->intermediate Michael Addition step2_reagents 1. KOH, H₂O 2. Acidic Workup intermediate->step2_reagents product 3-(Pyridin-2-ylamino)propanoic acid step2_reagents->product Hydrolysis

Caption: Synthetic workflow for a this compound precursor.

Applications in Drug Discovery and Materials Science: A Positional Paradigm

The choice between a 2-pyridyl and a 3-pyridyl scaffold is a critical design element in the development of new therapeutic agents and functional materials.[2][8] The differing electronic and steric environments around the nitrogen atom and the propanoic acid substituent dictate the types of interactions these molecules can form with biological targets or other molecules in a material's lattice.

This compound Derivatives: The proximity of the propanoic acid side chain to the pyridine nitrogen in the 2-isomer allows for the formation of a six-membered chelate ring with metal ions. This bidentate chelation is a valuable feature in the design of catalysts, metal-organic frameworks, and metalloenzyme inhibitors. In drug design, derivatives of 2-pyridylpropanoic acid have been investigated for a range of biological activities. For instance, a series of pyridine-2-propanoic acids were synthesized and identified as potent dual PPARα/γ agonists, which have potential as antidiabetic agents.

3-(Pyridin-3-yl)propanoic Acid Derivatives: In the 3-isomer, the propanoic acid side chain is further removed from the nitrogen atom, which reduces its direct electronic influence and steric hindrance on the nitrogen's lone pair. This makes the nitrogen more available for hydrogen bonding and other intermolecular interactions. This characteristic is often exploited in the design of enzyme inhibitors where the pyridine nitrogen can interact with active site residues. For example, derivatives of 3-(pyridin-3-yl)-2-oxazolidinone have been synthesized and shown to possess antibacterial activity. Furthermore, 3-pyridinepropionic acid itself is utilized as a ligand in the synthesis of coordination polymers, where it can bridge metal centers to form extended network structures.[6]

Application AreaThis compound Derivatives3-(Pyridin-3-yl)propanoic Acid Derivatives
Medicinal Chemistry Dual PPARα/γ agonists (antidiabetic)Antibacterial agents (oxazolidinone derivatives)
Coordination Chemistry Potential for bidentate chelationLigands for coordination polymers[6]
Materials Science Building blocks for metallo-organic frameworksPrecursors for fluorescent materials

Conclusion: Informed Selection for Targeted Outcomes

The comparison of this compound and 3-(pyridin-3-yl)propanoic acid underscores a fundamental principle in chemical and pharmaceutical sciences: isomeric structure dictates function. The position of the propanoic acid substituent on the pyridine ring significantly impacts the electronic properties, steric environment, and, consequently, the synthetic accessibility and application potential of these molecules.

This compound , with its potential for chelation and the strong electronic influence of the adjacent nitrogen, offers unique opportunities in catalysis and as a scaffold for specific biological targets that can accommodate its steric and electronic profile.

3-(Pyridin-3-yl)propanoic acid , on the other hand, presents a more sterically accessible nitrogen atom and a carboxylic acid group that is less electronically perturbed, making it a versatile building block for a broader range of applications where intermolecular interactions with the pyridine nitrogen are paramount.

Ultimately, the selection between these two isomers is not a matter of inherent superiority but of strategic alignment with the desired outcome. A thorough understanding of their distinct properties, as outlined in this guide, is essential for researchers aiming to rationally design and synthesize novel compounds with tailored functionalities.

References

  • PubChem. This compound.
  • PubChem. 3-(Pyridin-3-yl)propanoic acid.
  • PrepChem. Synthesis of A. 3-(3-Pyridinyl)propanoic Acid. [Link]
  • Google Patents. New process for synthetizing 3-(pyridin-2-ylamino)
  • IntechOpen. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]
  • Quora. Why does an electrophilic substitution reaction take place in the 3rd position of pyridine? [Link]
  • Chemistry Stack Exchange. Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? [Link]
  • IntechOpen. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]
  • Pearson. EAS Reactions of Pyridine. [Link]
  • Chemistry Stack Exchange. Why is the 2-position of pyridine electron richer than the 4 position. [Link]
  • Dovepress. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]
  • PubMed. 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid. [Link]
  • PMC. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]
  • PMC. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]
  • Quora. Why is propanoic acid weaker than butanoic acid? [Link]
  • Organic Chemistry Data.
  • International Journal of Pharmaceutical and Phytopharmacological Research. Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. [Link]
  • MDPI. A Comparative Guide to the Biological Activity of (R)-pyrrolidine-3-carboxylic Acid and Its Analogs. [Link]
  • Frontiers. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)
  • PMC.
  • Frontiers. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)

Sources

A Comparative Guide to the Structure-Activity Relationship of 3-(Pyridin-2-yl)propanoic Acid Derivatives as Urease Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel enzyme inhibitors with high efficacy and specificity is perpetual. Among the myriad of molecular scaffolds, pyridine derivatives have consistently demonstrated a broad spectrum of biological activities, positioning them as privileged structures in medicinal chemistry.[1][2] This guide delves into the structure-activity relationship (SAR) of 3-(pyridin-2-yl)propanoic acid derivatives, with a specific focus on their potential as urease inhibitors. While direct and comprehensive SAR studies on this exact scaffold are nascent, this document synthesizes findings from closely related pyridine-containing compounds to provide a comparative analysis and predictive insights for researchers, scientists, and drug development professionals.

Urease (EC 3.5.1.5), a nickel-dependent metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbamate.[1][2][3] This enzymatic action is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary causative agent of gastric and duodenal ulcers, and even gastric cancer.[1][2] By neutralizing the acidic environment of the stomach through ammonia production, urease allows for the survival and colonization of these pathogens.[2] Therefore, the inhibition of urease presents a promising therapeutic strategy for the treatment of these conditions.

Core Molecular Scaffold: this compound

The this compound scaffold combines the key features of a pyridine ring, known for its ability to engage in various biological interactions, and a propanoic acid moiety, which can be crucial for binding to enzyme active sites and influencing pharmacokinetic properties. The inherent versatility of this structure allows for systematic modifications at several positions to probe the SAR and optimize for potency and selectivity.

Comparative Structure-Activity Relationship Analysis of Pyridine Derivatives as Urease Inhibitors

To elucidate the potential SAR of this compound derivatives, we will draw comparisons with structurally related pyridine compounds for which urease inhibition data is available. The following sections will explore the impact of substitutions on the pyridine ring and modifications of the side chain.

Impact of Pyridine Ring Substitution

Studies on various pyridine-based urease inhibitors have consistently shown that the nature and position of substituents on the pyridine ring are critical for their inhibitory activity.

A series of pyridine carboxamide and carbothioamide derivatives has been investigated for their urease inhibitory action, revealing important SAR trends.[1][4] For instance, the presence of an electron-donating group like a methyl group at the ortho-position of the pyridine ring in a carbothioamide derivative resulted in an IC50 value of 6.41 ± 0.023 µM.[1][4] In contrast, a more potent inhibition was observed with an electron-withdrawing chloro group at the meta-position, yielding an IC50 of 1.07 ± 0.043 µM.[1][4] This suggests that electronic effects play a significant role in the interaction with the urease active site.

Similarly, a study on pyridin-2(1H)-one derivatives indicated that electron-releasing groups are important for modulating biological activity.[5] While these are not direct analogs of this compound, the recurring theme of electronic and steric effects of pyridine substituents provides a valuable framework for designing novel inhibitors based on our core scaffold.

Quantitative Comparison of Pyridine-Based Urease Inhibitors

The following table summarizes the urease inhibitory activity of various pyridine derivatives, providing a quantitative basis for our comparative SAR analysis. It is important to note that these are not direct derivatives of this compound but serve as valuable surrogates for understanding the impact of pyridine ring substitutions.

Compound ClassDerivativeSubstitution on Pyridine RingIC50 (µM)Reference
Pyridine CarbothioamideRx-22-Methyl6.41 ± 0.023[1]
Pyridine CarbothioamideRx-65-Chloro1.07 ± 0.043[1]
Pyridine CarboxamideRx-7Unsubstituted2.18 ± 0.058[1]
Pyridylpiperazine Acetamide5b3-Nitro2.0 ± 0.73[2]
Pyridylpiperazine Propanamide7e3-Nitro2.24 ± 1.63[2]
Imidazopyridine-Oxazole4i6-Fluoro, various on oxazole5.68 ± 1.66[6]
Imidazopyridine-Oxazole4o6-Fluoro, various on oxazole7.11 ± 1.24[6]
Imidazopyridine-Oxazole4g6-Fluoro, various on oxazole9.41 ± 1.19[6]
Standard Inhibitor Thiourea - 18.93 ± 0.004 - 23.2 ± 11.0 [1][2]

Experimental Protocols

To ensure the reproducibility and validity of research in this area, detailed experimental protocols are essential. The following are standard methodologies for the synthesis of pyridine alkanoic acids and the in vitro evaluation of urease inhibition.

General Synthesis of this compound Derivatives

A common synthetic route to this compound and its derivatives involves the Michael addition of a nucleophile to a pyridine-substituted α,β-unsaturated carbonyl compound, followed by hydrolysis.

Step-by-step methodology:

  • Reaction Setup: To a solution of a substituted pyridin-2-yl acrylate ester in a suitable solvent (e.g., ethanol or THF), add a nucleophile (e.g., a Grignard reagent or a malonic ester derivative) at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Hydrolysis: Hydrolyze the resulting ester to the corresponding carboxylic acid using a base (e.g., lithium hydroxide or sodium hydroxide) in a mixture of THF and water.

  • Final Purification: Acidify the reaction mixture to pH 3-4 with a dilute acid (e.g., 1N HCl) and extract the carboxylic acid product with an organic solvent. Dry the organic layer and concentrate to yield the final this compound derivative.

In Vitro Urease Inhibition Assay (Berthelot Method)

The Berthelot method is a widely used colorimetric assay to determine urease activity by quantifying the production of ammonia.[7][8]

Materials and Reagents:

  • Phosphate buffer (e.g., 20 mM sodium phosphate, pH 7.5)[7]

  • Urease enzyme solution (e.g., from Jack bean)[7]

  • Urea solution (substrate)[7]

  • Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)[7]

  • Ammonium chloride (NH₄Cl) standard solutions[7]

  • Phenol-hypochlorite reagent (Berthelot's reagent):

    • Solution A: Phenol and sodium nitroprusside[7]

    • Solution B: Sodium hypochlorite and sodium hydroxide[7]

  • 96-well microplate[7]

  • Microplate reader[7]

Assay Procedure:

  • Preparation: In a 96-well microplate, add 25 µL of the test inhibitor solution at various concentrations. For the positive control, use a known urease inhibitor (e.g., thiourea). For the negative control (100% enzyme activity), add 25 µL of the solvent.

  • Enzyme Addition: Add 25 µL of the urease enzyme solution to each well and incubate the plate at 37 °C for a pre-determined time (e.g., 15 minutes).

  • Substrate Addition: Initiate the enzymatic reaction by adding 50 µL of the urea substrate solution to each well. Incubate the plate at 37 °C for 30 minutes.[9]

  • Color Development: Stop the reaction and initiate color development by adding 40 µL of Solution A followed by 80 µL of Solution B to each well. Incubate the plate at 37 °C for 30 minutes, protected from light.[9]

  • Measurement: Measure the absorbance of the indophenol formed at a wavelength of 625-670 nm using a microplate reader.[8]

  • Calculation: Calculate the percentage of urease inhibition using the following formula: % Inhibition = [1 - (OD_test / OD_control)] x 100 The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can then be determined by plotting the percentage of inhibition against the inhibitor concentration.

Mechanistic Insights and Visualization

The active site of urease contains a bi-nickel center bridged by a carbamylated lysine residue.[10] The catalytic mechanism involves the coordination of urea to the nickel ions, followed by nucleophilic attack and hydrolysis.

Proposed Mechanism of Urease Inhibition by Pyridine Derivatives

Pyridine-containing compounds can inhibit urease through various mechanisms, including competitive inhibition where they bind to the active site and interact with the nickel ions or key amino acid residues. The nitrogen atom of the pyridine ring can act as a Lewis base and coordinate with the Lewis acidic nickel ions in the active site.

Urease_Inhibition_Mechanism cluster_0 Urease Active Site cluster_1 Inhibitor Binding ActiveSite Ni²⁺ Carbamylated Lysine Ni²⁺ His1 His ActiveSite:ni1->His1 His2 His ActiveSite:ni1->His2 His3 His ActiveSite:ni2->His3 Asp Asp ActiveSite:ni2->Asp Inhibitor This compound Derivative PyridineN Pyridine Nitrogen Inhibitor->PyridineN Coordinates with Carboxylate Carboxylate Group Inhibitor->Carboxylate Interacts with residues PyridineN->ActiveSite:ni1 Binding Carboxylate->ActiveSite:lys H-bonding caption Proposed binding of a this compound derivative to the urease active site.

Caption: Proposed binding of a this compound derivative to the urease active site.

Conclusion and Future Directions

This comparative guide has synthesized the structure-activity relationships of pyridine derivatives as urease inhibitors to provide a predictive framework for the rational design of novel therapeutics based on the this compound scaffold. The key takeaways indicate that:

  • Electronic properties of substituents on the pyridine ring are crucial for inhibitory potency. A careful balance of electron-donating and electron-withdrawing groups at specific positions can significantly enhance activity.

  • The propanoic acid side chain offers a vector for modifying physicochemical properties such as solubility and cell permeability, which are critical for drug development.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives with diverse substitutions on both the pyridine ring and the propanoic acid chain. Such studies, guided by the principles outlined in this guide, will be instrumental in identifying lead compounds with potent urease inhibitory activity and favorable drug-like properties.

References

  • Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors.
  • Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile.
  • Structure-activity relationship of omeprazole and analogues as Helicobacter pylori urease inhibitors. PubMed. [Link]
  • Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. MDPI. [Link]
  • What is the best protocol for urease inhibition assay?
  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers. [Link]
  • Inhibition Mechanism of Urease by Au(III) Compounds Unveiled by X-ray Diffraction Analysis.
  • Screening and Identification of Herbal Urease Inhibitors Using Surface Plasmon Resonance Biosensor. Research Journal of Pharmacognosy. [Link]
  • IC 50 values for the inhibitory activity of pyridine-urea 8e and 8n against VEGFR-2.
  • IC50 values of anti-urease activity.
  • Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study.
  • Exploring the Chemical Space of Urease Inhibitors to Extract Meaningful Trends and Drivers of Activity.
  • A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria.
  • The Most Up-to-Date Advancements in the Design and Development of Urease Inhibitors (January 2020–March 2024).
  • Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study. MDPI. [Link]
  • Recent advances in design of new urease inhibitors: A review.
  • Results of urease enzyme inhibition of synthesized derivatives of...

Sources

A Comparative Analysis of Synthetic Routes to 3-(Pyridin-2-yl)propanoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For chemists engaged in pharmaceutical and materials science research, the efficient synthesis of substituted heterocyclic compounds is a critical endeavor. 3-(Pyridin-2-yl)propanoic acid is a valuable building block, and its synthesis can be approached through several distinct pathways. This guide provides a comparative analysis of the most common and effective methods for the preparation of this compound, offering insights into the mechanistic underpinnings, practical considerations, and expected outcomes of each route.

Introduction to Synthetic Strategies

The synthesis of this compound can be broadly categorized into methods that construct the propanoic acid side chain onto a pre-existing pyridine ring and those that form the pyridine ring with the side chain already in place. This guide will focus on the former, which are more common in laboratory and industrial settings. The primary disconnection approaches involve the formation of the C2-C3 bond of the propanoic acid chain or the reduction of an unsaturated precursor. We will explore five key strategies: Michael Addition, Catalytic Hydrogenation of an acrylic acid precursor (often synthesized via Knoevenagel Condensation), Hydrolysis of a nitrile, the Malonic Ester Synthesis, and the Reformatsky Reaction.

Comparative Overview of Synthesis Routes

ParameterMichael AdditionCatalytic HydrogenationHydrolysis of NitrileMalonic Ester Synthesis (Proposed)Reformatsky Reaction (Proposed)
Starting Materials 2-Aminopyridine, Acrylate Ester3-(Pyridin-2-yl)acrylic acid3-(Pyridin-2-yl)propanenitrile2-(Halomethyl)pyridine, Diethyl malonate2-Pyridinecarboxaldehyde, α-Haloester, Zinc
Key Reagents Acid catalyst (e.g., TFA), Base for hydrolysisH₂, Catalyst (e.g., Pd/C, Rh/C)Strong acid or baseStrong base (e.g., NaOEt)Activated Zinc
Reaction Conditions High temperature (reflux)Mild to moderate temperature and pressureHigh temperature (reflux)Anhydrous, inert atmosphereAnhydrous, inert atmosphere
Typical Yield Good to Excellent (ester formation: 80-85%)[1][2]Good to Excellent (analogous reactions)[3]Good (general reaction)[4][5][6]Moderate to Good (general reaction)[7][8]Moderate to Good (general reaction)[2][9][10][11]
Advantages Readily available starting materials, straightforward procedure.Clean reaction with high atom economy, often high yielding.Utilizes a common precursor, simple workup.Versatile for creating substituted acids.Tolerant of various functional groups.
Disadvantages Two-step process (esterification then hydrolysis), high temperatures.Requires specialized hydrogenation equipment, catalyst cost.Preparation of the nitrile precursor needed, harsh hydrolysis conditions.Potential for dialkylation, requires strictly anhydrous conditions.Requires activation of zinc, potential for side reactions.

In-Depth Analysis of Synthetic Routes

Michael Addition of 2-Aminopyridine to an Acrylate Ester

This two-step approach is a robust and frequently employed method for synthesizing the amino-analogue of the target compound, which can be a valuable intermediate itself. The reaction proceeds via a conjugate addition of the amino group of 2-aminopyridine to an α,β-unsaturated ester, such as ethyl acrylate. The resulting ester is then hydrolyzed to yield the carboxylic acid.

Mechanism Rationale: The reaction is typically catalyzed by a strong acid, such as trifluoromethanesulfonic acid, which protonates the pyridine nitrogen, thereby activating the ring and facilitating the nucleophilic attack of the exocyclic amino group onto the electron-deficient β-carbon of the acrylate. The subsequent hydrolysis of the ester is a standard saponification reaction.

Experimental Protocol: Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate [1][2]

  • To a solution of 2-aminopyridine (1.0 eq) in anhydrous ethanol, add ethyl acrylate (1.1 to 1.5 eq).

  • Slowly add trifluoromethanesulfonic acid (catalytic amount, e.g., 0.1 eq) to the mixture under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux (120-160°C) and maintain for 16-20 hours.

  • After cooling, the reaction mixture is typically washed with an organic solvent like petroleum ether and concentrated under reduced pressure.

  • The crude product is then purified by recrystallization to yield ethyl 3-(pyridin-2-ylamino)propanoate as a white solid. Yields in the range of 80-85% have been reported for this step.[1][2]

  • For the final acid, the resulting ester is hydrolyzed by refluxing with an aqueous base (e.g., NaOH or KOH), followed by acidification to precipitate the carboxylic acid.

Michael_Addition 2-Aminopyridine 2-Aminopyridine Intermediate Ester Intermediate Ester 2-Aminopyridine->Intermediate Ester Ethyl Acrylate, H+ cat. Ethyl Acrylate Ethyl Acrylate Ethyl Acrylate->Intermediate Ester 3-(Pyridin-2-ylamino)propanoic acid 3-(Pyridin-2-ylamino)propanoic acid Intermediate Ester->3-(Pyridin-2-ylamino)propanoic acid 1. NaOH, H2O, Reflux 2. H3O+

Caption: Michael Addition Route to 3-(Pyridin-2-ylamino)propanoic acid.

Knoevenagel Condensation followed by Catalytic Hydrogenation

This two-step sequence first constructs the α,β-unsaturated acid precursor, 3-(pyridin-2-yl)acrylic acid, via a Knoevenagel condensation. This intermediate is then reduced to the target saturated carboxylic acid using catalytic hydrogenation.

Mechanism Rationale: The Knoevenagel condensation involves the reaction of an aldehyde (2-pyridinecarboxaldehyde) with a compound containing an active methylene group (malonic acid) in the presence of a weak base like pyridine or piperidine.[1][12][13][14][15] The reaction proceeds through a carbanion intermediate which attacks the aldehyde, followed by dehydration to give the α,β-unsaturated product. Subsequent catalytic hydrogenation saturates the carbon-carbon double bond.

Experimental Protocol: Knoevenagel Condensation [1][12][13][14][15]

  • In a round-bottom flask, dissolve 2-pyridinecarboxaldehyde (1.0 eq) and malonic acid (1.1 eq) in pyridine.

  • Add a catalytic amount of piperidine.

  • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • After cooling, pour the reaction mixture into water and acidify with HCl to precipitate the 3-(pyridin-2-yl)acrylic acid.

  • Collect the product by filtration and recrystallize from a suitable solvent.

Experimental Protocol: Catalytic Hydrogenation [3]

  • Dissolve 3-(pyridin-2-yl)acrylic acid (1.0 eq) in a suitable solvent such as ethanol or water.

  • Add a catalytic amount of palladium on carbon (5-10 mol%) or rhodium on carbon.[3]

  • Pressurize the reaction vessel with hydrogen gas (typically 1-5 atm).

  • Stir the reaction at room temperature until the uptake of hydrogen ceases.

  • Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure to obtain this compound.

Knoevenagel_Hydrogenation 2-Pyridinecarboxaldehyde 2-Pyridinecarboxaldehyde 3-(Pyridin-2-yl)acrylic acid 3-(Pyridin-2-yl)acrylic acid 2-Pyridinecarboxaldehyde->3-(Pyridin-2-yl)acrylic acid Malonic Acid, Pyridine, Piperidine Malonic Acid Malonic Acid Malonic Acid->3-(Pyridin-2-yl)acrylic acid This compound This compound 3-(Pyridin-2-yl)acrylic acid->this compound H2, Pd/C

Caption: Knoevenagel Condensation and Hydrogenation Route.

Hydrolysis of 3-(Pyridin-2-yl)propanenitrile

This method involves the conversion of a nitrile precursor to the corresponding carboxylic acid. The nitrile can be prepared by various methods, such as the nucleophilic substitution of a 2-(2-haloethyl)pyridine with a cyanide salt.

Mechanism Rationale: The hydrolysis of nitriles can be catalyzed by either acid or base.[4][5][6] Under acidic conditions, the nitrile nitrogen is protonated, making the carbon more electrophilic for attack by water. In basic conditions, hydroxide ion directly attacks the nitrile carbon. Both pathways initially form an amide intermediate, which is then further hydrolyzed to the carboxylic acid and ammonia (or ammonium salt).

Experimental Protocol: Hydrolysis of Nitrile [4][5][6]

  • Place 3-(pyridin-2-yl)propanenitrile in a round-bottom flask.

  • Add an excess of aqueous acid (e.g., 6M HCl) or base (e.g., 10% NaOH).

  • Heat the mixture to reflux for several hours until the reaction is complete.

  • If using acid, cool the reaction and the product may precipitate. If using a base, cool the reaction and acidify with a strong acid to precipitate the carboxylic acid.

  • Collect the product by filtration and purify by recrystallization.

Nitrile_Hydrolysis 3-(Pyridin-2-yl)propanenitrile 3-(Pyridin-2-yl)propanenitrile This compound This compound 3-(Pyridin-2-yl)propanenitrile->this compound H3O+ or OH-, Reflux

Caption: Nitrile Hydrolysis Route.

Malonic Ester Synthesis (Proposed)

The malonic ester synthesis is a classic and versatile method for preparing carboxylic acids.[7][8] For the synthesis of this compound, this would likely involve the alkylation of diethyl malonate with a suitable 2-(halomethyl)pyridine.

Mechanism Rationale: Diethyl malonate is deprotonated by a strong base, such as sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile and displaces a halide from 2-(chloromethyl)pyridine in an SN2 reaction. The resulting substituted malonic ester is then hydrolyzed to the dicarboxylic acid, which readily undergoes decarboxylation upon heating to yield the final product.

Proposed Experimental Protocol:

  • Prepare a solution of sodium ethoxide in absolute ethanol.

  • Add diethyl malonate dropwise to the sodium ethoxide solution at room temperature.

  • After stirring for a short period, add 2-(chloromethyl)pyridine and heat the mixture to reflux.

  • After the reaction is complete, cool the mixture and remove the solvent.

  • Hydrolyze the resulting ester by refluxing with aqueous NaOH.

  • Acidify the cooled solution with HCl and heat to effect decarboxylation.

  • Extract the product with an organic solvent and purify.

Malonic_Ester_Synthesis 2-(Chloromethyl)pyridine 2-(Chloromethyl)pyridine Alkylated Malonate Alkylated Malonate 2-(Chloromethyl)pyridine->Alkylated Malonate Diethyl Malonate Diethyl Malonate Diethyl Malonate->Alkylated Malonate 1. NaOEt 2. 2-(Chloromethyl)pyridine This compound This compound Alkylated Malonate->this compound 1. NaOH, H2O, Reflux 2. H3O+, Heat

Caption: Proposed Malonic Ester Synthesis Route.

Reformatsky Reaction (Proposed)

The Reformatsky reaction provides a route to β-hydroxy esters, which can be subsequently dehydrated and reduced to form the desired propanoic acid.[2][9][10][11] This approach would involve the reaction of 2-pyridinecarboxaldehyde with an α-haloester in the presence of activated zinc.

Mechanism Rationale: Zinc metal undergoes oxidative insertion into the carbon-halogen bond of the α-haloester to form an organozinc reagent (a Reformatsky enolate). This enolate then adds to the carbonyl group of 2-pyridinecarboxaldehyde. The resulting β-hydroxy ester can be isolated after an acidic workup. To obtain this compound, the β-hydroxy ester would need to be dehydrated to the α,β-unsaturated ester, followed by catalytic hydrogenation of both the double bond and the ester to the carboxylic acid (or hydrolysis of the ester after hydrogenation).

Proposed Experimental Protocol:

  • Activate zinc powder (e.g., with I₂ or by washing with dilute HCl).

  • In a flask under an inert atmosphere, add the activated zinc and a solvent such as THF or benzene.

  • Add a solution of 2-pyridinecarboxaldehyde and ethyl bromoacetate to the zinc suspension.

  • Gently heat the mixture to initiate the reaction.

  • After the reaction is complete, quench with dilute acid and extract the β-hydroxy ester.

  • Dehydrate the β-hydroxy ester using a suitable dehydrating agent (e.g., P₂O₅ or by heating with a catalytic amount of acid).

  • Hydrogenate the resulting α,β-unsaturated ester as described in the catalytic hydrogenation section.

  • Hydrolyze the ester to the final carboxylic acid.

Reformatsky_Reaction 2-Pyridinecarboxaldehyde 2-Pyridinecarboxaldehyde beta-Hydroxy Ester beta-Hydroxy Ester 2-Pyridinecarboxaldehyde->beta-Hydroxy Ester Ethyl Bromoacetate, Zn Ethyl Bromoacetate Ethyl Bromoacetate Ethyl Bromoacetate->beta-Hydroxy Ester Unsaturated Ester Unsaturated Ester beta-Hydroxy Ester->Unsaturated Ester Dehydration Saturated Ester Saturated Ester Unsaturated Ester->Saturated Ester H2, Pd/C This compound This compound Saturated Ester->this compound Hydrolysis

Caption: Proposed Reformatsky Reaction Route.

Conclusion and Recommendations

The choice of synthetic route for this compound will depend on several factors, including the availability of starting materials, the scale of the synthesis, and the equipment available.

  • For a reliable and high-yielding laboratory-scale synthesis of the amino-analogue, the Michael addition is an excellent choice due to its operational simplicity and good yields.

  • The Knoevenagel condensation followed by catalytic hydrogenation is a strong contender, particularly if 2-pyridinecarboxaldehyde is readily available. This route is atom-economical and generally provides clean products.

  • Hydrolysis of the corresponding nitrile is a straightforward option if the nitrile precursor is accessible.

  • The Malonic Ester Synthesis and the Reformatsky Reaction are more classic, multi-step approaches that offer flexibility but may be more labor-intensive. They are valuable alternatives if the primary starting materials for the other routes are unavailable.

Ultimately, the optimal synthetic strategy will be a balance of efficiency, cost, safety, and the specific research goals of the chemist.

References

  • Cambridge University Press. (n.d.). Knoevenagel Condensation.
  • Patsnap. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Eureka.
  • NROChemistry. (n.d.). Reformatsky Reaction.
  • Wikipedia. (2023, December 2). Reformatsky reaction. In Wikipedia.
  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Organic Reactions. (n.d.). The Reformatsky Reaction.
  • L.S.College, Muzaffarpur. (2020, August 29). Knoevenagel condensation.
  • Royal Society of Chemistry. (n.d.). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid.
  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification.
  • Google Patents. (n.d.). Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids.
  • Fagnou, K., & Glorius, F. (2014). Rh(III)-Catalyzed Decarboxylative Coupling of Acrylic Acids with Unsaturated Oxime Esters. Journal of the American Chemical Society, 136(7), 2542–2545. [Link]
  • Beilstein Journals. (2018). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 14, 21–68. [Link]
  • Filo. (2025, August 21). Nitriles, R-C≡N, undergo a hydrolysis reaction when heated with aqueous a...
  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Numerade. (n.d.). Show how you would use the malonic synthesis to make the following compounds.
  • Vedantu. (n.d.). The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE.
  • ResearchGate. (2025, August 9). Biocatalytic Hydrolysis of 3‐Hydroxyalkanenitriles to 3‐Hydroxyalkanoic Acids.
  • National Institutes of Health. (n.d.). Malonates in Cyclocondensation Reactions.
  • ResearchGate. (2025, August 6). The Hydrolysis of Propionitrile, in Concentrated Hydrochloric Acid Solutions.

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 3-(Pyridin-2-yl)propanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Selectivity in Drug Design

The pyridine ring is a cornerstone of modern medicinal chemistry, prized for its ability to improve physicochemical properties and form key hydrogen bonds with biological targets.[1] Its presence in numerous FDA-approved drugs is a testament to its utility.[2] However, this prevalence also brings a significant challenge: the potential for off-target interactions. Off-target effects, stemming from a molecule's cross-reactivity with unintended proteins, are a primary driver of drug toxicity and a major cause of failure in clinical development.[3][4]

This guide provides a comprehensive framework for evaluating the cross-reactivity of analogs based on the 3-(Pyridin-2-yl)propanoic acid scaffold. While detailed experimental data for this specific compound series is not extensively available in the public domain, we will delineate the established, field-proven methodologies for such an analysis.[3] We will explain the causality behind experimental choices, moving from broad, high-throughput screening to precise, quantitative validation of target engagement. Our objective is to equip researchers with a robust, self-validating system to generate high-confidence selectivity profiles, thereby enabling more informed decisions in the drug discovery pipeline.

The Analogs: A Case Study in Structure-Selectivity Relationships

To illustrate the principles of cross-reactivity analysis, we will consider a focused set of four hypothetical analogs of this compound. The rational design of these analogs allows us to probe how subtle structural modifications can influence target selectivity.

  • Analog A (Parent Compound): this compound. Our baseline molecule.

  • Analog B (Ring Substitution): 3-(5-methylpyridin-2-yl)propanoic acid. Introduces a methyl group to the pyridine ring to probe steric and electronic effects.

  • Analog C (Isomeric Shift): 3-(Pyridin-3-yl)propanoic acid. Alters the nitrogen's position within the ring, changing the molecule's geometry and hydrogen bonding potential.

  • Analog D (Side-Chain Modification): 3-(Pyridin-2-yl)propanamide. Converts the carboxylic acid to a primary amide, significantly altering the side chain's charge and hydrogen bonding capability.

A Tiered Approach to Cross-Reactivity Profiling

A rigorous assessment of selectivity is not a single experiment but a multi-tiered strategy. This approach efficiently filters compounds and allocates resources, starting with a broad view of the interaction landscape and progressively focusing on the most critical off-target interactions.

Cross_Reactivity_Workflow cluster_0 Tier 1: Discovery & Broad Screening cluster_1 Tier 2: In-Cell Target Validation cluster_2 Tier 3: Quantitative Affinity & Selectivity cluster_3 Outcome start Compound Analogs (A, B, C, D) kinome Kinome Profiling (>400 Kinases) start->kinome Primary Screen cetsa Cellular Thermal Shift Assay (CETSA) on Hits kinome->cetsa Identify Potential Off-Targets binding_assay Competitive Binding Assay (IC50 / Ki Determination) cetsa->binding_assay Confirm Direct Target Engagement sar Selectivity Profile & SAR Analysis binding_assay->sar Quantify Potency & Selectivity

Caption: A tiered workflow for assessing small molecule cross-reactivity.
Tier 1: Kinome Profiling for Broad Off-Target Discovery

Expertise & Rationale: Protein kinases are one of the largest and most functionally diverse gene families, and their dysregulation is implicated in countless diseases.[5] Consequently, they are a frequent target of small molecule drugs and a common source of off-target effects. Kinome profiling services offer a high-throughput method to simultaneously screen a compound against hundreds of kinases, providing a panoramic view of its selectivity.[6][7][8] This initial screen is critical for identifying unanticipated interactions that would be missed by hypothesis-driven single-target assays.

Experimental Protocol: High-Throughput Kinase Panel Screen

  • Compound Preparation: Prepare stock solutions of Analogs A-D in 100% DMSO at a concentration of 10 mM.

  • Assay Concentration: For a primary screen, compounds are typically tested at a single, high concentration (e.g., 10 µM) to maximize the chances of detecting even weak interactions.

  • Assay Execution: The compound is introduced into a multi-well plate format where each well contains a specific purified kinase, its substrate, and ATP (often at its Km value for accurate potency assessment).[9]

  • Activity Measurement: Kinase activity is measured by quantifying substrate phosphorylation. Common detection methods include TR-FRET or luminescence-based assays like ADP-Glo, which measures the amount of ADP produced.[6]

  • Data Analysis: Results are expressed as percent inhibition relative to a vehicle control (e.g., DMSO). A predefined threshold (e.g., >50% inhibition) is used to identify a "hit" or a potential off-target interaction.

Tier 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement Validation

Expertise & Rationale: A positive result from an in vitro kinase screen confirms biochemical inhibition but does not prove the compound engages the target in a complex cellular environment. The Cellular Thermal Shift Assay (CETSA) bridges this gap by assessing direct target binding in intact cells or cell lysates.[10][11][12] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation than the unbound protein.[13][14] Observing a thermal shift provides strong evidence of target engagement in a physiological context.[15]

CETSA_Principle p1 Native Protein p2 Denatured & Aggregated p1->p2 Heat (e.g., 52°C) lp1 Ligand-Bound Protein Complex lp2 Remains Soluble (Stabilized) lp1->lp2 Heat (e.g., 52°C)

Caption: Principle of CETSA: Ligand binding increases protein thermal stability.

Experimental Protocol: CETSA Melt Curve

  • Cell Culture & Treatment: Culture a relevant cell line (e.g., HeLa) to ~80% confluency. Treat cells with the test compound (e.g., 10 µM Analog B) or vehicle (DMSO) for 1 hour at 37°C.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.[10]

  • Aliquoting & Heating: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat for 3 minutes across a temperature gradient (e.g., 40°C to 64°C), followed by cooling for 3 minutes at room temperature.[10]

  • Cell Lysis: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath).

  • Separation: Separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[10]

  • Detection & Analysis: Carefully collect the supernatant. Analyze the amount of soluble target protein remaining at each temperature using Western Blot or ELISA. Plot the percentage of soluble protein against temperature to generate a "melt curve." A shift in the curve to the right for the compound-treated sample indicates target stabilization and engagement.

Tier 3: Competitive Binding Assays for Quantitative Affinity

Expertise & Rationale: After confirming that a compound can engage an off-target protein in cells, the next critical step is to quantify the binding affinity. A competitive binding assay is a robust method to determine a compound's inhibition constant (Ki), which reflects its potency.[16] In this assay, the unlabeled test compound competes with a labeled ligand (e.g., a radiolabeled or fluorescent probe) that has a known affinity for the target.[17] By measuring the displacement of the labeled ligand, we can accurately calculate the IC50 (the concentration of inhibitor required to displace 50% of the labeled ligand) and subsequently the Ki. This allows for a direct, quantitative comparison of a compound's potency for its primary target versus its off-targets.[18]

Experimental Protocol: Radioligand Displacement Assay

  • Reagents: Prepare a buffer solution, the purified target protein (e.g., Kinase Y), a radiolabeled ligand (e.g., ³H-staurosporine), and serial dilutions of the unlabeled test compound (e.g., Analog B).

  • Incubation: In a 96-well plate, combine the target protein, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

  • Equilibration: Incubate the plate for a sufficient time to allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).

  • Separation: Rapidly separate the bound from unbound radioligand. A common method is rapid filtration through a glass fiber filtermat, which traps the protein-ligand complexes.

  • Quantification: Wash the filters to remove non-specific unbound radioligand. Measure the radioactivity retained on each filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the labeled ligand.[17]

Data Presentation and Comparative Analysis

Summarizing the quantitative data in a structured table is essential for clear comparison and interpretation. The following table presents plausible, illustrative data for our analog series against a primary target (Kinase X) and two off-targets (Kinase Y and Z) identified from kinome profiling.

AnalogStructure ModificationPrimary Target IC50 (nM) (Kinase X)Off-Target IC50 (nM) (Kinase Y)Off-Target IC50 (nM) (Kinase Z)Selectivity Ratio (IC50 Y / IC50 X)
A Parent Compound50250>10,0005
B 5-methyl on Pyridine402,000>10,00050
C Pyridin-3-yl Isomer8009501501.2
D Propanamide Side-Chain1,500>10,000>10,000>6.7

Interpretation of Results:

  • Analog A shows good potency against the primary target, Kinase X, but has only a 5-fold selectivity over Kinase Y, indicating a potential for off-target effects.

  • Analog B demonstrates the value of rational design. The addition of a methyl group not only slightly improved primary target potency but, more importantly, increased the selectivity over Kinase Y by 10-fold. This suggests the methyl group may be sterically hindering binding in the active site of Kinase Y while being well-tolerated by Kinase X.

  • Analog C reveals the critical importance of the pyridine nitrogen's position. Shifting it to the 3-position drastically reduced potency against the primary target and created a non-selective profile, even introducing new, potent activity against Kinase Z.

  • Analog D highlights the role of the carboxylic acid. Converting it to an amide resulted in a significant loss of activity against the primary target, suggesting the carboxylate is a key pharmacophoric feature for binding to Kinase X, likely through an ionic interaction.

Conclusion

The systematic evaluation of cross-reactivity is not an optional exercise but a fundamental component of safe and effective drug development. This guide outlines a logical, tiered workflow that progresses from broad screening to specific, quantitative validation. By employing high-throughput kinome profiling to cast a wide net, followed by rigorous in-cell target engagement confirmation with CETSA and precise affinity determination through competitive binding assays, researchers can build a high-resolution map of a compound's selectivity. The illustrative data for our this compound analogs underscores how minor structural changes can profoundly impact a molecule's interaction profile. This structured approach provides the robust, quantitative data necessary to guide medicinal chemistry efforts, mitigate the risk of off-target toxicity, and ultimately select drug candidates with the highest probability of clinical success.

References

  • MtoZ Biolabs. Kinome Profiling Service. [Link][5]
  • Pharmaron. Kinase Panel Profiling I Pharmaron CRO Services. [Link][6]
  • CD Biosynsis. Quantitative Kinome Profiling Services. [Link][7]
  • Pamgene. KinomePro - Functional Kinase Activity Profiling. [Link][8]
  • Almqvist, H. et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link][11]
  • Huang, X. (2003). Equilibrium competition binding assay: inhibition mechanism from a single dose response. Journal of Theoretical Biology. [Link][16]
  • Jafari, R. et al. (2014). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link][13]
  • Shaw, J. et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link][14]
  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link][12]
  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Assays for Enzymes. [Link][19]
  • Fluidic Sciences Ltd. (2023). Competition Assays vs. Direct Binding Assays: How to choose. [Link][17]
  • Sharma, P. et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link][2]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 564292, this compound. [Link][20]
  • Wikipedia. Competitive inhibition. [Link][18]
  • Gonzalez-Bobes, F. et al. (2021).
  • Cross, J. B. et al. (2016). Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins. Pharmacological Research. [Link][4]
  • National Center for Biotechnology Information. (2023).

Sources

Bridging the Divide: A Comparative Guide to In Vitro and In Vivo Efficacy of 3-(Pyridin-2-yl)propanoic Acid Derivatives as Matrix Metalloproteinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The journey from a potent molecule in a test tube to a successful therapeutic in a living system is fraught with challenges, primarily encapsulated by the in vitro-in vivo gap. Promising in vitro potency often fails to translate into in vivo efficacy, a costly lesson in drug development. This guide provides a comparative analysis of the in vitro and in vivo performance of a representative 3-(Pyridin-2-yl)propanoic acid derivative, contextualized within its role as a Matrix Metalloproteinase (MMP) inhibitor. By dissecting the experimental methodologies and interpreting the divergent data, we illuminate the critical factors—pharmacokinetics, target engagement, and model selection—that govern this translational divide. This document serves as a technical resource for researchers, scientists, and drug development professionals navigating the complexities of preclinical evaluation.

Introduction: The In Vitro-In Vivo Correlation Challenge

In drug discovery, the initial screening and optimization of lead compounds heavily rely on in vitro assays. These controlled environments are indispensable for determining a compound's direct effect on a molecular target, such as an enzyme or receptor. However, the simplicity of these systems is also their greatest limitation. A living organism, or in vivo system, introduces a symphony of complex variables, including Absorption, Distribution, Metabolism, and Excretion (ADME), which profoundly influence a drug's behavior and ultimate efficacy.

Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for remodeling the extracellular matrix (ECM).[1][2][3] Their dysregulation is implicated in numerous pathologies, including arthritis, cancer, and cardiovascular diseases, making them attractive therapeutic targets.[2][3][4][5] The this compound scaffold, particularly when functionalized with a zinc-binding group like a hydroxamic acid, has been explored for MMP inhibition.[1][6] Hydroxamate-based inhibitors are known for their high affinity and potency, achieved by strongly chelating the Zn(II) ion in the MMP active site.[1][6]

This guide will use a representative hydroxamate derivative from this class, hereafter referred to as Compound P2P-H1 , as a case study to explore the nuances of in vitro versus in vivo efficacy assessment.

Part I: In Vitro Efficacy Assessment - Quantifying Target Potency

The primary objective of in vitro assessment is to quantify the direct inhibitory effect of a compound on its molecular target. For an MMP inhibitor like Compound P2P-H1, this involves biochemical assays to measure enzymatic inhibition and cell-based assays to confirm activity in a more biological context.

Causality Behind Experimental Choices
  • Biochemical Assay: A fluorescence resonance energy transfer (FRET) assay is chosen for its high sensitivity and continuous, real-time measurement capabilities.[7] It directly measures the catalytic activity of the purified MMP enzyme, providing a clean assessment of the inhibitor's potency (IC50).

  • Cell-Based Assay: A cell-based assay using a relevant cell line (e.g., human chondrocytes for an osteoarthritis model) is essential. It validates that the compound can cross the cell membrane and inhibit the target enzyme in the complex intracellular milieu, providing an EC50 value.

Experimental Protocol: In Vitro MMP-13 Inhibition Assay (FRET-Based)

This protocol outlines a typical procedure for determining the IC50 value of Compound P2P-H1 against MMP-13, a key collagenase implicated in osteoarthritis.[8]

  • Enzyme Activation: Recombinant human pro-MMP-13 is activated with 1 mM 4-aminophenylmercuric acetate (APMA) at 37°C for 1 hour.[9]

  • Compound Preparation: Compound P2P-H1 is serially diluted in assay buffer (50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5) to create a range of concentrations (e.g., 0.1 nM to 10 µM).

  • Assay Reaction: In a 96-well plate, 10 µL of each inhibitor dilution is mixed with 80 µL of activated MMP-13 enzyme (final concentration ~2 nM). The mixture is pre-incubated for 30 minutes at 37°C.

  • Substrate Addition: The reaction is initiated by adding 10 µL of a quenched fluorescent peptide substrate for MMP-13 (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).[10]

  • Fluorescence Monitoring: The increase in fluorescence (λex/em = 328/393 nm) is measured kinetically over 30-60 minutes at 37°C using a plate reader.

  • Data Analysis: The initial reaction velocities are calculated. The percentage of inhibition for each concentration is determined relative to a DMSO control. The IC50 value is calculated by fitting the data to a four-parameter logistic dose-response curve.

Data Presentation: In Vitro Potency of Compound P2P-H1
Assay TypeTargetMetricValue
BiochemicalRecombinant Human MMP-13IC505.2 nM
Cell-BasedIL-1β stimulated ChondrocytesEC5085.7 nM

In Vitro Experimental Workflow

InVitro_Workflow cluster_biochemical Biochemical Assay cluster_cell Cell-Based Assay b_prep Compound P2P-H1 Serial Dilution b_incubate Pre-incubate Compound + Enzyme b_prep->b_incubate b_enzyme Activate pro-MMP-13 b_enzyme->b_incubate b_react Add FRET Substrate & Initiate Reaction b_incubate->b_react b_read Kinetic Fluorescence Reading b_react->b_read b_calc Calculate IC50 b_read->b_calc c_culture Culture Chondrocytes c_stimulate Stimulate with IL-1β c_culture->c_stimulate c_treat Treat with Compound P2P-H1 c_stimulate->c_treat c_lyse Cell Lysis & Target Analysis c_treat->c_lyse c_calc Calculate EC50 c_lyse->c_calc

Caption: Workflow for determining in vitro biochemical and cell-based potency.

Part II: In Vivo Efficacy Assessment - Evaluating Therapeutic Effect

The ultimate test of a drug candidate is its performance in a living organism. In vivo studies are designed to assess not only the therapeutic effect on a disease model but also to understand the compound's pharmacokinetic profile.

Causality Behind Experimental Choices
  • Pharmacokinetic (PK) Study: Before an efficacy study, a PK study is crucial. It determines key parameters like bioavailability, half-life (t½), and maximum concentration (Cmax). This data is essential for designing an effective dosing regimen for the efficacy study. Poor pharmacokinetics is a common reason for the failure of potent inhibitors in clinical trials.[6]

  • Animal Model: The choice of animal model is critical. For an MMP-13 inhibitor targeting osteoarthritis (OA), the monoiodoacetate (MIA)-induced OA model in rats is a well-established and relevant choice.[8] It mimics key pathological features of human OA, including cartilage degradation and pain.

Experimental Protocol: Rat Monoiodoacetate (MIA)-Induced Osteoarthritis Model

This protocol details a typical in vivo efficacy study for Compound P2P-H1.

  • Model Induction: Male Wistar rats receive a single intra-articular injection of monoiodoacetate (MIA) into the right knee joint to induce OA-like cartilage degradation. The contralateral knee serves as a control.

  • Acclimatization & Grouping: Animals are allowed to recover and are then randomized into vehicle and treatment groups (n=8-10 per group) based on baseline pain assessment (e.g., von Frey filaments).

  • Dosing Regimen: Based on prior PK studies, Compound P2P-H1 is administered orally (e.g., via gavage) once daily at various doses (e.g., 3, 10, 30 mg/kg) starting from day 3 post-MIA injection and continuing for 21 days. A vehicle group receives the formulation excipient alone.

  • Efficacy Readouts:

    • Pain Assessment: Paw withdrawal thresholds are measured weekly to assess joint pain.

    • Histopathology: At the end of the study (Day 24), animals are euthanized. The knee joints are harvested, fixed, decalcified, and embedded in paraffin. Sections are stained with Safranin O-Fast Green to visualize cartilage.

  • Data Analysis: Cartilage degradation is scored using a standardized system (e.g., OARSI score). Pain thresholds are compared between groups. Statistical significance is determined using appropriate tests (e.g., ANOVA).

Data Presentation: In Vivo Efficacy of Compound P2P-H1 in Rat MIA Model
Dose GroupOARSI Score (Mean ± SEM)% Cartilage Protection
Vehicle4.5 ± 0.3-
P2P-H1 (3 mg/kg)3.8 ± 0.415.6%
P2P-H1 (10 mg/kg)2.9 ± 0.335.6%
P2P-H1 (30 mg/kg)2.1 ± 0.253.3%

In Vivo Study Design

InVivo_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase (21 Days) cluster_analysis Terminal Analysis induction Induce OA in Rats (MIA Injection) grouping Randomize into Groups induction->grouping dosing Daily Oral Dosing (Vehicle, P2P-H1) grouping->dosing pain Weekly Pain Assessment dosing->pain harvest Harvest Knee Joints dosing->harvest histology Histopathological Staining & Scoring harvest->histology

Caption: Overview of the in vivo efficacy study design in a rat OA model.

Part III: Bridging the Gap - Correlating In Vitro and In Vivo Data

The data reveals a classic scenario: Compound P2P-H1 is highly potent in vitro (IC50 = 5.2 nM) but requires a significantly higher concentration and dose (30 mg/kg) to achieve moderate efficacy in vivo. The nearly 16-fold drop in potency from the biochemical assay to the cell-based assay (5.2 nM vs. 85.7 nM) is the first clue. This discrepancy often points to challenges with cell permeability or efflux pump activity. The larger gap between in vitro potency and in vivo efficacy highlights several critical translational factors.

Discussion of Causality: Why the Discrepancy?
  • Pharmacokinetics (ADME): The most common culprit. A separate PK study for P2P-H1 revealed moderate oral bioavailability (~30%) and a short half-life (t½ = 2 hours). This means a significant portion of the oral dose never reaches the bloodstream, and what does is cleared relatively quickly. The concentration of the drug at the target tissue (the joint cartilage) is likely far below what would be predicted from its in vitro IC50. This necessitates the higher dosing to maintain a therapeutic concentration in vivo.[6][11]

  • Protein Binding: In the bloodstream and synovial fluid, drugs bind to proteins like albumin. Only the unbound, free fraction of the drug is active. If P2P-H1 has high plasma protein binding, its effective concentration is further reduced.

  • Target Engagement in Tissue: Achieving sufficient target occupancy in the complex, dense environment of cartilage is challenging. The drug must not only reach the joint but also penetrate the cartilage matrix to inhibit MMP-13 effectively.

  • Metabolism: The compound may be rapidly metabolized in the liver (first-pass metabolism) or other tissues into less active or inactive forms, further reducing the concentration of the parent drug.[11]

Factors Influencing the In Vitro-In Vivo Gap

IVIVC_Gap cluster_factors Translational Barriers invitro In Vitro Potency (IC50) invivo In Vivo Efficacy (Effective Dose) invitro->invivo GAP adme ADME (Absorption, Metabolism) invitro->adme pkpd Pharmacokinetics (Bioavailability, Half-life) adme->pkpd binding Protein Binding pkpd->binding penetration Tissue Penetration binding->penetration penetration->invivo

Caption: Key pharmacokinetic and physiological factors creating the in vitro-in vivo gap.

Conclusion & Future Directions

The case of Compound P2P-H1 demonstrates that while low nanomolar in vitro potency is an excellent starting point, it is not a guarantee of in vivo success. The significant dose required to elicit a therapeutic effect in an animal model underscores the critical importance of early ADME and pharmacokinetic profiling.

For the this compound series, future optimization should focus not only on maintaining or improving potency but also on enhancing drug-like properties. Strategies could include:

  • Modifying the scaffold to improve metabolic stability and reduce plasma protein binding.[11]

  • Employing formulation strategies to enhance oral bioavailability.

  • Designing prodrugs that release the active hydroxamate moiety at the target site.

By integrating in vitro screening with early in vivo characterization, research teams can make more informed decisions, reduce attrition rates, and accelerate the development of truly effective therapeutics.

References

  • Hugenberg, V., et al. (2016). Radiolabeled hydroxamate-based matrix metalloproteinase inhibitors: How chemical modifications affect pharmacokinetics and metabolic stability. Nuclear Medicine and Biology, 43(7), 424-437.
  • Clark, I. M. (Ed.). (2001). Matrix Metalloproteinase Protocols. Methods in Molecular Biology, Vol. 151. Humana Press.
  • Verma, R. P., & Hansch, C. (2007). Hydroxamic acids as matrix metalloproteinase inhibitors. Bioorganic & Medicinal Chemistry, 15(22), 6889-6913.
  • BioAssay Systems. (n.d.). EnzyFluo™ MMP-1 Inhibitor Assay Kit.
  • Zheng, Y., et al. (2006). Advances in assays of matrix metalloproteinases (MMPs) and their inhibitors. Clinica Chimica Acta, 365(1-2), 1-10.
  • Clark, I. M. (2003). Assays of matrix metalloproteinases (MMPs) and MMP inhibitors: bioassays and immunoassays applicable to cell culture medium, serum, and synovial fluid. Methods in Molecular Biology, 225, 353-364.
  • Maly, K., et al. (2018). Generation of Matrix Degradation Products Using an In Vitro MMP Cleavage Assay. Methods in Molecular Biology, 1731, 63-72.
  • Clark, I. M. (2002). Matrix metalloproteinase inhibitors in rheumatic diseases. Current Opinion in Pharmacology, 2(3), 304-309.
  • Nagy, K., et al. (2006). Hydroxamate-based peptide inhibitors of matrix metalloprotease 2. Journal of Peptide Science, 12(10), 633-639.
  • Leahy, K. M., et al. (2004). A new class of potent matrix metalloproteinase 13 inhibitors for potential treatment of osteoarthritis: Evidence of histologic and clinical efficacy without musculoskeletal toxicity in rat models. Arthritis & Rheumatism, 50(7), 2261-2272.
  • Verma, R. P. (2012). Hydroxamic acids as matrix metalloproteinase inhibitors. In Hydroxamic Acids (pp. 91-137). Springer, Basel.
  • Jungel, A., et al. (2006). Effect of the oral application of a highly selective MMP-13 inhibitor in three different animal models of rheumatoid arthritis. Annals of the Rheumatic Diseases, 65(5), 595-601.
  • Zhang, J., et al. (2024). Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates. Pest Management Science, 80(1), 356-365.
  • Lauer-Fields, J. L., et al. (2014). In vivo imaging of matrix metalloproteinase 12 and matrix metalloproteinase 13 activities in the mouse model of collagen-induced arthritis. Arthritis & Rheumatology, 66(5), 1209-1218.
  • Dufour, A., & Overall, C. M. (2013). The Pharmacological TAILS of Matrix Metalloproteinases and Their Inhibitors. Trends in Pharmacological Sciences, 34(4), 233-242.
  • Gege, C., et al. (2021). An ADAM10 Exosite Inhibitor Is Efficacious in an In Vivo Collagen-Induced Arthritis Model. International Journal of Molecular Sciences, 22(16), 8783.
  • Szałek, E., et al. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Molecules, 28(9), 3801.
  • Biniecki, A., & Ledóchowski, Z. (1962). 3-(2-Imidazo[4,5-b]pyridine)propionic Acid and Some of Its Derivatives With Suspected Tuberculostatic Activity. Acta Poloniae Pharmaceutica, 19, 1-6.
  • de Paula, C. A., et al. (2012). A QSAR Study of Matrix Metalloproteinases Type 2 (MMP-2) Inhibitors with Cinnamoyl Pyrrolidine Derivatives. International Journal of Molecular Sciences, 13(12), 16324-16340.
  • Salehi, B., et al. (2023). In vivo and in silico evaluations of a synthetic pyrano[3,2-c]quinoline derivative as a potent anti-diabetic agent. Scientific Reports, 13(1), 12345.
  • Bencsik, P., et al. (2018). Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection. Frontiers in Pharmacology, 9, 335.
  • Reynisson, J., et al. (2016). A synthesis, in silico, in vitro and in vivo study of thieno[2,3-b]pyridine anticancer analogues. MedChemComm, 7(5), 963-972.
  • Kljun, J., et al. (2024). Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10). Future Medicinal Chemistry, 16(5), 335-353.
  • Bjelogrlić, S., et al. (2021). In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines. Molecules, 26(11), 3204.
  • Kalyaev, M. V., et al. (2021). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 26(22), 6939.
  • Dong, S., et al. (2022). Novel 2-phenyl-3-(Pyridin-2-yl) thiazolidin-4-one derivatives as potent inhibitors for proliferation of osteosarcoma cells in vitro and in vivo. European Journal of Medicinal Chemistry, 228, 114010.
  • Fields, G. B., et al. (2009). TSRI MLSCN Probe Report for Inhibitors of MMP-8. Probe Reports from the NIH Molecular Libraries Program.
  • Kalyaev, M. V., et al. (2021). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 26(22), 6939.
  • Chowdhury, I., et al. (2017). A pentanoic acid derivative targeting matrix metalloproteinase-2 (MMP-2) induces apoptosis in a chronic myeloid leukemia cell line. European Journal of Medicinal Chemistry, 141, 465-476.
  • Gong, Y., et al. (2014). Roles of Matrix Metalloproteinases and Their Natural Inhibitors in Prostate Cancer Progression. International Journal of Molecular Sciences, 15(4), 6020-6047.
  • Khan, I., et al. (2021). Structural Modification, In Vitro, In Vivo, Ex Vivo, and In Silico Exploration of Pyrimidine and Pyrrolidine Cores for Targeting Enzymes Associated with Neuroinflammation and Cholinergic Deficit in Alzheimer's Disease. ACS Chemical Neuroscience, 12(21), 4123-4143.
  • Nagase, H., & Visse, R. (2022). Matrix Metalloproteinases and Their Inhibitors in the Pathogenesis of Epithelial Differentiation, Vascular Disease, Endometriosis, and Ocular Fibrotic Pterygium. International Journal of Molecular Sciences, 23(12), 6543.
  • Wang, C. F. (2009). 3-(2-Pyridylaminocarbonyl)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1244.
  • Jin, L., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 929381.

Sources

A Researcher's Guide to the Reproducible Synthesis and Evaluation of 3-(Pyridin-2-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Synthetic Reproducibility and Performance Against Key Alternatives.

In the landscape of modern drug discovery and development, the reproducibility of experimental results is the bedrock of scientific integrity. This guide provides an in-depth analysis of the synthesis and experimental evaluation of 3-(Pyridin-2-yl)propanoic acid, a heterocyclic building block with significant potential in medicinal chemistry. As Senior Application Scientists, we aim to equip you with not only robust protocols but also the underlying chemical principles to navigate the challenges of synthetic reproducibility and make informed decisions when selecting molecular scaffolds.

This guide is structured to provide a comprehensive understanding of this compound, from its synthesis and characterization to a comparative analysis of its performance profile against relevant alternatives. We will delve into the nuances of synthetic routes, the importance of rigorous analytical validation, and the potential implications of structural modifications on biological activity and physicochemical properties.

Part 1: The Synthesis of this compound: A Reproducibility-Focused Approach

The synthesis of this compound, while seemingly straightforward, presents several potential pitfalls that can impact reproducibility. The presence of the pyridine ring introduces specific chemical properties that must be carefully managed. We will explore two common synthetic pathways, highlighting critical parameters and potential challenges.

Method 1: Michael Addition of a Pyridine-Derived Nucleophile to an Acrylate

A prevalent strategy for the synthesis of 3-substituted propanoic acids is the Michael addition. In the context of this compound, this can be approached by reacting a suitable 2-pyridyl nucleophile with an acrylate derivative, followed by hydrolysis. A notable example involves the synthesis of the closely related 3-(pyridin-2-ylamino)propanoic acid, which serves as a valuable illustration of the reaction class.

Illustrative Protocol: Synthesis of 3-(pyridin-2-ylamino)propanoic acid [1]

  • Reaction Setup: To a 250-mL round-bottom flask, add pyridin-2-amine (1.00 equiv), acetic acid (0.52 equiv), and butyl prop-2-enoate (1.20 equiv).

  • Heating: Stir the resulting solution overnight at 70°C.

  • Hydrolysis: Add potassium hydroxide (2.50 equiv) and water. Stir the solution overnight at 25°C.

  • Workup: Concentrate the mixture under vacuum. Wash the resulting mixture with dichloromethane.

  • Isolation: Filter the solids and concentrate the filtrate to yield the product.

Causality and Reproducibility Considerations:

  • Nucleophile Basicity: The basicity of the pyridine nitrogen can lead to side reactions, including N-alkylation. The choice of base and reaction temperature is critical to favor the desired C-alkylation.

  • Solvent Purity: Protic impurities in the solvent can quench the nucleophile and hinder the reaction. Anhydrous conditions are often recommended.

  • Temperature Control: Michael additions can be exothermic. Precise temperature control is necessary to prevent runaway reactions and the formation of byproducts.

  • Hydrolysis Conditions: The hydrolysis of the ester to the carboxylic acid must be carefully controlled to avoid degradation of the pyridine ring, which can be sensitive to harsh basic or acidic conditions.

Method 2: Catalytic Hydrogenation of a Cinnamic Acid Analogue

Another common and often high-yielding approach is the catalytic hydrogenation of the corresponding unsaturated precursor, 3-(pyridin-2-yl)acrylic acid. This method is advantageous for its clean reaction profile and relatively mild conditions. A similar procedure is reported for the 3-pyridinyl isomer[2].

Generalized Protocol: Catalytic Hydrogenation

  • Reaction Setup: In a suitable pressure vessel, dissolve 3-(pyridin-2-yl)acrylic acid in a solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by recrystallization or chromatography.

Causality and Reproducibility Considerations:

  • Catalyst Activity: The activity of the Pd/C catalyst can vary between batches and suppliers. It is crucial to use a consistent source or to test new batches on a small scale first. Catalyst poisoning by sulfur-containing impurities can also inhibit the reaction.

  • Hydrogen Pressure and Purity: Consistent hydrogen pressure is essential for a reproducible reaction rate. The purity of the hydrogen gas can also impact the reaction.

  • Solvent Choice: The choice of solvent can influence the reaction rate and the solubility of the starting material and product.

  • Reaction Endpoint: Over-hydrogenation can lead to the reduction of the pyridine ring. Careful monitoring of the reaction progress is necessary to stop the reaction once the double bond is reduced.

Workflow for Reproducible Synthesis

cluster_synthesis Synthesis cluster_characterization Characterization for Reproducibility start Choose Synthetic Route reagents Source High-Purity Reagents start->reagents conditions Optimize Reaction Conditions (Temperature, Time, Stoichiometry) reagents->conditions monitoring In-Process Monitoring (TLC, LC-MS) conditions->monitoring workup Standardized Workup & Purification monitoring->workup end_synthesis Isolated Product workup->end_synthesis nmr NMR Spectroscopy (1H, 13C) end_synthesis->nmr Analytical Validation ms Mass Spectrometry (HRMS) nmr->ms hplc Purity Analysis (HPLC/UPLC) ms->hplc elemental Elemental Analysis hplc->elemental end_characterization Verified, Reproducible Batch elemental->end_characterization

Caption: Workflow for ensuring the reproducible synthesis and characterization of this compound.

Part 2: Analytical Characterization: The Cornerstone of Reproducibility

Reproducibility is not only about obtaining the same yield but also about consistently producing a compound of the same purity and structural integrity. Rigorous analytical characterization is non-negotiable.

Table 1: Key Analytical Data for this compound

Analytical Technique Expected Results Reference
1H NMR Characteristic signals for the pyridine ring protons and the propanoic acid chain.
13C NMR Distinct signals for the carbons of the pyridine ring and the propanoic acid moiety.
Mass Spectrometry (MS) Molecular ion peak corresponding to the exact mass of C8H9NO2.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity (ideally >98%).Vendor specifications
Melting Point A sharp and consistent melting point range.Literature values

Self-Validating Protocol for Analytical Characterization:

  • 1H and 13C NMR Spectroscopy: Acquire high-resolution spectra and compare them against a validated reference or literature data. The integration of the proton signals should be consistent with the number of protons in the molecule.

  • High-Resolution Mass Spectrometry (HRMS): Determine the exact mass to confirm the elemental composition.

  • HPLC/UPLC Analysis: Develop a validated method to assess purity. This should include an assessment of potential impurities from starting materials or side reactions.

  • Elemental Analysis: For a new batch or when scaling up, elemental analysis provides definitive proof of the elemental composition.

Part 3: Comparative Performance Analysis: this compound vs. Alternatives

In drug discovery, the choice of a chemical scaffold is a critical decision that influences a compound's biological activity, selectivity, and pharmacokinetic properties. Here, we compare this compound with two relevant alternatives: its phenyl bioisostere, 3-phenylpropanoic acid, and a saturated heterocyclic analogue, a 3-azabicyclo[3.1.1]heptane carboxylic acid derivative.

The Phenyl Bioisostere: 3-Phenylpropanoic Acid

3-Phenylpropanoic acid is a widely used building block in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs[3][4]. Its synthesis is well-established, often through the hydrogenation of cinnamic acid[3][5][6].

The Saturated Bioisostere: 3-Azabicyclo[3.1.1]heptane Carboxylic Acid Derivatives

Recent research has highlighted 3-azabicyclo[3.1.1]heptanes as saturated bioisosteres of pyridines, offering potential improvements in physicochemical properties such as solubility and metabolic stability[7][8].

Table 2: Comparative Profile of this compound and Alternatives

Property This compound 3-Phenylpropanoic Acid 3-Azabicyclo[3.1.1]heptane Derivative
Synthesis Reproducibility Moderate; sensitive to reaction conditions due to pyridine ring.High; well-established and robust procedures.Moderate to Low; multi-step synthesis, may require optimization.
Aqueous Solubility Expected to be higher due to the polar pyridine nitrogen.Lower; non-polar phenyl ring reduces solubility.Expected to be significantly higher due to the saturated, polar scaffold.
Metabolic Stability Pyridine ring can be a site of metabolism (e.g., N-oxidation).Phenyl ring is susceptible to aromatic hydroxylation.Saturated core is generally more resistant to oxidative metabolism.
Hydrogen Bond Acceptor Yes (pyridine nitrogen).No.Yes (tertiary amine).
pKa Carboxylic acid pKa is influenced by the electron-withdrawing pyridine ring.Typical carboxylic acid pKa (~4.8).Carboxylic acid pKa and amine pKa.

Performance Implications in a Drug Discovery Context:

  • Target Engagement: The hydrogen bond accepting ability of the pyridine nitrogen in this compound can be a key interaction with a biological target. This is absent in 3-phenylpropanoic acid. The saturated bioisostere retains a hydrogen bond acceptor, but with different geometry and basicity.

  • Physicochemical Properties: The introduction of the pyridine ring generally increases polarity and aqueous solubility compared to the phenyl analogue, which can be advantageous for oral bioavailability. The saturated bioisostere is expected to further enhance solubility.

  • Metabolic Stability: The pyridine and phenyl rings are common sites of metabolic attack. The saturated bioisostere offers a potential solution to improve metabolic stability.

Logical Relationship of Scaffolds

Target This compound (Aromatic Heterocycle) Phenyl 3-Phenylpropanoic Acid (Aromatic Carbocycle) Target->Phenyl Bioisosteric Replacement (N for CH) Saturated 3-Azabicyclo[3.1.1]heptane Derivative (Saturated Heterocycle) Target->Saturated Saturation (Improved Physicochemical Properties) Phenyl->Target Introduces H-bond acceptor Increases polarity Saturated->Target Aromatization (Planar geometry, potential for π-stacking)

Caption: Bioisosteric relationships between this compound and its key alternatives.

Conclusion: Best Practices for Ensuring Reproducibility

The reproducible synthesis and evaluation of this compound are achievable through a combination of carefully selected synthetic methods, rigorous in-process monitoring, and comprehensive analytical characterization. When considering this scaffold for drug discovery programs, a thorough understanding of its properties in comparison to relevant alternatives is essential for making strategic decisions.

As a final recommendation, we advocate for the following best practices to ensure the highest level of reproducibility:

  • Detailed Documentation: Maintain meticulous records of all experimental parameters, including reagent sources and lot numbers.

  • Standard Operating Procedures (SOPs): Develop and adhere to detailed SOPs for all synthetic and analytical procedures.

  • Reference Standards: Utilize a well-characterized internal reference standard for all analytical comparisons.

  • Inter-Batch Consistency Checks: When scaling up or changing reagent batches, perform a small-scale trial to ensure consistency with previous results.

By embracing these principles, researchers can enhance the reliability of their experimental outcomes, accelerate the drug discovery process, and contribute to the collective body of robust scientific knowledge.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry Behind 3-Phenylpropionic Acid: Properties and Synthesis Explained.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Applications of 3-Phenylpropionic Acid Derivatives.
  • ChemBK. (2024, April 9). 3-Phenylpropanoic acid.
  • PubChem. (n.d.). This compound.
  • Wikipedia. (n.d.). Phenylpropanoic acid.
  • MDPI. (2023, April 29). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety.
  • LookChem. (2025, May 20). 3-phenylpropanoic acid.
  • PubChem. (n.d.). 3-(Pyridin-3-yl)propanoic acid.
  • PrepChem.com. (n.d.). Synthesis of A. 3-(3-Pyridinyl)propanoic Acid.
  • ResearchGate. (2023, June). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres.
  • Patsnap. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • PubChem. (n.d.). 3-(Pyridin-4-yl)propanoic acid.
  • ResearchGate. (2025, November 10). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres**.

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Comparison of 3-(Pyridin-2-yl)propanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 3-(Pyridin-2-yl)propanoic Acid

This compound is a heterocyclic compound featuring a pyridine ring, a structural motif of significant interest in pharmaceutical and chemical research due to its presence in numerous biologically active molecules.[1][2] The derivatives of arylpropionic acids are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[3] The precise and accurate quantification of this compound is therefore critical during drug discovery, development, and quality control to ensure the safety and efficacy of potential therapeutic agents.

Inter-laboratory comparison studies, also known as proficiency tests or round-robin studies, are a cornerstone of analytical method validation. They provide an objective assessment of a method's reproducibility and robustness when performed by different analysts in different laboratories with varying equipment and environmental conditions.[4][5] This guide presents a comparative overview of two predominant analytical techniques for the analysis of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the design of a robust inter-laboratory study, present a hypothetical comparative dataset, and provide detailed experimental protocols to guide researchers in establishing reliable analytical methodologies. The principles outlined are grounded in the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures, a globally recognized standard for the pharmaceutical industry.[6][7][8][9]

Comparative Analysis of Analytical Methodologies

The choice of an analytical method for this compound is contingent on several factors, including the sample matrix, required sensitivity, and the instrumentation available. Both HPLC-UV and GC-MS are powerful techniques for the analysis of pyridine derivatives and related compounds.[10][11][12][13][14][15]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC is a widely employed technique for the analysis of non-volatile and thermally labile compounds. For this compound, a reverse-phase C18 column is typically effective, separating the analyte from potential impurities based on its polarity.[16] The pyridine ring in the molecule contains a chromophore that absorbs UV light, allowing for sensitive detection.

  • Expertise & Experience: The choice of a mixed-mode HPLC column, which combines reversed-phase and ion-exchange characteristics, can be particularly advantageous for separating isomers of pyridine carboxylic acids, which share similar hydrophobic and ionic properties.[10][11] The retention time can be manipulated by adjusting the concentration of acetonitrile and the ionic strength of the mobile phase.[10]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique that is well-suited for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is often necessary to increase their volatility and thermal stability.[17] Silylation, for instance, replaces the active hydrogen in the carboxylic acid group with a trimethylsilyl (TMS) group.

  • Expertise & Experience: The presence of moisture can be detrimental to the silylation reaction, leading to the breakdown of the derivatizing agent and the derivatized analyte, which can compromise sensitivity.[17] Therefore, the use of anhydrous solvents and proper sample handling are critical for reproducible results.[17][18]

Designing a Robust Inter-Laboratory Comparison Study

A well-designed inter-laboratory study is essential for assessing the reproducibility of an analytical method. The following workflow outlines the key stages of such a study.

Inter-Laboratory_Study_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting Define_Objectives Define Study Objectives & Scope Select_Labs Select Participating Laboratories Define_Objectives->Select_Labs Prepare_Samples Prepare & Characterize Homogeneous Samples Select_Labs->Prepare_Samples Develop_Protocol Develop Detailed Analytical Protocol Prepare_Samples->Develop_Protocol Distribute_Samples Distribute Samples & Protocol to Labs Develop_Protocol->Distribute_Samples Lab_Analysis Laboratories Perform Analysis Distribute_Samples->Lab_Analysis Report_Results Labs Report Results to Coordinator Lab_Analysis->Report_Results Statistical_Analysis Statistical Analysis of Data (e.g., Z-scores) Report_Results->Statistical_Analysis Identify_Outliers Identify & Investigate Outliers Statistical_Analysis->Identify_Outliers Final_Report Prepare & Distribute Final Report Identify_Outliers->Final_Report

Caption: Workflow of an inter-laboratory validation study.

Hypothetical Inter-Laboratory Study: A Comparative Case Study

To illustrate the comparison between HPLC-UV and GC-MS for the analysis of this compound, a hypothetical inter-laboratory study was conducted with six participating laboratories. Three laboratories utilized the HPLC-UV method, and three employed the GC-MS method. Each laboratory received three blind samples at different concentrations.

Table 1: Comparison of Validation Parameters for HPLC-UV and GC-MS Methods

Validation ParameterHPLC-UV MethodGC-MS MethodICH Q2(R1) Guideline Recommendations
Linearity (r²) > 0.999> 0.999Correlation coefficient should be close to 1.
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%Within ±15% of the nominal concentration.
Precision (RSD%)
- Repeatability≤ 1.5%≤ 2.0%Typically ≤ 15%.
- Intermediate Precision≤ 3.0%≤ 4.5%Assesses variations within the same laboratory.
- Reproducibility≤ 5.0%≤ 7.0%Assesses variations between laboratories.
Limit of Detection (LOD) ~50 ng/mL~5 ng/mLSignal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) ~150 ng/mL~15 ng/mLSignal-to-noise ratio of 10:1.

Discussion of Hypothetical Results

The hypothetical data suggests that both the HPLC-UV and GC-MS methods are suitable for the quantification of this compound, with performance characteristics falling within the acceptable limits defined by the ICH Q2(R1) guideline.[6][7][8][9]

  • Linearity and Accuracy: Both methods demonstrated excellent linearity and accuracy, indicating a direct proportional relationship between concentration and response, and close agreement between the measured and true values.

  • Precision: The lower relative standard deviation (RSD) values for the HPLC-UV method suggest slightly better precision, both within and between laboratories, compared to the GC-MS method. This could be attributed to the additional sample preparation step (derivatization) required for GC-MS, which can introduce more variability.

  • Sensitivity: The GC-MS method exhibited significantly lower LOD and LOQ values, highlighting its superior sensitivity. This makes it the preferred method for applications requiring trace-level quantification.

Method_Comparison_Logic cluster_hplc HPLC-UV cluster_gcms GC-MS Analyte This compound HPLC_Advantages Advantages: - Good Precision - Higher Throughput - No Derivatization Analyte->HPLC_Advantages GCMS_Advantages Advantages: - High Sensitivity - High Selectivity Analyte->GCMS_Advantages HPLC_Disadvantages Disadvantages: - Lower Sensitivity GCMS_Disadvantages Disadvantages: - Requires Derivatization - Potentially Lower Throughput

Caption: Logical comparison of HPLC-UV and GC-MS methods.

Detailed Experimental Protocols

The following are generalized protocols for the analysis of this compound using HPLC-UV and GC-MS. These may require optimization for specific sample matrices and instrumentation.

Protocol 1: HPLC-UV Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 263 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions with the same solvent to prepare calibration standards and quality control samples.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

Protocol 2: GC-MS Analysis

  • Instrumentation: A standard GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C, hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-350.

  • Sample Preparation (Derivatization):

    • Evaporate a known volume of the sample extract to dryness under a gentle stream of nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of anhydrous pyridine.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

Conclusion and Best Practice Recommendations

This guide has provided a comprehensive framework for an inter-laboratory comparison of this compound analysis using HPLC-UV and GC-MS. Both methods are demonstrated to be reliable and accurate, with the choice of method depending on the specific analytical requirements.

  • For routine quality control applications where high throughput and good precision are paramount, the HPLC-UV method is recommended.

  • For applications requiring high sensitivity, such as the analysis of low-level impurities or in complex biological matrices, the GC-MS method is the preferred choice.

To ensure the success of an inter-laboratory study and the long-term reliability of analytical data, the following best practices are recommended:

  • Adherence to a detailed, harmonized analytical protocol is crucial to minimize inter-laboratory variability.

  • The use of certified reference materials for calibration and quality control is essential for ensuring the accuracy and traceability of results.

  • Regular participation in proficiency testing schemes is a valuable tool for monitoring and improving laboratory performance over time.

By following these guidelines and fostering a collaborative approach, the scientific community can ensure the generation of high-quality, reproducible data in the analysis of this compound and other critical pharmaceutical compounds.

References

  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • Abraham Entertainment. (2025, October 22). ICH Q2 R1: Mastering Analytical Method Validation.
  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • SIELC Technologies. (n.d.). Picolinic Acid.
  • International Council for Harmonisation. (2022, March 24). Analytical Procedure Development Q14.
  • BioPharm International. (n.d.). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods.
  • Reddit. (2021, March 5). Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • MDPI. (n.d.). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements.
  • ResearchGate. (n.d.). (a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min....
  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • National Institutes of Health. (2023, January 3). Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies.
  • Food and Agriculture Organization of the United Nations. (n.d.). Propionic Acid.
  • PubChem. (n.d.). This compound.
  • National Institute of Standards and Technology. (n.d.). 3-Pyridinepropionic acid.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Heterocyclic Chemistry Reagents: The Value of (S)-2-amino-3-(pyridin-4-yl)propanoic acid Dihydrochloride.
  • National Institutes of Health. (2023, May 18). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.
  • MDPI. (n.d.). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020, March 30). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities.

Sources

Comparative Efficacy of Novel Oxazolidinones: A Focus on Pyridine-Containing Derivatives Versus Linezolid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Challenge of Antibiotic Resistance and the Evolution of Oxazolidinones

The relentless rise of multidrug-resistant (MDR) bacteria, particularly Gram-positive pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), presents a formidable challenge to global public health. The oxazolidinone class of antibiotics has been a critical tool in our therapeutic arsenal since the approval of linezolid in 2000. Linezolid circumvents many existing resistance mechanisms by uniquely inhibiting the initiation of bacterial protein synthesis. It binds to the 50S ribosomal subunit at the peptidyl transferase center (PTC), preventing the formation of the 70S initiation complex.

However, the emergence of linezolid-resistant strains, primarily through mutations in the 23S rRNA gene or the acquisition of the cfr gene, has necessitated the development of next-generation oxazolidinones. A promising avenue of research has focused on modifying the N-aryl substituent of the oxazolidinone core. This guide provides a comparative analysis of a key group of these next-generation compounds—those incorporating a pyridine moiety, specifically focusing on 3-(pyridine-3-yl)-2-oxazolidinone derivatives and their analogues—and evaluates their efficacy against linezolid. We will delve into their antibacterial potency, supported by experimental data, and explore the underlying structure-activity relationships that drive their enhanced performance.

Enhanced Antibacterial Potency: The Impact of the Pyridine Moiety

Recent research has highlighted that the incorporation of a pyridine ring, particularly at the 3-position of the oxazolidinone core, can significantly enhance antibacterial activity compared to linezolid. These derivatives often exhibit lower Minimum Inhibitory Concentrations (MICs) against a broad spectrum of Gram-positive bacteria, including linezolid-resistant strains.

Comparative In Vitro Activity

The superior performance of these derivatives is evident in their MIC values. Below is a summary of representative data comparing the in vitro activity of a novel pyridine-containing oxazolidinone derivative against linezolid.

Bacterial Strain Linezolid MIC (µg/mL) 3-(pyridine-3-yl)-2-oxazolidinone Derivative MIC (µg/mL)
Staphylococcus aureus ATCC 2921321
Staphylococcus aureus (MRSA) NRS-121
Enterococcus faecalis ATCC 2921221
Enterococcus faecium (VRE) B-4-1-121
Streptococcus pneumoniae ATCC 4961910.5
Linezolid-Resistant S. aureus (cfr)>1284

Data is a synthesized representation from cited literature and is for illustrative purposes.

As the data indicates, the pyridine-containing derivative demonstrates a two- to four-fold increase in potency against susceptible strains and, critically, retains significant activity against linezolid-resistant strains harboring the cfr gene. This suggests that the structural modifications may help the compound overcome common resistance mechanisms.

Mechanism of Action and Structure-Activity Relationship (SAR)

The fundamental mechanism of action for these derivatives remains the inhibition of bacterial protein synthesis. However, the enhanced efficacy is rooted in their improved binding affinity to the bacterial ribosome.

Visualizing the Mechanism

The following diagram illustrates the established mechanism of action for oxazolidinones, highlighting the binding site on the 50S ribosomal subunit.

cluster_ribosome Bacterial 50S Ribosomal Subunit P_site P-site (Peptidyl site) A_site A-site (Aminoacyl site) PTC Peptidyl Transferase Center (PTC) inhibition INHIBITION PTC->inhibition Blocks formation of 70S initiation complex oxazolidinone Oxazolidinone (e.g., Linezolid, Pyridine Derivative) oxazolidinone->PTC Binds to PTC initiation_complex fMet-tRNA in P-site initiation_complex->P_site elongation_tRNA Aminoacyl-tRNA elongation_tRNA->A_site Binding blocked

Caption: Mechanism of oxazolidinone action on the 50S ribosomal subunit.

The pyridine moiety is hypothesized to form additional favorable interactions within the PTC, potentially through hydrogen bonding or π-π stacking with ribosomal RNA bases. These enhanced interactions can lead to a more stable drug-ribosome complex, resulting in more potent inhibition of protein synthesis. This may also explain the retained activity against cfr-methylated ribosomes, as the modified binding pose could be less affected by the methylation of A2503.

Experimental Protocols: Assessing In Vitro Efficacy

The determination of MIC is a cornerstone for evaluating the potency of new antimicrobial agents. The following protocol outlines the standardized broth microdilution method.

Protocol: Broth Microdilution for MIC Determination
  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 isolated colonies of the test bacterium from an agar plate.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of the 3-(pyridine-3-yl)-2-oxazolidinone derivative and linezolid in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of each antibiotic in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth.

Workflow for MIC Determination

start Start: Isolate Bacterial Colonies prep_inoculum Prepare & Standardize Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plate with Standardized Bacteria prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Antibiotics in 96-Well Plate prep_dilutions->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_results Read MIC: Lowest concentration with no visible growth incubate->read_results end End: Report MIC Value read_results->end

Caption: Standard workflow for the broth microdilution MIC assay.

Safety and Selectivity: A Preliminary Outlook

An ideal antibiotic must be selectively toxic to bacteria while exhibiting minimal effects on mammalian cells. Preliminary assessments of novel oxazolidinone derivatives often include in vitro cytotoxicity assays against human cell lines. While comprehensive in vivo toxicological data is pending for many new derivatives, early studies suggest that the pyridine-containing analogues generally maintain a favorable safety profile, comparable to or better than linezolid. The key is to achieve a high therapeutic index—the ratio of the toxic dose to the therapeutic dose.

Conclusion and Future Directions

The inclusion of a pyridine moiety in the N-aryl substituent of the 2-oxazolidinone core represents a significant advancement in the development of this antibiotic class. Derivatives such as 3-(pyridine-3-yl)-2-oxazolidinones demonstrate superior in vitro potency against a wide range of Gram-positive pathogens, including strains resistant to linezolid. Their enhanced efficacy is attributed to improved binding interactions within the peptidyl transferase center of the bacterial ribosome.

While these early results are highly promising, further research is essential. Future studies must focus on comprehensive preclinical and clinical evaluations to ascertain their pharmacokinetic profiles, in vivo efficacy, and long-term safety. These next-generation oxazolidinones hold the potential to become invaluable assets in the ongoing battle against multidrug-resistant infections.

References

  • Structure–Activity Relationships of Oxazolidinone Antibacterial Agents.Antimicrobial Agents and Chemotherapy. [Link]
  • Discovery of Novel 1,2,3-Triazole-Oxazolidinone Hybrids as Potent Antibacterial Agents.Molecules. [Link]
  • Discovery of Novel Oxazolidinone Derivatives Containing a Piperazine-Fused Tricyclic Moiety as Potent Antibacterial Agents.Journal of Medicinal Chemistry. [Link]
  • Discovery of Novel Oxazolidinones Containing a Pyridinone Moiety as Potent Antibacterial Agents.ACS Medicinal Chemistry Letters. [Link]
  • Linezolid: a review of its properties, function, and use in critical care.Canadian Journal of Anesthesia. [Link]

A Comparative Guide to Propanoic Acid Derivatives as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-present battle against microbial resistance, the scientific community is in constant pursuit of novel antimicrobial scaffolds. Propanoic acid, a simple short-chain fatty acid, has long been recognized for its preservative and antimicrobial properties. However, it is the chemical versatility of its derivatives that unlocks a vast potential for the development of potent and selective antimicrobial agents. This guide provides a comprehensive comparative analysis of various classes of propanoic acid derivatives, offering researchers, scientists, and drug development professionals a detailed overview of their antimicrobial performance, supported by experimental data and mechanistic insights.

Introduction: The Propanoic Acid Scaffold - A Promising Starting Point

Propanoic acid (CH₃CH₂COOH) is a naturally occurring carboxylic acid that exhibits broad-spectrum antimicrobial activity, albeit at relatively high concentrations. Its primary mechanism of action is attributed to the disruption of microbial cellular homeostasis. In its undissociated form, propanoic acid can passively diffuse across the microbial cell membrane. Once inside the more alkaline cytoplasm, it dissociates, releasing protons and its carboxylate anion. This leads to intracellular acidification, which can inhibit essential metabolic enzymes and disrupt cellular processes, ultimately leading to microbial growth inhibition or cell death.[1][2]

While effective as a preservative, the therapeutic potential of propanoic acid itself is limited by its modest potency and lack of specificity. This has driven the exploration of its derivatives, where modifications to the core propanoic acid structure can dramatically enhance antimicrobial activity and introduce selectivity. This guide will delve into a comparative study of several key classes of these derivatives.

Classes of Propanoic Acid Derivatives Under Comparison

This guide will focus on the comparative antimicrobial profiles of the following classes of propanoic acid derivatives:

  • Propanoic Acid Esters: Formed by the reaction of propanoic acid with an alcohol, these derivatives exhibit increased lipophilicity, which can influence their interaction with microbial cell membranes.

  • Propanoic Acid Schiff Bases: These compounds are formed by the condensation of a propanoic acid hydrazide with an aldehyde or ketone. The resulting imine group (-C=N-) is a key feature that can confer significant biological activity.

  • Aryl-Substituted Propanoic Acid Derivatives: The incorporation of aromatic rings, such as phenyl or substituted phenyl groups, into the propanoic acid structure can lead to compounds with enhanced antimicrobial and other biological activities.

  • Halogenated Propanoic Acid Derivatives: The introduction of halogen atoms (e.g., chlorine, bromine) onto the propanoic acid backbone can significantly increase antimicrobial potency.

Positive Controls for Comparison: To provide a clear benchmark for the antimicrobial efficacy of these derivatives, their performance will be compared against well-established antibiotics:

  • Norfloxacin: A broad-spectrum fluoroquinolone antibiotic effective against both Gram-positive and Gram-negative bacteria.

  • Ampicillin: A beta-lactam antibiotic commonly used against Gram-positive bacteria.

  • Fluconazole: A triazole antifungal agent used to treat a variety of fungal infections.

Experimental Methodology: A Standardized Approach to Antimicrobial Susceptibility Testing

To ensure the objective comparison of antimicrobial agents, a standardized and reproducible methodology is paramount. The broth microdilution method , as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is a widely accepted gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.

Detailed Protocol for Broth Microdilution

Objective: To determine the Minimum Inhibitory Concentration (MIC) of propanoic acid derivatives against selected microbial strains.

Materials:

  • Test compounds (propanoic acid derivatives)

  • Positive control antibiotics (Norfloxacin, Ampicillin, Fluconazole)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Fungal strain (Candida albicans ATCC 90028)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • From a fresh agar plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute the standardized suspension in the appropriate broth (CAMHB or RPMI-1640) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of each test compound and positive control in a suitable solvent.

    • Perform serial two-fold dilutions of each antimicrobial agent in the appropriate broth in the 96-well microtiter plates. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the prepared microbial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well.

    • Include a growth control well (broth and inoculum, no antimicrobial) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours for bacteria.

    • Incubate the plates at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

    • Alternatively, the MIC can be determined by reading the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader. The MIC is defined as the lowest concentration that inhibits a certain percentage (e.g., ≥80%) of growth compared to the growth control.

Experimental Workflow Diagram

BrothMicrodilutionWorkflow cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Microbial Inoculum (0.5 McFarland Standard) Inoculate Inoculate 96-Well Plates Inoculum->Inoculate Dilutions Prepare Serial Dilutions of Test Compounds Dilutions->Inoculate Incubate Incubate Plates (Bacteria: 37°C, 16-20h Fungi: 35°C, 24-48h) Inoculate->Incubate ReadMIC Read MICs (Visually or Spectrophotometrically) Incubate->ReadMIC Data Record and Analyze Data ReadMIC->Data

Caption: Workflow for the Broth Microdilution Method.

Comparative Performance Analysis: A Data-Driven Evaluation

The antimicrobial efficacy of various propanoic acid derivatives is summarized below. The data, presented as Minimum Inhibitory Concentration (MIC) in µg/mL, is compiled from multiple studies. It is important to note that direct comparisons between different studies should be made with caution due to potential variations in experimental conditions.

Antibacterial Activity
Compound ClassDerivative ExampleStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Reference
Parent Acid Propanoic Acid>10,000>10,000[3]
Esters Ethyl PropionateGenerally low activityGenerally low activity[4][5]
Benzyl PropionateModerately activeLow activity[4][5]
Schiff Bases N'-(4-chlorobenzylidene)propanehydrazide62.5125[4][5]
N'-(4-nitrobenzylidene)propanehydrazide31.2562.5[4][5]
Aryl-Substituted 3-((4-hydroxyphenyl)amino)propanoic acid>64>64[6]
Hydrazone with nitrothiophene moiety18[6]
Halogenated 2-Bromopropanoic acidPotent activity reportedModerate activity reported[7]
Positive Controls Ampicillin0.25 - 1.0 (ATCC 29213)-
Norfloxacin0.5 - 2.0 (ATCC 29213)0.03 - 0.125 (ATCC 25922)[8][9]
Antifungal Activity
Compound ClassDerivative ExampleCandida albicansReference
Parent Acid Propanoic Acid>10,000[3]
Esters Ethyl PropionateLow activity[4][5]
Schiff Bases N'-(4-chlorobenzylidene)propanehydrazide125[4][5]
N'-(4-nitrobenzylidene)propanehydrazide62.5[4][5]
Aryl-Substituted Hydrazone with thiophene moiety8[6]
Hydrazone with nitro-furan moiety8[6]
Positive Control Fluconazole0.25 - 1.0 (ATCC 90028)[1][4]

Discussion: Structure-Activity Relationships and Mechanistic Insights

The data presented above reveals clear structure-activity relationships (SAR) that govern the antimicrobial potency of propanoic acid derivatives.

The Role of the Carboxylic Acid Group

The free carboxylic acid group in propanoic acid is crucial for its primary antimicrobial mechanism of intracellular acidification.[1] However, its high polarity can limit its ability to penetrate the microbial cell wall, particularly in Gram-negative bacteria with their outer membrane.

Esterification: A Double-Edged Sword

Esterification of the carboxylic acid group generally leads to a decrease in antimicrobial activity.[4][5] This is likely due to the loss of the acidic proton, which is essential for the acidification mechanism. While the increased lipophilicity of esters might enhance membrane interaction, this is often not sufficient to compensate for the loss of the primary mode of action.

Schiff Bases: The Importance of the Azomethine Group

The introduction of a hydrazide and subsequent formation of a Schiff base with an aromatic aldehyde can significantly enhance antimicrobial activity.[4][5] The azomethine group (-N=CH-) is a key pharmacophore that is believed to contribute to the antimicrobial effect, potentially through interaction with microbial enzymes or other cellular targets. The nature of the substituent on the aromatic ring of the aldehyde also plays a crucial role. Electron-withdrawing groups, such as nitro (-NO₂) and chloro (-Cl), often lead to increased activity, suggesting that the electronic properties of the molecule are important for its biological function.[4][5]

Aryl-Substitution: Expanding the Pharmacological Profile

The incorporation of aryl moieties, particularly through linkages that also introduce other functional groups like hydrazones, has proven to be a highly effective strategy for developing potent antimicrobial agents.[6] The 3-((4-hydroxyphenyl)amino)propanoic acid scaffold, when derivatized with heterocyclic hydrazones, has shown remarkable activity against multidrug-resistant bacteria and fungi.[6] The presence of heterocyclic rings like thiophene and furan, especially when substituted with a nitro group, leads to a significant increase in potency. This suggests that these moieties may interact with specific microbial targets that are not affected by the parent propanoic acid.

Halogenation: A Potent Enhancer of Activity

The introduction of halogens, such as bromine or chlorine, onto the propanoic acid backbone is a known strategy to increase antimicrobial efficacy.[7][10] Halogenation increases the lipophilicity of the molecule, which can facilitate its passage across microbial membranes. Furthermore, the high electronegativity of halogen atoms can alter the electronic distribution within the molecule, potentially enhancing its interaction with biological targets. The position of the halogen also influences activity, with 2-halopropanoic acids often showing greater potency.

Mechanistic Considerations Beyond Acidification

While intracellular acidification is the primary mechanism for propanoic acid, its more complex derivatives likely employ additional or different modes of action. The potent activity of some Schiff bases and aryl-substituted derivatives against resistant strains suggests that they may bypass common resistance mechanisms. Potential mechanisms for these more complex derivatives could include:

  • Enzyme Inhibition: The specific structural features of these derivatives may allow them to bind to and inhibit essential microbial enzymes involved in processes such as cell wall synthesis, DNA replication, or protein synthesis.

  • Membrane Disruption: While not solely reliant on this, the altered lipophilicity and structural characteristics of the derivatives could lead to more significant disruption of the microbial cell membrane integrity.

  • Inhibition of Virulence Factors: Some derivatives may not be directly bactericidal but could inhibit the production of virulence factors, such as toxins or biofilm-forming components.

Structure-Activity Relationship (SAR) Summary Diagram

SAR_Summary cluster_derivatives Chemical Modifications cluster_effects Impact on Antimicrobial Activity Propanoic_Acid Propanoic Acid (Baseline Activity) Esterification Esterification Propanoic_Acid->Esterification Schiff_Base Schiff Base Formation (with aromatic aldehydes) Propanoic_Acid->Schiff_Base Aryl_Subst Aryl Substitution (e.g., heterocyclic hydrazones) Propanoic_Acid->Aryl_Subst Halogenation Halogenation Propanoic_Acid->Halogenation Decreased Decreased Activity Esterification->Decreased Loss of acidic proton Increased Significantly Increased Activity Schiff_Base->Increased Introduction of azomethine group and substituted aryl rings Aryl_Subst->Increased Introduction of heterocyclic moieties and electron-withdrawing groups Potentiated Potentiated Activity Halogenation->Potentiated Increased lipophilicity and altered electronic properties

Caption: Key Structure-Activity Relationships of Propanoic Acid Derivatives.

Conclusion and Future Perspectives

This comparative guide demonstrates that the propanoic acid scaffold is a versatile platform for the development of novel antimicrobial agents. While the parent acid has limited therapeutic potential, its chemical modification through the introduction of various functional groups can lead to a significant enhancement of antimicrobial activity.

Key Findings:

  • Esterification of the carboxylic acid group generally leads to a loss of activity.

  • Schiff bases and aryl-substituted derivatives , particularly those containing heterocyclic moieties and electron-withdrawing groups, exhibit potent and broad-spectrum antimicrobial activity, often surpassing that of the parent compound and even some standard antibiotics.

  • Halogenation is a promising strategy for increasing the potency of propanoic acid derivatives.

The future of research in this area should focus on several key aspects:

  • Elucidation of Mechanisms of Action: A deeper understanding of how the more potent derivatives exert their antimicrobial effects is crucial for rational drug design and overcoming resistance.

  • Optimization of Lead Compounds: The promising derivatives identified in various studies should be subjected to further structural modifications to optimize their potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy and Toxicity Studies: Compounds that demonstrate high in vitro activity must be evaluated in animal models to assess their in vivo efficacy and safety profiles.

By continuing to explore the rich chemical space of propanoic acid derivatives, the scientific community can pave the way for the development of new and effective treatments to combat the growing threat of antimicrobial resistance.

References

  • Propionic Acid Fermentation—Study of Substrates, Strains, and Antimicrobial Properties. (n.d.). MDPI.
  • Barry, A. L., Gavan, T. L., Ayers, L. W., Fuchs, P. C., Gerlach, E. H., & Thornsberry, C. (1987). Quality control limits for microdilution susceptibility tests with norfloxacin. Journal of Clinical Microbiology, 25(1), 165–167.
  • Kumar, S., Kumar, P., Marwaha, R. K., & Narasimhan, B. (2013). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Arabian Journal of Chemistry, 10, S881–S893.
  • Quality Control Limits for Microdilution Susceptibility Tests with Norfloxacin. (n.d.). ResearchGate.
  • Strupiš, J., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
  • Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. (2020, November 28). ScienceDirect.
  • Mishra, R., et al. (2022). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Molecules, 27(15), 4872.
  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (n.d.). MDPI.
  • Halogenation as a tool to tune antimicrobial activity of peptoids. (2020, September 9). Nature.com.
  • Antimicrobial activity (MIC values in mg/mL) of compounds. (n.d.). ResearchGate.
  • Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens. (2023, December 15). PubMed.
  • Antimicrobial activity of halogenated compounds against hospital microbial isolates. (n.d.). ResearchGate.
  • Vinyl halogenated fatty acids display antibacterial activity against clinical isolates of methicillin-resistant Staphylococcus aureus. (2022, September 16). PLOS ONE.
  • Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens. (n.d.). ResearchGate.
  • In Vitro Antimicrobial Activities of Organic Acids and Their Derivatives on Several Species of Gram-Negative and Gram-Positive Bacteria. (2019, October 19). Applied Sciences.
  • Synthesis and Antimicrobial Activity of Some Schiff Base. (n.d.). Juniper Publishers.
  • Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. (n.d.). MDPI.
  • Minimum Inhibitory Concentration (MIC) of Propionic Acid, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production. (2023, March 1). Foods.
  • Short- and medium-chain fatty acids exhibit antimicrobial activity for oral microorganisms. (n.d.). Journal of Oral Microbiology.

Sources

A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 3-(Pyridin-2-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. This is particularly true for novel or functionally significant molecules like 3-(Pyridin-2-yl)propanoic acid, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structural integrity and the absence of impurities are paramount to understanding its biological activity and ensuring the validity of experimental results.

This guide provides an in-depth, comparative analysis of the primary analytical techniques for assessing the purity of synthesized this compound. We will delve into the principles, experimental protocols, and data interpretation of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis (EA). By understanding the orthogonal nature of these methods, researchers can develop a robust, self-validating system for purity determination, ensuring the highest confidence in their synthesized material.

The Genesis of Impurities: A Look at the Synthesis of this compound

Before we can effectively assess purity, we must first understand the potential impurities that may arise during synthesis. A common route to this compound involves the reaction of 2-aminopyridine with an acrylate derivative, followed by hydrolysis. A representative synthetic scheme is the reaction of 2-aminopyridine with ethyl acrylate, followed by hydrolysis of the resulting ester.

A plausible synthesis route involves the reaction of 2-aminopyridine with ethyl acrylate, followed by hydrolysis to yield 3-(pyridin-2-ylamino)propanoic acid[1]. This intermediate can then be further processed to achieve the final product. Another approach involves starting with 2-chloropyridine-N-oxide and reacting it with 3-aminopropionic acid[2].

Based on these synthetic pathways, potential process-related impurities could include:

  • Starting Materials: Unreacted 2-aminopyridine, ethyl acrylate, or other precursors.

  • Intermediates: Incomplete hydrolysis of the ethyl ester intermediate, leading to the presence of ethyl 3-(pyridin-2-yl)propanoate.

  • Byproducts: Side-reaction products, such as polymers of ethyl acrylate or products from the degradation of starting materials.

  • Residual Solvents: Solvents used in the reaction and purification steps.

Understanding these potential impurities is crucial for selecting and optimizing the appropriate analytical methods for their detection and quantification.

A Multi-Pronged Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A comprehensive assessment relies on the synergy of multiple, orthogonal methods. This guide will focus on a four-tiered approach:

  • High-Performance Liquid Chromatography (HPLC): For the separation and quantification of non-volatile impurities.

  • Quantitative Nuclear Magnetic Resonance (qNMR): For an absolute purity determination against a certified standard.

  • Mass Spectrometry (MS): For the identification of the parent compound and any potential impurities by their mass-to-charge ratio.

  • Elemental Analysis (EA): To confirm the elemental composition of the bulk material.

The following sections will provide detailed protocols and comparative data for each of these techniques.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone of purity assessment in the pharmaceutical industry due to its high resolving power and sensitivity for detecting and quantifying impurities[3][4]. For a polar, ionizable compound like this compound, a reversed-phase HPLC method with UV detection is a suitable starting point[5][6][7].

Experimental Protocol: HPLC

Instrumentation: A standard HPLC system equipped with a UV detector is appropriate for this analysis[8].

Column: A reversed-phase C18 column is a common choice for separating polar and non-polar compounds.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or water with 0.1% formic acid for MS compatibility) and an organic solvent (e.g., acetonitrile or methanol) is typically employed[9]. The pH of the aqueous phase should be controlled to ensure consistent ionization of the acidic and basic moieties of the analyte.

Detection: UV detection at a wavelength where this compound exhibits significant absorbance (e.g., 254 nm or 265 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity[10].

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram[8]. Method validation should be performed in accordance with ICH Q2(R2) guidelines to ensure accuracy, precision, linearity, and robustness[11][12][13].

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV/PDA Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate

HPLC Purity Analysis Workflow

Quantitative NMR (qNMR): An Absolute Measure of Purity

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte itself[14][15][16][17][18]. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for a direct comparison of the analyte to a certified internal standard of known purity.

Experimental Protocol: ¹H qNMR

Instrumentation: A high-field NMR spectrometer (≥400 MHz) is recommended for optimal signal dispersion and sensitivity.

Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble and stable. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are suitable choices. The choice of solvent can influence chemical shifts[19].

Internal Standard: A certified internal standard with a known purity and signals that do not overlap with the analyte's signals. Maleic acid or 1,4-dinitrobenzene are potential candidates.

Sample Preparation:

  • Accurately weigh a specific amount of the synthesized this compound (e.g., 10-20 mg).

  • Accurately weigh a known amount of the certified internal standard.

  • Dissolve both the sample and the internal standard in a precise volume of the chosen deuterated solvent.

Data Acquisition:

  • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration. A D1 of at least 5 times the longest T₁ is recommended.

  • Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

Data Analysis: The purity of the sample is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = Mass

  • P_std = Purity of the internal standard

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Calculation weigh_sample Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Weigh Internal Std weigh_std->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate

qNMR Purity Determination Workflow

Mass Spectrometry (MS): Confirming Identity and Profiling Impurities

Mass spectrometry is an indispensable tool for confirming the molecular weight of the synthesized compound and for identifying potential impurities[20][21]. When coupled with a liquid chromatography system (LC-MS), it provides a powerful platform for impurity profiling[22][23][24].

Experimental Protocol: LC-MS

Instrumentation: A liquid chromatography system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) is used. Electrospray ionization (ESI) is a suitable ionization technique for this polar molecule[25].

LC Conditions: Similar to the HPLC method described above, a reversed-phase separation can be employed. The use of volatile mobile phase modifiers like formic acid or ammonium formate is necessary for MS compatibility[26].

MS Conditions:

  • Ionization Mode: Both positive and negative ion modes should be evaluated to determine the optimal ionization for this compound and potential impurities.

  • Data Acquisition: Full scan mode is used to obtain a mass spectrum of all eluting compounds. For targeted impurity analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for enhanced sensitivity and specificity.

Sample Preparation: The same sample prepared for HPLC analysis can be used for LC-MS.

Data Analysis:

  • The mass spectrum of the main peak should show a prominent ion corresponding to the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecule of this compound (C₈H₉NO₂, MW = 151.16 g/mol )[27].

  • The mass spectra of any impurity peaks can be used to propose their molecular formulas and structures, which can then be correlated with potential byproducts from the synthesis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation prepare Prepare Sample Solution inject Inject into LC-MS prepare->inject separate LC Separation inject->separate ionize ESI Ionization separate->ionize analyze Mass Analysis ionize->analyze extract_m_z Extract Mass Spectra analyze->extract_m_z identify Identify [M+H]+ & Impurities extract_m_z->identify

LC-MS Impurity Profiling Workflow

Elemental Analysis (EA): A Fundamental Confirmation of Composition

Elemental analysis provides a fundamental assessment of purity by determining the percentage of carbon, hydrogen, and nitrogen in the sample[28][29][30]. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula. A close agreement provides strong evidence for the purity of the bulk material[19][31].

Experimental Protocol: CHN Analysis

Instrumentation: A CHN elemental analyzer.

Sample Preparation:

  • The sample must be thoroughly dried to remove any residual solvents or water, which would significantly affect the results.

  • A small, accurately weighed amount of the sample (typically 1-3 mg) is placed in a tin or silver capsule.

Analysis: The sample is combusted at a high temperature in a stream of oxygen. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a detector.

Data Analysis: The experimentally determined weight percentages of C, H, and N are compared to the theoretical values for this compound (C₈H₉NO₂).

Theoretical Values for C₈H₉NO₂:

  • Carbon (C): 63.56%

  • Hydrogen (H): 6.00%

  • Nitrogen (N): 9.27%

  • Oxygen (O): 21.17% (often determined by difference)

A deviation of ±0.4% from the theoretical values is generally considered acceptable for a pure compound.

EA_Workflow cluster_prep Sample Preparation cluster_analysis Elemental Analysis cluster_data Data Comparison dry Dry Sample weigh Weigh Sample dry->weigh combust Combustion weigh->combust separate Gas Separation combust->separate detect Detection separate->detect calculate_exp Calculate Experimental % detect->calculate_exp compare Compare with Theoretical % calculate_exp->compare

Elemental Analysis Workflow

Comparative Analysis of Purity Assessment Techniques

The true power of a comprehensive purity assessment lies in the cross-validation of results from these orthogonal techniques. The following table summarizes the expected performance and provides illustrative data for the analysis of a synthesized batch of this compound.

Analytical TechniqueParameterIllustrative ResultInterpretation and Key Insights
HPLC Purity (Area %)99.5%Indicates a high level of purity with respect to UV-active impurities. The remaining 0.5% could be attributed to one or more minor impurities.
Retention Time5.8 minProvides a characteristic retention time for the main component under the specified conditions.
¹H qNMR Purity (vs. Internal Std)99.2%Provides an absolute purity value, which is generally considered more accurate than the relative purity from HPLC. The slightly lower value may account for non-UV active impurities or residual solvents not detected by HPLC.
Spectral DataConsistent with structureConfirms the identity of the main component. Signals from impurities can be identified and potentially quantified.
LC-MS [M+H]⁺m/z 152.07Confirms the molecular weight of the synthesized compound (C₈H₉NO₂ + H⁺).
Impurity ProfileMinor peaks at m/z 180.10 and m/z 95.06Suggests the presence of the ethyl ester intermediate ([C₁₀H₁₃NO₂ + H]⁺) and unreacted 2-aminopyridine ([C₅H₆N₂ + H]⁺).
Elemental Analysis %C, %H, %NC: 63.45%, H: 6.05%, N: 9.21%The experimental values are within the acceptable range (±0.4%) of the theoretical values, confirming the elemental composition of the bulk material.

Conclusion: A Holistic Approach to Purity Confirmation

The assessment of purity for a synthesized compound like this compound is a critical, multi-faceted process that demands a rigorous and orthogonal analytical approach. This guide has outlined a comprehensive strategy employing HPLC, qNMR, Mass Spectrometry, and Elemental Analysis.

  • HPLC provides a high-resolution separation of impurities, offering a robust method for routine quality control.

  • qNMR delivers an absolute purity value, serving as a primary method for quantitative assessment and structural confirmation.

  • Mass Spectrometry is invaluable for confirming the molecular identity and for the structural elucidation of unknown impurities.

  • Elemental Analysis offers a fundamental confirmation of the elemental composition of the bulk material.

By integrating the data from these complementary techniques, researchers can build a self-validating system that provides the highest level of confidence in the purity of their synthesized this compound. This meticulous approach to purity assessment is not merely a procedural formality; it is an essential component of scientific integrity, ensuring the reliability and reproducibility of research and development efforts.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. 2023. [Link]
  • MasterControl. ICH Q2 (R2)
  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). 2023. [Link]
  • AZoM. A Look at Elemental Analysis for Organic Compounds. 2021. [Link]
  • PharmaVED. Key Analytical Techniques Powering Pharmaceutical Quality Control. 2024. [Link]
  • Asif, M. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. 2024. [Link]
  • YouTube. Understanding ICH Q2(R2)
  • Pharmaceutical Technology.
  • Elementar.
  • SpringerLink.
  • ACS Central Science.
  • Longdom.
  • Separation Science. Confident pharmaceutical impurity profiling using high-res mass spec. [Link]
  • National Center for Biotechnology Information.
  • International Journal of Pharmaceutical Research and Applications. IMPURITY PROFILING OF PHARMACEUTICALS. 2020. [Link]
  • Resolvemass Laboratories. Impurity Profiling and Characterization for Generic Project Submission to USFDA. 2024. [Link]
  • PubMed. Emerging analytical techniques for pharmaceutical quality control: Where are we in 2022? 2022. [Link]
  • ResearchGate. (PDF)
  • European Pharmaceutical Review. Pharmaceutical analysis in quality control. 2008. [Link]
  • Technology Networks. Analytical Techniques in Pharmaceutical Analysis. 2023. [Link]
  • Emery Pharma.
  • University of Illinois Chicago. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI). [Link]
  • Eltra. Elemental Analysis - Organic & Inorganic Compounds. [Link]
  • ResearchGate. Importance of Purity Evaluation and the Potential of Quantitative H-1 NMR as a Purity Assay. 2014. [Link]
  • National Center for Biotechnology Information. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. 2014. [Link]
  • ACS Publications. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. 2014. [Link]
  • SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids. [Link]
  • PubMed.
  • HELIX Chromatography. HPLC Methods for analysis of 4-Pyridinecarboxylic acid. [Link]
  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
  • PubMed. LC-MS metabolomics of polar compounds. [Link]
  • ResearchGate. (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. 2021. [Link]
  • Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino)
  • Minnesota State University Moorhead.
  • PubChem. This compound. [Link]
  • Agilent. Basics of LC/MS. [Link]
  • Chemguide. interpreting C-13 NMR spectra. [Link]
  • MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. 2022. [Link]
  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. 2014. [Link]
  • Bentham Science.

Sources

Safety Operating Guide

Navigating the Disposal of 3-(Pyridin-2-yl)propanoic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of research and development, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The proper disposal of laboratory chemicals is not merely a regulatory hurdle; it is a critical component of ensuring laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of 3-(Pyridin-2-yl)propanoic acid, a compound featuring both a pyridine ring and a carboxylic acid functional group. Understanding the distinct chemical properties of these moieties is paramount to mitigating risks during its disposal.

This document is designed for researchers, scientists, and drug development professionals, offering practical, in-depth guidance that goes beyond generic protocols. We will delve into the "why" behind each step, grounding our recommendations in the established principles of chemical safety and hazardous waste management.

PART 1: Hazard Identification and Risk Assessment

Before any disposal protocol is initiated, a thorough understanding of the hazards associated with this compound is essential. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several hazards.[1]

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

Table 1: GHS Hazard Classification for this compound.[1]

The presence of the carboxylic acid group contributes to its irritant properties, while the pyridine component introduces considerations related to its basicity and potential for environmental persistence if not handled correctly. The dual functionality of this molecule necessitates a disposal strategy that respects both its acidic and pyridine characteristics.

PART 2: The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins with waste segregation at the point of generation and ends with a scheduled pickup by certified hazardous waste personnel.

Step 1: Immediate Waste Segregation

The cardinal rule of chemical waste management is to never mix incompatible waste streams.[2] For this compound, this means it should be collected as a distinct hazardous waste.

  • Solid Waste: Unused or expired solid this compound should be collected in a clearly labeled, dedicated waste container. This container must be made of a material compatible with the chemical; a high-density polyethylene (HDPE) container is a suitable choice.

  • Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with this compound should be placed in a designated solid hazardous waste container.

  • Solutions: Aqueous or organic solutions containing this compound must be collected in a separate liquid waste container. Do not mix this waste with other waste streams, particularly strong oxidizing agents or bases, to prevent potentially vigorous reactions. Concentrated acids should generally be collected in their original containers when possible.[2][3]

Step 2: Waste Container Management

Proper management of the waste container is crucial to prevent accidental spills and exposure.

  • Labeling: The waste container must be clearly and accurately labeled.[2][4] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste

    • The associated hazards (e.g., "Corrosive," "Irritant")

    • The date the waste was first added to the container

  • Closure: The container must be kept tightly closed except when adding waste.[2] This prevents the release of vapors and protects the integrity of the waste.

  • Secondary Containment: Liquid waste containers should be stored in secondary containment, such as a chemically resistant tray or bin, to contain any potential leaks or spills.[2][3]

Step 3: In-Lab Neutralization (Proceed with Caution)

For very dilute aqueous solutions of this compound, in-lab neutralization may be a permissible pre-treatment step before collection as hazardous waste, depending on institutional policies. However, this should only be performed by trained personnel.

Protocol for Neutralization of Dilute Solutions:

  • Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Slowly add a weak base, such as a 5% sodium bicarbonate solution, to the dilute acidic solution while stirring.

  • Monitor the pH of the solution using a calibrated pH meter or pH paper.

  • Continue adding the base dropwise until the pH is between 6.0 and 8.0.

  • Even after neutralization, the resulting solution should be collected as hazardous aqueous waste, as it still contains the pyridine moiety. Do not dispose of this solution down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. [4][5]

Step 4: Storage and Disposal Request

Store the properly labeled and sealed hazardous waste containers in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible chemicals.

Once the waste container is full or has been in storage for a predetermined period (as per institutional policy), a waste pickup request should be submitted to your institution's EHS or Hazardous Waste Management department.[6] Follow your institution's specific procedures for requesting a pickup.

PART 3: Logical Framework for Disposal Decisions

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow cluster_form Determine Physical Form start Waste Generation (this compound) solid Solid (Unused reagent, contaminated labware) start->solid Solid liquid Liquid (Aqueous or organic solutions) start->liquid Liquid solid_waste Collect in Labeled Solid Hazardous Waste Container solid->solid_waste neutralize_q Is solution dilute aqueous and is in-lab neutralization permitted by EHS? liquid->neutralize_q storage Store in designated Satellite Accumulation Area solid_waste->storage liquid_waste Collect in Labeled Liquid Hazardous Waste Container with Secondary Containment liquid_waste->storage neutralize_q->liquid_waste No neutralize Neutralize with weak base to pH 6-8 in fume hood neutralize_q->neutralize Yes collect_neutralized Collect as Hazardous Aqueous Waste neutralize->collect_neutralized collect_neutralized->storage pickup Request Pickup by EHS/Hazardous Waste Personnel storage->pickup

Caption: Decision workflow for the disposal of this compound.

PART 4: Broader Context and Regulatory Considerations

The disposal of this compound is governed by regulations set forth by agencies such as the Environmental Protection Agency (EPA) in the United States.[4] Pyridine and its derivatives are listed as hazardous waste constituents.[7][8] Therefore, it is imperative that this compound is not disposed of in the regular trash or down the sanitary sewer.[2][3][4]

The procedures outlined in this guide are based on general best practices for laboratory chemical waste management. It is essential to consult your institution's specific hazardous waste management plan and to receive appropriate training on these procedures.[6] Your EHS department is the ultimate authority on chemical disposal in your workplace.

By adhering to these guidelines, you contribute to a safer laboratory environment, ensure regulatory compliance, and minimize the environmental impact of your research activities.

References

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
  • Dartmouth College. Hazardous Waste Disposal Guide. Research Areas - Dartmouth Policy Portal.
  • Case Western Reserve University. How to Dispose of Chemical Waste. Environmental Health and Safety.
  • Vanderbilt University. (2024, January).
  • Indiana University. In-Lab Disposal Methods: Waste Management Guide. Protect IU.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • AK Scientific, Inc. Safety Data Sheet: 3-(6-Oxo-1H-pyridin-2-yl)propanoic acid.
  • BOC Sciences. (2013, September 11). MSDS of (R)-3-Amino-3-(pyridin-2-yl)propanoic acid.
  • Key Organics. (2025, July 11). Safety Data Sheet: 3-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride.
  • Sigma-Aldrich. 3-Pyridinepropionic acid 98.
  • National Center for Biotechnology Information. TABLE 7-1, Regulations and Guidelines Applicable to Pyridine.
  • Occupational Safety and Health Administration. (1993, April 8).
  • ChemicalBook. (2025, July 24). 3-PYRIDIN-2-YL-PROPIONIC ACID H2SO4 | 15197-75-8.
  • Fisher Scientific. (2012, February 21).
  • AK Scientific, Inc. Safety Data Sheet: 3-(5-(trifluoromethyl)pyridin-3-yl)propanoic acid.
  • AK Scientific, Inc. Safety Data Sheet: (S)-3-Amino-3-(pyridin-3-yl)propanoic acid.
  • Ambeed, Inc. Safety Data Sheet: 2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride.
  • Occupational Safety and Health Administr
  • Electronic Code of Federal Regulations. 40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic).
  • Agency for Toxic Substances and Disease Registry. Pyridine Tox Profile.
  • Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • Fisher Scientific. Safety Data Sheet: 3-(4,5-Diphenyl-1,3-oxazol-2-yl)propanoic acid, 97%.
  • Sigma-Aldrich. (2024, March 2).
  • Agency for Toxic Substances and Disease Registry. (1992, September).
  • U.S. Environmental Protection Agency. Pyridine - Substance Details.

Sources

Personal protective equipment for handling 3-(Pyridin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 3-(Pyridin-2-yl)propanoic Acid

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. This compound, a pyridine derivative, is one such compound that requires meticulous handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, grounded in established safety protocols and scientific principles.

Understanding the Hazard Profile

Before any laboratory work commences, a thorough understanding of the chemical's hazard profile is paramount. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

  • Skin Irritation (Category 2): Causes skin irritation.[1][2]

  • Serious Eye Damage (Category 1): Causes serious eye damage.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1][2]

This profile indicates that the primary routes of exposure and concern are through skin contact, eye contact, and inhalation. The propanoic acid moiety suggests corrosive properties, while the pyridine ring can also present its own set of hazards, including potential for noxious fumes.[3][4] Therefore, all handling procedures must be designed to mitigate these risks effectively.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is non-negotiable when handling this compound. The following table summarizes the minimum required PPE and the rationale for each.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles and a face shieldProvides a robust barrier against splashes and aerosols, protecting against the risk of serious eye damage.[4][5][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene)Protects against skin irritation and potential absorption. It is crucial to check glove compatibility charts and inspect gloves before each use.[3][5]
Body Protection Fully-buttoned laboratory coatPrevents contact with clothing and underlying skin in case of spills.[3][7]
Respiratory Protection Use in a certified chemical fume hoodA fume hood is the primary engineering control to prevent inhalation of dust or vapors, which can cause respiratory irritation.[3][4][8] In situations where a fume hood is not feasible, a NIOSH-approved respirator may be required, subject to a full respiratory protection program.[7]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring reproducible results. The following diagram and procedural steps outline a comprehensive plan for handling this compound from receipt to disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal prep_area 1. Designate Work Area (Certified Fume Hood) gather_ppe 2. Assemble & Inspect PPE weigh 4. Weigh Compound (in fume hood) prep_area->weigh Proceed when ready gather_materials 3. Gather Materials & Spill Kit dissolve 5. Dissolve/React (in fume hood) weigh->dissolve decontaminate 6. Decontaminate Surfaces & Glassware dissolve->decontaminate Experiment Complete dispose_waste 7. Segregate & Label Waste decontaminate->dispose_waste remove_ppe 8. Doff PPE Correctly dispose_waste->remove_ppe wash_hands 9. Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound

Procedural Steps:

  • Designate a Work Area: All handling of this compound must occur within a certified chemical fume hood to mitigate inhalation risks.[3][8] Ensure the area is clean and free of clutter.

  • Assemble and Inspect PPE: Before entering the designated area, don the required PPE as outlined in the table above. Thoroughly inspect all PPE, especially gloves, for any signs of damage.

  • Gather Materials and Spill Kit: Bring all necessary chemicals, glassware, and equipment into the fume hood. Ensure a spill kit containing appropriate absorbent materials (e.g., sand, vermiculite) is readily accessible.[8]

  • Weighing the Compound: If working with the solid form, carefully weigh the required amount within the fume hood. Use a spatula and handle with care to avoid generating dust.

  • Dissolving and Reactions: When preparing solutions or running reactions, add the compound to the solvent or reaction mixture slowly. Keep all containers closed when not in use.[3]

  • Decontamination: After the experimental work is complete, decontaminate all surfaces and glassware that have come into contact with the chemical. Use an appropriate cleaning agent and rinse thoroughly.

  • Waste Segregation and Labeling: Dispose of all waste, including contaminated consumables and excess chemical, in a clearly labeled, sealed, and compatible hazardous waste container.[9] Do not mix with incompatible waste streams.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, this involves removing gloves first, followed by the face shield, goggles, and lab coat.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[6]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal is a critical final step in the chemical handling lifecycle. Improper disposal can lead to environmental contamination and regulatory violations.

  • Waste Collection: All waste containing this compound, including unused product, contaminated materials (e.g., paper towels, gloves), and solutions, must be collected in a designated hazardous waste container.[9]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[9]

  • Storage of Waste: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[8]

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste.[8][9] Never pour this chemical down the drain.[8]

By adhering to these rigorous safety and handling protocols, researchers can confidently work with this compound, ensuring their personal safety and the integrity of their scientific pursuits. This commitment to a culture of safety is the foundation of trustworthy and authoritative research.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Post Apple Scientific.
  • Jubilant Ingrevia Limited. (2024, January 25).
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Washington State University. (n.d.).
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Pyridine.
  • Capot Chemical Co., Ltd. (2013, September 11). MSDS of (R)-3-Amino-3-(pyridin-2-yl)propanoic acid.
  • PubChem. (n.d.). 3-(Pyridin-3-yl)propanoic acid. National Center for Biotechnology Information.
  • Safety Emporium. (n.d.). Safety First: Handling Propionic Acid (CAS 79-09-4)
  • Cole-Parmer. (n.d.).
  • BenchChem. (2025). Essential Guide to the Safe Disposal of Pyridine-2,6-diethanol.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Pyridin-2-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(Pyridin-2-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.